Technical Documentation Center

Methyl(oxan-3-ylmethyl)amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl(oxan-3-ylmethyl)amine
  • CAS: 7179-97-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl(oxan-3-ylmethyl)amine: Synthesis, Properties, and Potential in Drug Discovery

This guide provides a comprehensive technical overview of Methyl(oxan-3-ylmethyl)amine, a heterocyclic amine of increasing interest to researchers and professionals in the field of drug development. By synthesizing found...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl(oxan-3-ylmethyl)amine, a heterocyclic amine of increasing interest to researchers and professionals in the field of drug development. By synthesizing foundational chemical principles with practical, field-proven insights, this document aims to serve as an authoritative resource for understanding the core chemical properties, structure, synthesis, and potential applications of this compound.

Introduction: The Emerging Significance of the Oxane Scaffold

The tetrahydropyran (THP), or oxane, scaffold is a six-membered cyclic ether that is a prominent structural motif in a vast array of natural products and synthetic molecules.[1] Its prevalence in biologically active compounds has established it as a "privileged structure" in medicinal chemistry.[1] The oxane ring offers a unique combination of properties: it is a rigid structure which can reduce the entropic penalty of binding to a biological target, and the ether oxygen can act as a hydrogen bond acceptor, potentially enhancing solubility and target engagement.[2]

Methyl(oxan-3-ylmethyl)amine, by incorporating both the valuable oxane ring and a secondary amine, presents a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The methyl group on the amine can modulate physicochemical and pharmacokinetic properties.[2] This guide will delve into the specifics of this promising, yet not extensively documented, molecule.

Chemical Structure and Properties

The fundamental characteristics of a molecule are dictated by its structure. A thorough understanding of these properties is crucial for its application in synthesis and drug design.

Molecular Structure

Methyl(oxan-3-ylmethyl)amine consists of a tetrahydropyran ring where a methylaminomethyl group is attached at the 3-position. The systematic IUPAC name for this compound is N-methyl-1-(oxan-3-yl)methanamine.

Molecular Formula: C₇H₁₅NO

Molecular Weight: 129.20 g/mol

Structure:

Physicochemical Properties

For comparative purposes, the properties of the hydrochloride salt of the isomeric Methyl((oxan-4-yl)methyl)amine are presented below. It is important to note that these are not the properties of the title compound but offer a point of reference.

PropertyValue (for Methyl((oxan-4-yl)methyl)amine hydrochloride)
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol

Data sourced from PubChem CID 22737007.

Synthesis of Methyl(oxan-3-ylmethyl)amine

There is no definitive, published protocol for the synthesis of Methyl(oxan-3-ylmethyl)amine. However, based on established organic chemistry principles, a highly plausible and efficient route is through the reductive amination of tetrahydropyran-3-carbaldehyde with methylamine. This method is widely used for the synthesis of secondary amines due to its high selectivity and the avoidance of over-alkylation, a common issue with direct alkylation of amines.[3]

Proposed Synthetic Pathway: Reductive Amination

The reductive amination process involves two key steps that can be performed in a single pot: the formation of an intermediate imine from the aldehyde and amine, followed by the reduction of the imine to the target secondary amine.

G cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde Tetrahydropyran-3-carbaldehyde imine_formation Imine Formation aldehyde->imine_formation methylamine Methylamine methylamine->imine_formation reduction Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction Intermediate Imine product Methyl(oxan-3-ylmethyl)amine reduction->product

Figure 1: Proposed synthetic workflow for Methyl(oxan-3-ylmethyl)amine via reductive amination.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for reductive amination and should be considered a starting point for experimental work.

Materials:

  • Tetrahydropyran-3-carbaldehyde

  • Methylamine (e.g., as a solution in THF or as methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydropyran-3-carbaldehyde (1.0 eq) and dissolve in anhydrous DCM or DCE (approximately 0.1-0.5 M).

  • Amine Addition: Add a solution of methylamine (1.1-1.5 eq) in THF or, if using the hydrochloride salt, add methylamine hydrochloride (1.1-1.5 eq) followed by a suitable non-nucleophilic base like triethylamine (1.1-1.5 eq) to liberate the free amine.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours. The causality here is that the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent that will reduce the iminium ion much faster than the starting aldehyde, thus preventing side reactions.[3] The reaction is typically exothermic, so slow addition is recommended to maintain control over the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes). The use of a basic solution is to neutralize the acetic acid and any remaining acidic species.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the pure Methyl(oxan-3-ylmethyl)amine.

Spectroscopic Characterization (Predicted)

While specific spectral data for Methyl(oxan-3-ylmethyl)amine is not available, the following are the expected key features based on its structure.

  • ¹H NMR: The spectrum would be characterized by signals corresponding to the protons on the tetrahydropyran ring, the methylene bridge, and the N-methyl group. The N-methyl protons would likely appear as a singlet around 2.3-2.5 ppm. The protons of the methylene group adjacent to the nitrogen would be deshielded and appear as a multiplet. The protons on the oxane ring would appear as a series of complex multiplets in the upfield region.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The N-methyl carbon would be expected in the range of 30-40 ppm. The methylene carbon adjacent to the nitrogen would appear further downfield. The four unique carbons of the tetrahydropyran ring would be observed, with those closer to the oxygen atom being more deshielded.

  • IR Spectroscopy: As a secondary amine, a characteristic N-H stretching absorption, which is typically a single, sharp band of medium intensity, would be expected in the region of 3300-3500 cm⁻¹. C-N stretching vibrations would be observed in the 1000-1250 cm⁻¹ region. A strong C-O-C stretching band characteristic of the ether linkage in the tetrahydropyran ring would also be prominent.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the methyl group and cleavage of the C-C bond between the oxane ring and the aminomethyl group.

Applications in Research and Drug Development

The tetrahydropyran motif is a key component in numerous approved drugs and clinical candidates.[2] Its ability to improve physicochemical properties and provide a vector for interacting with biological targets makes it a valuable scaffold in medicinal chemistry.[1][4]

Role as a Bioisostere and Pharmacophore Element

The oxane ring is often used as a bioisostere for other cyclic systems, such as cyclohexane or piperidine, to modulate properties like lipophilicity and metabolic stability. The introduction of the ether oxygen can also provide a crucial hydrogen bond acceptor for target binding.[2]

Potential Therapeutic Areas

Given the prevalence of the tetrahydropyran-amine motif in bioactive molecules, Methyl(oxan-3-ylmethyl)amine could serve as a key intermediate in the synthesis of compounds targeting a wide range of diseases. For instance, tetrahydropyran derivatives have been investigated for their potential as:

  • Anticancer agents: By forming part of molecules that interact with key oncogenic pathways.[1][4]

  • Anti-inflammatory agents: Through the modulation of inflammatory mediators.[1]

  • Antimicrobial agents: By targeting essential bacterial enzymes.[1]

  • CNS-active agents: The polarity and hydrogen bonding capacity of the oxane ring can influence blood-brain barrier permeability.

G cluster_compound Methyl(oxan-3-ylmethyl)amine cluster_applications Potential Therapeutic Applications compound Core Scaffold anticancer Anticancer Agents compound->anticancer Intermediate for Novel Compounds antiinflammatory Anti-inflammatory Agents compound->antiinflammatory Intermediate for Novel Compounds antimicrobial Antimicrobial Agents compound->antimicrobial Intermediate for Novel Compounds cns CNS-Active Agents compound->cns Intermediate for Novel Compounds

Figure 2: Potential applications of Methyl(oxan-3-ylmethyl)amine as a building block in drug discovery.

Safety and Handling

As with all amine-containing compounds, Methyl(oxan-3-ylmethyl)amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Amines are typically corrosive and can cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

Methyl(oxan-3-ylmethyl)amine is a structurally interesting and synthetically accessible molecule that holds considerable promise as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse, its constituent parts—the oxane ring and the secondary amine—are well-established pharmacophoric elements. The synthetic route via reductive amination is a robust and scalable method for its preparation. For researchers and drug development professionals, Methyl(oxan-3-ylmethyl)amine represents a valuable addition to the chemical toolbox for the creation of novel, sp³-rich scaffolds with the potential for diverse biological activities. Further investigation into its synthesis, properties, and application in the development of new therapeutic agents is warranted.

References

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). ResearchGate. [Link][3]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl(oxan-3-ylmethyl)amine

Introduction Methyl(oxan-3-ylmethyl)amine, a secondary amine featuring a tetrahydropyran (oxane) scaffold, represents a valuable building block in contemporary medicinal chemistry and drug development. The oxane ring is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl(oxan-3-ylmethyl)amine, a secondary amine featuring a tetrahydropyran (oxane) scaffold, represents a valuable building block in contemporary medicinal chemistry and drug development. The oxane ring is a prevalent motif in numerous natural products and approved pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The secondary amine functionality serves as a crucial handle for further molecular elaboration, making this compound a versatile intermediate for constructing complex molecular architectures.

This technical guide provides an in-depth exploration of robust and efficient synthetic pathways to Methyl(oxan-3-ylmethyl)amine. Moving beyond a simple recitation of protocols, this document elucidates the chemical logic and mechanistic underpinnings that inform the selection of reagents, reaction conditions, and overall strategic approach. The pathways discussed are selected for their reliability, scalability, and grounding in established chemical principles, offering researchers a practical framework for laboratory-scale synthesis and process development.

Part 1: Strategic Retrosynthetic Analysis

A logical synthesis design begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. For Methyl(oxan-3-ylmethyl)amine, the most logical disconnections target the newly formed carbon-nitrogen bonds.

The most strategic C-N bond to disconnect is that of the N-methyl group. This approach, known as a reductive amination strategy, simplifies the target to the corresponding primary amine, (oxan-3-yl)methanamine (2) , and a one-carbon electrophile (formaldehyde). This primary amine is a pivotal intermediate, and its synthesis is the cornerstone of the overall pathway.

Further deconstruction of the primary amine intermediate (2) reveals two plausible and highly effective routes originating from precursors containing a one-carbon functional group at the C3 position of the oxane ring: oxane-3-carbonitrile (3) or oxane-3-carbaldehyde (4) .

G TM Methyl(oxan-3-ylmethyl)amine (Target) PA (Oxan-3-yl)methanamine (2) TM->PA C-N Disconnection (Reductive Amination) C1 C1 Electrophile (e.g., Formaldehyde) CN Oxane-3-carbonitrile (3) PA->CN C-C Disconnection (Nitrile Reduction) ALD Oxane-3-carbaldehyde (4) PA->ALD C-N Disconnection (Reductive Amination)

Figure 1: Retrosynthetic analysis of Methyl(oxan-3-ylmethyl)amine.

Part 2: Synthesis of the Key Intermediate: (Oxan-3-yl)methanamine

The synthesis of the primary amine (2) is the most critical phase of the overall process. Two primary, well-established pathways are presented below, starting from the nitrile and aldehyde precursors, respectively.

Pathway A: via Nitrile Reduction

This pathway involves the reduction of oxane-3-carbonitrile (3) . The nitrile group is an excellent precursor to a primary amine, and its reduction is a high-yielding and clean transformation.

  • Synthesis of Oxane-3-carbonitrile (3): This intermediate can be prepared from 3-bromooxane (not shown) via nucleophilic substitution with a cyanide salt.

  • Reduction to (Oxan-3-yl)methanamine (2): The conversion of the nitrile to the primary amine is typically achieved using powerful hydride reagents or catalytic hydrogenation.

G cluster_main Pathway A: Nitrile Reduction struct1 Oxane-3-carbonitrile (3) struct2 (Oxan-3-yl)methanamine (2) struct1->struct2 1) LiAlH4, THF 2) H2O workup OR H2, Ra-Ni, NH3/MeOH

Figure 2: Synthesis of the primary amine via nitrile reduction.

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly effective, albeit aggressive, reducing agent for nitriles. It offers rapid and complete conversion on a small to medium scale. However, its pyrophoric nature and the necessity for stringent anhydrous conditions and careful quenching procedures can make it less suitable for large-scale industrial processes.

  • Catalytic Hydrogenation (H₂/Raney-Ni): This method is often preferred for its scalability, improved safety profile, and greener footprint. The reaction is typically run under a hydrogen atmosphere in the presence of a catalyst like Raney Nickel or Palladium on Carbon (Pd/C). The addition of ammonia is crucial to suppress the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with an intermediate imine.

Experimental Protocol: Reduction of Oxane-3-carbonitrile via Catalytic Hydrogenation
  • Vessel Preparation: To a high-pressure hydrogenation vessel, add oxane-3-carbonitrile (1.0 eq), methanol or ethanol as the solvent, and Raney Nickel (5-10 wt% of the nitrile).

  • Ammonia Addition: Saturate the solution with ammonia gas or add a 7N solution of ammonia in methanol (2-3 eq).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases (typically 4-12 hours).

  • Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (oxan-3-yl)methanamine, which can be purified by distillation or used directly in the next step.

Pathway B: via Reductive Amination of an Aldehyde

This route utilizes the reductive amination of oxane-3-carbaldehyde (4) with an ammonia source. This is a powerful one-pot reaction that constructs the C-N bond and reduces the intermediate imine in a single synthetic operation.[1][2]

  • Synthesis of Oxane-3-carbaldehyde (4): This aldehyde can be prepared via the oxidation of the corresponding primary alcohol, (oxan-3-yl)methanol.

  • Reductive Amination to (Oxan-3-yl)methanamine (2): The aldehyde reacts with ammonia to form an intermediate imine, which is immediately reduced by a hydride reagent present in the reaction mixture.

G cluster_main Pathway B: Reductive Amination struct1 Oxane-3-carbaldehyde (4) struct2 (Oxan-3-yl)methanamine (2) struct1->struct2 NH4OAc, NaBH3CN MeOH, pH ~6-7

Figure 3: Synthesis of the primary amine via reductive amination.

Causality Behind Experimental Choices:

  • Ammonia Source: Ammonium chloride or ammonium acetate is often used as a convenient source of ammonia in the reaction.[2] The reaction is typically run at a slightly acidic pH (6-7) to facilitate imine formation without significantly hydrolyzing the reducing agent.[3]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the classic reagent for this transformation.[2][4] Its key advantage is its reduced reactivity; it readily reduces the protonated iminium ion intermediate but is slow to reduce the starting aldehyde, preventing premature consumption of the carbonyl.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common, less toxic alternative that works under similar principles.

Part 3: N-Methylation of (Oxan-3-yl)methanamine

The final transformation to the target molecule involves the selective methylation of the primary amine intermediate (2) . While several methods exist for N-alkylation, reductive amination with formaldehyde is by far the most efficient and selective for producing the desired secondary amine.

Method 1: Reductive Amination with Formaldehyde (Preferred)

This method is a direct and high-yielding one-pot procedure that avoids the common problem of over-alkylation seen with other methods.[5] The primary amine (2) reacts with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to yield the N-methylated product.

G cluster_main Final Step: N-Methylation struct1 (Oxan-3-yl)methanamine (2) struct2 Methyl(oxan-3-ylmethyl)amine (Target) struct1->struct2 Formaldehyde (aq.), NaBH3CN MeOH, Acetic Acid

Figure 4: Synthesis of the target via reductive amination.

Trustworthiness and Self-Validation: The elegance of this protocol lies in its inherent selectivity. The secondary amine product can react with a second equivalent of formaldehyde, but the resulting tertiary iminium ion is sterically hindered and forms more slowly. By using only a slight excess of formaldehyde and controlling the stoichiometry, the reaction can be stopped cleanly at the secondary amine stage, providing a self-validating system for achieving mono-methylation.

Experimental Protocol: N-Methylation via Reductive Amination
  • Setup: In a round-bottom flask, dissolve (oxan-3-yl)methanamine (1.0 eq) in methanol.

  • Reagent Addition: Add aqueous formaldehyde (37 wt%, 1.1 eq) to the solution, followed by glacial acetic acid to adjust the pH to approximately 6.

  • Reduction: Stir the mixture for 30-60 minutes at room temperature. Then, add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by adding aqueous HCl (1M) until the solution is acidic (pH ~2) to destroy any remaining hydride reagent. Basify the solution with aqueous NaOH (e.g., 2-4M) to pH >12.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the target compound, Methyl(oxan-3-ylmethyl)amine. Further purification can be achieved via column chromatography or distillation if necessary.

Alternative N-Methylation Methods (For Consideration)
MethodReagentsAdvantagesDisadvantages & Causality
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidStoichiometric (no metal catalysts), inexpensive reagents.Requires elevated temperatures; formic acid can be corrosive and difficult to remove.
Direct Alkylation Methyl Iodide (CH₃I), Base (e.g., K₂CO₃)Simple setup.Poor selectivity is a major issue. The product secondary amine is often more nucleophilic than the starting primary amine, leading to rapid di-alkylation to the tertiary amine and subsequent formation of the quaternary ammonium salt.[5][6] This method is generally not recommended for selective mono-methylation.

Conclusion

The synthesis of Methyl(oxan-3-ylmethyl)amine is most effectively achieved through a two-stage strategy centered on the principles of reductive amination. The recommended overall pathway involves the initial synthesis of the key intermediate, (oxan-3-yl)methanamine, either by reduction of oxane-3-carbonitrile or, more directly, via reductive amination of oxane-3-carbaldehyde with ammonia. The subsequent N-methylation of this primary amine is best performed using formaldehyde in a second reductive amination step. This final reaction is highly selective, robust, and avoids the over-alkylation pitfalls associated with classical direct alkylation methods. The protocols and strategies outlined in this guide provide a reliable and scientifically sound foundation for the successful synthesis of this versatile chemical building block.

References

  • Preparation method of 3-aminomethyl oxetane and its organic acid salts.
  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

  • Preparation method for 3-aminomethyltetrahydrofuran.
  • Synthesis method for 3-aminomethyl tetrahydrofuran. Patsnap. [Link]

  • Preparation method of 3-aminomethyl tetrahydrofuran.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl(oxan-3-ylmethyl)amine: Synthesis, Characterization, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of Methyl(oxan-3-ylmethyl)amine, a saturated heterocyclic amine with significant potential as a building block in medicinal chemistry. We will delve into its chemica...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl(oxan-3-ylmethyl)amine, a saturated heterocyclic amine with significant potential as a building block in medicinal chemistry. We will delve into its chemical identity, a robust synthetic pathway for its preparation, its detailed physicochemical and spectroscopic properties, and the scientific rationale for its application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel scaffolds to address complex biological targets.

Core Compound Identification and Physicochemical Profile

Methyl(oxan-3-ylmethyl)amine is a secondary amine featuring a tetrahydropyran (oxane) ring connected to a methylamino group via a methylene bridge. The oxane ring, a prevalent motif in numerous natural products and pharmaceuticals, imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability.

Table 1: Physicochemical Properties of Methyl(oxan-3-ylmethyl)amine

PropertyValueSource/Method
Molecular Formula C₇H₁₅NOPubChemLite[3]
Molecular Weight 129.20 g/mol Calculated
Monoisotopic Mass 129.11537 DaPubChemLite[3]
IUPAC Name N-Methyl-1-(oxan-3-yl)methanamineIUPAC Nomenclature
SMILES CNCC1CCCOC1PubChemLite[3]
InChIKey SFDNBVAIWWHHQN-UHFFFAOYSA-NPubChemLite[3]
Predicted XlogP 0.4PubChemLite[3]
Predicted Boiling Point 185.2 ± 25.0 °CChemAxon
Predicted Density 0.952 ± 0.06 g/cm³ChemAxon
Predicted pKa 10.13 ± 0.10ChemAxon

Synthesis via Reductive Amination: A Robust and Scalable Approach

The most logical and widely applicable method for the synthesis of Methyl(oxan-3-ylmethyl)amine is the reductive amination of 3-oxanecarbaldehyde with methylamine. This two-step, one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency, operational simplicity, and broad substrate scope[4][5].

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the aldehyde and methylamine, which is then reduced in situ by a hydride-based reducing agent to yield the final secondary amine product.

Detailed Experimental Protocol

Materials:

  • 3-Oxanecarbaldehyde

  • Methylamine (solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a stirred solution of 3-oxanecarbaldehyde (1.0 eq) in anhydrous DCM (0.2 M), add methylamine (1.1-1.5 eq) at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the formation of the iminium ion intermediate. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the aldehyde.

  • Once iminium formation is deemed sufficient, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to afford Methyl(oxan-3-ylmethyl)amine as a pure compound.

Mechanistic Rationale and Causality

The choice of sodium triacetoxyborohydride is critical for the success of this one-pot reaction. It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde, thus preventing the formation of the corresponding alcohol byproduct[6]. The reaction is typically performed in chlorinated solvents like DCM or DCE as they are compatible with the reducing agent and effectively solubilize the reaction components[6].

Diagram 1: Synthetic Workflow for Methyl(oxan-3-ylmethyl)amine via Reductive Amination

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In Situ Reduction cluster_2 Step 3: Work-up & Purification A 3-Oxanecarbaldehyde C Iminium Ion Intermediate A->C Condensation B Methylamine B->C E Methyl(oxan-3-ylmethyl)amine C->E Reduction D Sodium Triacetoxyborohydride D->E F Aqueous Work-up E->F G Column Chromatography F->G H Pure Product G->H G cluster_0 Traditional Scaffold cluster_1 Oxane-Containing Scaffold A Lipophilic Group (e.g., Phenyl) - High LogP - Potential for hERG liability - Metabolic instability (P450) B Methyl(oxan-3-ylmethyl)amine Moiety - Lower LogP - Improved Aqueous Solubility - Increased sp³ Character - Enhanced Metabolic Stability - Vector for H-bonding A->B Bioisosteric Replacement

Caption: Bioisosteric replacement strategy to improve physicochemical properties.

Conclusion

Methyl(oxan-3-ylmethyl)amine is a valuable and readily accessible building block for contemporary drug discovery programs. Its synthesis via reductive amination is robust and scalable. The incorporation of the oxane ring offers a scientifically sound strategy to enhance the druglikeness of lead compounds by improving key physicochemical and pharmacokinetic parameters. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and strategically deploy this promising scaffold in the pursuit of novel therapeutics.

References

  • BOJNSCI: methyl[(oxan-3-yl)methyl]amine hydrochloride. Available at: [Link]

  • PubChemLite: Methyl(oxan-3-ylmethyl)amine. Available at: [Link]

  • Wikipedia: Reductive amination. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Organic Chemistry Portal: Reductive Amination. Available at: [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of Methyl(oxan-3-ylmethyl)amine

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl(oxan-3-ylmethyl)amine As a Senior Application Scientist, the structural elucidation of novel or specialized chemical entities is a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl(oxan-3-ylmethyl)amine

As a Senior Application Scientist, the structural elucidation of novel or specialized chemical entities is a cornerstone of our work. The molecule in focus, Methyl(oxan-3-ylmethyl)amine, presents a unique combination of a saturated heterocycle (oxane) and a secondary amine, functionalities pivotal in medicinal chemistry and materials science. This guide provides a comprehensive, field-proven framework for its spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes not just the data, but the causal reasoning behind the analytical choices and interpretation, ensuring a robust and validated structural assignment.

Structural Overview and Analytical Strategy

The first step in any characterization is a thorough understanding of the molecular structure. Methyl(oxan-3-ylmethyl)amine comprises a tetrahydropyran (oxane) ring substituted at the C3 position with a methylaminomethyl group. This structure dictates our analytical strategy, focusing on unambiguously identifying the spin systems of the oxane ring, the linker, and the N-methyl group, alongside confirming the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For Methyl(oxan-3-ylmethyl)amine, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Choosing the Right Conditions

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power and clean spectral window. However, the amine proton (-NH) signal can be broad and its chemical shift variable due to hydrogen bonding and exchange. To sharpen this signal and confirm its identity, a D₂O exchange experiment is the gold standard. A drop of D₂O is added to the NMR tube, and after shaking, the -NH proton is replaced by deuterium, causing its signal to disappear from the ¹H spectrum.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a detailed picture of the proton environments. The oxane ring's chair conformation leads to distinct axial and equatorial protons, which often exhibit complex splitting patterns due to geminal and vicinal coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Integration Justification & Key Insights
H2, H6 (Oxane) 3.30 - 4.00 m 4H Protons adjacent to the ring oxygen are significantly deshielded. Axial and equatorial protons will have different shifts and complex splitting.
H4, H5 (Oxane) 1.20 - 1.90 m 4H Aliphatic protons on the oxane ring, residing in a more shielded environment.
H3 (Oxane) 1.90 - 2.20 m 1H The methine proton at the substitution point. Its complexity arises from coupling to H2, H4, and the adjacent CH₂ group.
-CH₂-N (Linker) 2.50 - 2.70 d 2H Diastereotopic protons adjacent to the chiral center (C3) and the nitrogen. Expected to be a doublet due to coupling with H3.
-NH- 1.00 - 2.50 (broad) s (broad) 1H The chemical shift is highly dependent on concentration and solvent. A D₂O exchange experiment is essential for confirmation.[1]

| N-CH₃ | 2.44 | s | 3H | A characteristic singlet for a methyl group attached to a nitrogen atom.[2] |

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assignment Predicted δ (ppm) Justification & Key Insights
C2, C6 (Oxane) 68.0 - 70.0 Carbons bonded to the ring oxygen are deshielded.[3]
C4, C5 (Oxane) 25.0 - 35.0 Standard aliphatic carbons within the ring.
C3 (Oxane) 35.0 - 40.0 The substituted carbon, with a moderate chemical shift.
-CH₂-N (Linker) 50.0 - 55.0 Carbon adjacent to the nitrogen atom.

| N-CH₃ | 36.0 - 38.0 | The N-methyl carbon, typically found in this region.[4] |

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data integrity.

  • Sample Preparation: Dissolve ~10-15 mg of Methyl(oxan-3-ylmethyl)amine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Before acquisition, ensure the spectrometer is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a 30° pulse angle and a relaxation delay of 2 seconds.

    • Collect at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Use a 30° pulse angle and a relaxation delay of 2 seconds. Collect a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum. The disappearance of the -NH signal confirms its assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a "fingerprint" based on the vibrational frequencies of bonds within the molecule.

Expertise & Experience: Interpreting Key Vibrational Modes

For this molecule, the most diagnostic peaks are the N-H stretch of the secondary amine, the C-H stretches, and the C-O-C stretch of the ether. A secondary amine is characterized by a single, moderately sharp N-H stretching band, which distinguishes it from a primary amine (two bands) or a tertiary amine (no band).[5][6]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Significance
3350 - 3310 N-H Stretch Weak-Medium Diagnostic for a secondary amine.[5][7]
2960 - 2850 C-H Stretch (sp³) Strong From the oxane ring, CH₂ linker, and CH₃ group.[8]
2805 - 2780 C-H Stretch (N-CH₃) Medium, Sharp A characteristic symmetric stretch for an N-methyl group can sometimes be observed just below the main C-H region.[6]
1470 - 1450 C-H Bend Medium Scissoring and bending vibrations of the methylene groups.
1250 - 1020 C-N Stretch Medium-Weak Characteristic of aliphatic amines.[5]
1150 - 1085 C-O-C Stretch Strong Asymmetric stretch from the tetrahydropyran ether linkage. A very prominent and reliable band.

| 910 - 665 | N-H Wag | Medium-Strong, Broad | Out-of-plane bending of the N-H bond, characteristic of primary and secondary amines.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-IR is a modern, reliable technique that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small drop of the neat liquid sample of Methyl(oxan-3-ylmethyl)amine directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 32 or 64 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Expertise & Experience: Predicting Fragmentation Pathways

The most predictable and dominant fragmentation in amines is the alpha-cleavage, where the bond adjacent to the C-N bond is broken. This results in the formation of a stable, resonance-stabilized iminium cation. For Methyl(oxan-3-ylmethyl)amine, two primary alpha-cleavage pathways are expected.

  • Molecular Weight: C₇H₁₅NO = 129.20 g/mol . The molecular ion peak (M⁺˙) should appear at m/z = 129.

Predicted Key Fragments in EI-MS

m/z Proposed Fragment Fragmentation Pathway Significance
129 [C₇H₁₅NO]⁺˙ Molecular Ion (M⁺˙) Confirms the molecular weight of the compound.
114 [C₆H₁₂NO]⁺ Loss of a methyl radical (•CH₃) from the nitrogen. A common fragmentation for N-methyl amines.
86 [C₄H₈NO]⁺ Cleavage of the C3-C(linker) bond. The charge is retained on the oxane-containing fragment. Provides evidence for the oxane-linker connectivity.

| 44 | [C₂H₆N]⁺ | Alpha-cleavage: Cleavage of the C(linker)-N bond. | Base Peak. This stable ethyl(methyl)iminium cation is the most likely base peak due to its high stability. |

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this amine.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms).

    • Use a temperature program, for example: hold at 50 °C for 2 min, then ramp to 250 °C at 10 °C/min.

  • MS Detection (EI):

    • The mass spectrometer should be operated in EI mode at a standard electron energy of 70 eV.

    • Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum. Compare the observed m/z values with the predicted fragmentation pattern.

Data Integration and Visualization

A cohesive understanding requires integrating all spectroscopic data. The following diagrams visualize the workflow and key structural correlations.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Sample Methyl(oxan-3-ylmethyl)amine NMR NMR Spectroscopy (¹H, ¹³C, D₂O Exch.) Sample->NMR aliquots IR IR Spectroscopy (ATR) Sample->IR aliquots MS Mass Spectrometry (GC-MS, EI) Sample->MS aliquots Structure Final Structure Elucidation NMR->Structure data correlation IR->Structure data correlation MS->Structure data correlation

Caption: A generalized workflow for the spectroscopic characterization of a chemical entity.

MS_Fragmentation M Molecular Ion [C₇H₁₅NO]⁺˙ m/z = 129 F1 [C₆H₁₂NO]⁺ m/z = 114 M->F1 - •CH₃ F2 [C₂H₆N]⁺ m/z = 44 (Base Peak) M->F2 α-cleavage F3 [C₄H₈NO]⁺ m/z = 86 M->F3 C-C cleavage

Caption: Predicted major fragmentation pathways in Electron Ionization Mass Spectrometry.

Conclusion: A Validated Structural Assignment

By systematically applying NMR, IR, and MS, and critically analyzing the resulting data, a confident structural assignment for Methyl(oxan-3-ylmethyl)amine can be achieved. The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework, IR spectroscopy confirms the essential secondary amine and ether functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation. This multi-technique approach, grounded in a solid understanding of chemical principles, represents a robust and trustworthy methodology essential for researchers in drug development and chemical sciences.

References

  • Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(13), 3635–3643. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000164). HMDB. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). HMDB. Retrieved from [Link]

  • Schwarz, M., Trška, P., & Kuthan, J. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Collection of Czechoslovak Chemical Communications, 54(7), 1854-1869. [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0287415). Natural Products Magnetic Resonance Database. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of methylamine. docbrown.info. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. colorado.edu. Retrieved from [Link]

  • International Journal of Academic Research and Development. (2019). Study of the composition of amines using IR spectroscopy. academicjournal.in. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. ilstu.edu. Retrieved from [Link]

  • Reich, H. J. (2021). Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(08), 1209-1213. [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of N-methylethanamine. docbrown.info. Retrieved from [Link]

  • PubMed. (2022). Spectroscopic investigation of the electronic and excited state properties of para-substituted tetraphenyl porphyrins and their electrochemically generated ions. National Library of Medicine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of methylamine. docbrown.info. Retrieved from [Link]

  • Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of Methyl(oxan-3-ylmethyl)amine

A Hypothesis-Driven Approach to Unveiling Therapeutic Potential Abstract Methyl(oxan-3-ylmethyl)amine represents a novel chemical entity with a paucity of published data regarding its biological effects. However, its str...

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothesis-Driven Approach to Unveiling Therapeutic Potential

Abstract

Methyl(oxan-3-ylmethyl)amine represents a novel chemical entity with a paucity of published data regarding its biological effects. However, its structural components, specifically the tetrahydropyran (oxane) ring and the secondary aminomethyl group, are prevalent motifs in a wide array of biologically active compounds. This technical guide will provide a comprehensive, hypothesis-driven framework for the systematic investigation of the potential biological activities of Methyl(oxan-3-ylmethyl)amine. We will delve into the scientific rationale for exploring its potential as a modulator of central nervous system targets, drawing parallels from structurally related compounds. This document will further outline a detailed roadmap for its chemical synthesis, and a suite of in-vitro and in-vivo assays to elucidate its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities.

Introduction: The Rationale for Investigating Methyl(oxan-3-ylmethyl)amine

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules with unique chemical architectures offer the promise of novel mechanisms of action and improved therapeutic indices. Methyl(oxan-3-ylmethyl)amine, while not extensively studied, possesses a simple yet intriguing structure. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse biological activities.[1] The presence of a secondary amine is also a key feature of many pharmacologically active compounds, often contributing to receptor binding and pharmacokinetic properties.

Derivatives of structurally similar compounds, such as 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans, have demonstrated affinity for crucial central nervous system (CNS) targets, including serotonin (5-HT) and dopamine (D2) receptors.[2] This suggests that the aminomethyl-tetrahydropyran core within Methyl(oxan-3-ylmethyl)amine could serve as a valuable pharmacophore for CNS-active agents. Furthermore, the broader class of tetrahydrofuran and tetrahydropyran derivatives has been associated with a wide range of biological activities, underscoring the potential for discovering novel pharmacology.[1]

This guide will therefore focus on a targeted investigation into the potential CNS activity of Methyl(oxan-3-ylmethyl)amine, while also considering broader screening for other potential therapeutic applications.

Proposed Synthesis of Methyl(oxan-3-ylmethyl)amine

A plausible and efficient synthetic route is crucial for obtaining the target compound in sufficient quantity and purity for biological evaluation. Drawing inspiration from established methods for the synthesis of related aminomethylated cyclic ethers, a multi-step synthesis is proposed.[3]

Proposed Synthetic Pathway:

Synthesis_Pathway A Oxane-3-carboxylic acid B Oxan-3-ylmethanol A->B Reduction (e.g., LiAlH4) C 3-(Bromomethyl)oxane B->C Bromination (e.g., PBr3) D Methyl(oxan-3-ylmethyl)amine C->D Amination (Methylamine)

Caption: Proposed synthetic route for Methyl(oxan-3-ylmethyl)amine.

Experimental Protocol:

Step 1: Reduction of Oxane-3-carboxylic acid to Oxan-3-ylmethanol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve Oxane-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude Oxan-3-ylmethanol, which can be purified by distillation or column chromatography.

Step 2: Bromination of Oxan-3-ylmethanol to 3-(Bromomethyl)oxane

  • In a round-bottom flask, dissolve the purified Oxan-3-ylmethanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool to 0 °C.

  • Slowly add phosphorus tribromide (PBr3) dropwise with stirring.

  • After the addition, allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture over ice and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-(Bromomethyl)oxane.

Step 3: Amination of 3-(Bromomethyl)oxane to Methyl(oxan-3-ylmethyl)amine

  • Dissolve 3-(Bromomethyl)oxane in a suitable solvent such as ethanol or THF in a sealed pressure vessel.

  • Add an excess of a solution of methylamine in the same solvent.

  • Heat the reaction mixture and stir for several hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid.

  • Wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Basify the aqueous layer with a strong base (e.g., sodium hydroxide) and extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts, filter, and concentrate to yield Methyl(oxan-3-ylmethyl)amine. Further purification can be achieved by distillation or conversion to a salt followed by recrystallization.

In-Vitro Biological Evaluation: A Tiered Screening Approach

A systematic in-vitro screening cascade is proposed to efficiently identify and characterize the potential biological activities of Methyl(oxan-3-ylmethyl)amine.

Workflow for In-Vitro Screening:

In_Vitro_Workflow A Primary Screening: Broad Receptor Profiling Panel B Secondary Screening: Dose-Response Assays on Identified Hits A->B Hit Identification C Functional Assays: Agonist/Antagonist Mode of Action B->C Potency Determination D Mechanism of Action Studies: Signaling Pathway Analysis C->D Elucidation of Function

Caption: A tiered workflow for the in-vitro biological evaluation.

Primary Screening: Broad Target Profiling

The initial step involves screening Methyl(oxan-3-ylmethyl)amine against a broad panel of receptors, ion channels, and enzymes to identify potential biological targets. A commercially available radioligand binding assay panel is recommended for its comprehensiveness and throughput.

Experimental Protocol: Radioligand Binding Assays

  • Compound Preparation: Prepare a stock solution of Methyl(oxan-3-ylmethyl)amine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution: The compound will be tested at a single high concentration (e.g., 10 µM) against a panel of targets (e.g., Eurofins SafetyScreen44 or similar). This panel typically includes a wide range of GPCRs (including serotonergic and dopaminergic subtypes), ion channels, and transporters.

  • Data Analysis: The percentage of inhibition of radioligand binding will be calculated for each target. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

Table 1: Hypothetical Primary Screening Results

Target ClassSpecific Target% Inhibition at 10 µM
Serotonin Receptor5-HT1A78%
Serotonin Receptor5-HT2A65%
Dopamine ReceptorD255%
Adrenergic ReceptorAlpha-2A25%
Muscarinic ReceptorM115%
Secondary Screening: Dose-Response and Potency Determination

For the identified "hits" from the primary screen, dose-response curves will be generated to determine the potency (e.g., Ki or IC50) of Methyl(oxan-3-ylmethyl)amine.

Experimental Protocol: Dose-Response Radioligand Binding Assay

  • Compound Dilution: Prepare a serial dilution of Methyl(oxan-3-ylmethyl)amine, typically in half-log or log increments, spanning a wide concentration range (e.g., 1 nM to 100 µM).

  • Assay Execution: Perform the radioligand binding assay for each specific target identified as a hit, using the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Determining Mode of Action

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets.

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of Methyl(oxan-3-ylmethyl)amine and measure the change in fluorescence, indicating intracellular calcium release.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of Methyl(oxan-3-ylmethyl)amine, followed by the addition of a known agonist (e.g., serotonin) at its EC50 concentration. Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

In-Vivo Evaluation: Assessing Physiological Effects and Therapeutic Potential

Based on the in-vitro profile, in-vivo studies in appropriate animal models are essential to evaluate the physiological effects, pharmacokinetics, and potential therapeutic efficacy of Methyl(oxan-3-ylmethyl)amine.

Proposed In-Vivo Studies Workflow:

In_Vivo_Workflow A Pharmacokinetic (PK) Studies B Preliminary Tolerability and Safety Assessment A->B Dose Range Finding C Pharmacodynamic (PD) and Efficacy Models B->C Selection of Doses for Efficacy

Caption: A sequential workflow for in-vivo evaluation.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Methyl(oxan-3-ylmethyl)amine is critical for designing meaningful in-vivo experiments.

Experimental Protocol: Rodent PK Study

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer a single dose of Methyl(oxan-3-ylmethyl)amine via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Behavioral Pharmacology Models

Based on the hypothesized CNS activity, specific behavioral models can be employed to assess the in-vivo effects of the compound.

Table 2: Proposed Behavioral Models Based on In-Vitro Findings

In-Vitro TargetProposed Behavioral ModelMeasured EndpointPotential Therapeutic Indication
5-HT1A Receptor AgonismElevated Plus MazeTime spent in open armsAnxiolytic
5-HT2A Receptor AntagonismPrepulse Inhibition of Startle% Prepulse inhibitionAntipsychotic
D2 Receptor AntagonismCatalepsy TestTime immobileAntipsychotic (and side effect profile)

Experimental Protocol: Elevated Plus Maze (Anxiety Model)

  • Animal Model: Use adult male mice.

  • Dosing: Administer Methyl(oxan-3-ylmethyl)amine or vehicle control intraperitoneally (IP) 30 minutes before the test. A positive control (e.g., diazepam) should also be included.

  • Test Procedure: Place the mouse in the center of the elevated plus maze and allow it to explore for 5 minutes. The maze consists of two open arms and two closed arms.

  • Data Collection: Record the time spent in the open and closed arms and the number of entries into each arm.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Conclusion

Methyl(oxan-3-ylmethyl)amine is a novel chemical entity with unexplored biological potential. Based on the structural homology to known CNS-active compounds, a focused investigation into its effects on serotonergic and dopaminergic systems is warranted. The systematic approach outlined in this guide, from chemical synthesis to a tiered in-vitro and in-vivo screening cascade, provides a robust framework for elucidating the pharmacological profile of this compound. The successful execution of these studies will not only characterize the biological activity of Methyl(oxan-3-ylmethyl)amine but also has the potential to uncover a novel lead compound for the development of new therapeutics.

References

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. PubMed. Available at: [Link]

  • 3-methyl-N-(oxan-4-yl)piperidin-4-amine. PubChem. Available at: [Link]

  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. Google Patents.
  • Synthesis and Biological Evaluation of the Antimicrobial Natural Product Lipoxazolidinone A. PMC - NIH. Available at: [Link]

  • Bioactive tetrahydrofuran and tetrahydropyran derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. NIH. Available at: [Link]

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC - NIH. Available at: [Link]

  • 3-(Aminomethyl)tetrahydrofuran. Chem-Impex. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH. Available at: [Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. Available at: [Link]

Sources

Exploratory

Literature review on Methyl(oxan-3-ylmethyl)amine and its analogs

An In-depth Technical Guide to Methyl(oxan-3-ylmethyl)amine and its Analogs: Synthesis, Pharmacological Significance, and Drug Design Principles Abstract The tetrahydropyran (THP) moiety is a privileged scaffold in moder...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl(oxan-3-ylmethyl)amine and its Analogs: Synthesis, Pharmacological Significance, and Drug Design Principles

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions. This technical guide provides a comprehensive review of Methyl(oxan-3-ylmethyl)amine, a representative member of the 3-aminomethyl-tetrahydropyran class of compounds. We delve into robust synthetic strategies for accessing this core structure, analyze its incorporation into clinically successful drugs, and delineate a logical framework for guiding future drug discovery efforts through systematic structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile chemical scaffold.

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

Saturated heterocyclic rings are fundamental building blocks in drug design, and the tetrahydropyran (THP), or oxane, ring has emerged as a particularly valuable motif. Structurally, it can be viewed as a conformationally restrained ether or a bioisosteric replacement for a cyclohexane ring.[1] This substitution offers several key advantages in drug design:

  • Improved Physicochemical Properties: Replacing a methylene group (-CH₂) in cyclohexane with an oxygen atom reduces lipophilicity, which can significantly enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Enhanced Target Engagement: The lone pairs on the ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes or receptors, potentially increasing binding affinity and selectivity.[1]

  • Metabolic Stability: The THP ring is generally stable to metabolic degradation, contributing to improved in vivo half-life.

The specific scaffold under review, Methyl(oxan-3-ylmethyl)amine, combines this advantageous ring system with a flexible aminomethyl linker, a common pharmacophoric element. This combination has proven to be a powerful strategy in the development of targeted therapies, particularly in oncology.

Synthetic Strategies

The synthesis of Methyl(oxan-3-ylmethyl)amine and its analogs can be approached in a logical, stepwise manner, focusing on the construction of the core ring, installation of the key functional groups, and subsequent modification. The commercial availability of the precursor, (Tetrahydropyran-3-yl)methylamine, simplifies access for derivatization.[2] However, understanding the de novo synthesis is crucial for creating novel analogs.

Synthesis of the 3-Substituted Tetrahydropyran Core

A powerful and convergent method for forming substituted tetrahydropyran rings is the Prins cyclization. This reaction involves the acid-catalyzed electrophilic addition of an aldehyde (often formaldehyde) to a homoallylic alcohol.[3]

Prins_Cyclization_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Homoallylic_Alcohol Homoallylic Alcohol (e.g., 4-Penten-2-ol) Reaction Prins Cyclization Homoallylic_Alcohol->Reaction Formaldehyde Formaldehyde Source (e.g., Paraformaldehyde) Formaldehyde->Reaction Catalyst Brønsted Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction catalyzes Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Temperature 0°C to RT Temperature->Reaction THP_Product Substituted Tetrahydropyran (e.g., 3-Methyltetrahydropyran) Reaction->THP_Product forms

Figure 1: General workflow for tetrahydropyran synthesis via Prins cyclization.

Experimental Protocol: Synthesis of 3-Methyltetrahydropyran via Prins Cyclization [3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the homoallylic alcohol (e.g., 4-penten-2-ol, 1.0 eq) and an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a suspension of paraformaldehyde (1.5 eq) in DCM to the stirred solution.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise, ensuring the temperature remains at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield the final tetrahydropyran derivative.

Synthesis of the (Tetrahydropyran-3-yl)methanamine Precursor

While various routes exist, a robust pathway to the key primary amine intermediate mirrors the successful synthesis of its tetrahydrofuran analog.[4] This multi-step process begins with readily available starting materials.

Amine_Synthesis_Workflow DM Diethyl Maleate + Nitromethane MA Michael Addition DM->MA Intermediate1 Diester Adduct MA->Intermediate1 Red1 Metal Borohydride Reduction (e.g., NaBH₄) Intermediate1->Red1 Diol 2-(Nitromethyl)-1,4-butanediol Red1->Diol Cyc Dehydration Cyclization (Acid Cat.) Diol->Cyc NitroTHP 3-(Nitromethyl)tetrahydropyran Cyc->NitroTHP Red2 Catalytic Hydrogenation (e.g., Pd/C, H₂) NitroTHP->Red2 Amine (Tetrahydropyran-3-yl)methanamine Red2->Amine

Figure 2: Multi-step synthesis of the primary amine precursor.

Summary of Synthetic Steps

StepReactionKey ReagentsPurpose
1Michael AdditionDiethyl maleate, Nitromethane, BaseForms the carbon backbone.
2Ester ReductionSodium borohydride (NaBH₄)Reduces the two ester groups to primary alcohols, forming a diol.
3Dehydration CyclizationAcid catalyst (e.g., p-TsOH)Forms the tetrahydropyran ring via intramolecular etherification.[4]
4Nitro Group ReductionCatalytic Hydrogenation (Pd/C, H₂)Reduces the nitro group to the target primary amine.[4]
Final N-Methylation

Conversion of the primary amine to the final secondary amine, Methyl(oxan-3-ylmethyl)amine, is a standard transformation in organic chemistry.

  • Reductive Amination: A high-yielding and clean method involves reacting the primary amine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

  • Eschweiler-Clarke Reaction: This classic method uses formic acid and formaldehyde to achieve exhaustive methylation. For mono-methylation, controlling stoichiometry is key.

Pharmacological Significance and SAR

The 3-aminomethyl-tetrahydropyran scaffold is not merely a theoretical construct; it is a validated pharmacophore present in several advanced clinical candidates and approved drugs. Its utility stems from the favorable ADME properties it imparts and its ability to orient key binding groups effectively.

Established Applications in Drug Discovery

The strategic inclusion of the THP-amine motif has been instrumental in the success of several targeted therapies, particularly kinase inhibitors.

CompoundTarget(s)Therapeutic AreaRationale for THP-Amine Motif
Gilteritinib (Xospata®) FLT3, AXL Tyrosine KinasesAcute Myeloid Leukemia (AML)The amino-THP substituent is a key component, contributing to the overall binding and pharmacokinetic profile of this approved drug.[1]
AZD0156 ATM KinaseOncologyIntroduction of the THP-amine fragment was part of an optimization effort that led to a superior profile with in vivo efficacy.[1]
Pyran-based TUIs DAT, SERT, NETCNS DisordersAsymmetric pyran derivatives have been developed as potent triple uptake inhibitors for monoamine transporters.[5]
HIV Protease Inhibitors HIV ProteaseInfectious DiseaseFused tetrahydropyran rings have been used as novel P₂ ligands to enhance van der Waals' interactions within the enzyme's hydrophobic pocket.[6]
Framework for Structure-Activity Relationship (SAR) Exploration

For a novel series of analogs based on Methyl(oxan-3-ylmethyl)amine, a systematic SAR study is essential to optimize potency, selectivity, and drug-like properties. The molecule offers several vectors for chemical modification.

SAR_Exploration cluster_vectors Key Modification Vectors cluster_v1_details N-Alkyl Group Modifications cluster_v2_details THP Ring Modifications cluster_v3_details Stereo/Isomeric Modifications Core Methyl(oxan-3-ylmethyl)amine Scaffold Vector1 Vector 1: N-Alkyl Group Core->Vector1 Explore Vector2 Vector 2: THP Ring Substitution Core->Vector2 Explore Vector3 Vector 3: Stereochemistry & Isomerism Core->Vector3 Explore V1_A Size/Lipophilicity (Et, iPr, cPr) Vector1->V1_A V1_B Incorporate into Ring (e.g., azetidine) Vector1->V1_B V1_C Introduce Polar Groups (e.g., hydroxyethyl) Vector1->V1_C V2_A Add Substituents (Me, F, OH) Vector2->V2_A V2_B Probe Hydrophobic Pockets Vector2->V2_B V2_C Introduce H-bond donors/acceptors Vector2->V2_C V3_A Vary Ring Attachment (2-, 3-, or 4-position) Vector3->V3_A V3_B Resolve Stereocenters (R vs. S) Vector3->V3_B

Figure 3: Logical framework for a structure-activity relationship (SAR) study.
  • Vector 1: The Amino Group: The N-methyl group is a primary point for modification.

    • Causality: Altering the size and nature of the N-alkyl substituent directly impacts interactions with the target protein. Increasing bulk (e.g., to ethyl, isopropyl) can probe for nearby hydrophobic pockets, while introducing polarity (e.g., a hydroxyethyl group) can pick up new hydrogen bonds. This is a classic strategy for modulating selectivity between related targets, such as kinase isoforms.[7][8]

  • Vector 2: The Tetrahydropyran Ring: Substitution on the THP ring itself can fine-tune the molecule's properties.

    • Causality: Adding small, lipophilic groups (e.g., methyl) or polar groups (e.g., hydroxyl) at different positions (C2, C4, C5, C6) can map the topology of the binding site. A hydroxyl group could mimic a key water-mediated interaction, while a fluorine atom could block a site of metabolism or modulate the pKa of the amine.

  • Vector 3: Isomerism and Stereochemistry: The spatial arrangement of the aminomethyl group is critical.

    • Causality: Moving the substituent from the 3-position to the 2- or 4-position creates fundamentally different vectors for the amine to project into the binding site. Furthermore, the carbon at the 3-position is a stereocenter. It is highly probable that a biological target will preferentially bind one enantiomer, as demonstrated in studies of similar pyran and benzopyran derivatives where the (R) and (S) enantiomers displayed significantly different biological activities.[5][8] Synthesizing and testing each enantiomer is a mandatory step in lead optimization.

Conclusion

Methyl(oxan-3-ylmethyl)amine represents a synthetically accessible and highly valuable chemical scaffold for modern drug discovery. Its core component, the tetrahydropyran ring, offers a field-proven method for improving the pharmacokinetic profile of drug candidates. The utility of the broader 3-aminomethyl-tetrahydropyran motif is validated by its presence in clinically and commercially successful drugs, particularly in the competitive field of kinase inhibitors.

By leveraging established synthetic routes and pursuing a logical, data-driven SAR exploration, researchers can effectively utilize this scaffold to develop novel therapeutics. Future work should focus on creating diverse libraries of analogs based on the principles outlined herein to probe new biological targets and address unmet medical needs.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock Website.

  • BOC Sciences. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. BOC Sciences Blog.

  • Santa Cruz Biotechnology, Inc. (n.d.). (Tetrahydropyran-2-yl)methylamine hydrochloride. SCBT Website.

  • CP Lab Safety. (n.d.). c-(Tetrahydro-pyran-3-yl)-methylamine hydrochloride, min 98%, 100 mg. CP Lab Safety Website.

  • Chem-Impex International, Inc. (n.d.). (Tetrahydropyran-3-yl)methylamine hydrochloride. Chem-Impex Website.

  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI Journals.

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 7(1), 55–71.

  • ResearchGate. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate.

  • Deshmukh, M., Kulkarni, A., Kake, M., Reith, M. E., & Dutta, A. K. (2010). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. Journal of medicinal chemistry, 53(15), 5709–5720.

  • Caignard, D. H., et al. (1995). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Journal of medicinal chemistry, 38(21), 4284-4294.

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal Website.

  • Auctores. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.

  • Chem-Impex International, Inc. (n.d.). 3-(Aminomethyl)tetrahydrofuran. Chem-Impex Website.

  • Patsnap. (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran. Patsnap Eureka.

  • BenchChem. (n.d.). Synthesis of 3-Methyltetrahydropyran: An Application Note and Experimental Protocol. BenchChem Website.

  • Google Patents. (2020). CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran. Google Patents.

  • National Center for Biotechnology Information. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. PubMed Central.

  • Lesieur, D., et al. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of medicinal chemistry, 39(21), 4285-4298.

Sources

Foundational

Discovery and history of Methyl(oxan-3-ylmethyl)amine

An In-depth Technical Guide to Methyl(oxan-3-ylmethyl)amine: Synthesis, Characterization, and Applications Foreword The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporate...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl(oxan-3-ylmethyl)amine: Synthesis, Characterization, and Applications

Foreword

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological profiles, including metabolic stability and aqueous solubility. This guide focuses on Methyl(oxan-3-ylmethyl)amine, a specific THP-containing building block, providing a comprehensive overview for researchers, scientists, and drug development professionals. While a definitive historical record of its initial discovery is not prominently documented in publicly accessible literature, this document extrapolates its likely synthesis and characterization based on established and analogous chemical principles. We will delve into logical synthetic pathways, detailed experimental protocols, and robust analytical methodologies, offering a practical framework for its application in research and development.

Introduction: The Significance of the Oxane Scaffold

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle containing one oxygen atom. Its non-planar, chair-like conformation and ability to act as a hydrogen bond acceptor make it a valuable component in the design of bioactive molecules. The incorporation of a THP ring can impart favorable physicochemical properties, such as improved solubility and metabolic resistance, by replacing more labile or lipophilic groups. The specific substitution pattern, as in Methyl(oxan-3-ylmethyl)amine, provides a versatile handle for further chemical modification, making it a useful building block in the synthesis of more complex molecular architectures.

Plausible Synthetic Routes and Methodologies

The synthesis of Methyl(oxan-3-ylmethyl)amine can be logically approached through several well-established organic chemistry transformations. Reductive amination of a corresponding aldehyde is a highly plausible and efficient method.

Retrosynthetic Analysis

A logical retrosynthetic approach for Methyl(oxan-3-ylmethyl)amine points to oxane-3-carbaldehyde as a key intermediate. This aldehyde can be derived from the corresponding alcohol, oxan-3-ylmethanol, which in turn can be synthesized from commercially available starting materials.

G A Methyl(oxan-3-ylmethyl)amine B Oxane-3-carbaldehyde A->B Reductive Amination C Methylamine D Oxan-3-ylmethanol B->D Oxidation

Caption: Retrosynthetic analysis of Methyl(oxan-3-ylmethyl)amine.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[1] This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A C A->C + CH3NH2 D E Methyl(oxan-3-ylmethyl)amine D->E [H] (e.g., NaBH4)

Caption: Proposed reductive amination pathway for synthesis.

Detailed Experimental Protocol: Synthesis of Methyl(oxan-3-ylmethyl)amine

This protocol is a representative example based on standard reductive amination procedures.

Materials:

  • Oxane-3-carbaldehyde

  • Methylamine (e.g., as a solution in THF or as methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Glacial acetic acid (optional, as a catalyst for imine formation)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve oxane-3-carbaldehyde (1 equivalent) in a suitable solvent like dichloromethane or methanol.

  • Amine Addition: Add methylamine (1.1-1.5 equivalents). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) to liberate the free amine. A small amount of glacial acetic acid can be added to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent, such as sodium triacetoxyborohydride or sodium borohydride, portion-wise over 15-30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • If the solvent is DCM, separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

    • If the solvent is methanol, remove the methanol under reduced pressure. Add water and DCM to the residue and proceed with extraction as above.

  • Purification:

    • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by distillation to obtain pure Methyl(oxan-3-ylmethyl)amine.

Physicochemical and Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.

Analytical Technique Expected Observations
¹H NMR Resonances corresponding to the methyl group protons, the methylene protons of the oxane ring, and the methylene bridge protons.
¹³C NMR Resonances for the methyl carbon, the methylene carbons of the oxane ring, and the methylene bridge carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of Methyl(oxan-3-ylmethyl)amine (C₇H₁₅NO, MW: 129.20 g/mol ).
Infrared (IR) Spectroscopy Characteristic N-H stretching and bending vibrations, C-H stretching of alkyl groups, and C-O-C stretching of the ether linkage.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. HPLC can be used for quantitative analysis.[2][3]
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for assessing the purity of Methyl(oxan-3-ylmethyl)amine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column is a common choice. For polar amines, a mixed-mode column (reversed-phase and cation-exchange) can provide better retention and peak shape.[2]

  • Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. For example, a gradient from 5% to 95% acetonitrile in water (both with 0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or ELSD, as the compound lacks a strong chromophore.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the prepared sample.

  • Run the gradient method.

  • Analyze the resulting chromatogram for the main product peak and any impurity peaks. Purity is typically calculated based on the relative peak areas.

Potential Applications in Drug Discovery

Methyl(oxan-3-ylmethyl)amine serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its primary amine functionality allows for a wide range of chemical transformations, including amidation, sulfonylation, and further alkylation, to explore structure-activity relationships (SAR). The tetrahydropyran motif can enhance the drug-like properties of the final compounds.

G A Methyl(oxan-3-ylmethyl)amine B Amidation A->B C Sulfonylation A->C D Further Alkylation A->D E Lead Compound Optimization B->E C->E D->E

Sources

Exploratory

An In-depth Technical Guide to the Predicted Solubility and Stability of Methyl(oxan-3-ylmethyl)amine

Abstract Methyl(oxan-3-ylmethyl)amine is a secondary amine featuring a tetrahydropyran (oxane) moiety. As a novel or not widely documented compound, empirical data on its physicochemical properties are scarce.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl(oxan-3-ylmethyl)amine is a secondary amine featuring a tetrahydropyran (oxane) moiety. As a novel or not widely documented compound, empirical data on its physicochemical properties are scarce. This technical guide provides a comprehensive, predictive overview of its solubility and stability based on first-principle chemical knowledge of its constituent functional groups—a secondary aliphatic amine and a cyclic ether. It is designed for researchers, scientists, and drug development professionals, offering foundational insights and detailed experimental protocols to empirically validate these predictions. The guide covers a theoretical solubility profile across various solvent classes, the influence of pH, and a discussion of potential degradation pathways. Crucially, it provides actionable, step-by-step methodologies for determining thermodynamic solubility and conducting forced degradation studies, in line with pharmaceutical industry standards.

Introduction and Molecular Profile

Methyl(oxan-3-ylmethyl)amine is a unique small molecule incorporating two key functional groups that dictate its chemical behavior:

  • A Secondary Amine: This group imparts basicity (pKa is predicted to be in the range of 9-11, typical for secondary alkylamines) and the capacity for hydrogen bonding. The lone pair of electrons on the nitrogen atom makes it a Lewis base and a nucleophile.

  • An Oxane (Tetrahydropyran) Ring: This is a cyclic ether. The oxygen atom can act as a hydrogen bond acceptor, and the ring structure contributes to the molecule's overall size and polarity. While ethers are generally unreactive, the C-O bond can be cleaved under harsh acidic conditions.[1][2]

Given the absence of direct experimental data, this guide synthesizes established chemical principles to construct a reliable predictive framework for its solubility and stability, which are critical parameters in drug discovery and development.[3]

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like."[4] The dual nature of Methyl(oxan-3-ylmethyl)amine—possessing both polar (amine, ether) and non-polar (alkyl backbone) characteristics—suggests a nuanced solubility profile.

Solubility in Common Solvents

The molecule's ability to act as a hydrogen bond donor (N-H) and acceptor (N, O) suggests good solubility in polar protic and aprotic solvents.[5][6] Conversely, the hydrocarbon portions of the molecule will favor interactions with less polar solvents.

Table 1: Predicted Solubility of Methyl(oxan-3-ylmethyl)amine in Various Solvent Classes

Solvent Class Representative Solvents Predicted Solubility Rationale
Aqueous Water, Phosphate-Buffered Saline (PBS) pH-Dependent; Low to Moderate The amine group allows for hydrogen bonding with water, but the overall hydrocarbon structure limits high solubility. Solubility will dramatically increase at acidic pH due to salt formation.
Polar Protic Methanol, Ethanol, Isopropanol High / Miscible Strong hydrogen bonding interactions are possible between the solvent's hydroxyl group and the compound's amine and ether functionalities.[7]
Polar Aprotic Acetone, Acetonitrile, DMF, DMSO High / Miscible Dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds will effectively solvate the molecule.
Ethers Tetrahydrofuran (THF), Diethyl Ether High / Miscible The "like dissolves like" principle is strong here, given the presence of the oxane ring.[7]
Halogenated Dichloromethane (DCM), Chloroform Moderate to High These solvents can solvate molecules of intermediate polarity.
Aromatic Toluene, Benzene Low to Moderate The non-polar character of the aromatic ring has some affinity for the molecule's alkyl parts, but the polarity mismatch with the amine and ether limits high solubility.

| Non-Polar | Hexane, Heptane | Very Low / Immiscible | The significant difference in polarity makes favorable solute-solvent interactions unlikely.[7] |

The Critical Influence of pH on Aqueous Solubility

For ionizable compounds, pH is a master variable controlling aqueous solubility.[8] As a weak base, Methyl(oxan-3-ylmethyl)amine will be protonated in acidic conditions to form a cationic ammonium salt.

R-NH-CH₃ + H⁺ ⇌ R-NH₂⁺-CH₃

This salt form is significantly more polar than the free base, leading to a substantial increase in aqueous solubility at pH values below its pKa.[9] Therefore, a complete pH-solubility profile is essential for understanding its behavior in biological systems or for developing aqueous formulations. The lowest solubility is expected at pH values more than 2 units above the pKa.[10]

G cluster_solubility Factors Influencing Solubility cluster_aqueous Aqueous Solubility cluster_organic Organic Solubility Molecule Methyl(oxan-3-ylmethyl)amine (Free Base) Salt Protonated Salt Form (e.g., Hydrochloride) Molecule->Salt  Decrease pH (Acidic Conditions) Aq_Low Low Solubility Molecule->Aq_Low Org_High High in Polar Solvents (e.g., MeOH, DMSO) Molecule->Org_High Salt->Molecule  Increase pH (Basic Conditions) Aq_High High Solubility Salt->Aq_High

Figure 1: Relationship between pH and the solubility of Methyl(oxan-3-ylmethyl)amine.

Predicted Stability Profile and Degradation

The stability of a pharmaceutical compound is paramount for its safety and efficacy.[11] The potential degradation pathways for Methyl(oxan-3-ylmethyl)amine are primarily dictated by its secondary amine and cyclic ether functionalities.

Intrinsic Chemical Stability
  • Oxidative Instability: The secondary amine is a likely site for oxidative degradation.[12] The presence of oxygen, potentially catalyzed by metal ions, can lead to the formation of various degradation products, including hydroxylamines or cleavage of the N-C bond. Studies have shown that secondary amines can exhibit higher degradation rates than primary or tertiary amines.[12][13]

  • Hydrolytic Stability: The molecule lacks common hydrolytically labile groups like esters or amides. Therefore, it is predicted to be stable in neutral aqueous solutions.

  • Acid/Base Instability:

    • Strong Acid: While generally stable, the ether linkage of the oxane ring is susceptible to cleavage under harsh acidic conditions (e.g., strong acids like HBr or HI) and elevated temperatures.[1][14][15] This is a common reaction for ethers, proceeding via protonation of the ether oxygen followed by nucleophilic attack.[2][16]

    • Strong Base: The molecule is expected to be stable under basic conditions.

Potential Degradation Pathways

Forced degradation studies, also known as stress testing, are essential to identify these potential degradation pathways.[17][18]

G cluster_pathways Potential Degradation Pathways Parent Methyl(oxan-3-ylmethyl)amine Oxidation Oxidation (e.g., H₂O₂, AIBN) Parent->Oxidation Oxidative Stress Acid_Cleavage Acid-Catalyzed Cleavage (e.g., Strong HCl, Heat) Parent->Acid_Cleavage Strong Acidic Stress Oxidized_Products Oxidized Degradants (e.g., Hydroxylamine, N-dealkylation products) Oxidation->Oxidized_Products Ring_Opened_Products Ring-Opened Products (Diol Halides) Acid_Cleavage->Ring_Opened_Products

Figure 2: Predicted major degradation pathways for Methyl(oxan-3-ylmethyl)amine.

Experimental Protocols for Empirical Assessment

The following protocols provide a framework for the experimental determination of solubility and stability.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent under thermodynamic equilibrium.[19]

Objective: To determine the thermodynamic solubility of Methyl(oxan-3-ylmethyl)amine in various aqueous and organic solvents.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, pH 7.4 PBS, methanol) in a glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical; for many compounds, 24-48 hours is sufficient, but 72 hours may be necessary to ensure equilibrium is reached.

  • Sample Collection & Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the dissolved compound from the undissolved solid. This is best achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by ultracentrifugation.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (usually the mobile phase of the analytical method). Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV.[9]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The analysis should be performed against a calibration curve prepared from known concentrations of the compound.

Protocol: Stability Assessment via Forced Degradation

Forced degradation studies use conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[11][20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17][20]

Objective: To investigate the stability of Methyl(oxan-3-ylmethyl)amine under various stress conditions and to support the development of a stability-indicating analytical method.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of Compound (e.g., 1 mg/mL) Stress Apply Stress Conditions (Parallel Experiments) Start->Stress Hydrolysis Hydrolytic (Acid, Base, Neutral) Stress->Hydrolysis Oxidation Oxidative (H₂O₂) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hrs) by HPLC-UV Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants Elucidate Pathways Validate Method Analysis->End

Figure 3: A typical experimental workflow for a forced degradation study.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent / Condition Typical Temperature Rationale & Comments
Acid Hydrolysis 0.1 M - 1 M HCl Room Temp to 60 °C To test for acid-labile groups.[20] Given the ether linkage, this condition is critical for assessing the stability of the oxane ring.
Base Hydrolysis 0.1 M - 1 M NaOH Room Temp to 60 °C To test for base-labile groups.[20] The compound is predicted to be stable, but this is a required test.
Oxidation 3% - 30% H₂O₂ Room Temp To induce oxidative degradation.[20] The secondary amine is a potential target for oxidation.
Thermal 60 °C - 80 °C (in solution and as solid) 60 °C - 80 °C To assess intrinsic thermal stability.

| Photostability | ICH Q1B Option 1 or 2 (UV/Vis light exposure) | Ambient | To evaluate sensitivity to light, which can catalyze oxidative or other radical-based degradation pathways.[20] |

Methodology:

  • Sample Preparation: Prepare solutions of Methyl(oxan-3-ylmethyl)amine (e.g., 1 mg/mL) in a suitable solvent system for each stress condition. A co-solvent like methanol or acetonitrile may be needed if aqueous solubility is low.

  • Stress Application: Expose the samples to the conditions outlined in Table 2. Include a control sample (unstressed) for each condition.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24, 48 hours). The duration should be adjusted to achieve the target degradation of 5-20%.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation and protect the analytical column.

  • Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products. Peak purity analysis using a Diode Array Detector (DAD) is essential.

Protocol: Analytical Method for Quantification (HPLC-UV)

Objective: To accurately quantify Methyl(oxan-3-ylmethyl)amine and separate it from potential degradants.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid or Ammonium Acetate in water) and an organic modifier (e.g., Acetonitrile or Methanol). The acidic modifier will ensure the amine is protonated, leading to better peak shape.

  • Detection: Aliphatic amines often lack a strong UV chromophore. Detection may be possible at low wavelengths (e.g., 200-215 nm).[21] If sensitivity is insufficient, pre-column derivatization with an agent like dansyl chloride or FMOC-Cl can be employed to attach a UV-active or fluorescent tag.[22][23]

  • Quantification: Create a calibration curve using standards of known concentrations. The concentration in unknown samples is determined by interpolation from this curve.

Conclusion

This guide provides a scientifically grounded, predictive framework for understanding the solubility and stability of Methyl(oxan-3-ylmethyl)amine. Based on its structure, it is predicted to be a basic compound with pH-dependent aqueous solubility and good solubility in polar organic solvents. The primary stability concerns are oxidative degradation of the secondary amine and potential acid-catalyzed cleavage of the oxane ring under harsh conditions. The provided experimental protocols for solubility and forced degradation studies offer a clear path for researchers to empirically determine these critical properties, enabling informed decisions in chemical research and drug development.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Gomes, P. A. T. M., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery (RSC Publishing). Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Retrieved from [Link]

  • Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Katra, S. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Pharmaceutical Technology. (2023). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Retrieved from [Link]

  • Gomes, P. A. T. M., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. NIH National Library of Medicine. Retrieved from [Link]

  • Gomes, P. A. T. M., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Enaime, G., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. Retrieved from [Link]

  • Hartono, A., et al. (2014). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • LCGC. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • SciELO. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • ResearchGate. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • SpringerLink. (2023). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • Nakamiya, K., et al. (2005). Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus. NIH National Library of Medicine. Retrieved from [Link]

  • Lund University Publications. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Structure and Properties of Amines. Retrieved from [Link]

  • NIH National Library of Medicine. (2013). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]

  • Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • I.K. Press. (2015). SOLUBILITY OF TETRAHYDROPYRIMIDINE DERIVATIVES IN SOME SOLVENTS AT DIFFERENT TEMPERATURES. Journal of Applied Chemical Science International. Retrieved from [Link]

  • NIH National Library of Medicine. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • ResearchGate. (2015). Physical Properties of Tetrahydropyran and Its Applications. Retrieved from [Link]

  • OSTI.GOV. (2022). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). ether cleavage with strong acids. YouTube. Retrieved from [Link]

  • ACS Publications. (1992). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]

  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • ResearchGate. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • ACS Omega. (2023). Alkaline-Induced Degradation Pathways of β-O-4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+-Cyclic Polyether Complexes. Retrieved from [Link]

  • Wiley Online Library. (2012). CHAPTER 4: Various Types and Mechanisms of Degradation Reactions. Retrieved from [Link]

Sources

Foundational

A Methodological Framework for the Thermochemical Characterization of Novel Heterocyclic Amines: A Case Study on Methyl(oxan-3-ylmethyl)amine

Abstract The development of novel chemical entities, particularly those with applications in pharmaceuticals and specialty chemicals, necessitates a thorough understanding of their fundamental physicochemical properties....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel chemical entities, particularly those with applications in pharmaceuticals and specialty chemicals, necessitates a thorough understanding of their fundamental physicochemical properties. Among these, thermochemical data—such as the standard enthalpy of formation, heat capacity, and standard entropy—are paramount for ensuring process safety, optimizing reaction conditions, and developing accurate computational models. This technical guide presents a robust, integrated methodological framework for the comprehensive thermochemical characterization of the novel heterocyclic amine, Methyl(oxan-3-ylmethyl)amine. As no extensive experimental data for this specific compound is publicly available, this document serves as a whitepaper for researchers, outlining a validated workflow that combines high-level computational prediction with gold-standard experimental techniques. We detail the causality behind procedural choices in both ab initio calculations and calorimetric measurements, providing self-validating protocols designed to ensure the generation of trustworthy, high-quality data for drug development and process chemistry professionals.

Introduction: The Need for Thermochemical Diligence

Methyl(oxan-3-ylmethyl)amine is a secondary amine featuring both a saturated heterocyclic (oxane) ring and a small N-alkyl group. Its structure suggests potential utility as a scaffold or intermediate in medicinal chemistry, where such motifs can influence solubility, metabolic stability, and target binding.

Before any compound can be safely and efficiently scaled from the bench to production, its energetic properties must be understood. Key thermochemical parameters include:

  • Standard Enthalpy of Formation (ΔfH°) : This value represents the energy change when one mole of the compound is formed from its constituent elements in their standard states. It is the cornerstone for calculating the heat of any chemical reaction involving the compound, which is critical for assessing thermal hazards and potential for runaway reactions.

  • Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of the substance. Knowledge of Cp as a function of temperature is essential for designing heating and cooling systems in a chemical plant and for calculating changes in enthalpy and entropy over different temperature ranges.

  • Standard Molar Entropy (S°) : A measure of the molecular disorder, entropy is crucial for determining the Gibbs free energy of reactions and thus predicting their spontaneity and equilibrium position.

This guide provides a comprehensive roadmap for determining these properties for Methyl(oxan-3-ylmethyl)amine, establishing a blueprint that can be adapted for other novel molecules.

Computational Approach for Ab Initio Prediction

Before embarking on experimental work, a high-quality computational estimation of thermochemical properties provides invaluable insight. This in silico approach serves three primary functions: it yields a reliable preliminary value for safety assessments, helps in planning the precise parameters of experimental measurements, and ultimately serves as an independent validation of the empirical data.

For molecules of this nature, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy. High-level composite methods like G4 can also be employed for even greater precision.[1] The overall workflow is a multi-step process designed to find the true energy minimum of the molecule and calculate its thermodynamic properties.[2][3]

Protocol 2.1: DFT-Based Calculation of Gas-Phase Enthalpy of Formation
  • Conformational Search: The structural flexibility of the oxane ring and the rotatable bonds necessitates a thorough conformational search to identify the lowest-energy conformers. This is a critical first step, as neglecting significant, low-energy conformers can lead to inaccurate final values.

  • Geometry Optimization: Each identified conformer is subjected to a geometry optimization. A common and robust choice of methodology is the B3LYP functional with a sufficiently large basis set, such as 6-311+G(d,p).[4] This step finds the precise molecular geometry that corresponds to a local minimum on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on each optimized geometry using the same level of theory. This step is a self-validating control:

    • Causality: It confirms that the geometry is a true minimum (i.e., no imaginary frequencies).

    • Data Generation: It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.

  • High-Accuracy Single-Point Energy: To refine the electronic energy, a single-point energy calculation is performed on the optimized geometry using a more advanced level of theory or a larger basis set.

  • Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation is calculated using the atomization method. This involves computing the enthalpy change for the reaction that breaks the molecule into its constituent atoms and then using the well-established experimental enthalpies of formation for those atoms.[5]

G Diagram 1: Computational Workflow for ΔfH° cluster_input Input & Setup cluster_calc DFT Calculation Sequence cluster_output Output & Analysis mol_structure Define Molecular Structure conf_search 1. Conformational Search (Identify low-energy isomers) mol_structure->conf_search geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) conf_search->geom_opt For each conformer freq_calc 3. Frequency Calculation (Verify minimum & get thermal data) geom_opt->freq_calc sp_energy 4. Single-Point Energy (Refine electronic energy) freq_calc->sp_energy thermo_data Calculated ZPVE, Enthalpy, and Entropy sp_energy->thermo_data final_hf Gas-Phase Standard Enthalpy of Formation (ΔfH°) thermo_data->final_hf Via Atomization Method

Diagram 1: Computational Workflow for ΔfH°

Experimental Determination of Thermochemical Properties

Experimental measurement remains the gold standard for thermochemical data. The following protocols describe validated, high-trust methods for determining the enthalpy of formation and heat capacity.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined indirectly from its standard enthalpy of combustion (ΔcH°).[6][7] This is measured using a constant-volume calorimeter, commonly known as a "bomb" calorimeter.[8][9]

  • System Calibration (Trustworthiness Pillar): The effective heat capacity of the calorimeter (Ccal) must be precisely determined. This is achieved by combusting a certified standard reference material with a well-known heat of combustion, such as benzoic acid.[8] This calibration is performed multiple times to ensure reproducibility and statistical confidence.

  • Sample Preparation: A precise mass (typically 0.8-1.0 g) of Methyl(oxan-3-ylmethyl)amine is pressed into a pellet. A small, measured length of ignition wire is positioned to be in contact with the sample.

  • Bomb Assembly: The sample pellet and ignition wire are placed inside the high-pressure stainless steel vessel (the "bomb"). A small, known amount of deionized water (typically 1 mL) is added to the bomb to ensure all water formed during combustion condenses to the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 25-30 atm.[10][11]

  • Combustion: The sealed bomb is submerged in a precisely measured mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium. The sample is then ignited via an electric current through the fuse wire.[11]

  • Data Acquisition: The temperature of the water bath is monitored with a high-precision thermometer (to ±0.001 K) before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The raw temperature change is corrected for heat contributions from the ignition wire and any side reactions (such as the formation of nitric acid from trace nitrogen). The corrected temperature change and the calorimeter's heat capacity are used to calculate the heat of combustion at constant volume (ΔcU). This value is then converted to the standard enthalpy of combustion (ΔcH°), which is subsequently used with the known standard enthalpies of formation of CO2(g) and H2O(l) to calculate the standard enthalpy of formation (ΔfH°) of the compound.[7]

Heat Capacity and Standard Entropy via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a rapid and highly accurate method for determining the heat capacity of thermally stable liquids and solids.[12][13] The procedure measures the difference in heat flow required to increase the temperature of a sample and an inert reference.[13]

  • Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards, such as indium and sapphire, to ensure accuracy.

  • Baseline Measurement: An initial DSC run is performed with two empty, hermetically sealed sample pans to obtain a baseline heat flow curve.

  • Standard Measurement: A precisely cut and weighed sapphire standard is placed in one of the pans, and the DSC run is repeated under the exact same temperature program (e.g., heating from -50 °C to 150 °C at a rate of 20 °C/min).[12]

  • Sample Measurement: The sapphire standard is replaced with a precisely weighed sample of Methyl(oxan-3-ylmethyl)amine, hermetically sealed in an aluminum pan. The DSC run is repeated for a third time.

  • Calculation of Cp: The specific heat capacity (Cp) of the sample at any given temperature is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the sapphire standard and the baseline.[14] The known heat capacity of sapphire allows for a direct and accurate determination.

  • Derivation of Standard Entropy (S°): The heat capacity data (Cp) as a function of temperature (T) can be used to calculate the standard molar entropy at 298.15 K by integrating Cp/T from 0 K to 298.15 K, often requiring extrapolation to 0 K using theoretical models.

G Diagram 2: Integrated Experimental Workflow cluster_hf Enthalpy of Formation (ΔfH°) cluster_cp Heat Capacity (Cp) & Entropy (S°) bomb_cal Bomb Calorimetry sample_prep_b 1. Prepare & Weigh Sample calibrate_b 2. Calibrate with Benzoic Acid sample_prep_b->calibrate_b combust 3. Combust in O₂ calibrate_b->combust calc_hf 4. Calculate ΔcH° → ΔfH° combust->calc_hf final_data Comprehensive Thermochemical Profile calc_hf->final_data ΔfH°(liquid, 298.15 K) dsc Differential Scanning Calorimetry (DSC) sample_prep_d 1. Prepare & Weigh Sample calibrate_d 2. Run Baseline & Sapphire Std. sample_prep_d->calibrate_d measure_cp 3. Measure Sample Heat Flow calibrate_d->measure_cp calc_cp 4. Calculate Cp(T) → S° measure_cp->calc_cp calc_cp->final_data Cp(T), S°(298.15 K) start Target Molecule: Methyl(oxan-3-ylmethyl)amine start->bomb_cal start->dsc

Diagram 2: Integrated Experimental Workflow

Data Synthesis and Validation

The ultimate goal is to generate a validated, comprehensive thermochemical dataset. The computational and experimental results should be critically compared. A strong agreement (e.g., within 10-15 kJ/mol for ΔfH°) provides high confidence in both methodologies. Significant discrepancies would necessitate a review of both the experimental procedures and the computational model assumptions.

Table 1: Illustrative Thermochemical Data Profile for Methyl(oxan-3-ylmethyl)amine

PropertyMethodIllustrative Value (Hypothetical)Units
Standard Enthalpy of Formation (Gas, 298.15 K) DFT (B3LYP/6-311+G(d,p))-215 ± 15kJ·mol⁻¹
Standard Enthalpy of Formation (Liquid, 298.15 K) Bomb Calorimetry-270 ± 2.5kJ·mol⁻¹
Specific Heat Capacity (Liquid, 298.15 K) DSC (ASTM E1269)2.15 ± 0.05J·g⁻¹·K⁻¹
Molar Heat Capacity (Liquid, 298.15 K) DSC (ASTM E1269)277 ± 6.5J·mol⁻¹·K⁻¹
Standard Molar Entropy (Liquid, 298.15 K) Derived from DSC Cp data310 ± 8J·mol⁻¹·K⁻¹

Note: Values in this table are hypothetical and for illustrative purposes only. They are based on typical ranges for aliphatic amines and ethers and should not be considered actual data.[15][16]

Conclusion

The robust characterization of thermochemical properties is a non-negotiable aspect of modern chemical and pharmaceutical development. For a novel compound like Methyl(oxan-3-ylmethyl)amine, where published data is absent, a structured and multi-faceted approach is required. By integrating high-quality ab initio computational predictions with meticulous, well-calibrated experimental techniques such as bomb calorimetry and differential scanning calorimetry, researchers can build a comprehensive and trustworthy thermochemical profile. This integrated workflow not only ensures process safety and enables efficient optimization but also provides the fundamental data required for advanced molecular modeling and simulation, accelerating the journey from discovery to application.

References

  • ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2018. (Source: 12)

  • Jackson, M. A., & Laria, J. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. MDPI. (Source: [Link])

  • Infinita Lab. (2025). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. (Source: [Link])

  • Hollmann, F., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. (Source: [Link])

  • Pokhilko, A., et al. (2020). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. National Institutes of Health. (Source: [Link])

  • Glaser, R., et al. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in Aqueous Solution Considering the Full Conformational Space via Boltzmann Statistics. The Journal of Physical Chemistry A. (Source: [Link])

  • Glaser Group. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in A. New Home Pages of Dr. Rainer Glaser. (Source: [Link])

  • Reyes, P. I., et al. (2019). COMPUTATIONAL CHEMISTRY STUDY IN THE THERMODYNAMICS FOR THE REACTION OF CO 2 AND A SERIES OF AMINES USING H 2 O AS A CATALYST. ResearchGate. (Source: [Link])

  • Rosas, C., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. National Institutes of Health. (Source: [Link])

  • He, H., et al. (2012). A Computational Study of the Heats of Reaction of Substituted Monoethanolamine with CO2. The Journal of Physical Chemistry A. (Source: [Link])

  • Gershon, C. K. (2007). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive. (Source: [Link])

  • ResearchGate. (n.d.). Top figure, heat capacity, C í µí± , of the í... | Scientific Diagram. (Source: [Link])

  • ResearchGate. (n.d.). Top figure, heat capacity, C í µí± , of the í... (Source: [Link])

  • Cao, H., et al. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. (Source: [Link])

  • Šesták, J. (2005). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. ResearchGate. (Source: [Link])

  • Wikipedia. (n.d.). Differential scanning calorimetry. (Source: [Link])

  • Rosas, C., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. (Source: [Link])

  • University of Missouri–St. Louis. (n.d.). Bomb Calorimetry. (Source: [Link])

  • Notario, R., et al. (2021). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. (Source: [Link])

  • University of California, Berkeley. (n.d.). Bomb Calorimetry. (Source: [Link])

  • Doc Brown's Chemistry. (n.d.). Linear aliphatic primary amines... (Source: [Link])

  • Ribeiro da Silva, M. A., et al. (2018). Standard molar enthalpies of formation of some methylfuran derivatives. ResearchGate. (Source: [Link])

  • MRC Lab. (n.d.). A Guide For Bomb Calorimeter. (Source: [Link])

  • Cao, H., et al. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. National Institutes of Health. (Source: [Link])

  • Chemistry For Everyone. (2025). How Do You Set Up A Bomb Calorimeter Correctly? YouTube. (Source: [Link])

  • Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. (Source: [Link])

  • Active Thermochemical Tables. (n.d.). Methyl Radical Enthalpy of Formation. (Source: [Link])

Sources

Exploratory

Predicted Mechanism of Action for Methyl(oxan-3-ylmethyl)amine: A Structure-Activity Relationship (SAR) Guided Approach

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract Methyl(oxan-3-ylmethyl)amine is a novel small molecule for which the biological activity and mechanism of action (MoA) remain unchara...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl(oxan-3-ylmethyl)amine is a novel small molecule for which the biological activity and mechanism of action (MoA) remain uncharacterized. This guide leverages established principles of Structure-Activity Relationship (SAR) to deconstruct its chemical architecture and predict its most probable pharmacological targets. By comparing its core scaffolds—the tetrahydropyran (oxane) ring and a secondary methylamine side chain—to molecules with known biological functions, we hypothesize that Methyl(oxan-3-ylmethyl)amine is a modulator of the monoaminergic system. Plausible mechanisms include inhibition of monoamine reuptake transporters (SERT, DAT, NET) and/or direct interaction with aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. To empirically validate these predictions, this document provides a comprehensive, phased experimental workflow, complete with detailed protocols for target binding, functional characterization, and cellular validation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction and Structural Rationale

The process of drug discovery often involves synthesizing and screening novel chemical entities. Methyl(oxan-3-ylmethyl)amine represents such a compound, possessing a structure that suggests potential bioactivity but lacks empirical data. The predictive power of medicinal chemistry and SAR analysis allows for the formation of robust, testable hypotheses regarding a molecule's MoA, thereby streamlining the discovery process.[1][2]

The structure of Methyl(oxan-3-ylmethyl)amine can be dissected into two key pharmacophoric components:

  • The Oxane (Tetrahydropyran) Ring: This six-membered saturated oxygen-containing heterocycle is a common motif in modern medicinal chemistry. Its inclusion in drug candidates is often intended to improve physicochemical properties such as aqueous solubility and metabolic stability when compared to carbocyclic analogs.[3][4] Furthermore, substituted pyran rings are integral to compounds known to target the central nervous system.[5][6]

  • The Secondary Aminomethyl Group: The -(CH2)-NH(CH3) moiety provides a basic nitrogen center, which is a critical feature for interaction with numerous biological targets. Primary and secondary amines are known to possess significant activity at adrenergic and other monoaminergic receptors and transporters.[7] The nitrogen atom can be protonated at physiological pH, enabling it to form strong ionic bonds with acidic amino acid residues (e.g., aspartate, glutamate) within a target's binding pocket.

Based on this structural analysis, we can formulate primary hypotheses that will guide a logical experimental investigation.

Predicted Pharmacological Targets and Mechanistic Hypotheses

The combination of an oxane scaffold and a secondary amine strongly suggests that Methyl(oxan-3-ylmethyl)amine will interact with proteins involved in monoamine neurotransmission.

Hypothesis A: Monoamine Reuptake Inhibition

A significant body of research has demonstrated that pyran-based structures can potently inhibit the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[5] These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters increases the synaptic concentration and duration of action of their respective neurotransmitters.

  • Predicted Mechanism: Methyl(oxan-3-ylmethyl)amine may act as a competitive inhibitor at the substrate-binding site of one or more monoamine transporters. Depending on its selectivity profile, it could function as a selective serotonin reuptake inhibitor (SSRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), or a triple uptake inhibitor (TUI). Such a mechanism is foundational for many widely used antidepressant and psychostimulant medications.

Hypothesis B: G-Protein Coupled Receptor (GPCR) Modulation

The aminomethyl structural element is a classic pharmacophore for aminergic GPCRs. Specifically, substituted aminomethyl-benzopyran derivatives have been shown to exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors, including the 5-HT1A, 5-HT2A, and D2 subtypes.[6][8]

  • Predicted Mechanism: The compound could act as either an agonist or an antagonist at these receptors.

    • As an Agonist: It would bind to and activate the receptor, initiating downstream signaling cascades (e.g., modulation of cyclic AMP or inositol phosphate pathways).

    • As an Antagonist: It would bind to the receptor but fail to activate it, thereby blocking the binding and subsequent action of the endogenous neurotransmitter. Structure-activity relationship studies of phenethylamine and tryptamine derivatives have shown how subtle structural changes can determine affinity and functional activity at receptors like 5-HT2A.[9]

The following diagram illustrates the two primary hypothesized mechanisms at a synaptic level.

Hypothesized_Mechanisms cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Terminal GPCR GPCR Target (e.g., 5-HT2A, D2) presynaptic_terminal->GPCR NT transporter Monoamine Transporter (SERT, DAT, NET) presynaptic_terminal->transporter Neurotransmitter (NT) MAO MAO vesicle Vesicles (DA, 5-HT, NE) vesicle->presynaptic_terminal Release signaling Downstream Signaling GPCR->signaling Activation transporter->presynaptic_terminal Reuptake molecule Methyl(oxan-3-ylmethyl)amine molecule->GPCR Hypothesis B: Modulation molecule->transporter Hypothesis A: Inhibition

Caption: Dual hypotheses for the synaptic action of Methyl(oxan-3-ylmethyl)amine.

Integrated Experimental Workflow for MoA Deconvolution

To systematically test these hypotheses, a multi-phased approach is proposed. This workflow is designed to move from broad, unbiased screening to specific, functional validation.

Experimental_Workflow cluster_1 cluster_2 cluster_3 phase1 Phase 1: Target Identification p1_1 Protocol 1.1: Broad Target Panel Screen phase1->p1_1 phase2 Phase 2: Functional Characterization p2_1 Protocol 2.1: In Vitro Functional Assays (Uptake, cAMP, Ca2+ Flux) phase2->p2_1 phase3 Phase 3: Cellular & System-Level Validation p3_1 Protocol 3.1: Cell-Based Assays (Neuronal Cultures) phase3->p3_1 p1_2 Protocol 1.2: Radioligand Binding Assays p1_1->p1_2 Identifies 'Hits' p1_2->phase2 Confirms Affinity (Ki) p2_1->phase3 Determines Function (EC50 / IC50) p3_2 Protocol 3.2: Ex Vivo / In Vivo Studies (Conceptual Next Steps) p3_1->p3_2 Validates Cellular Mechanism

Caption: A phased experimental workflow for MoA elucidation.
Phase 1: Target Identification & Initial Validation

Rationale: The initial goal is to perform an unbiased screen to identify high-affinity binding partners, followed by orthogonal validation of the primary "hits."

Protocol 1.1: Broad Target Screening

  • Objective: To identify potential molecular targets from a wide range of protein classes.

  • Methodology:

    • Submit Methyl(oxan-3-ylmethyl)amine to a commercial broad target liability panel (e.g., Eurofins SafetyScreen44 or CEREP BioPrint).

    • Screen the compound at a standard concentration (e.g., 10 µM) against a panel of >40 GPCRs, ion channels, and transporters.

    • The primary readout is the percent inhibition of radioligand binding to each target.

  • Interpretation: Targets showing significant inhibition (typically >50%) are considered primary "hits" and are prioritized for further investigation.

Protocol 1.2: Radioligand Binding Assays

  • Objective: To confirm the binding affinity (Kᵢ) of the compound for the highest-priority targets identified in Protocol 1.1.

  • Methodology (Example for Human SERT):

    • Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human serotonin transporter (hSERT).

    • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Competition Binding:

      • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., 0.1 nM [³H]-Citalopram).

      • Add increasing concentrations of Methyl(oxan-3-ylmethyl)amine (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

      • For non-specific binding control wells, add a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

      • For total binding wells, add only the radioligand and membrane preparation.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Detection: Place the filter mat in a scintillation vial with scintillation fluid and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the IC₅₀ value by fitting the competition binding data to a one-site sigmoidal dose-response curve.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TargetRadioligandKᵢ of Methyl(oxan-3-ylmethyl)amine (nM)
Human SERT[³H]-Citalopram75
Human DAT[³H]-WIN 35,428450
Human 5-HT2A[³H]-Ketanserin120
Human D2[³H]-Spiperone800

This hypothetical data suggests the compound has the highest affinity for the serotonin transporter and moderate affinity for the 5-HT2A receptor, making these the top priorities for functional testing.

Phase 2: Functional Characterization

Rationale: Binding does not equate to function. This phase aims to determine whether the compound inhibits transporter activity or acts as an agonist/antagonist at the identified GPCR targets.

Protocol 2.1: In Vitro Functional Assays

  • A) For Transporters: Neurotransmitter Uptake Assay

    • Objective: To measure the functional inhibition of monoamine uptake.

    • Methodology (Example for SERT):

      • Use HEK293 cells stably expressing hSERT or purified synaptosomes from rat brain tissue.

      • Pre-incubate the cells/synaptosomes with varying concentrations of Methyl(oxan-3-ylmethyl)amine for 15 minutes at 37°C.

      • Initiate the uptake reaction by adding a low concentration of radiolabeled substrate (e.g., 10 nM [³H]-Serotonin).

      • Incubate for a short period (e.g., 5 minutes) at 37°C.

      • Terminate the reaction by rapid filtration over a filter mat and washing with ice-cold buffer.

      • Quantify the radioactivity trapped inside the cells/synaptosomes via scintillation counting.

    • Data Analysis: Calculate the IC₅₀ for uptake inhibition by plotting the percent inhibition against the log concentration of the compound.

  • B) For GPCRs: Second Messenger Assays

    • Objective: To determine if the compound is an agonist or antagonist.

    • Methodology (Example for 5-HT2A, a Gq-coupled receptor):

      • Use a cell line (e.g., CHO-K1) stably expressing the human 5-HT2A receptor.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Antagonist Mode: Pre-incubate the cells with varying concentrations of Methyl(oxan-3-ylmethyl)amine. Then, stimulate the cells with a known 5-HT2A agonist (e.g., Serotonin) at its EC₈₀ concentration.

      • Agonist Mode: Add varying concentrations of Methyl(oxan-3-ylmethyl)amine directly to the cells.

      • Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader (e.g., FLIPR).

    • Data Analysis:

      • In antagonist mode, calculate the IC₅₀.

      • In agonist mode, calculate the EC₅₀ and the maximum effect (Eₘₐₓ) relative to a full agonist.

AssayMeasured ParameterValue (nM)Interpretation
[³H]-Serotonin UptakeIC₅₀150Potent SERT inhibitor
5-HT2A Ca²⁺ Flux (Agonist)EC₅₀>10,000Not an agonist
5-HT2A Ca²⁺ Flux (Antagonist)IC₅₀250Moderate antagonist

This hypothetical functional data strongly supports the MoA as a serotonin reuptake inhibitor with secondary 5-HT2A antagonist activity.

Conclusion

Based on a rigorous Structure-Activity Relationship analysis, Methyl(oxan-3-ylmethyl)amine is predicted to be a modulator of the monoaminergic system. The structural combination of an oxane ring and a secondary amine is prevalent in compounds that target serotonin and dopamine transporters and receptors. The most probable mechanisms of action are inhibition of monoamine reuptake, particularly at the serotonin transporter (SERT) , and/or antagonism of aminergic GPCRs like the 5-HT2A receptor .

The provided three-phase experimental workflow offers a robust and logical pathway for the empirical validation of these hypotheses. By progressing from broad, unbiased screening to specific binding and functional assays, researchers can efficiently and accurately define the pharmacological profile of Methyl(oxan-3-ylmethyl)amine. The insights gained from such an investigation will be crucial for determining its potential as a research tool or a lead compound for therapeutic development.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]

  • Rekka, E. A., et al. (1998). Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation. Journal of Pharmacy and Pharmacology, 50(9), 1059-1064. [Link]

  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-206. [Link]

  • Daoud, S. S., et al. (1988). Synthesis and pharmacological effect of substituted phenyl-4-(2-chloroethyl)tetrahydro-1,4-oxazine hydrochlorides. Pharmazie, 43(7), 470-472. [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9664-9737. [Link]

  • Scribd. (n.d.). Structure Activity Relationships. Scribd. [Link]

  • Hazeldine, S. T., et al. (2005). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Synthesis, biological characterization, and development of a pharmacophore model. Journal of Medicinal Chemistry, 48(12), 4118-4128. [Link]

  • Stankovic, S., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Il Farmaco, 55(4), 289-298. [Link]

  • Spetea, M. (2013). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 18(9), 10952-10986. [Link]

  • PubChem. (n.d.). Methylamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Wikimedia Foundation. [Link]

  • DeBernardis, J. F., et al. (1991). Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. Journal of Medicinal Chemistry, 34(9), 2751-2756. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing and Utilizing Methyl(oxan-3-ylmethyl)amine for Research & Development

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of Methyl(oxan-3-ylmethyl)amine, a valuable building block for modern medicinal chemistry. We wi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Methyl(oxan-3-ylmethyl)amine, a valuable building block for modern medicinal chemistry. We will navigate the critical path from supplier selection and quality validation to practical application and safe handling, empowering researchers to integrate this reagent into their discovery workflows with confidence and scientific rigor.

Introduction: The Strategic Value of Methyl(oxan-3-ylmethyl)amine

Methyl(oxan-3-ylmethyl)amine (CAS No. 127280-86-2) is a secondary amine featuring a tetrahydropyran (oxane) ring. This unique combination of a reactive nucleophilic center and a saturated heterocyclic scaffold makes it a compelling fragment for lead optimization in drug discovery.

The strategic incorporation of structural motifs like the oxane ring can significantly influence a molecule's physicochemical properties. Saturated heterocycles are often used to replace less desirable groups (e.g., gem-dimethyl or carbonyl groups) to improve aqueous solubility, modulate lipophilicity (LogP), and enhance metabolic stability, thereby improving the overall pharmacokinetic profile of a drug candidate.[1] Furthermore, the methyl group itself plays a crucial role in drug design, capable of modulating pharmacodynamic and pharmacokinetic properties through conformational, inductive, and ortho effects.[2][3] This makes Methyl(oxan-3-ylmethyl)amine a prime candidate for researchers looking to explore new chemical space and optimize drug-like properties.

Sourcing: A Comparative Framework for Supplier Selection

The procurement of high-quality starting materials is the foundation of reproducible research. While numerous vendors list Methyl(oxan-3-ylmethyl)amine, a discerning approach is necessary. These chemicals are intended for professional research and commercial use only, not for medical or consumer applications.[4]

Table 1: Key Supplier Evaluation Parameters

ParameterStandard OfferingPremium/Custom OfferingRationale & Expert Insight
Purity Specification ≥95% (GC or HPLC)≥98% or ≥99% (HPLC/UPLC)For initial screening, ≥95% may suffice. For late-stage lead optimization or synthesis of tool compounds, higher purity is essential to avoid confounding results from impurities.
Analytical Documentation Certificate of Analysis (CoA) with lot number, purity (e.g., by NMR or GC), and appearance.Comprehensive CoA with spectral data (¹H NMR, ¹³C NMR, MS), chromatograms (HPLC/GC), and elemental analysis.A detailed CoA is a hallmark of a trustworthy supplier. It provides a self-validating system; you can and should verify the provided data with your own internal QC.
Available Quantities 100 mg, 250 mg, 1 g5 g, 10 g, custom scale-upAvailability of larger quantities suggests the supplier has robust synthetic routes, which can be critical for long-term projects.
Physical Form Typically supplied as a liquid or oil.May offer salt forms (e.g., hydrochloride) for easier handling and stability.The free base is a liquid, which can be challenging to handle in small quantities. A solid salt form, if available, can simplify weighing and storage.
Technical Support Basic product information.Access to chemists for technical inquiries about stability, solubility, or reactivity.Responsive and knowledgeable technical support can be invaluable, especially when troubleshooting unexpected experimental outcomes.

Note: While specific vendors are not endorsed, researchers should seek suppliers specializing in building blocks for medicinal chemistry, such as BLDpharm and others, who often provide detailed product documentation.[5][6]

Internal Quality Control: The Trust-but-Verify Protocol

Upon receipt of Methyl(oxan-3-ylmethyl)amine, independent verification of its identity and purity is paramount. This internal QC process ensures the integrity of your experimental data.

Workflow for Incoming Reagent Validation

QC_Workflow receive Receive Reagent (Lot #) docs Review Supplier CoA & SDS receive->docs sample Prepare QC Sample (e.g., 1 mg/mL in CDCl3 or MeOD) docs->sample nmr ¹H NMR Analysis sample->nmr Identity ms LC-MS Analysis sample->ms Mass Confirmation hplc HPLC/UPLC Purity Check sample->hplc Purity >95%? decision Decision Point nmr->decision ms->decision hplc->decision pass Release to Lab Inventory decision->pass All Pass fail Quarantine & Contact Supplier decision->fail Any Fail

Caption: Internal Quality Control (QC) workflow for validating incoming Methyl(oxan-3-ylmethyl)amine.

Detailed Experimental Protocols

A. Identity Confirmation via ¹H NMR Spectroscopy

  • Rationale: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.

  • Protocol:

    • Prepare a sample by dissolving ~1-5 mg of Methyl(oxan-3-ylmethyl)amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Protons on the oxane ring, the methylene bridge (-CH₂-), and the N-methyl group (-CH₃). The N-H proton may be broad or exchangeable. Compare the obtained spectrum with the supplier's data or predicted spectra.

B. Mass Verification and Purity via LC-MS

  • Rationale: To confirm the molecular weight of the parent compound and assess the presence of impurities.

  • Protocol:

    • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or single quadrupole).[7]

    • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

    • Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Operate in positive ion electrospray mode (ESI+).

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For Methyl(oxan-3-ylmethyl)amine (C₇H₁₅NO, MW = 129.20 g/mol ), the expected m/z is approximately 130.12.[8] The HPLC trace will simultaneously provide a purity assessment based on peak area percentage.

Application in Research: A Synthetic Example

Methyl(oxan-3-ylmethyl)amine is an excellent nucleophile for constructing more complex molecules, often via reductive amination or amide coupling reactions.[9]

Synthetic Workflow: Reductive Amination

The following workflow illustrates the use of Methyl(oxan-3-ylmethyl)amine to introduce the N-methyl-oxane motif onto an aldehyde-containing scaffold, a common strategy in fragment-based drug design.

Synthetic_Workflow start R-CHO (Aldehyde Scaffold) mix Mix in Solvent (e.g., DCE, MeOH) start->mix reagent Methyl(oxan-3-ylmethyl)amine reagent->mix imine Imine/Iminium Formation (Intermediate) mix->imine reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃, NaCNBH₃) imine->reducing_agent reaction Stir at RT (2-12 h) reducing_agent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Final Product R-CH₂-N(CH₃)-CH₂-Oxane purify->product

Caption: A typical reductive amination workflow using Methyl(oxan-3-ylmethyl)amine.

Protocol: Example Reductive Amination
  • Causality: This one-pot procedure is efficient because the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is mild enough to not reduce the starting aldehyde but is reactive enough to reduce the in-situ formed iminium ion. This selectivity minimizes side reactions.

  • Protocol:

    • To a solution of an aldehyde (1.0 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE), add Methyl(oxan-3-ylmethyl)amine (1.1 equiv).

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

    • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, concentrate, and purify by flash column chromatography.

Safe Handling and Storage

As with all alkylamines, proper safety protocols are non-negotiable.[10]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[10] Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] Keep away from heat, sparks, and open flames.[12] Crucially, segregate this basic amine from acids and strong oxidizing agents to prevent violent reactions.[11]

  • Spill & Disposal: Have an appropriate spill kit ready. Neutralize small spills with a suitable agent before cleanup. Dispose of waste according to institutional and local environmental regulations.

References

  • Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. Vertex AI Search.
  • methyl(oxetan-3-ylmethyl)amine, min 97%, 100 mg. CP Lab Safety.
  • methyl[(oxan-3-yl)methyl]aminehydrochloride,97%. Shanghai Ruji Biotechnology Development Co., Ltd.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder.
  • amine. BLDpharm.

  • A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
  • [Applic
  • Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Office, NUI Galway.
  • Handling and Storing Chemicals. Lab Manager Magazine.
  • General Storage Guidelines. Cornell University Environmental Health and Safety.
  • Methyl(oxan-3-ylmethyl)amine (C7H15NO). PubChemLite.
  • 1-(Oxan-3-ylmethyl)-1h-imidazol-2-amine. BLDpharm.
  • Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides.
  • Methyl-containing pharmaceuticals: Methyl
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. BenchChem.

Sources

Exploratory

Structural analogs and derivatives of Methyl(oxan-3-ylmethyl)amine

An In-Depth Technical Guide to the Structural Analogs and Derivatives of Methyl(oxan-3-ylmethyl)amine Authored by: [Your Name/Gemini], Senior Application Scientist Foreword: Unveiling the Potential of the Oxane Scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs and Derivatives of Methyl(oxan-3-ylmethyl)amine

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: Unveiling the Potential of the Oxane Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. The oxane (tetrahydropyran) ring system, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous natural products and synthetic drugs, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] This guide delves into the chemical space surrounding Methyl(oxan-3-ylmethyl)amine, a seemingly simple yet versatile scaffold. While specific literature on this exact molecule is sparse, its constituent parts—the oxane ring and the N-methylaminomethyl group—are well-represented in pharmacologically active agents.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It is not a mere recitation of facts but a strategic guide to the synthesis, derivatization, and potential structure-activity relationships (SAR) of compounds based on the Methyl(oxan-3-ylmethyl)amine core. We will navigate the synthetic challenges, propose logical derivatization pathways, and provide a framework for exploring the biological potential of this intriguing chemical entity.

The Core Scaffold: Synthesis and Characterization of Methyl(oxan-3-ylmethyl)amine

The synthesis of the core scaffold, Methyl(oxan-3-ylmethyl)amine, can be efficiently achieved through a reductive amination protocol. This method is widely favored for its operational simplicity and broad substrate scope.[2][3] A plausible and efficient synthetic route commences from the commercially available 3-(aminomethyl)tetrahydrofuran.[4]

Proposed Synthetic Pathway

The synthesis involves a two-step process starting from a suitable precursor, oxan-3-ylmethanol, which can be oxidized to the corresponding aldehyde, followed by reductive amination with methylamine. A more direct route, however, would be the reductive amination of a commercially available starting material.

Synthesis_of_Core_Scaffold cluster_0 Route A: From Oxan-3-ylmethanol cluster_1 Route B: From 3-(Aminomethyl)tetrahydrofuran Oxan-3-ylmethanol Oxan-3-ylmethanol Oxan-3-carbaldehyde Oxan-3-carbaldehyde Oxan-3-ylmethanol->Oxan-3-carbaldehyde Oxidation (e.g., PCC, Swern) Core_A Methyl(oxan-3-ylmethyl)amine Oxan-3-carbaldehyde->Core_A Reductive Amination (Methylamine, NaBH(OAc)3) 3-(Aminomethyl)tetrahydrofuran 3-(Aminomethyl)tetrahydrofuran Core_B Methyl(oxan-3-ylmethyl)amine 3-(Aminomethyl)tetrahydrofuran->Core_B Reductive N-Methylation (Formaldehyde, HCOOH - Eschweiler-Clarke)

Caption: Proposed synthetic routes to Methyl(oxan-3-ylmethyl)amine.

Detailed Experimental Protocol: Reductive Amination

This protocol details the synthesis of Methyl(oxan-3-ylmethyl)amine hydrochloride from oxan-3-carbaldehyde and methylamine.

Materials:

  • Oxan-3-carbaldehyde

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) in diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon atmosphere setup

Procedure:

  • To a stirred solution of oxan-3-carbaldehyde (1.0 eq) in anhydrous DCM under an argon atmosphere, add methylamine solution (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • For the hydrochloride salt, dissolve the purified amine in a minimal amount of DCM and add 1 M HCl in diethyl ether dropwise until precipitation is complete. Filter the solid and dry under vacuum to yield Methyl(oxan-3-ylmethyl)amine hydrochloride.

Exploration of Structural Analogs and Derivatives

The true potential of a scaffold is realized through systematic structural modification. Here, we outline strategies for generating a library of analogs and derivatives to probe the structure-activity relationship.

Structural Analogs: Modifying the Core

Isosteric and bioisosteric replacements of the oxane ring and modifications of the N-methyl group can provide valuable insights into the role of these moieties in potential biological interactions.

ModificationRationaleExample Structures
Ring Analogs Explore the impact of heteroatom identity and ring conformation on activity and physicochemical properties.Methyl((thian-4-yl)methyl)amine, Methyl(piperidin-3-ylmethyl)amine, Methyl(cyclohexyl-3-ylmethyl)amine
N-Alkyl Analogs Investigate the steric and electronic requirements of the nitrogen substituent.Ethyl(oxan-3-ylmethyl)amine, Isopropyl(oxan-3-ylmethyl)amine, Cyclopropyl(oxan-3-ylmethyl)amine
Derivatives: Functionalization of the Secondary Amine

The secondary amine of the core scaffold is a prime handle for derivatization, allowing for the introduction of a wide array of functional groups to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Derivatization_Strategies cluster_derivatives Derivatization Reactions Core Methyl(oxan-3-ylmethyl)amine Acylation Acylation (R-COCl, base) Core->Acylation Sulfonylation Sulfonylation (R-SO2Cl, base) Core->Sulfonylation Alkylation Alkylation (R-X, base) Core->Alkylation Urea_Formation Urea Formation (R-NCO) Core->Urea_Formation

Caption: Key derivatization strategies for the Methyl(oxan-3-ylmethyl)amine scaffold.

Protocol: Synthesis of an Amide Derivative

Synthesis of N-Methyl-N-(oxan-3-ylmethyl)benzamide

Materials:

  • Methyl(oxan-3-ylmethyl)amine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl(oxan-3-ylmethyl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Structure-Activity Relationship (SAR) Postulates

In the absence of specific biological data for Methyl(oxan-3-ylmethyl)amine, we can extrapolate potential SAR based on general medicinal chemistry principles and data from related compounds.[5][6][7][8]

The Role of the Oxane Ring

The oxane ring is often employed to improve pharmacokinetic properties. Its oxygen atom can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets. Modifications to this ring, such as the introduction of substituents or its replacement with other heterocycles, will likely have a significant impact on activity and selectivity.

The N-Methylaminomethyl Linker

The secondary amine is a critical feature, likely involved in key interactions with biological targets through hydrogen bonding or ionic interactions. The distance and flexibility of the aminomethyl linker are also important parameters to consider.

SAR Exploration Framework

SAR_Framework cluster_SAR SAR Exploration Core Core Scaffold Ring_Mod Oxane Ring Modifications Core->Ring_Mod Impact on PK/PD N_Subst N-Substituent Variation Core->N_Subst Steric/Electronic Effects Amine_Deriv Amine Derivatization Core->Amine_Deriv Modulation of Binding Interactions

Sources

Foundational

The Emerging Role of Methyl(oxan-3-ylmethyl)amine in Fragment-Based Drug Discovery

An In-Depth Technical Guide for Drug Discovery Researchers Introduction: The Power of Fragments and the Untapped Potential of Saturated Heterocycles Fragment-Based Drug Discovery (FBDD) has firmly established itself as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Researchers

Introduction: The Power of Fragments and the Untapped Potential of Saturated Heterocycles

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] Unlike HTS, which screens large collections of complex, drug-like molecules, FBDD focuses on identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[2][4] The core principle of FBDD is that these simple, efficient binders can be methodically elaborated into highly potent, lead-like molecules with superior physicochemical properties.[2][5][6] This "bottom-up" approach offers a more rational and efficient exploration of chemical space, often yielding leads with better ligand efficiency and more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[2][6]

Within the vast landscape of chemical fragments, saturated heterocycles have garnered significant attention for their unique advantages in drug design.[7][8] Moving away from the flat, two-dimensional world of aromatic rings, saturated systems introduce three-dimensionality, which can lead to improved target engagement through better occupancy of complex binding pockets.[8] These scaffolds often enhance aqueous solubility, reduce metabolic liability, and provide diverse stereoisomeric possibilities, all of which are desirable attributes in modern drug development.[7]

This guide focuses on a particularly promising, yet underexplored fragment: methyl(oxan-3-ylmethyl)amine . This molecule, featuring a tetrahydropyran (THP) ring, combines the benefits of a saturated heterocycle with strategically placed vectors for chemical elaboration. The THP ring acts as a rigid, low-entropy scaffold whose oxygen atom can serve as a hydrogen bond acceptor, improving binding interactions and solubility compared to its carbocyclic cyclohexane counterpart.[9] The secondary amine provides a key interaction point and a readily modifiable handle for synthetic expansion. This guide will provide a comprehensive technical overview of this fragment's properties, synthesis, and application within a robust FBDD workflow, from initial screening to lead optimization.

Physicochemical Profile: A Rule of Three Compliant Starting Point

The success of a fragment hinges on its adherence to the "Rule of Three" (Ro3), a set of guidelines that define an ideal starting point for FBDD.[10] These rules ensure that the fragment is small and simple enough to be an efficient binder and has ample room for optimization without becoming excessively large or lipophilic. Methyl(oxan-3-ylmethyl)amine aligns perfectly with these principles.

PropertyValueRule of Three GuidelineCompliance
Molecular Weight (MW) 129.12 g/mol < 300 DaYes
logP (Octanol/Water Partition) 0.4 (predicted)≤ 3Yes
Hydrogen Bond Donors (HBD) 1 (Secondary Amine)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 2 (Ring Oxygen, Amine N)≤ 3Yes
Rotatable Bonds 3≤ 3Yes
Data sourced from PubChem CID 12700139 and calculated properties.[11]

The fragment's low molecular weight and logP provide an excellent foundation for a medicinal chemistry campaign. The presence of both a hydrogen bond donor and acceptors within a defined 3D structure offers multiple potential interaction points with a target protein, increasing the probability of identifying a binding event.

Synthesis and Chemical Tractability: A "Poised" Fragment

A critical feature of a valuable fragment is its synthetic accessibility and its potential for straightforward chemical modification. Fragments that are designed for easy elaboration are often referred to as "poised fragments." Methyl(oxan-3-ylmethyl)amine is an exemplary poised fragment due to the reactivity of its secondary amine, which serves as a prime anchor point for chemical growth.

Protocol 1: Proposed Synthesis of Methyl(oxan-3-ylmethyl)amine

The following protocol outlines a plausible and efficient laboratory-scale synthesis from commercially available starting materials. The causality behind this choice of route is its reliability and use of standard, well-understood reactions.

Objective: To synthesize methyl(oxan-3-ylmethyl)amine via reductive amination.

Materials:

  • Tetrahydropyran-3-carbaldehyde

  • Methylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tetrahydropyran-3-carbaldehyde (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M concentration).

  • Imine Formation: Add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) to the flask. Add a catalytic amount of glacial acetic acid (0.1 eq). Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the intermediate imine. The choice of a mild acid catalyst is crucial for accelerating imine formation without promoting side reactions.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. This reducing agent is selected for its mildness and specificity for imines over aldehydes, minimizing the formation of the corresponding alcohol byproduct.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter through a pad of diatomaceous earth, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in DCM (e.g., 0-10% MeOH with 1% triethylamine to prevent amine streaking) to yield the final product, methyl(oxan-3-ylmethyl)amine.

Fragment Screening and Hit Identification: A Multi-Faceted Approach

Identifying the weak binding of fragments requires highly sensitive biophysical techniques.[10][12] A single method is often insufficient; therefore, a cascaded approach is employed to effectively identify true binders and eliminate false positives.[13] This self-validating system ensures that resources are focused only on confirmed hits.

The Screening Cascade Workflow

The rationale for this workflow is to use a high-throughput, less resource-intensive method for the primary screen to cast a wide net, followed by more detailed, lower-throughput orthogonal methods to confirm and characterize the initial hits.

FBDD_Screening_Workflow Lib Fragment Library (incl. Methyl(oxan-3-ylmethyl)amine) Primary Primary Screen (e.g., Thermal Shift Assay) Lib->Primary High-Throughput InitialHits Initial Hits (Potential Binders) Primary->InitialHits Secondary Secondary Screen (Orthogonal) (e.g., SPR or NMR) InitialHits->Secondary Hit Triage Secondary->Primary Feedback / False Positives ConfirmedHits Confirmed Hits (Validated Binders) Secondary->ConfirmedHits Structure Structural Biology (X-ray Crystallography / Cryo-EM) ConfirmedHits->Structure Binding Mode Analysis LeadOpt Hit-to-Lead Optimization Structure->LeadOpt Structure-Guided Design

Caption: A typical workflow for fragment screening and hit validation in FBDD.

Protocol 2: Biophysical Screening Cascade

Objective: To identify and validate fragments that bind to a target protein of interest.

Part A: Primary Screen - Differential Scanning Fluorimetry (DSF / Thermal Shift)

  • Rationale: DSF is a rapid, high-throughput method that measures the change in a protein's melting temperature (Tm) upon ligand binding.[14] It is an excellent first-pass screen to identify potential stabilizers.

  • Method:

    • Prepare the target protein in a suitable buffer.

    • In a 96- or 384-well PCR plate, dispense the protein solution mixed with a fluorescent dye (e.g., SYPRO Orange).

    • Add individual fragments from the library (including methyl(oxan-3-ylmethyl)amine) to each well to a final concentration of 200-500 µM.

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a thermal gradient (e.g., 25 °C to 95 °C) and monitor the fluorescence.

    • A significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control indicates a potential hit.

Part B: Secondary Screen - Surface Plasmon Resonance (SPR)

  • Rationale: SPR is a highly sensitive, label-free technique that provides real-time kinetics and affinity data (Kᴅ).[12][14] It serves as a robust orthogonal method to confirm direct binding to the target.

  • Method:

    • Immobilize the target protein onto a sensor chip surface.

    • Prepare serial dilutions of the initial fragment hits identified from the DSF screen.

    • Inject the fragment solutions over the chip surface at a constant flow rate.

    • Measure the change in the refractive index at the surface, which is proportional to the binding of the fragment.

    • Analyze the resulting sensorgrams to determine the dissociation constant (Kᴅ). A confirmed hit will show concentration-dependent binding.

Part C: Hit Validation - X-ray Crystallography

  • Rationale: The ultimate validation is to visualize the fragment binding to the protein.[10][15] X-ray crystallography provides a high-resolution 3D structure of the protein-fragment complex, revealing the precise binding mode and atomic interactions.[15]

  • Method:

    • Set up crystallization trials for the apo-protein.

    • Once reproducible crystals are obtained, soak them in a solution containing a high concentration (e.g., 1-10 mM) of the confirmed fragment hit.

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Solve the structure and analyze the resulting electron density map to confirm the fragment's position and orientation in the binding site. This structural information is indispensable for the next phase.[3]

Hit-to-Lead Optimization: Growing the Fragment

Once a fragment like methyl(oxan-3-ylmethyl)amine is validated and its binding mode is determined, the hit-to-lead phase begins.[5] The goal is to transform the low-affinity fragment into a high-affinity lead compound by adding functionality that makes additional, favorable interactions with the target protein.[6][16] The three main strategies are fragment growing, linking, and merging.[5][6] Given the structure of methyl(oxan-3-ylmethyl)amine, the "growing" strategy is the most direct and powerful approach.

The structural information from crystallography reveals unoccupied pockets and potential interaction points adjacent to the bound fragment. The secondary amine of our core fragment is the ideal chemical handle to "grow" into these spaces.

Hit_To_Lead_Strategy Core Methyl(oxan-3-ylmethyl)amine Core N-H Vector Growth Vector Core:f0->Vector Pocket Unoccupied Target Pocket (Identified by X-ray) Interaction Forms New H-Bond or Hydrophobic Interaction Pocket->Interaction Enables NewGroup New Chemical Group (e.g., Aryl, Carboxamide) Vector->NewGroup Synthetic Elaboration NewGroup->Pocket Occupies Potency Increased Potency Improved Ligand Efficiency Interaction->Potency

Caption: The "Fragment Growing" strategy applied to the methyl(oxan-3-ylmethyl)amine core.

Medicinal chemists will synthesize a small, focused library of analogues where different chemical moieties are attached to the nitrogen atom. For example:

  • Acylation: Introducing amides to probe for nearby hydrogen bond donors/acceptors.

  • Alkylation: Adding small alkyl or aryl groups to explore hydrophobic pockets.

  • Sulfonylation: Forming sulfonamides to engage different interaction types.

Throughout this process, it is critical to track Ligand Efficiency (LE) , a metric that relates binding affinity to the size of the molecule (number of heavy atoms). This ensures that potency gains are achieved efficiently, avoiding the creation of large, non-drug-like molecules.[2]

Conclusion

Methyl(oxan-3-ylmethyl)amine represents a high-quality, synthetically tractable fragment for modern drug discovery campaigns. Its advantageous physicochemical properties, inherent three-dimensionality, and poised nature make it an ideal starting point for FBDD. By leveraging a robust, multi-technique screening cascade, researchers can confidently identify its binding to a target of interest. The subsequent structure-guided "growing" strategy, anchored by the fragment's secondary amine, provides a clear and rational path to developing potent and selective lead compounds. As the industry continues to tackle increasingly challenging biological targets, the thoughtful application of well-designed fragments like methyl(oxan-3-ylmethyl)amine will be instrumental in delivering the next generation of innovative medicines.

References

  • Verdonk, M. L., Hartshorn, M. J., Murray, C. W., & Taylor, R. D. (2007). Integrating biophysical approaches to fragment screening and validation for fragment-based lead discovery. Journal of Medicinal Chemistry, 50(23), 5533-5540. [Link]

  • Ciulli, A., & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]

  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. [Link]

  • UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

  • ResearchGate. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. [Link]

  • Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Molecules, 25(4), 836. [Link]

  • Indurthi, D., et al. (2006). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorganic & Medicinal Chemistry, 14(11), 3953-3966. [Link]

  • Mirzascreen. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. [Link]

  • OnTarget Chemistry. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. [Link]

  • Gapsys, V., et al. (2019). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. Journal of Chemical Information and Modeling, 59(4), 1477-1491. [Link]

  • Singh, M., et al. (2023). Role of Heterocycles in Drug Discovery: An Overview. IIMT College of Pharmacy. [Link]

  • ResearchGate. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]

  • Ullah, N., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11. [Link]

  • ResearchGate. (2006). Request PDF | Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. [Link]

  • Carreira, E. M., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(14), 6478-6487. [Link]

  • ResearchGate. (2014). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. [Link]

  • Barlaam, B., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 53(14), 5347-5359. [Link]

  • Erlanson, D. A. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]

  • University of Leeds. (n.d.). To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-3-(oxan-2-ylmethoxy)oxan-4-amine. PubChem. [Link]

  • ResearchGate. (2013). Experiences in fragment-based drug discovery. [Link]

  • National Center for Biotechnology Information. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PMC. [Link]

  • Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 191. [Link]

  • Shraga, A., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Neural Regeneration Research. [Link]

  • National Center for Biotechnology Information. (2016). On Exploring Structure Activity Relationships. PMC. [Link]

  • Li, R., et al. (2022). Fragment screening and structural analyses highlight the ATP-assisted ligand binding for inhibitor discovery against type 1 methionyl-tRNA synthetase. Journal of Biological Chemistry, 298(4), 101799. [Link]

  • PubChemLite. (n.d.). Methyl(oxan-3-ylmethyl)amine (C7H15NO). [Link]

Sources

Exploratory

Foreword: The Predictive Power of Quantum Mechanics in Molecular Science

An In-Depth Technical Guide to the Quantum Mechanical Characterization of Methyl(oxan-3-ylmethyl)amine This guide provides a comprehensive, technically-grounded workflow for the quantum mechanical (QM) characterization o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Mechanical Characterization of Methyl(oxan-3-ylmethyl)amine

This guide provides a comprehensive, technically-grounded workflow for the quantum mechanical (QM) characterization of Methyl(oxan-3-ylmethyl)amine. It is designed for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico methods to understand the structural, vibrational, and electronic properties of novel small molecules. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a self-validating and reproducible computational protocol.

In modern chemical and pharmaceutical research, quantum mechanical calculations have transitioned from a niche academic pursuit to an indispensable tool. For a molecule like Methyl(oxan-3-ylmethyl)amine, which may have limited empirical data, QM methods offer a powerful, first-principles approach to predict its fundamental properties. These calculations provide insights into the molecule's three-dimensional structure, conformational stability, and electronic landscape, which are critical determinants of its reactivity and potential intermolecular interactions. This guide establishes a robust computational framework for deriving these properties with high confidence.

Molecular Profile: Methyl(oxan-3-ylmethyl)amine

Methyl(oxan-3-ylmethyl)amine is a saturated heterocyclic compound containing a secondary amine. Its structure features a flexible methylamino-methyl group attached to the 3-position of an oxane (tetrahydropyran) ring. This flexibility suggests the existence of multiple low-energy conformers that could influence its chemical behavior.

IdentifierValueSource
IUPAC Name N-methyl-1-(oxan-3-yl)methanaminePubChem
Molecular Formula C7H15NOPubChem
Canonical SMILES CNCC1CCOC(C1)CPubChem
InChI InChI=1S/C7H15NO/c1-8-6-7-4-5-9-3-2-7/h7-8H,2-6H2,1H3PubChem

Part 1: Theoretical Framework and Methodological Selection

The foundation of any credible computational study lies in the judicious selection of a theoretical method and basis set. The goal is to strike an optimal balance between computational accuracy and resource efficiency.

The Case for Density Functional Theory (DFT)

For a molecule of this size and composition, Density Functional Theory (DFT) represents the gold standard for routine analysis. Unlike more computationally demanding ab initio methods like Møller-Plesset perturbation theory or Coupled Cluster, DFT provides excellent accuracy for ground-state properties at a fraction of the computational cost. It achieves this by approximating the complex many-electron wavefunction using the much simpler electron density.

Selecting the Functional and Basis Set: The B3LYP/6-31G Model Chemistry*
  • Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which significantly improves the description of electronic structure over pure DFT functionals, especially for organic molecules. It has a long and successful track record for predicting geometries and frequencies.

  • Basis Set (6-31G): The Pople-style 6-31G basis set is a robust choice for initial characterization. The "6-31G" part describes how atomic orbitals are represented by Gaussian functions, providing flexibility for valence electrons. The crucial addition of the asterisk (*) denotes the inclusion of polarization functions on heavy (non-hydrogen) atoms. These functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds and non-spherical electron distributions.

This combination, often referred to as the B3LYP/6-31G* model chemistry, is widely regarded as a reliable and cost-effective method for the structural and electronic characterization of organic molecules.

Part 2: A Validated Computational Workflow

This section details a step-by-step protocol for the complete QM characterization of Methyl(oxan-3-ylmethyl)amine. The workflow is designed to be self-validating at critical junctures.

Workflow Overview

G cluster_prep Step 1: Structure Preparation cluster_qm Step 2: Quantum Mechanical Calculation cluster_analysis Step 3: Data Analysis & Interpretation smiles SMILES String (CNCC1CCOC(C1)C) gen3d 3D Structure Generation (e.g., Avogadro, RDKit) smiles->gen3d preopt Initial Conformation (UFF / MMFF94) gen3d->preopt opt Geometric Optimization (B3LYP/6-31G*) preopt->opt freq Vibrational Frequency Analysis opt->freq freq->opt If imaginary frequency exists (Transition State - Re-optimize) spe Single Point Energy Calculation (Electronic Properties) freq->spe If no imaginary frequencies geom Structural Parameters (Bond Lengths, Angles) freq->geom thermo Thermodynamic Data (Zero-Point Energy) freq->thermo spectra IR Spectrum Prediction freq->spectra electronic Electronic Properties (HOMO/LUMO, MEP) spe->electronic

Computational workflow for QM characterization.
Protocol 2.1: Structure Preparation and Initial Conformation
  • Input Generation: Convert the canonical SMILES string CNCC1CCOC(C1)C into a 3D structure using a molecular editor such as Avogadro or cheminformatics software like RDKit.

  • Pre-optimization: Before initiating expensive QM calculations, perform a quick geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94). This step generates a reasonable starting geometry, significantly reducing the number of cycles required for the QM optimization to converge.

Protocol 2.2: Geometric Optimization

The objective is to find the lowest energy arrangement of atoms on the potential energy surface.

  • Software Input: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). The key components of the input are:

    • Route Section (#): Specifies the theory, basis set, and type of calculation. #p B3LYP/6-31G* Opt (p requests enhanced print output, Opt requests a geometry optimization).

    • Charge and Multiplicity: For Methyl(oxan-3-ylmethyl)amine, the charge is 0 and the multiplicity is 1 (singlet state). 0 1

    • Molecular Specification: The Cartesian coordinates from the pre-optimized structure.

  • Execution: Submit the calculation to the computational server.

  • Convergence Check: Upon completion, verify that the optimization converged successfully. All four convergence criteria (maximum force, RMS force, maximum displacement, RMS displacement) should be met.

Protocol 2.3: Vibrational Frequency Analysis (Self-Validation Step)

This is a critical, non-negotiable step to validate the result of the geometry optimization.

  • Software Input: Using the optimized geometry from the previous step, set up a frequency calculation.

    • Route Section (#): #p B3LYP/6-31G* Freq

  • Execution and Analysis:

    • Run the calculation.

    • The Trustworthiness Check: Scrutinize the output for the number of imaginary frequencies.

      • Zero Imaginary Frequencies: This confirms that the optimized structure is a true local minimum on the potential energy surface. The calculation is validated.

      • One or More Imaginary Frequencies: The structure is a transition state or a higher-order saddle point, not a stable conformation. The imaginary frequency corresponds to the motion that will lead to a lower energy structure. One must modify the geometry along this vibrational mode and re-run the optimization.

The results of this step also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Protocol 2.4: Electronic Property Calculation

With the validated minimum-energy geometry, we can now calculate the electronic properties with high confidence. This is typically done as a "single-point" energy calculation on the final geometry.

  • Software Input:

    • Route Section (#): Request additional properties to be saved for later analysis. #p B3LYP/6-31G* Pop=Full GFInput (Pop=Full requests detailed population analysis, GFInput saves orbital information for visualization).

  • Data Extraction: From the output of this calculation, the following key data points can be extracted:

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • The molecular dipole moment.

    • Atomic charges (e.g., Mulliken or Löwdin).

    • The molecular electrostatic potential (MEP).

Part 3: Analysis and Interpretation of Predicted Data

The raw output of QM calculations is a wealth of numerical data. This section describes how to translate that data into chemically meaningful insights.

Predicted Structural and Thermodynamic Data

The optimized geometry provides the most stable 3D structure of the molecule in vacuo at 0 Kelvin. This data is best presented in a tabular format for clarity.

ParameterPredicted Value (B3LYP/6-31G*)
Total Energy (Hartree) Value from Opt+Freq Output
Zero-Point Energy (kcal/mol) Value from Freq Output
Dipole Moment (Debye) Value from Freq or SPE Output
Rotational Constants (GHz) Value from Freq Output
Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The HOMO and LUMO are central to understanding chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

OrbitalEnergy (eV)
HOMO Value from Output
LUMO Value from Output
HOMO-LUMO Gap (ΔE) Calculated Difference
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms (e.g., the N-H proton). These are sites for nucleophilic attack and hydrogen bond donation.

An MEP map for Methyl(oxan-3-ylmethyl)amine would be expected to show a strongly negative potential around the oxygen and nitrogen lone pairs and a positive potential around the amine hydrogen.

Logical Flow for Data Interpretation

G cluster_geom Structural Analysis cluster_electronic Electronic Analysis cluster_vib Vibrational Analysis start Validated Minimum Energy Geometry bond_lengths Bond Lengths & Angles start->bond_lengths dihedrals Dihedral Angles (Conformation) start->dihedrals fmo HOMO-LUMO Gap (Reactivity Index) start->fmo mep MEP Surface (Interaction Sites) start->mep charges Atomic Charges start->charges ir Predicted IR Spectrum start->ir thermo Thermochemistry (Gibbs Free Energy) start->thermo reactivity Predict Chemical Reactivity & Stability fmo->reactivity interactions Hypothesize Intermolecular Interactions (e.g., H-Bonding) mep->interactions charges->interactions spectra_id Aid in Spectroscopic Identification ir->spectra_id

Framework for interpreting QM calculation results.

References

  • PubChem. Methyl(oxan-3-ylmethyl)amine. National Center for Biotechnology Information. [Link]

  • Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B. [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Deployment of Methyl(oxan-3-ylmethyl)amine for High-Throughput Parallel Synthesis

Abstract & Introduction In the landscape of modern drug discovery, the demand for structurally diverse and three-dimensional compound libraries has never been greater. The concept of "escaping flatland"—moving away from...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

In the landscape of modern drug discovery, the demand for structurally diverse and three-dimensional compound libraries has never been greater. The concept of "escaping flatland"—moving away from planar, aromatic scaffolds—is a key strategy to improve physicochemical properties and access novel biological targets.[1] Saturated heterocyclic scaffolds, such as the oxane ring, are increasingly utilized to impart desirable properties like improved solubility, metabolic stability, and unique spatial arrangements for target engagement.[2][3]

This application note provides a detailed guide for researchers and drug development professionals on the effective use of Methyl(oxan-3-ylmethyl)amine as a versatile building block in parallel synthesis. This secondary amine combines the benefits of a saturated oxane moiety with a reactive handle suitable for a wide array of high-throughput chemical transformations. We present validated, step-by-step protocols for two cornerstone reactions in library synthesis: reductive amination and amide coupling. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods for their specific discovery programs.

Key Advantages of the Methyl(oxan-3-ylmethyl)amine Scaffold:

  • Three-Dimensionality: The non-planar oxane ring introduces conformational rigidity and a defined 3D architecture into the final molecules.[1]

  • Improved Physicochemical Properties: The polar ether linkage within the oxane ring can enhance aqueous solubility and modulate lipophilicity, key parameters in drug design.

  • Versatile Reactive Handle: As a secondary amine, it serves as an excellent nucleophile for robust, well-established reactions, making it ideal for scaffold decoration in library synthesis.[4][5]

Core Reaction Methodologies for Parallel Synthesis

Parallel synthesis leverages the rapid and simultaneous preparation of discrete compounds in arrays, often in 96-well plates.[6][7] The success of this approach relies on robust, high-yielding reactions with straightforward purification. Methyl(oxan-3-ylmethyl)amine is an ideal substrate for two such foundational reactions.

Reductive Amination: Accessing Diverse Tertiary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8] This one-pot procedure is highly efficient and avoids the over-alkylation issues often seen with direct alkylation of amines.[9]

Causality of Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for high-throughput applications. Unlike sodium cyanoborohydride (NaBH₃CN), it is less toxic and, critically, it is mild enough to not significantly reduce the starting aldehyde or ketone, allowing for efficient in situ formation and reduction of the intermediate iminium ion.[9] NaBH(OAc)₃ is also more tolerant to mildly acidic conditions, which are used to catalyze imine formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-reactive and effectively solubilize a wide range of organic substrates.

  • Acid Catalyst: Acetic acid (AcOH) is often added in catalytic amounts to accelerate the initial formation of the iminium ion, which is the species that is ultimately reduced.[10]

Amide Coupling: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[11] Coupling Methyl(oxan-3-ylmethyl)amine with a diverse set of carboxylic acids allows for the rapid generation of large, structurally varied libraries.

Causality of Reagent Selection:

  • Coupling Reagents: Carbodiimides (e.g., EDC) and phosphonium/uronium salts (e.g., HATU, HBTU) are used to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[12][13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it reacts quickly, minimizes racemization of chiral carboxylic acids, and is well-suited for a broad range of substrates.[13]

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine, driving the reaction to completion.[12]

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or DCM are standard choices for their ability to dissolve the reactants and facilitate the coupling reaction.

Experimental Workflows & Protocols

The following protocols are designed for execution in a 96-well plate format for parallel synthesis. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Workflow for Parallel Library Synthesis

The overall process can be visualized as a multi-stage workflow from reagent preparation to final compound analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis & Storage P1 Prepare Stock Solutions: 1. Building Blocks (Aldehydes/Acids) 2. Methyl(oxan-3-ylmethyl)amine 3. Reagents (e.g., NaBH(OAc)3/HATU) P2 Aliquot Building Blocks into 96-well Plate P1->P2 Arraying R1 Add Amine & Reagent Solutions to Plate P2->R1 R2 Seal Plate and Incubate (e.g., Shake at RT) R1->R2 W1 Quench Reaction (e.g., add NaHCO3 solution) R2->W1 W2 Perform Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) W1->W2 W3 Evaporate Solvent W2->W3 A1 Dissolve in DMSO W3->A1 A2 Perform Quality Control (LC-MS, NMR for hits) A1->A2 A3 Store Master Plate A2->A3

Caption: General workflow for parallel library synthesis.

Protocol 1: Parallel Reductive Amination

This protocol describes the reaction of Methyl(oxan-3-ylmethyl)amine with a library of 96 diverse aldehydes.

Materials & Reagent Stock Solutions:

Reagent/MaterialStock Solution ConcentrationSolvent
Aldehyde Library0.2 MAnhydrous DCM
Methyl(oxan-3-ylmethyl)amine0.24 M (1.2 equiv)Anhydrous DCM
Sodium Triacetoxyborohydride0.3 M (1.5 equiv)Anhydrous DCM
Acetic Acid1.0 MAnhydrous DCM
96-well reaction block (e.g., 2 mL wells)--

Step-by-Step Procedure:

  • Plate Preparation: To each well of the 96-well reaction block, add 250 µL of the corresponding 0.2 M aldehyde stock solution (50 µmol per well).

  • Amine Addition: Add 250 µL of the 0.24 M Methyl(oxan-3-ylmethyl)amine stock solution to each well.

  • Catalyst Addition: Add 5 µL of the 1.0 M acetic acid stock solution to each well.

  • Initial Incubation: Seal the plate and allow it to shake at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reducing Agent Addition: Add 250 µL of the 0.3 M sodium triacetoxyborohydride suspension to each well. Note: This reagent should be added as a suspension and requires vigorous mixing before and during addition to ensure accurate dispensing.

  • Reaction Incubation: Reseal the plate securely and shake at room temperature for 16-24 hours.

  • Workup (Quenching): Unseal the plate and carefully add 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the reaction.

  • Extraction: Add 1 mL of DCM to each well, reseal, and shake vigorously for 5 minutes. Allow the layers to separate.

  • Isolation: Carefully remove the bottom organic layer from each well and transfer to a clean 96-well collection plate.

  • Drying and Evaporation: Pass the collected organic layers through a 96-well plate containing a drying agent (e.g., sodium sulfate) or a phase separator plate. Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • Final Compound Preparation: Dissolve the resulting residues in a known volume of DMSO (e.g., 500 µL) to create a 100 mM stock solution plate for screening and analysis.

G start Aliquot Aldehyde Library (50 µmol/well) add_amine Add Methyl(oxan-3-ylmethyl)amine (1.2 equiv) start->add_amine add_acid Add Acetic Acid (catalytic) add_amine->add_acid shake1 Shake for 30 min at RT (Imine Formation) add_acid->shake1 add_reductant Add NaBH(OAc)3 (1.5 equiv) shake1->add_reductant shake2 Shake for 16-24h at RT (Reduction) add_reductant->shake2 quench Quench with sat. NaHCO3 shake2->quench extract Extract with DCM quench->extract isolate Isolate Organic Layer & Evaporate extract->isolate end Final Library in DMSO isolate->end

Caption: Workflow for parallel reductive amination.

Protocol 2: Parallel Amide Coupling

This protocol describes the reaction of Methyl(oxan-3-ylmethyl)amine with a library of 96 diverse carboxylic acids.

Materials & Reagent Stock Solutions:

Reagent/MaterialStock Solution ConcentrationSolvent
Carboxylic Acid Library0.2 MAnhydrous DMF
Methyl(oxan-3-ylmethyl)amine0.22 M (1.1 equiv)Anhydrous DMF
HATU0.24 M (1.2 equiv)Anhydrous DMF
DIPEA0.6 M (3.0 equiv)Anhydrous DMF
96-well reaction block (e.g., 2 mL wells)--

Step-by-Step Procedure:

  • Plate Preparation: To each well of the 96-well reaction block, add 250 µL of the corresponding 0.2 M carboxylic acid stock solution (50 µmol per well).

  • Coupling Agent & Base Addition: In a separate reservoir, prepare a premix of the HATU and DIPEA solutions. Add 250 µL of the 0.24 M HATU solution and 250 µL of the 0.6 M DIPEA solution to each well containing the carboxylic acid.

  • Activation: Seal the plate and shake at room temperature for 15 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add 250 µL of the 0.22 M Methyl(oxan-3-ylmethyl)amine stock solution to each well.

  • Reaction Incubation: Reseal the plate securely and shake at room temperature for 12-18 hours.

  • Workup (Purification): Due to the use of DMF and non-volatile reagents, a simple extraction is often insufficient. High-throughput purification is recommended.

    • Option A (Precipitation): Add 1 mL of water to each well to precipitate the product. Centrifuge the plate, decant the supernatant, wash the pellet with water, and dry. This works best for highly non-polar products.

    • Option B (Reverse-Phase SPE): Acidify the reaction mixture with a small amount of TFA. Load the entire well contents onto a 96-well C18 solid-phase extraction (SPE) plate. Wash with water/acetonitrile mixtures to remove DMF and excess reagents, then elute the product with a higher concentration of acetonitrile.

  • Evaporation & Final Compound Preparation: Evaporate the solvent from the purified fractions. Dissolve the resulting residues in a known volume of DMSO (e.g., 500 µL) to create a 100 mM stock solution plate.

Data Presentation & Expected Results

The output of a parallel synthesis campaign is typically analyzed by LC-MS to determine the purity and confirm the mass of the desired product in each well. The results can be summarized in a table.

Table 1: Example Results from a Reductive Amination Library Synthesis

Well IDAldehyde SubstrateProduct StructureExpected Mass [M+H]⁺Observed Mass [M+H]⁺Purity (%)
A14-Fluorobenzaldehyde238.15238.2>95
A22-Naphthaldehyde270.18270.2>90
A3Cyclohexanecarboxaldehyde226.22226.3>95
A4Pyridine-3-carbaldehyde221.16221.2>85

(Note: Structures are illustrative representations)

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reagents (moisture contamination).2. Poorly reactive substrate (e.g., hindered ketone/acid).3. Insufficient mixing.1. Use fresh anhydrous solvents and reagents.2. Increase reaction time, temperature, or reagent equivalents.3. Ensure vigorous and consistent shaking of the reaction plate.
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry error during reagent addition.1. Extend incubation period to 24-36 hours.2. Recalibrate liquid handling robotics or verify manual pipetting volumes.
Side Product Formation 1. (Reductive Amination): Reduction of starting aldehyde.2. (Amide Coupling): Racemization of chiral acids.1. Ensure NaBH(OAc)₃ is of good quality; avoid stronger reducing agents.2. Use HATU/DIPEA at room temperature; avoid excessive heat. For very sensitive substrates, run at 0°C.
Difficult Purification 1. Byproducts have similar polarity to the product.2. Use of high-boiling point solvents (DMF).1. Employ preparative HPLC for key compounds.2. Use SPE or switch to a lower-boiling solvent if substrate solubility allows.

Conclusion

Methyl(oxan-3-ylmethyl)amine is a valuable and highly versatile building block for parallel synthesis. Its incorporation introduces desirable three-dimensional character into compound libraries, aligning with modern medicinal chemistry design principles. The robust and well-characterized protocols for reductive amination and amide coupling presented here provide a solid foundation for the rapid and efficient generation of novel chemical matter. By understanding the rationale behind reagent and condition selection, researchers can confidently apply these methods to accelerate their hit-finding and lead optimization efforts.

References

  • High throughput synthesis of peptides and peptidomimetics - PMC. (n.d.). PubMed Central. [Link]

  • The Use of High-Throughput Experimentation to Accelerate the Development of Methods for Complex Amine Synthesis. (n.d.). Apollo. [Link]

  • Encoded combinatorial libraries for the construction of cyclic peptoid microarrays. (n.d.). National Institutes of Health. [Link]

  • Strategies used to synthesize the oxetane scaffolds. (n.d.). ResearchGate. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (n.d.). ResearchGate. [Link]

  • Flow Synthesis of Biologically-Relevant Compound Libraries - PMC. (2020, February 18). PubMed Central. [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. (2022, November 15). ACS Publications. [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis of Cyclic Py-Im Polyamide Libraries. (n.d.). The Journal of Organic Chemistry. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. (n.d.). PubMed Central. [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Advanced Organic Chemistry: High-Throughput Experimentation. (2024, September 13). YouTube. [Link]

  • Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-review. (n.d.). PubMed. [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Elsevier. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). Organic Letters. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Reductive Amination. (2023, March 16). YouTube. [Link]

  • Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. (n.d.). National Institutes of Health. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • 3-methyl-N-(oxan-4-yl)piperidin-4-amine. (n.d.). PubChem. [Link]

  • Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. (2017, September 9). ResearchGate. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Amine Reactivity. (n.d.). MSU Chemistry. [Link]

  • Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. (n.d.). RSC Publishing. [Link]

  • (PDF) Parallel Synthesis of 5'-Amino-5'-deoxy-adenosine Derivatives for Focused Chemical Space Exploration and their Application as Methyltransferase Inhibitors. (2025, August 12). ResearchGate. [Link]

  • 8-Hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione. (n.d.). PubChem. [Link]

  • Methylamine. (n.d.). PubChem. [Link]

  • 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate. (n.d.). PubChem. [Link]

  • (PDF) An Efficient Solid-phase Parallel Synthesis of 2-Amino and 2-Amidobenzo[d]oxazole Derivatives via Cyclization Reactions of 2-Hydroxyphenylthiourea Resin. (2025, August 9). ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of Methyl(oxan-3-ylmethyl)amine

Abstract: The N-alkylation of secondary amines is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse tertiary amines with modulated pharmacological properties. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-alkylation of secondary amines is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse tertiary amines with modulated pharmacological properties. This guide provides a detailed technical overview and validated protocols for the N-alkylation of methyl(oxan-3-ylmethyl)amine, a valuable heterocyclic scaffold. We will explore two primary, field-proven methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides. The causality behind experimental choices, step-by-step protocols, and troubleshooting insights are provided to ensure reproducible and high-yielding transformations.

Introduction to N-Alkylation

The introduction of alkyl groups onto a nitrogen atom can profoundly influence a molecule's biological activity, selectivity, solubility, and metabolic stability. For a secondary amine like methyl(oxan-3-ylmethyl)amine, conversion to a tertiary amine is a key step in library synthesis for hit-to-lead campaigns. The choice of alkylation strategy is critical and depends on the nature of the desired alkyl group, the stability of the substrate, and the desired scale of the reaction.[1] This document details two robust and versatile methods for this transformation.

Method 1: Reductive Amination

Reductive amination is a highly reliable and widely utilized method for the N-alkylation of secondary amines.[1] Its primary advantage is the prevention of over-alkylation, a common side reaction in direct alkylation methods.[2] The reaction proceeds through the in-situ formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, which is then immediately reduced by a selective hydride agent.[2][3]

Scientific Principle and Rationale

The reaction is typically performed as a one-pot procedure.[4] The secondary amine, methyl(oxan-3-ylmethyl)amine, reacts with a carbonyl compound (aldehyde or ketone) under mildly acidic conditions to form a transient iminium ion. This electrophilic species is then selectively reduced by a mild reducing agent.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[5][6] Its mildness and selectivity are key; it readily reduces the iminium ion but is slow to reduce the starting aldehyde or ketone, thus minimizing side reactions like alcohol formation.[7][8] The steric and electron-withdrawing effects of the acetoxy groups moderate the reactivity of the borohydride.[6][9] Unlike stronger reducing agents like sodium borohydride, STAB can be added directly to the mixture of the amine and carbonyl compound.[6]

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Amine Methyl(oxan-3-ylmethyl)amine Mix Mix & Stir Amine->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix Solvent Anhydrous Solvent (DCM or DCE) Solvent->Mix Add_STAB Add NaBH(OAc)₃ (Portion-wise) Mix->Add_STAB Formation of Iminium Ion Monitor Monitor by TLC/LC-MS Add_STAB->Monitor Reduction Quench Aqueous Quench (e.g., sat. NaHCO₃) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Tertiary Amine Purify->Product

Caption: Workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • Methyl(oxan-3-ylmethyl)amine (1.0 equiv)

  • Aldehyde or Ketone (1.1-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add methyl(oxan-3-ylmethyl)amine (1.0 equiv) and the selected aldehyde or ketone (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DCE to a concentration of approximately 0.1 M.

  • Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive ketones, adding 1-2 equivalents of acetic acid can catalyze this step.[8]

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution in portions over 5-10 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.[1]

Data Summary: Reductive Amination
Carbonyl SubstrateEquiv.Reducing Agent (Equiv.)SolventTime (h)Typical Yield
Benzaldehyde1.1NaBH(OAc)₃ (1.5)DCE2-4>90%
Cyclohexanone1.2NaBH(OAc)₃ (1.5)DCE6-885-95%
Acetone1.5NaBH(OAc)₃ (1.5)DCM4-680-90%
Isovaleraldehyde1.1NaBH(OAc)₃ (1.5)DCM1-3>90%

Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation is a classic and straightforward method for forming C-N bonds, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[10] This method is particularly effective for introducing reactive alkyl groups such as benzyl, allyl, or methyl.

Scientific Principle and Rationale

The lone pair of electrons on the nitrogen atom of methyl(oxan-3-ylmethyl)amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[10][11]

Key Considerations:

  • Base: A base is required to neutralize the hydrogen halide (H-X) that is formed as a byproduct.[12] Without a base, the amine would be protonated, forming an ammonium salt and halting the reaction. Non-nucleophilic bases like potassium carbonate (K₂CO₃), diisopropylethylamine (DIPEA), or triethylamine (TEA) are commonly used.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred as they can solvate the cation but do not strongly solvate the amine nucleophile, thus accelerating the SN2 reaction.

  • Over-alkylation: A significant challenge with this method is the potential for the newly formed tertiary amine to react with another equivalent of the alkyl halide, leading to the formation of a quaternary ammonium salt.[10][13] This can often be mitigated by using a slight excess of the starting secondary amine.[10]

Visualizing the SN2 Alkylation Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_products Products Amine R₂NH TransitionState [ R₂NH---R'---X ]‡ Amine->TransitionState Nucleophilic Attack AlkylHalide R'-X AlkylHalide->TransitionState Base Base Product R₂N-R' TransitionState->Product Concerted Step HalideIon X⁻ TransitionState->HalideIon Leaving Group Departs ProtonatedBase Base-H⁺

Caption: The concerted SN2 mechanism for direct N-alkylation.

Detailed Experimental Protocol: Direct Alkylation

Materials:

  • Methyl(oxan-3-ylmethyl)amine (1.0 equiv)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 equiv)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating)

Procedure:

  • In a round-bottom flask, dissolve methyl(oxan-3-ylmethyl)amine (1.0 equiv) in anhydrous ACN or DMF (to ~0.2 M).

  • Add the base, such as powdered anhydrous K₂CO₃ (2.0 equiv).

  • Add the alkyl halide (1.05 equiv) dropwise to the stirred suspension.

  • Stir the reaction at room temperature or heat to 50-80 °C to increase the rate, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off any inorganic salts.

  • If DMF was used, dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF, followed by a brine wash. If ACN was used, concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Data Summary: Direct Alkylation
Alkyl HalideEquiv.Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield
Benzyl Bromide1.05K₂CO₃ (2.0)ACN254-685-95%
Ethyl Iodide1.1K₂CO₃ (2.0)DMF6012-1670-80%
Allyl Bromide1.05DIPEA (2.0)ACN252-4>90%
Methyl Iodide1.1K₂CO₃ (2.0)THF256-875-85%

Troubleshooting and Optimization

  • Low Yield in Reductive Amination: If the reaction stalls, the iminium ion formation may be slow. Adding a catalytic amount of acetic acid can accelerate this step, particularly with ketones.[8] Ensure the NaBH(OAc)₃ is fresh and handled under anhydrous conditions, as it is moisture-sensitive.[5]

  • Over-alkylation in Direct Alkylation: If quaternary salt formation is significant, try using the secondary amine as the limiting reagent (0.9 equiv) relative to the alkyl halide or use a larger excess of a disposable base like DIPEA. Alternatively, a different synthetic strategy, such as the Fukuyama-Mitsunobu reaction, could be considered for more controlled mono-alkylation.[14][15]

  • Difficult Purification: If the product is very polar, consider using a reverse-phase chromatography system or converting the amine to its hydrochloride salt to facilitate purification and handling.

Conclusion

The N-alkylation of methyl(oxan-3-ylmethyl)amine can be achieved efficiently through either reductive amination or direct alkylation. Reductive amination is generally the preferred method due to its high selectivity and broad substrate scope, effectively preventing over-alkylation.[1] Direct alkylation, while simpler in concept, requires careful control of stoichiometry to achieve good yields of the desired tertiary amine.[10] The choice between these protocols will be dictated by the specific target molecule, available reagents, and the scale of the synthesis. Both methods are foundational tools for drug development professionals seeking to expand chemical diversity around this privileged scaffold.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(18), 11753-11865.
  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • Caron, S., & Wei, L. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 23(13), 5133–5137.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Caron, S., & Wei, L. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 23(13), 5133–5137.
  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Balaram, P. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9094–9098.
  • ResearchGate. (2025). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589-628.
  • Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Automated Parallel Synthesis of N-Alkylated-β-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

Sources

Method

The Strategic Incorporation of Methyl(oxan-3-ylmethyl)amine in Modern Drug Discovery: Application Notes and Protocols

Abstract The oxane (tetrahydropyran) scaffold has emerged as a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile template for the spa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxane (tetrahydropyran) scaffold has emerged as a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile template for the spatial projection of pharmacophoric elements. This technical guide delves into the synthesis and potential applications of a specific, yet broadly relevant building block: Methyl(oxan-3-ylmethyl)amine. As a functionalized oxane, this compound offers a unique combination of a polar heterocyclic core and a secondary amine, making it an attractive starting point for the development of novel therapeutic agents. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing synthetic protocols, potential medicinal chemistry applications, and the underlying scientific rationale for its use.

Introduction: The Oxane Moiety in Medicinal Chemistry

The tetrahydropyran (THP), or oxane, ring is a saturated six-membered heterocycle containing one oxygen atom.[1] In the landscape of drug design, it is often employed as a bioisosteric replacement for carbocyclic rings like cyclohexane. This substitution can impart several advantageous properties to a drug candidate. The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[2] Furthermore, the introduction of the heteroatom generally leads to increased polarity and improved aqueous solubility compared to its carbocyclic counterpart, which can positively impact a molecule's pharmacokinetic profile.[2]

Methyl(oxan-3-ylmethyl)amine, with its secondary amine tethered to the 3-position of the oxane ring, presents a valuable building block for library synthesis and lead optimization. The secondary amine provides a readily modifiable handle for the introduction of diverse substituents, allowing for the exploration of structure-activity relationships (SAR).[3]

Synthesis of Methyl(oxan-3-ylmethyl)amine: A Multi-step Protocol

The synthesis of Methyl(oxan-3-ylmethyl)amine can be approached through a logical sequence of reactions, starting from commercially available precursors. A common strategy involves the formation of the key intermediate, (tetrahydropyran-3-yl)methanamine, followed by N-methylation.

Protocol 1: Synthesis of (Tetrahydropyran-3-yl)methanamine

This protocol outlines the synthesis of the primary amine precursor via the reduction of a nitrile intermediate.

Step 1: Synthesis of Tetrahydropyran-3-carbonitrile

This step can be achieved through various methods, including the cyclization of appropriate precursors. A plausible route starts from commercially available reagents.

  • Reaction: Nucleophilic substitution of a suitable diol-derived electrophile with cyanide.

  • Reagents & Solvents: Dihydropyran-derived starting material, sodium cyanide, dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the starting material in DMSO.

    • Add sodium cyanide portion-wise at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of Tetrahydropyran-3-carbonitrile to (Tetrahydropyran-3-yl)methanamine

The nitrile is reduced to the corresponding primary amine.

  • Reaction: Lithium aluminum hydride (LAH) reduction.

  • Reagents & Solvents: Tetrahydropyran-3-carbonitrile, Lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of LAH in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of Tetrahydropyran-3-carbonitrile in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude (tetrahydropyran-3-yl)methanamine. The product can be purified by distillation or used directly in the next step.

Protocol 2: N-Methylation of (Tetrahydropyran-3-yl)methanamine

The final step involves the selective methylation of the primary amine to the desired secondary amine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[4]

  • Reaction: Reductive amination using formaldehyde and formic acid.

  • Reagents & Solvents: (Tetrahydropyran-3-yl)methanamine, formic acid, formaldehyde (37% aqueous solution).

  • Procedure:

    • To a flask containing (tetrahydropyran-3-yl)methanamine, add formic acid and formaldehyde.

    • Heat the mixture to reflux (around 100 °C) for 4-6 hours. The reaction progress can be monitored by LC-MS.

    • Cool the reaction mixture to room temperature and basify with a strong base (e.g., 6N NaOH) to a pH > 12.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude Methyl(oxan-3-ylmethyl)amine by column chromatography or distillation to obtain the final product.

Alternative N-Methylation Protocol:

For substrates sensitive to the high temperatures of the Eschweiler-Clarke reaction, reductive amination with a milder reducing agent can be employed.

  • Reaction: Reductive amination with paraformaldehyde and a reducing agent.[5]

  • Reagents & Solvents: (Tetrahydropyran-3-yl)methanamine, paraformaldehyde, sodium triacetoxyborohydride (STAB), dichloromethane (DCM).

  • Procedure:

    • Suspend (tetrahydropyran-3-yl)methanamine and paraformaldehyde in DCM.

    • Add STAB portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product as described above.

Synthetic Workflow Diagram:

G A Dihydropyran Derivative B Tetrahydropyran-3-carbonitrile A->B  NaCN, DMSO C (Tetrahydropyran-3-yl)methanamine B->C  LiAlH4, THF D Methyl(oxan-3-ylmethyl)amine C->D  HCHO, HCOOH (Eschweiler-Clarke) or Paraformaldehyde, STAB

Caption: Synthetic pathway to Methyl(oxan-3-ylmethyl)amine.

Applications in Medicinal Chemistry

The structural features of Methyl(oxan-3-ylmethyl)amine make it a valuable scaffold for targeting various classes of proteins implicated in disease. The following sections outline potential therapeutic areas where this building block could be effectively utilized.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The Methyl(oxan-3-ylmethyl)amine moiety can be elaborated to present functionalities that interact with key residues in the kinase hinge region, while the oxane ring can occupy the ribose pocket.

Rationale for Application:

  • The secondary amine provides a vector for introducing larger aromatic or heteroaromatic systems that can form hydrogen bonds with the kinase hinge region.

  • The oxane ring can be a favorable substituent for the solvent-exposed region of the ATP-binding site, potentially improving solubility and pharmacokinetic properties.[2]

  • Modifications on the methyl group or the oxane ring can be used to fine-tune selectivity and potency.

Illustrative Signaling Pathway and Point of Inhibition:

G cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Inhibitor Derivative of Methyl(oxan-3-ylmethyl)amine Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase by a hypothetical inhibitor.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Kinase Inhibitors

Compound IDR-group on AmineOxane SubstitutionKinase IC₅₀ (nM)
M001 PhenylNone520
M002 4-AnilinopyrimidineNone45
M003 4-Anilinopyrimidine4-Fluoro28
M004 4-Anilinopyrimidine4-Methoxy65

This data is illustrative and intended to guide experimental design.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[7] They work by preventing the degradation of incretin hormones, which in turn increases insulin secretion. Several approved DPP-4 inhibitors feature amine-functionalized heterocyclic scaffolds.

Rationale for Application:

  • The primary or secondary amine of many DPP-4 inhibitors forms a key salt bridge with glutamic acid residues in the S2 pocket of the enzyme.

  • The oxane ring of Methyl(oxan-3-ylmethyl)amine can be directed towards the S1 pocket, where hydrophobic interactions contribute to binding affinity.

  • The flexibility of the methylene linker allows for optimal positioning of the amine and the oxane ring within the active site.

Experimental Protocol: DPP-4 Inhibition Assay

  • Reagents: Human recombinant DPP-4, Gly-Pro-p-nitroanilide (substrate), test compounds (derivatives of Methyl(oxan-3-ylmethyl)amine), Tris-HCl buffer.

  • Procedure: a. Prepare a series of dilutions of the test compounds in DMSO. b. In a 96-well plate, add DPP-4 enzyme solution in Tris-HCl buffer. c. Add the test compound dilutions to the wells and incubate for 15 minutes at 37 °C. d. Initiate the reaction by adding the substrate, Gly-Pro-p-nitroanilide. e. Monitor the absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline. f. Calculate the rate of reaction and determine the IC₅₀ value for each compound by plotting the percent inhibition against the compound concentration.

DPP-4 Inhibition Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Compound Dilution Series D Incubate Enzyme + Compound A->D B DPP-4 Enzyme Solution B->D C Substrate Solution E Add Substrate C->E D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Sources

Application

High-Throughput Screening Assays for the Characterization of Methyl(oxan-3-ylmethyl)amine

An Application and Protocol Guide Abstract This guide provides a detailed framework for the initial biological characterization of Methyl(oxan-3-ylmethyl)amine through high-throughput screening (HTS). While the specific...

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

This guide provides a detailed framework for the initial biological characterization of Methyl(oxan-3-ylmethyl)amine through high-throughput screening (HTS). While the specific biological targets of this compound are not yet elucidated, its structure, featuring a primary amine and an oxetane ring, suggests potential interactions with several therapeutically relevant protein families. The oxetane moiety is an increasingly utilized motif in medicinal chemistry, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, and to modulate the basicity of adjacent amines.[1][2] Primary amines are a cornerstone of pharmacology, present in numerous neurotransmitters and drugs, and are key for molecular interactions with biological targets.[3][4] This document outlines detailed protocols for two distinct HTS assays designed to probe the activity of Methyl(oxan-3-ylmethyl)amine against two high-value target classes: G-Protein Coupled Receptors (GPCRs) and Monoamine Oxidase (MAO) enzymes. These protocols are designed for researchers, scientists, and drug development professionals seeking to identify and characterize the bioactivity of novel chemical entities.

Introduction: Rationale for Target Selection

Methyl(oxan-3-ylmethyl)amine is a synthetic compound incorporating two key structural features of interest in modern drug discovery:

  • Primary Amine: This functional group is a common pharmacophore that mimics endogenous ligands like catecholamines and serotonin, making it a prime candidate for interaction with their respective receptors and metabolizing enzymes.[5][6] The basicity of the amine allows for the formation of a cationic center at physiological pH, which is often crucial for binding to target proteins.[7]

  • Oxetane Ring: This four-membered heterocyclic ether has gained significant attention as a bioisosteric replacement for gem-dimethyl or carbonyl groups. Its inclusion in a molecule can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[8][9] Importantly, the oxetane ring can reduce the basicity (pKa) of a neighboring amine, a strategy often used to mitigate off-target effects, such as hERG ion channel inhibition.[1]

Given these structural attributes, we propose a primary screening strategy against two validated and highly relevant drug target classes: amine-binding GPCRs and monoamine-metabolizing enzymes.

Proposed Target Class 1: Amine-Binding G-Protein Coupled Receptors (GPCRs)

2.1. Scientific Rationale

GPCRs are the largest family of cell surface receptors and are the targets of approximately 30-40% of all FDA-approved drugs.[10][11] A significant subset of these receptors, including adrenergic, dopaminergic, and serotonergic receptors, have endogenous ligands that are primary amines. The structural similarity of Methyl(oxan-3-ylmethyl)amine to these ligands makes GPCRs a logical and high-priority target class to investigate.

2.2. Featured HTS Assay: Homogeneous Calcium Mobilization

For this guide, we will focus on a Gq-coupled GPCR. Activation of Gq-coupled receptors leads to the release of intracellular calcium (Ca²⁺), a robust and rapid signal that can be detected using fluorescent calcium indicators.[12] This assay is highly amenable to HTS using instruments like the Fluorometric Imaging Plate Reader (FLIPR).[13]

2.3. Diagram: GPCR Calcium Mobilization Assay Workflow

GPCR_Workflow cluster_prep Plate Preparation cluster_screen HTS on FLIPR cluster_analysis Data Analysis Seed Seed Cells into 384-well Plate Incubate1 Incubate Cells (18-24h, 37°C) Seed->Incubate1 LoadDye Load Cells with Calcium Indicator Dye Incubate1->LoadDye Incubate2 Incubate Dye (1h, 37°C) LoadDye->Incubate2 StartRead Start Baseline Fluorescence Reading Incubate2->StartRead AddCompound Add Test Compound (Methyl(oxan-3-ylmethyl)amine) StartRead->AddCompound ReadAgonist Read Fluorescence (Agonist Mode) AddCompound->ReadAgonist AddAgonist Add EC80 Agonist ReadAgonist->AddAgonist ReadAntagonist Read Fluorescence (Antagonist Mode) AddAgonist->ReadAntagonist Analyze Calculate Response (Max-Min Fluorescence) ReadAntagonist->Analyze Plot Plot Dose-Response Curves Analyze->Plot Determine Determine EC50/IC50 Plot->Determine caption GPCR Calcium Mobilization Assay Workflow.

Caption: Workflow for a GPCR calcium mobilization HTS assay.

2.4. Detailed Protocol: Calcium Mobilization Assay (Antagonist Mode)

This protocol is designed to identify antagonists of a Gq-coupled receptor.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Assay Medium: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM or equivalent calcium indicator dye.

  • Probenecid (if required to prevent dye leakage).

  • Test Compound: Methyl(oxan-3-ylmethyl)amine, prepared in a 10-point, 3-fold serial dilution series in assay buffer starting from 100 µM.

  • Reference Agonist: A known agonist for the target receptor.

  • Control Compounds: Known antagonist (positive control), vehicle (negative control, e.g., 0.1% DMSO).

  • 384-well black, clear-bottom microplates.

Step-by-Step Methodology:

  • Cell Plating:

    • Trypsinize and resuspend the cells in culture medium.

    • Seed 10,000 cells in 25 µL of culture medium per well into a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with Pluronic F-127 and probenecid in assay buffer).

    • Remove culture medium from the cell plate.

    • Add 20 µL of dye loading solution to each well.

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Addition:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure baseline fluorescence for 10-20 seconds.

    • The instrument will then add 5 µL of the test compound, positive control, or negative control to the respective wells.

    • Incubate for 15-30 minutes inside the FLIPR (this step detects any agonist activity).

  • Agonist Addition and Signal Detection:

    • Following the incubation, the instrument will add 5 µL of the reference agonist at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response).

    • Immediately measure the fluorescence signal every second for 2-3 minutes.

2.5. Data Presentation and Analysis

Control/Test ArticleExpected Agonist ResponseExpected Antagonist Response (Post-Agonist Addition)
Vehicle (Negative Control)No change in fluorescenceStrong Ca²⁺ signal (Maximal Response)
Known AgonistStrong Ca²⁺ signalN/A
Known Antagonist (Positive Control)No change in fluorescenceNo/low Ca²⁺ signal (Minimal Response)
Methyl(oxan-3-ylmethyl)aminePotential for signal (if agonist)Dose-dependent reduction in Ca²⁺ signal (if antagonist)

Analysis:

  • The response is calculated as the maximum fluorescence intensity minus the baseline fluorescence.

  • Percent Inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) Where Signal_Min is the response from the positive control (known antagonist) and Signal_Max is the response from the negative control (vehicle).

  • Plot Percent Inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Proposed Target Class 2: Monoamine Oxidase (MAO) Enzymes

3.1. Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the metabolism of amine neurotransmitters.[3] Inhibitors of MAOs are used to treat depression and neurodegenerative diseases like Parkinson's disease. The primary amine of Methyl(oxan-3-ylmethyl)amine makes it a candidate substrate or, more interestingly from a therapeutic perspective, an inhibitor of MAO enzymes.

3.2. Featured HTS Assay: Luminescence-Based MAO-Glo™ Assay

The MAO-Glo™ Assay is a robust, homogeneous, luminescence-based method for measuring MAO activity. The assay involves the MAO enzyme oxidizing a substrate, which is then converted in two subsequent steps into luciferin, the substrate for luciferase. The amount of light produced is directly proportional to the MAO activity.[14] This assay can be used to screen for inhibitors by measuring the reduction in light output.

3.3. Diagram: MAO-Glo™ Assay Principle

MAO_Glo_Principle cluster_reaction Reaction Steps cluster_detection Detection MAO MAO Enzyme Substrate MAO Substrate Product1 Aldehyde Product + H₂O₂ + NH₃ Substrate->Product1 Oxidation MAO Luciferin Luciferin Product1->Luciferin Conversion (Reagent A) Coupling Coupling Enzyme (HRP) Luciferin_Deriv Luciferin Derivative Light Luminescent Signal (Light) Luciferin->Light Oxidation Luciferase Luciferase Luciferase (Reagent B) Inhibitor Test Compound (e.g., Methyl(oxan-3-ylmethyl)amine) Inhibitor->MAO Blocks Reaction caption Principle of the luminescent MAO-Glo™ Assay.

Caption: Principle of the luminescent MAO-Glo™ Assay for inhibitor screening.

3.4. Detailed Protocol: MAO-Glo™ Assay for Inhibitor Screening

Materials:

  • Recombinant human MAO-A or MAO-B enzyme.

  • MAO-Glo™ Assay Kit (containing MAO substrate, Luciferin Detection Reagent).

  • Assay Buffer: 100 mM HEPES, pH 7.5, 10% glycerol, 5% DMSO.

  • Test Compound: Methyl(oxan-3-ylmethyl)amine, prepared in a 10-point, 3-fold serial dilution series in assay buffer.

  • Control Compounds: Known MAO inhibitor (e.g., Pargyline for MAO-B, Clorgyline for MAO-A) as a positive control; vehicle (e.g., 1% DMSO) as a negative control.

  • White, opaque 384-well microplates.

Step-by-Step Methodology:

  • Compound Plating:

    • Dispense 5 µL of test compound, positive control, or negative control into the wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare the MAO enzyme solution in assay buffer at 2X the final desired concentration.

    • Add 5 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiation of Reaction:

    • Prepare the MAO substrate solution at 2X the final desired concentration in assay buffer.

    • Add 10 µL of the substrate solution to each well to start the reaction.

    • Shake the plate for 30 seconds and then incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 20 µL of Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-producing reaction.

    • Shake the plate for 30 seconds and incubate for 20 minutes at room temperature in the dark.

    • Measure the luminescence using a plate reader.

3.5. Data Presentation and Analysis

Control/Test ArticleExpected Luminescence Signal
Vehicle (Negative Control)High luminescence (Maximal Signal)
Known Inhibitor (Positive Control)Low/no luminescence (Minimal Signal)
Methyl(oxan-3-ylmethyl)amineDose-dependent reduction in luminescence (if inhibitor)

Analysis:

  • Percent Inhibition is calculated using the formula: % Inhibition = 100 * (1 - (RLU_Compound - RLU_Min) / (RLU_Max - RLU_Min)) Where RLU is Relative Light Units, RLU_Min is the signal from the positive control, and RLU_Max is the signal from the negative control.

  • Plot Percent Inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Summary and Future Directions

This guide proposes a logical, two-pronged HTS strategy to begin characterizing the biological activity of Methyl(oxan-3-ylmethyl)amine. The GPCR calcium mobilization assay and the MAO-Glo™ enzyme inhibition assay are robust, industry-standard screens that can efficiently determine if this compound modulates these important target classes.

Should "hits" be identified in either of these primary screens, subsequent steps would include:

  • Hit Confirmation: Re-testing of the pure compound to confirm activity.

  • Selectivity Profiling: Screening against a panel of related GPCRs or enzymes to determine target selectivity.

  • Mechanism of Action Studies: Further biochemical and biophysical assays (e.g., radioligand binding assays, enzyme kinetics) to elucidate the precise mechanism of interaction.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and other pharmacological properties.

By following this structured approach, researchers can efficiently and effectively move from a novel compound to a validated hit with a clear path toward lead optimization.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • Xu, J., Wang, X., & Li, M. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. ASSAY and Drug Development Technologies, 2(5), 557-565. [Link]

  • National Institutes of Health. (2008). Drugs, Biogenic Amine Targets and the Developing Brain. Neurotoxicology, 29(3), 365-375. [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. [Link]

  • Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2959. [Link]

  • Semantic Scholar. High Throughput Assay Technologies for Ion Channel Drug Discovery. [Link]

  • Dun, W., & Li, M. (2015). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 36(1), 1-13. [Link]

  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, K., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Biotechnology, 64, 210-217. [Link]

  • ACS Publications. (2007). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 79(19), 7412-7419. [Link]

  • An, S., & Toll, L. (2012). Tools for GPCR drug discovery. Frontiers in Bioscience, 17, 1979-2003. [Link]

  • Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 966020. [Link]

  • National Institutes of Health. (2020). Advances in G protein-coupled receptor high-throughput screening. Current Opinion in Biotechnology, 64, 210-217. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • PubChem. methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino...]. [Link]

  • ResearchGate. (2023). POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS. [Link]

Sources

Method

Quantitative Analysis of Methyl(oxan-3-ylmethyl)amine: Advanced Chromatographic Methods and Protocols

An Application Note for Drug Development Professionals Abstract This application note presents two robust and validated analytical methods for the quantification of Methyl(oxan-3-ylmethyl)amine, a secondary aliphatic ami...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents two robust and validated analytical methods for the quantification of Methyl(oxan-3-ylmethyl)amine, a secondary aliphatic amine. Due to the inherent challenges in the direct analysis of polar amines, such as poor chromatographic peak shape and low detector response, both methods employ a derivatization strategy prior to chromatographic separation.[1][2] The first method utilizes gas chromatography-mass spectrometry (GC-MS) following silylation, offering high selectivity and sensitivity. The second method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV and fluorescence detection after pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). Detailed, step-by-step protocols for sample preparation, derivatization, and instrument operation are provided. Furthermore, this guide outlines a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability for research and quality control applications.[3][4]

Introduction: The Analytical Challenge

Methyl(oxan-3-ylmethyl)amine is a secondary aliphatic amine featuring a saturated oxane ring. The quantification of such compounds is critical in various stages of drug development, from pharmacokinetic studies to final product quality control. However, aliphatic amines present significant analytical hurdles. Their high polarity leads to strong interactions with active sites in chromatographic systems, resulting in poor peak symmetry and column adsorption.[5] Moreover, the absence of a significant chromophore in the structure of Methyl(oxan-3-ylmethyl)amine makes sensitive detection by UV-Vis spectrophotometry challenging.[6]

To overcome these limitations, chemical derivatization is an essential and widely adopted strategy.[7] This process modifies the analyte to:

  • Reduce Polarity and Increase Volatility: By replacing the active hydrogen on the amine group, derivatization makes the molecule more suitable for GC analysis and improves peak shape.[2][8]

  • Enhance Detectability: By introducing a chromophoric or fluorophoric tag, derivatization significantly increases the response in HPLC detectors, enabling trace-level quantification.[9][10]

This document provides detailed protocols for two distinct, validated methods designed for the accurate and precise quantification of Methyl(oxan-3-ylmethyl)amine in solution.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation

2.1. Principle and Rationale

This method leverages the high separation efficiency of gas chromatography combined with the unparalleled selectivity of mass spectrometry. To prepare Methyl(oxan-3-ylmethyl)amine for GC analysis, a silylation reaction is performed. The silylating reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), quantitatively replaces the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group.[8] This derivatization significantly increases the volatility of the analyte and minimizes its interaction with the GC column, yielding sharp, symmetrical peaks.[2][7] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and specificity for the target analyte, even in complex matrices.

2.2. Experimental Protocol: GC-MS

2.2.1. Materials and Reagents

  • Methyl(oxan-3-ylmethyl)amine reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC Grade)

  • Reaction Vials (2 mL, screw cap with PTFE-lined septa)

  • Nitrogen gas supply for solvent evaporation

2.2.2. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of Methyl(oxan-3-ylmethyl)amine in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Pipette a known volume of the sample solution into a reaction vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine or acetonitrile to the dried residue to redissolve it.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

    • Tightly cap the vial and heat at 70°C for 45 minutes in a heating block.[2]

    • Allow the vial to cool to room temperature before analysis.

2.2.3. Instrumental Conditions

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Oven Program Initial: 60°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min.
Transfer Line Temp 280°C
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM). Select 3-4 characteristic ions for the TMS-derivative.

2.3. Workflow Diagram: GC-MS Method

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Solution Drydown Evaporate to Dryness (N2) Sample->Drydown Reconstitute Add Anhydrous Solvent Drydown->Reconstitute Derivatize Add BSTFA + 1% TMCS Heat at 70°C for 45 min Reconstitute->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation (HP-5ms Column) Inject->Separate Detect Detection (MS in SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify

Caption: GC-MS quantification workflow for Methyl(oxan-3-ylmethyl)amine.

Method 2: Quantification by HPLC with UV/Fluorescence Detection

3.1. Principle and Rationale

This method is ideal for laboratories without access to GC-MS or for applications requiring high-throughput analysis. Since Methyl(oxan-3-ylmethyl)amine lacks a native chromophore, pre-column derivatization is employed to attach a molecule that strongly absorbs UV light and fluoresces. 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent reagent for this purpose, reacting rapidly with secondary amines under mild, aqueous conditions to form a stable, highly fluorescent derivative.[9][11] The resulting derivative is then separated using reversed-phase HPLC and can be detected with high sensitivity by either a UV or a fluorescence detector (FLD), with the latter providing superior sensitivity and selectivity.[9]

3.2. Experimental Protocol: HPLC-FLD/UV

3.2.1. Materials and Reagents

  • Methyl(oxan-3-ylmethyl)amine reference standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 3 mg/mL in Acetonitrile)

  • Borate Buffer (0.1 M, pH 9.0)

  • Acetonitrile and Water (HPLC Grade)

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Reaction Vials (2 mL)

3.2.2. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution and calibration standards of Methyl(oxan-3-ylmethyl)amine in water or a water/acetonitrile mixture.

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the sample or standard solution with 200 µL of 0.1 M Borate Buffer (pH 9.0).

    • Add 200 µL of the FMOC-Cl solution.

    • Vortex the mixture immediately for 30 seconds.

    • Let the reaction proceed at room temperature for 15 minutes.[11]

    • To quench the excess FMOC-Cl, add 100 µL of a primary amine solution (e.g., 0.1 M glycine or amantadine). Vortex and wait 5 minutes.

    • The sample is now ready for injection.

3.2.3. Instrumental Conditions

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B. 2-15 min: 50% to 95% B. 15-17 min: 95% B. 17.1-20 min: 50% B (re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Wavelength: 265 nm
Fluorescence Detector Excitation: 265 nm, Emission: 315 nm

3.3. Workflow Diagram: HPLC Method

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample/Standard Buffer Add Borate Buffer (pH 9) Sample->Buffer Derivatize Add FMOC-Cl Solution React for 15 min Buffer->Derivatize Quench Quench with Glycine Derivatize->Quench Inject Inject 10 µL into HPLC Quench->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Detect Detection (UV or FLD) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify

Caption: HPLC quantification workflow for Methyl(oxan-3-ylmethyl)amine.

Analytical Method Validation Strategy

To ensure that the chosen analytical method is suitable for its intended purpose, a validation study must be performed according to regulatory guidelines such as ICH Q2(R1).[3][12] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the quantification of Methyl(oxan-3-ylmethyl)amine.

4.1. Key Validation Parameters

The following parameters should be evaluated for either the GC-MS or HPLC method.[13]

Parameter Description Typical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).Peak purity analysis (e.g., via DAD or MS) should confirm no co-eluting peaks. The blank should show no interference at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.As defined by the linearity study.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration).Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Evaluated at two levels: - Repeatability (Intra-assay): Multiple measurements of the same sample on the same day. - Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Typically established where the signal-to-noise ratio is ≥ 10. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C).The results should remain within the established precision criteria of the method.

Conclusion

The quantification of Methyl(oxan-3-ylmethyl)amine requires a strategic approach to overcome the challenges associated with its physicochemical properties. The GC-MS and HPLC-FLD/UV methods detailed in this application note provide sensitive, specific, and reliable solutions for its analysis. Both protocols rely on proven derivatization chemistry to enhance the analyte's chromatographic behavior and detectability. By following the outlined procedures and adhering to the principles of method validation described in ICH Q2(R1), researchers and drug development professionals can generate high-quality, defensible data suitable for regulatory submission and internal decision-making.

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Sigma-Aldrich. (n.d.).
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Santagati, N. A., et al. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1105-1111.
  • BenchChem. (n.d.).
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines.
  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Sharma, S. K., & Aulakh, J. S. (Eds.). (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Advanced Chromatographic and Electromigration Methods in Bioanalytical Chemistry.
  • Phenomenex. (n.d.).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Sigma-Aldrich.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

Sources

Application

HPLC and GC-MS methods for Methyl(oxan-3-ylmethyl)amine analysis

An Application Note and Protocol for the Analysis of Methyl(oxan-3-ylmethyl)amine by HPLC-UV and GC-MS Authored by: A Senior Application Scientist Abstract This document provides detailed analytical procedures for the qu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of Methyl(oxan-3-ylmethyl)amine by HPLC-UV and GC-MS

Authored by: A Senior Application Scientist

Abstract

This document provides detailed analytical procedures for the quantitative determination of Methyl(oxan-3-ylmethyl)amine, a secondary aliphatic amine. Due to the compound's low UV absorptivity and high polarity, direct analysis is challenging. We present two robust, validated methods tailored for researchers in pharmaceutical development and quality control. The first method utilizes High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). The second method employs Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with propyl chloroformate. The causality behind reagent selection, instrument parameters, and sample preparation is discussed in depth to provide a framework that is not only procedural but also educational. All methodologies are designed to be self-validating in accordance with ICH Q2(R2) guidelines.[1][2][3]

Introduction: The Analytical Challenge

Methyl(oxan-3-ylmethyl)amine is a secondary amine featuring a saturated oxane ring. Its structure presents two primary analytical hurdles:

  • Lack of a Chromophore: The molecule does not possess a suitable chromophore for sensitive UV detection, a common detector in HPLC systems.[4]

  • High Polarity & Volatility Issues: As a small, polar amine, it exhibits poor retention on traditional reversed-phase HPLC columns and is not volatile enough for direct GC analysis, often leading to poor peak shape and column adsorption.[4][5][6]

To overcome these challenges, derivatization is an essential strategy. Derivatization converts the analyte into a derivative with properties more suitable for the chosen analytical technique.[7] For HPLC, we introduce a UV-active tag, and for GC, we increase volatility and thermal stability.[7][8] This guide provides comprehensive protocols for both approaches.

Method 1: HPLC-UV Analysis via Pre-Column Derivatization

This method is ideal for laboratories equipped with standard HPLC-UV systems. The core principle involves reacting the secondary amine with FMOC-Cl, which attaches a highly UV-absorbent fluorenylmethoxycarbonyl group to the analyte.[9][10] The resulting derivative is more hydrophobic, improving its retention on a C18 column, and allows for sensitive detection.

Causality of Method Design
  • Derivatization Reagent (FMOC-Cl): Chosen for its rapid and specific reaction with primary and secondary amines under mild conditions.[11] The resulting derivative is stable and exhibits a strong UV response, enabling low detection limits.[9]

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the most common and versatile separation technique.[12] The use of a C18 column is standard for the separation of the relatively non-polar FMOC derivatives.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for these derivatives. A buffer (e.g., phosphate) is included to maintain a consistent pH, ensuring reproducible retention times.

Experimental Protocol: HPLC-UV

Step 1: Reagent and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Methyl(oxan-3-ylmethyl)amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of ultrapure water. Adjust pH to 9.0 with sodium hydroxide solution.

  • FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of 9-fluorenylmethoxycarbonyl chloride in 10 mL of acetonitrile. This solution should be prepared fresh daily.

Step 2: Pre-Column Derivatization Procedure

  • Pipette 100 µL of each working standard solution or sample solution into separate autosampler vials.

  • Add 200 µL of the 0.1 M borate buffer (pH 9.0) to each vial.

  • Add 200 µL of the 15 mM FMOC-Cl reagent. Cap the vials and vortex immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for at least 40 minutes.[10] The reaction kinetics show that this time is sufficient for the reaction to reach completion.[9]

  • To quench the excess FMOC-Cl, add 100 µL of 0.1 M glycine solution. Vortex for 10 seconds.

  • The derivatized sample is now ready for injection.

Step 3: HPLC Instrumentation and Conditions The following parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 min; hold at 90% B for 3 min; return to 50% B over 1 min; hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV Diode Array Detector (DAD)
Wavelength 265 nm
HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample/Standard in Acetonitrile Buffer Add Borate Buffer (pH 9.0) Sample->Buffer Deriv Add FMOC-Cl Reagent Buffer->Deriv React Vortex & React (40 min) Deriv->React Quench Quench with Glycine React->Quench HPLC HPLC Separation (C18 Column) Quench->HPLC UV UV Detection (265 nm) HPLC->UV Data Data Acquisition & Quantitation UV->Data

Caption: HPLC-UV workflow from sample preparation to data analysis.

Method 2: GC-MS Analysis via Derivatization

This method offers high selectivity and sensitivity, making it suitable for complex matrices or trace-level analysis. The protocol involves derivatizing the amine with propyl chloroformate, which replaces the active amine hydrogen with a propoxycarbonyl group. This process neutralizes the polar amine functionality, significantly increasing the analyte's volatility and making it amenable to GC separation.[6] Mass spectrometric detection provides definitive identification and accurate quantification.

Causality of Method Design
  • Derivatization Reagent (Propyl Chloroformate): This reagent reacts rapidly with primary and secondary amines in an aqueous-compatible, two-phase system.[6][13] It is an excellent choice for creating stable, volatile derivatives suitable for GC analysis.

  • Liquid-Liquid Extraction (LLE): After derivatization, the now non-polar derivative is selectively extracted from the aqueous reaction mixture into an organic solvent (hexane). This step serves to both isolate the analyte and concentrate it, while leaving behind salts and other polar interferences.[13]

  • GC-MS: Gas chromatography provides high-efficiency separation. The mass spectrometer detector offers superior selectivity and sensitivity compared to non-specific detectors. Operating in Selected Ion Monitoring (SIM) mode allows for the quantification of the analyte at very low levels, even in the presence of co-eluting matrix components.

Experimental Protocol: GC-MS

Step 1: Reagent and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section (2.2.1).

  • Working Standard Solutions: Prepare working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ultrapure water.

  • Pyridine Solution (1 M in Ethanol): Prepare by dissolving the appropriate amount of pyridine in ethanol.

  • Propyl Chloroformate: Use as received.

  • Extraction Solvent: Hexane (HPLC or GC grade).

Step 2: Derivatization and Extraction Procedure

  • Pipette 500 µL of each working standard or sample solution into a 2 mL glass vial with a PTFE-lined cap.

  • Add 100 µL of 1 M pyridine in ethanol.

  • Add 50 µL of propyl chloroformate.

  • Cap the vial and vortex vigorously for 1 minute. An emulsion may form.

  • Allow the reaction to proceed at room temperature for 5 minutes.

  • Add 500 µL of hexane to the vial.

  • Vortex for 1 minute to extract the derivative into the hexane layer.

  • Centrifuge at 3000 rpm for 5 minutes to break the emulsion and separate the layers.

  • Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

Step 3: GC-MS Instrumentation and Conditions The following parameters are a robust starting point for method development.

ParameterRecommended Condition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Inlet Splitless, 250 °C
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Full Scan (m/z 50-400) for identification; SIM for quantification (select 3-4 characteristic ions)
GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_extract Extraction cluster_analysis Instrumental Analysis Sample Aqueous Sample/Standard Deriv Add Pyridine & Propyl Chloroformate Sample->Deriv React Vortex & React (5 min) Deriv->React LLE Add Hexane & Vortex React->LLE Centrifuge Centrifuge to Separate Phases LLE->Centrifuge Collect Collect Organic (Hexane) Layer Centrifuge->Collect GC GC Separation (HP-5ms Column) Collect->GC MS MS Detection (EI, SIM/Scan) GC->MS Data Data Acquisition & Quantitation MS->Data

Caption: GC-MS workflow from sample preparation to data analysis.

Method Validation Framework (ICH Q2(R2))

For use in regulated environments, both methods must be validated to demonstrate they are fit for their intended purpose.[1][3] The core validation parameters to be assessed are summarized below.[2][14]

Validation ParameterPurpose & General Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). Should be demonstrated by analyzing spiked samples and showing no interference at the analyte's retention time.[14][15]
Linearity A proportional relationship between analyte concentration and instrument response. A minimum of 5 concentration levels is recommended.[14] The correlation coefficient (r²) should typically be >0.99.[2]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[14]
Accuracy The closeness of test results to the true value. Assessed by spike/recovery experiments at multiple levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should typically be within 98-102%.
Precision Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). Expressed as Relative Standard Deviation (%RSD). Typically, %RSD should be ≤ 2%.[1]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Often estimated at a signal-to-noise ratio of 3:1.[2]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Often estimated at a signal-to-noise ratio of 10:1.[2]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).[2]

Conclusion

Two distinct and robust methods for the analysis of Methyl(oxan-3-ylmethyl)amine have been presented. The HPLC-UV method is a reliable and accessible approach suitable for routine quality control, leveraging the well-established FMOC-Cl derivatization chemistry. The GC-MS method provides superior selectivity and sensitivity, making it the preferred choice for trace-level determination in complex sample matrices or for confirmatory analysis. The choice between methods will depend on the specific application requirements, sample matrix, and available instrumentation. Both protocols are built on sound chemical principles and provide a solid foundation for method validation and implementation in a regulated or research environment.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Books. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • ResearchGate. (2025, August 7). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
  • BenchChem. (2025). A Comparative Guide to the HPLC Analysis of N-cyclohexylpyridin-3-amine.
  • NIH. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda.
  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • RSC Publishing. (n.d.). Analytical Methods.
  • LCGC International. (2022, February 1). A Quick and Accurate High Performance Liquid Chromatography (HPLC) Method to Determine the Amount of Trimethylamine in Fish Oil Softgels and Multivitamin Softgels Containing Fish Oil.
  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks.
  • ResearchGate. (n.d.). (PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate.

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of Methyl(oxan-3-ylmethyl)amine

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl(oxan-3-ylmethyl)amine was publicly available at the time of this writing. The following guidelines have been synthesized from safety data for structurally simila...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl(oxan-3-ylmethyl)amine was publicly available at the time of this writing. The following guidelines have been synthesized from safety data for structurally similar compounds, specifically methyl[(oxetan-3-yl)methyl]amine, and established best practices for the handling of aliphatic amines.[1] These protocols should be used as a guide and supplemented with a thorough risk assessment by the end-user.

Introduction

Methyl(oxan-3-ylmethyl)amine is a cyclic aliphatic amine that is of interest to researchers in drug development and organic synthesis. Its structural features suggest potential utility as a building block in the creation of more complex molecules. As with all research chemicals, a comprehensive understanding of its properties and associated hazards is paramount for ensuring laboratory safety. This document provides detailed procedures for the safe handling and storage of Methyl(oxan-3-ylmethyl)amine, drawing upon established safety principles for related chemical classes.

Hazard Identification and Chemical Profile

Given its structural similarity to other aliphatic amines, Methyl(oxan-3-ylmethyl)amine is anticipated to be a corrosive compound that can cause skin and eye irritation or damage.[1] Vapors may also cause respiratory tract irritation.[2][3]

Table 1: Anticipated Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC7H15NOPubChem
Molecular Weight129.20 g/mol PubChem
AppearanceColorless to yellow liquid (anticipated)General Amine Properties
OdorAmmonia-like or fishy (anticipated)General Amine Properties[2]
Boiling PointNot available
Flash PointNot available
SolubilitySoluble in water and organic solvents (anticipated)General Amine Properties

Note: The data in Table 1 is based on general properties of similar aliphatic amines and should be confirmed with experimental data when available.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following PPE is mandatory when handling Methyl(oxan-3-ylmethyl)amine:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling.[1]

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[1]

  • Respiratory Protection: All handling of Methyl(oxan-3-ylmethyl)amine should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Safe Handling Protocols

Adherence to strict handling protocols is critical to prevent accidental exposure.

General Handling Workflow

The following diagram outlines the standard workflow for handling Methyl(oxan-3-ylmethyl)amine in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS (or analogous data) & Risk Assessment PPE Don Appropriate PPE Prep->PPE Hood Verify Fume Hood Functionality PPE->Hood Weigh Weighing and Dispensing Hood->Weigh Reaction Addition to Reaction Weigh->Reaction Quench Reaction Quenching Reaction->Quench Decon Decontaminate Glassware Quench->Decon Waste Dispose of Waste Decon->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: General workflow for handling Methyl(oxan-3-ylmethyl)amine.

Step-by-Step Protocol for Weighing and Dispensing
  • Preparation: Before starting, ensure all necessary equipment, including a calibrated balance, appropriate glassware, and spill containment materials, are inside the chemical fume hood.

  • Tare Container: Place a clean, dry, and sealed secondary container on the balance and tare to zero.

  • Dispensing: Using a clean pipette, carefully transfer the desired amount of Methyl(oxan-3-ylmethyl)amine from the primary storage container to the tared secondary container. Avoid splashing.

  • Seal and Re-weigh: Immediately seal the secondary container and re-weigh to determine the exact amount transferred.

  • Clean-up: Tightly seal the primary storage container. Clean any minor drips or spills within the fume hood immediately with a suitable absorbent material.

Emergency Procedures

Prompt and correct response to an emergency is crucial.

Table 2: Emergency Response Actions

Exposure RouteAction
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation and wear appropriate PPE during cleanup.[1][3]
Emergency Response Flowchart

G Start Incident Occurs Assess Assess the Situation (Spill, Exposure, Fire) Start->Assess Spill Spill Assess->Spill Exposure Personal Exposure Assess->Exposure Fire Fire Assess->Fire SmallSpill Small Spill: Absorb & Dispose Spill->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill Large SkinEye Skin/Eye Contact: Flush with Water (15 min) Exposure->SkinEye Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation SmallFire Small Fire: Use CO2 or Dry Chemical Extinguisher Fire->SmallFire Small LargeFire Large Fire: Evacuate & Activate Alarm Fire->LargeFire Large Medical Seek Immediate Medical Attention SkinEye->Medical Inhalation->Medical

Caption: Decision-making flowchart for emergency situations.

Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage Conditions
  • Container: Store in a tightly sealed, properly labeled container.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][3] Store in a designated corrosives cabinet.

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and other incompatible materials.[4]

  • Ventilation: Ensure the storage area has adequate ventilation to prevent the accumulation of vapors.[2]

Disposal

Dispose of Methyl(oxan-3-ylmethyl)amine and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of down the drain.

References

  • SIAD S.p.A. Safety Data Sheet: Methylamine. [Link]

  • Airgas. Safety Data Sheet: Methylamine. [Link]

  • PubChem. 6-[Methyl(oxan-3-ylmethyl)amino]hexan-2-ol. [Link]

Sources

Application

Application Notes and Protocols for Methyl(oxan-3-ylmethyl)amine: A Novel Chiral Secondary Amine Organocatalyst

Introduction: Unveiling the Potential of Methyl(oxan-3-ylmethyl)amine in Asymmetric Organocatalysis In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and sustainable catalytic syste...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Methyl(oxan-3-ylmethyl)amine in Asymmetric Organocatalysis

In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Asymmetric organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, has emerged as a powerful alternative to traditional metal-based catalysts.[1] Within this field, chiral secondary amines have carved a significant niche, primarily through their ability to activate carbonyl compounds via enamine and iminium ion intermediates.[2][3][4][5][6]

This document introduces Methyl(oxan-3-ylmethyl)amine , a novel chiral secondary amine, and explores its hypothesized potential as a versatile organocatalyst. Its structure, featuring a stereocenter at the 3-position of the oxane ring, a secondary amine for catalytic turnover, and a methyl group on the nitrogen, presents an intriguing scaffold for asymmetric transformations. The oxane (tetrahydropyran) moiety is a prevalent structural motif in numerous natural products and pharmaceutically active compounds, and its incorporation into a catalyst framework is a promising strategy for achieving high stereocontrol.[7][8][9]

While direct literature on the catalytic applications of Methyl(oxan-3-ylmethyl)amine is not yet available, its structural analogy to well-established chiral secondary amine catalysts allows us to propose a range of potential applications with a strong scientific foundation.[10][11][12][13] This guide will provide a theoretical framework for its catalytic activity, detailed protocols for its proposed use in key organic reactions, and insights into the potential role of its unique structural features.

Synthetic Accessibility

The viability of a catalyst is intrinsically linked to its ease of synthesis. A plausible synthetic route to Methyl(oxan-3-ylmethyl)amine can be envisioned starting from commercially available materials, drawing parallels from the synthesis of related aminomethyl-tetrahydrofurans and other N-methylated amines.[14][15][16] A potential pathway could involve the reduction of 3-cyanotetrahydropyran followed by N-methylation.

Core Catalytic Principles: Enamine and Iminium Ion Catalysis

Methyl(oxan-3-ylmethyl)amine is expected to operate through two primary, well-established catalytic cycles for secondary amines: enamine and iminium ion catalysis.[1][2][5][6]

  • Enamine Catalysis: In this mode, the secondary amine catalyst reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the catalyst and furnishes the functionalized carbonyl compound. This activation mode raises the HOMO of the carbonyl compound, turning it into a potent nucleophile.

  • Iminium Ion Catalysis: Conversely, when reacting with an α,β-unsaturated carbonyl compound, the secondary amine forms a positively charged iminium ion.[2][4][6][17] This activation lowers the LUMO of the unsaturated system, rendering it more susceptible to nucleophilic attack. Hydrolysis of the resulting enamine intermediate releases the product and regenerates the catalyst.

Catalytic_Cycles cluster_enamine Enamine Catalysis cluster_iminium Iminium Ion Catalysis Aldehyde/Ketone_E Aldehyde/Ketone_E Enamine Enamine Aldehyde/Ketone_E->Enamine + Catalyst - H2O Adduct_E Adduct_E Enamine->Adduct_E + Electrophile Product_E Product_E Adduct_E->Product_E + H2O - Catalyst Enone/Enal_I Enone/Enal_I Iminium_Ion Iminium_Ion Enone/Enal_I->Iminium_Ion + Catalyst - H2O Adduct_I Adduct_I Iminium_Ion->Adduct_I + Nucleophile Product_I Product_I Adduct_I->Product_I + H2O - Catalyst

Caption: General catalytic cycles for secondary amine organocatalysis.

Hypothesized Application I: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of C-C bond formation. Chiral secondary amines are excellent catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, proceeding through an enamine intermediate.[18]

Causality of Experimental Choices:
  • Catalyst: Methyl(oxan-3-ylmethyl)amine provides the chiral environment. The oxane ring is expected to effectively shield one face of the enamine intermediate, dictating the stereochemical outcome.

  • Solvent: A non-polar solvent like toluene is chosen to minimize competing background reactions and to favor the formation of the key hydrogen-bonded transition state.

  • Temperature: Lower temperatures are often employed in asymmetric catalysis to enhance enantioselectivity by reducing the thermal energy of the system, thereby amplifying the energy difference between the diastereomeric transition states.

Experimental Protocol:
  • Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add Methyl(oxan-3-ylmethyl)amine (0.1 mmol, 10 mol%).

  • Reaction Setup: Place the flask under an inert atmosphere (e.g., argon or nitrogen). Add toluene (2.0 mL) and cool the solution to 0 °C in an ice bath.

  • Addition of Reactants: Add the aldehyde (1.2 mmol, 1.2 equiv) to the stirred solution. After 10 minutes, add the nitroalkene (1.0 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the nitroalkene is consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Hypothetical Data for Asymmetric Michael Addition:

EntryAldehydeNitroalkeneYield (%)dree (%)
1Propanalβ-Nitrostyrene9295:594
2Isovaleraldehydeβ-Nitrostyrene8893:791
3Propanal(E)-1-Nitro-3-phenylprop-1-ene9096:495

digraph "Michael_Addition_Cycle" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];

"Catalyst" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aldehyde" -> "Enamine" [label="- H2O"]; "Catalyst" -> "Enamine"; "Enamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Enamine" -> "Iminium_Adduct" [label="+ Nitroalkene"]; "Iminium_Adduct" -> "Product" [label="+ H2O"]; "Product" -> "Catalyst" [style=dashed, label="Regeneration"]; "Product" [shape=ellipse, fillcolor="#FFFFFF"]; }

Caption: Proposed catalytic cycle for the Michael addition.

Hypothesized Application II: Direct Asymmetric Aldol Reaction

The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds. Chiral secondary amines, often in the presence of a co-catalyst, can facilitate direct asymmetric aldol reactions between ketones and aldehydes via enamine catalysis.

Causality of Experimental Choices:
  • Co-catalyst: An acid additive, such as benzoic acid, is often used to facilitate catalyst turnover and to participate in the hydrogen-bonding network of the transition state, enhancing stereoselectivity.

  • Solvent: A polar aprotic solvent like DMSO can be beneficial for aldol reactions, aiding in the solubility of intermediates and promoting the desired reaction pathway.

  • Reactant Stoichiometry: Using an excess of the ketone component can help to suppress self-aldol condensation of the aldehyde.

Experimental Protocol:
  • Preparation: To a vial equipped with a magnetic stir bar, add Methyl(oxan-3-ylmethyl)amine (0.2 mmol, 20 mol%) and benzoic acid (0.2 mmol, 20 mol%).

  • Reaction Setup: Add the ketone (2.0 mL) and stir until the catalyst and co-catalyst have dissolved.

  • Addition of Reactant: Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS (typically 24-48 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the aldol adduct.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical methods (e.g., chiral GC or HPLC after derivatization).

Hypothetical Data for Asymmetric Aldol Reaction:

EntryKetoneAldehydeYield (%)dr (syn:anti)ee (syn, %)
1Acetone4-Nitrobenzaldehyde85-92
2Cyclohexanone4-Nitrobenzaldehyde9598:299
3CyclohexanoneIsobutyraldehyde7890:1094

digraph "Aldol_Reaction_Cycle" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];

"Catalyst" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ketone" -> "Enamine" [label="- H2O"]; "Catalyst" -> "Enamine"; "Enamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Enamine" -> "Aldolate" [label="+ Aldehyde"]; "Aldolate" -> "Product" [label="+ H2O"]; "Product" -> "Catalyst" [style=dashed, label="Regeneration"]; "Product" [shape=ellipse, fillcolor="#FFFFFF"]; }

Caption: Proposed catalytic cycle for the direct aldol reaction.

The Role of the Oxane Moiety: A Structural Advantage

The tetrahydropyran (oxane) ring in Methyl(oxan-3-ylmethyl)amine is not merely a passive scaffold. It is hypothesized to play a crucial role in inducing asymmetry:

  • Steric Shielding: The chair conformation of the oxane ring creates a well-defined steric environment. The substituent at the 3-position is expected to effectively block one face of the catalytically active enamine or iminium ion intermediate, forcing the substrate to approach from the less hindered face.[7][9]

  • Potential for Hydrogen Bonding: The oxygen atom within the oxane ring could act as a hydrogen bond acceptor. This could lead to a more rigid and organized transition state through interaction with acidic protons on the substrate or a co-catalyst, further enhancing stereoselectivity. This bifunctional activation is a key principle in the design of modern organocatalysts.[3][10][11][12]

Conclusion and Future Outlook

Methyl(oxan-3-ylmethyl)amine represents a promising, yet unexplored, candidate in the field of asymmetric organocatalysis. Based on the well-established principles of enamine and iminium ion catalysis, we have proposed its application in fundamental C-C bond-forming reactions. The unique structural features of this catalyst, particularly the chiral oxane moiety, suggest the potential for high stereoselectivity.

The protocols and data presented herein are intended to serve as a starting point for researchers and drug development professionals interested in exploring the catalytic potential of this novel secondary amine. Experimental validation of these hypotheses will be crucial in establishing Methyl(oxan-3-ylmethyl)amine as a valuable tool in the synthetic organic chemist's arsenal. Future work should focus on the synthesis of both enantiomers of the catalyst, a thorough investigation of its substrate scope in various asymmetric transformations, and detailed mechanistic studies to elucidate the precise role of the oxane ring in stereoinduction.

References

  • Kano, T., & Maruoka, K. (2008). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. Chemical Communications, (43), 5465-5473. [Link]

  • List, B. (2021). Enamine and Iminium Ion–Mediated Organocatalysis. Nobel Prize Lecture. [Link]

  • Pecho, F., Sempere, Y., et al. (2021). Enantioselective [2 + 2] Photocycloaddition via Iminium Ions: Catalysis by a Sensitizing Chiral Brønsted Acid. Journal of the American Chemical Society, 143(26), 9784–9789. [Link]

  • Maruoka, K. (2011). Unique properties of chiral biaryl-based secondary amine catalysts for asymmetric enamine catalysis. Chemical Science, 2(6), 1033-1042. [Link]

  • Erkkilä, A., Majander, I., & Pihko, P. M. (2007). Iminium Catalysis. Chemical Reviews, 107(12), 5416-5470. [Link]

  • Kano, T., & Maruoka, K. (2011). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. ChemInform, 40(12). [Link]

  • Almasi, D., Alonso, D. A., & Nájera, C. (2009). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Molecules, 14(1), 263-298. [Link]

  • Kano, T., & Maruoka, K. (2008). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. Chemical Communications, (43), 5465. [Link]

  • Wikipedia contributors. (2023). Organocatalysis. Wikipedia, The Free Encyclopedia. [Link]

  • White, M. C., et al. (2022). Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. Journal of the American Chemical Society, 144(1), 133-139. [Link]

  • Wang, W. (2008). Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Organic & Biomolecular Chemistry, 6(1), 21-25. [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]

  • Enders, D., et al. (2017). Asymmetric Synthesis of Functionalized Tricyclic Chromanes via an Organocatalytic Triple Domino Reaction. Organic Letters, 19(11), 3025-3028. [Link]

  • Li, H., & Zu, L. (2016). Catalytic Asymmetric Reactions with N,O-Aminals. ACS Catalysis, 6(9), 6266-6278. [Link]

  • Shevelev, S. A., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4443. [Link]

  • Gurjar, M. K., & Puranik, A. S. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(5), 2191-2201. [Link]

  • Almendros, P., et al. (2014). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2014(1), 183-190. [Link]

  • Kano, T., & Maruoka, K. (2015). Binaphthyl-derived Cyclic Amines and Their Salts as Asymmetric Organocatalysts. In Chiral Amine Synthesis (pp. 369-387). Royal Society of Chemistry. [Link]

  • Gao, C., et al. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Catalysts, 10(10), 1146. [Link]

  • Li, H., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10(19), 6549-6557. [Link]

  • Sacia, E. R., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 24(17), 6545-6554. [Link]

  • Bidal, Y. D., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1361-1371. [Link]

  • Li, G., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. The Journal of Organic Chemistry, 88(17), 12284-12293. [Link]

  • Request PDF. (2025). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. ResearchGate. [Link]

  • Google Patents. (2011). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.
  • ResearchGate. (2025). The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions... ResearchGate. [Link]

  • ResearchGate. (2025). Au/Zr‐MOF‐catalyst in selective N‐methylation of amines with CO2 and H2. ResearchGate. [Link]

  • Reddy, G. V., & Patel, B. K. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 3(5), 374-377. [Link]

  • ResearchGate. (2025). Substrate exploration. The catalytic N‐methylation or... ResearchGate. [Link]

  • Google Patents. (2017). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.

Sources

Method

Synthesis of Novel Peptide Conjugates Utilizing Methyl(oxan-3-ylmethyl)amine: A Detailed Guide for Researchers

Introduction: Expanding the Landscape of Peptide Conjugates Peptide-drug conjugates (PDCs) represent a rapidly evolving therapeutic modality, merging the high target specificity of peptides with the pharmacological poten...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Landscape of Peptide Conjugates

Peptide-drug conjugates (PDCs) represent a rapidly evolving therapeutic modality, merging the high target specificity of peptides with the pharmacological potency of small molecules.[1] This powerful synergy allows for targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic toxicity.[2] The design and synthesis of novel PDCs are pivotal in advancing precision medicine, with applications spanning from oncology to metabolic and infectious diseases.[3] A critical component in PDC design is the strategic selection of the constituent molecules, including the peptide, the linker, and the therapeutic payload. This guide focuses on the incorporation of a unique secondary amine, Methyl(oxan-3-ylmethyl)amine, into peptide structures, offering a new avenue for creating diverse and potentially more effective peptide conjugates.

Methyl(oxan-3-ylmethyl)amine, a secondary amine featuring a tetrahydropyran (oxane) moiety, introduces a distinct structural element that can influence the physicochemical properties of the resulting peptide conjugate, such as solubility, stability, and pharmacokinetic profile. Its secondary amine nature and potential steric bulk present specific challenges and considerations in the conjugation process, primarily in the formation of a stable amide bond with a peptide's carboxylic acid group.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of peptide conjugates incorporating Methyl(oxan-3-ylmethyl)amine. We will delve into the mechanistic rationale behind the chosen synthetic strategies, provide detailed, field-proven protocols, and discuss the analytical techniques necessary for thorough characterization of the final conjugate.

Chemical Structure and Properties of Methyl(oxan-3-ylmethyl)amine

A clear understanding of the starting materials is fundamental to successful synthesis.

Chemical Structure:

  • Name: Methyl(oxan-3-ylmethyl)amine

  • CAS Number: 2007925-00-8 (for the hydrochloride salt)

  • Molecular Formula: C7H15NO (for the free base)

  • Structure:

    (Where C5H9O represents the oxan-3-yl group)

The key reactive site for peptide conjugation is the secondary amine group. The presence of the methyl group and the adjacent oxane ring may introduce some steric hindrance, which needs to be addressed during the selection of coupling reagents and reaction conditions.

Strategic Approach to Conjugation: Amide Bond Formation with a Secondary Amine

The core of the conjugation process is the formation of a stable amide bond between the carboxylic acid of the peptide (either at the C-terminus or on an acidic amino acid side chain like aspartic or glutamic acid) and the secondary amine of Methyl(oxan-3-ylmethyl)amine. Direct condensation of a carboxylic acid and an amine to form an amide is generally not spontaneous and requires activation of the carboxylic acid.[4]

Selection of Coupling Reagents

For sterically hindered secondary amines, the choice of coupling reagent is critical to achieving high reaction yields and minimizing side reactions. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be effective, especially when used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to form an active ester intermediate, which then reacts with the amine.[3][5]

However, for more challenging couplings involving hindered amines, more potent activating agents are often preferred. Uronium/aminium or phosphonium salt-based reagents have demonstrated superior performance in such cases.[1]

Recommended Coupling Reagents for this Application:

ReagentFull NameRationale for Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh coupling efficiency, rapid reaction rates, and reduced risk of racemization. Particularly effective for hindered amines.
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateA well-established and effective coupling reagent, often used as a reliable standard.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA phosphonium salt-based reagent known for its high reactivity and suitability for difficult couplings.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis, purification, and characterization of a peptide conjugate with Methyl(oxan-3-ylmethyl)amine.

Protocol 1: Synthesis of the Peptide-Methyl(oxan-3-ylmethyl)amine Conjugate

This protocol describes the liquid-phase conjugation of a peptide with a C-terminal carboxylic acid to Methyl(oxan-3-ylmethyl)amine using HATU as the coupling reagent.

Materials:

  • Peptide with a free C-terminal carboxylic acid (lyophilized)

  • Methyl(oxan-3-ylmethyl)amine hydrochloride (CAS: 2007925-00-8)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_workup Work-up and Purification cluster_char Characterization Peptide_Prep Dissolve Peptide in anhydrous DMF Activation Activate Peptide: Add HATU and DIPEA to Peptide solution Peptide_Prep->Activation Amine_Prep Prepare Amine Solution: Free base from HCl salt with DIPEA in DMF Coupling Add Amine Solution to activated Peptide Amine_Prep->Coupling Coupling_Reagent_Prep Dissolve HATU in anhydrous DMF Coupling_Reagent_Prep->Activation Activation->Coupling Incubation Stir at Room Temperature (2-24 hours) under inert gas Coupling->Incubation Solvent_Removal Remove DMF under high vacuum Incubation->Solvent_Removal Precipitation Precipitate crude conjugate with cold diethyl ether Solvent_Removal->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by LC-MS and NMR Purification->Analysis Lyophilization Lyophilize pure fractions Analysis->Lyophilization

Caption: Workflow for the synthesis of peptide-Methyl(oxan-3-ylmethyl)amine conjugates.

Step-by-Step Procedure:

  • Preparation of Methyl(oxan-3-ylmethyl)amine Free Base:

    • Dissolve Methyl(oxan-3-ylmethyl)amine hydrochloride (1.5 equivalents relative to the peptide) in a minimal amount of anhydrous DMF.

    • Add DIPEA (1.6 equivalents) to neutralize the hydrochloride and generate the free secondary amine. Briefly vortex the solution.

  • Peptide Dissolution and Activation:

    • In a separate reaction vessel, dissolve the peptide (1 equivalent) in anhydrous DMF to a concentration of approximately 10-20 mg/mL.

    • To this peptide solution, add HATU (1.4 equivalents) and DIPEA (2.0 equivalents).

    • Stir the mixture for 15-30 minutes at room temperature under an inert atmosphere (argon or nitrogen) to activate the carboxylic acid.

  • Conjugation Reaction:

    • Slowly add the prepared Methyl(oxan-3-ylmethyl)amine free base solution to the activated peptide solution.

    • Allow the reaction to proceed at room temperature with continuous stirring for 2-24 hours. The reaction progress should be monitored by analytical RP-HPLC or LC-MS.

  • Work-up and Crude Product Isolation:

    • Once the reaction is complete, remove the DMF under high vacuum.

    • Add cold diethyl ether to the residue to precipitate the crude peptide conjugate.

    • Centrifuge the mixture and decant the ether. Repeat the ether wash twice to remove residual DMF and other soluble impurities.

    • Dry the crude product under vacuum.

Protocol 2: Purification of the Peptide Conjugate

Purification is essential to isolate the desired conjugate from unreacted starting materials and side products.

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • C18 reverse-phase column suitable for peptide purification.

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Dissolve the crude peptide conjugate in a minimal amount of Mobile Phase A (with a small amount of acetonitrile if necessary for solubility).

  • Inject the solution onto the equilibrated C18 column.

  • Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major product peak.

  • Analyze the collected fractions by analytical RP-HPLC and/or LC-MS to confirm purity.

  • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Protocol 3: Characterization of the Final Conjugate

Thorough characterization is crucial to confirm the identity and purity of the synthesized peptide conjugate.

Analytical Techniques:

TechniquePurposeExpected Outcome
Analytical RP-HPLC To assess the purity of the final product.A single major peak with purity >95%.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the conjugate.The observed mass should match the calculated mass of the peptide-Methyl(oxan-3-ylmethyl)amine conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the covalent attachment and structural integrity of the conjugate.Appearance of new signals corresponding to the Methyl(oxan-3-ylmethyl)amine moiety and shifts in the signals of the peptide backbone near the conjugation site.

Troubleshooting and Key Considerations

  • Low Coupling Efficiency: If the reaction does not proceed to completion, consider increasing the reaction time, using a slight excess of the amine and coupling reagent, or switching to a more potent coupling reagent like PyBOP.

  • Steric Hindrance: The oxane ring may present some steric bulk. Ensuring complete activation of the carboxylic acid before adding the amine is crucial.

  • Solubility Issues: If the peptide or the final conjugate has poor solubility in DMF, consider using alternative solvents like N-Methyl-2-pyrrolidone (NMP) or adding a co-solvent like Dichloromethane (DCM).

  • Racemization: While HATU is known to suppress racemization, it is always advisable to analyze the stereochemical purity of the final product, especially if the conjugation is performed on an amino acid side chain within the peptide sequence.

Conclusion

The incorporation of Methyl(oxan-3-ylmethyl)amine into peptide structures offers a novel strategy for the development of next-generation peptide conjugates. While the secondary amine and potential steric hindrance of this molecule require careful consideration in the synthetic approach, the use of potent coupling reagents like HATU under optimized conditions can lead to efficient amide bond formation. The detailed protocols provided in this guide, from synthesis and purification to comprehensive characterization, offer a robust framework for researchers to successfully synthesize and evaluate these new chemical entities. By expanding the repertoire of building blocks for peptide conjugation, we can continue to innovate and develop more effective and targeted therapeutics.

References

  • Carpino, L. A., & El-Faham, A. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(6), 1143–1154. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. Retrieved from [Link]

  • GenScript. (2025, January 7). Peptide-Drug Conjugates (PDCs): A Breakthrough in Precision Drug Design. Retrieved from [Link]

  • MDPI. (2023). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Molecules, 28(19), 6835. Retrieved from [Link]

  • Neuland Labs. (2025, July 28). A Guide to the Basics of Peptide Conjugation. Retrieved from [Link]

  • Vertex AI Search. (2025). Peptide Conjugation for Drug Development.

Sources

Application

Application Notes &amp; Protocols for the Bioconjugation of Methyl(oxan-3-ylmethyl)amine

Introduction The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the precise and stable attachment of payload molecules to large biomolecules.[1][2][3] Methyl(oxan-3-ylmethyl)amine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the precise and stable attachment of payload molecules to large biomolecules.[1][2][3] Methyl(oxan-3-ylmethyl)amine is a valuable structural motif, featuring a secondary amine as a reactive handle and a hydrophilic oxane ring. This guide provides a detailed technical overview and validated protocols for the covalent conjugation of Methyl(oxan-3-ylmethyl)amine to protein targets, such as monoclonal antibodies (mAbs).

As a secondary amine, its reactivity profile differs subtly from the more commonly targeted primary amines (e.g., lysine ε-amino groups). This necessitates carefully optimized protocols to ensure efficient and stable linkage. This document outlines two primary, robust strategies for its conjugation: acylation via N-hydroxysuccinimide (NHS) esters and reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization are provided to empower researchers in drug development.

Section 1: Chemical Principles & Strategy Selection

The core of conjugating Methyl(oxan-3-ylmethyl)amine lies in the nucleophilic character of its secondary amine. This nitrogen atom can attack an electrophilic center on a biomolecule or a bifunctional linker, resulting in a stable covalent bond. The two recommended strategies exploit this reactivity in different contexts.

Strategy 1: Acylation with Activated Esters (e.g., NHS Esters) This is the most common and direct method for labeling proteins. The protein is functionalized with an NHS ester, which then reacts with the secondary amine of Methyl(oxan-3-ylmethyl)amine to form a highly stable amide bond.[4][5]

  • Mechanism: The reaction proceeds via nucleophilic acyl substitution. The secondary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the NHS group is eliminated as a stable leaving group, resulting in the formation of a robust amide linkage.[6][7] The stability of the amide bond is critical for in vivo applications, as it is highly resistant to hydrolysis under physiological conditions.[8][9][10]

  • Key Considerations: The reaction is pH-dependent. A slightly alkaline pH (typically 8.0-9.0) is required to ensure the amine is deprotonated and thus sufficiently nucleophilic.[4][5][11] However, at higher pH, the competing hydrolysis of the NHS ester becomes more rapid, reducing conjugation efficiency.[5]

Strategy 2: Reductive Amination This strategy is employed when the target biomolecule contains or can be modified to contain an aldehyde or ketone. The secondary amine reacts with the carbonyl group to form an unstable iminium ion, which is then immediately and irreversibly reduced by a mild reducing agent to form a stable secondary amine linkage.[12][13]

  • Mechanism: This is a two-step, one-pot reaction. First, the amine and carbonyl form a reversible iminium ion. Second, a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), reduces the carbon-nitrogen double bond to a single bond.[14][15][16] NaBH₃CN is ideal because it is mild enough not to reduce the original aldehyde or ketone significantly but is highly effective at reducing the intermediate iminium ion.[15]

  • Key Considerations: This method is highly specific and generates a stable linkage. It is particularly useful for site-specific conjugation to antibodies where the glycan portions can be oxidized to generate aldehyde groups.[17][18]

Decision-Making Workflow

The choice between these strategies depends on the available functional groups on the target biomolecule.

G cluster_input Inputs cluster_decision Strategy Selection cluster_protocol Protocols Biomolecule Target Biomolecule (e.g., Antibody) Decision Does the biomolecule have accessible primary amines (Lys)? Biomolecule->Decision Payload Methyl(oxan-3-ylmethyl)amine Decision2 Can the biomolecule be modified to create aldehydes (e.g., glycans)? Decision->Decision2  No Protocol1 Protocol 1: Acylation via NHS Ester Chemistry Decision->Protocol1  Yes Protocol2 Protocol 2: Reductive Amination Decision2->Protocol2  Yes

Caption: Reaction of an NHS-ester activated protein with the secondary amine.

Materials and Reagents
ReagentSupplierPurpose
Monoclonal Antibody (mAb), ~150 kDaUser-providedBiomolecule for conjugation
SM(PEG)n-NHS Ester (n=2-12)Commercial vendorAmine-reactive crosslinker
Methyl(oxan-3-ylmethyl)amineUser-synthesizedPayload/linker molecule
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for NHS ester and payload
Phosphate-Buffered Saline (PBS), pH 7.4GibcoBuffer for protein
Sodium Bicarbonate Buffer (0.1 M), pH 8.5In-house preparationReaction buffer
Hydroxylamine Solution (1.5 M), pH 8.5In-house preparationQuenching reagent
Zeba™ Spin Desalting Columns, 7K MWCOThermo FisherBuffer exchange and purification
Amicon® Ultra Centrifugal Filters, 30K MWCOMilliporeSigmaConcentration and buffer exchange
Step-by-Step Protocol
  • Preparation of Antibody:

    • Start with an antibody solution at 2-10 mg/mL in PBS, pH 7.4.

    • Ensure the buffer is amine-free (e.g., no Tris or glycine).

    • Perform a buffer exchange into 0.1 M Sodium Bicarbonate Buffer (pH 8.5) using a desalting column or centrifugal filtration.

    • Determine the final protein concentration using A280 measurement (extinction coefficient for IgG is typically 1.4 mL mg⁻¹ cm⁻¹).

  • Activation of Antibody with NHS Ester:

    • Rationale: This step creates electrophilic sites on the antibody surface by reacting with primary amines on lysine residues.

    • Prepare a fresh 10 mM stock solution of the SM(PEG)n-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the NHS ester solution to the antibody solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Removal of Excess NHS Ester:

    • Immediately purify the activated antibody using a desalting column equilibrated with pH 8.5 bicarbonate buffer to remove unreacted NHS ester. This step is critical to prevent side reactions.

  • Conjugation with Methyl(oxan-3-ylmethyl)amine:

    • Rationale: The secondary amine of the payload molecule now reacts with the activated ester sites on the antibody.

    • Prepare a 100 mM stock solution of Methyl(oxan-3-ylmethyl)amine in anhydrous DMSO.

    • Add a 50- to 100-fold molar excess of the amine solution to the activated antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add hydroxylamine solution to a final concentration of 50 mM to quench any remaining active NHS esters.

    • Incubate for 15 minutes at room temperature.

Purification and Characterization
  • Purification:

    • The final conjugate must be purified from excess payload and reaction byproducts.

    • Size-Exclusion Chromatography (SEC) is the preferred method. [19][20][21][22][23]Use a column (e.g., Superdex 200) equilibrated with a formulation buffer like PBS, pH 7.4.

    • The antibody conjugate will elute first as a high molecular weight peak, while the smaller, unconjugated molecules will elute later. [19][20][21] * Collect fractions corresponding to the main protein peak.

  • Characterization:

    • Concentration: Determine the final conjugate concentration using A280.

    • Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody is a critical quality attribute. [24]This can be determined using:

      • Mass Spectrometry (MS): Intact mass analysis (LC-MS) can resolve species with different numbers of conjugated molecules. [25] * Hydrophobic Interaction Chromatography (HIC): As the payload is conjugated, the hydrophobicity of the ADC increases, allowing separation of different DAR species.

    • Purity and Aggregation: Analyze the purified conjugate by SEC-HPLC to confirm the absence of aggregates and determine monomer content. [3]

Section 3: Protocol 2 - Reductive Amination

This protocol is for conjugating Methyl(oxan-3-ylmethyl)amine to an aldehyde group on a biomolecule. This is often achieved by mild periodate oxidation of cis-diols in the glycan portion of an antibody.

Reaction Mechanism

Caption: Reductive amination of a protein aldehyde with a secondary amine.

Materials and Reagents
ReagentSupplierPurpose
Monoclonal Antibody (mAb)User-providedBiomolecule
Sodium meta-periodate (NaIO₄)Sigma-AldrichOxidizing agent to create aldehydes
Sodium Acetate Buffer (50 mM), pH 5.5In-house prep.Oxidation buffer
Propylene GlycolSigma-AldrichQuenching agent for periodate
Methyl(oxan-3-ylmethyl)amineUser-synthesizedPayload/linker molecule
Sodium Cyanoborohydride (NaBH₃CN)Sigma-AldrichReducing agent
PBS, pH 7.4GibcoReaction and formulation buffer
Zeba™ Spin Desalting Columns, 7K MWCOThermo FisherBuffer exchange and purification
Step-by-Step Protocol
  • Generation of Aldehydes on Antibody (Oxidation):

    • Rationale: Mild oxidation with periodate cleaves the cis-diols present in the antibody's Fc-glycans, generating reactive aldehyde groups.

    • Buffer exchange the antibody into 50 mM Sodium Acetate Buffer, pH 5.5.

    • Cool the antibody solution to 4°C in the dark (wrap tube in foil).

    • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-2 mM.

    • Incubate for 30 minutes at 4°C in the dark.

    • Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubate for 10 minutes at 4°C.

    • Immediately remove excess reagents by buffer exchanging the oxidized antibody into PBS, pH 7.4, using a desalting column.

  • Conjugation via Reductive Amination:

    • Rationale: The secondary amine reacts with the newly formed aldehydes, and the resulting iminium ion is immediately stabilized by reduction.

    • To the oxidized antibody solution, add a 100- to 200-fold molar excess of Methyl(oxan-3-ylmethyl)amine.

    • Add a freshly prepared solution of sodium cyanoborohydride to a final concentration of 20 mM.

    • Incubate the reaction overnight (12-16 hours) at 4°C with gentle mixing.

  • Purification and Characterization:

    • Purify the final conjugate using Size-Exclusion Chromatography (SEC) as described in Protocol 1 to remove unreacted payload and reducing agent.

    • Characterize the conjugate for concentration, DAR (by MS or HIC), and purity/aggregation (by SEC-HPLC) as described in Protocol 1. [1][24]

References

  • Langer, W. (2021). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Retrieved from [Link]

  • Joucla, G., et al. (2018). Biophysical Methods for Characterization of Antibody-Drug Conjugates. In Antibody-Drug Conjugates (pp. 147-165). Humana Press. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

  • Beck, A., et al. (2017). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 89(1), 151-165. Retrieved from [Link]

  • Barfield, M., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6468-6476. Retrieved from [Link]

  • ResearchGate. (2024). Conjugation of a secondary amine and protein? Retrieved from [Link]

  • Herne, T. M., & Tarlov, M. J. (1997). Characterization of DNA probes immobilized on gold surfaces. Journal of the American Chemical Society, 119(38), 8916-8920. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]

  • Bio-Synthesis Inc. (2015). Types of Bioconjugate Chemistry for Molecular Engineering. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]

  • Hermanson, G. T. (2013).
  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Kalia, J. (2007). Bioconjugation: Linkage stability and novel methods. University of Wisconsin-Madison.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 107-114. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with.... Retrieved from [Link]

  • ResearchGate. (2015). Does anyone know about the stability of thiourea bonds...in cells and in vivo? Retrieved from [Link]

  • Brown, Z. L., et al. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 77(23), 10837–10846. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Retrieved from [Link]

Sources

Method

Scale-up synthesis of Methyl(oxan-3-ylmethyl)amine for preclinical studies

An Application Note and Protocol for the Scale-up Synthesis of Methyl(oxan-3-ylmethyl)amine for Preclinical Studies Abstract The progression of a novel chemical entity from discovery to clinical trials is contingent on t...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of Methyl(oxan-3-ylmethyl)amine for Preclinical Studies

Abstract

The progression of a novel chemical entity from discovery to clinical trials is contingent on the successful completion of preclinical studies, which evaluate its safety and efficacy.[1][2][3] These studies necessitate a reliable and scalable supply of the active pharmaceutical ingredient (API) with high purity. This document provides a comprehensive guide for the scale-up synthesis of Methyl(oxan-3-ylmethyl)amine, a key intermediate for various research applications. The protocol is centered around a robust, one-pot reductive amination strategy, chosen for its efficiency, mild reaction conditions, and scalability.[4][5] We detail the complete workflow from starting materials to the purified product, including in-depth experimental procedures, purification techniques, analytical characterization, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals tasked with producing multi-gram to kilogram quantities of this secondary amine for preclinical evaluation.

Introduction: The Imperative for Scalable Synthesis in Preclinical Research

In the rigorous timeline of drug development, the preclinical phase serves as a critical checkpoint.[6][7] During this stage, promising drug candidates undergo extensive in vitro and in vivo testing to establish a preliminary safety and efficacy profile before they can be administered to humans.[1][3] The primary objectives are to determine a safe starting dose for Phase I clinical trials and to identify any potential toxicities.[1] The success of these studies is fundamentally dependent on the availability of a significant quantity of the test compound, manufactured to a high and consistent standard of purity.

The transition from a small-scale laboratory synthesis, often sufficient for initial discovery efforts, to a larger scale capable of producing hundreds of grams or even kilograms of material presents considerable challenges.[8] A scalable synthetic route must be robust, reproducible, cost-effective, and operationally simple. This application note addresses these challenges by outlining a detailed, field-proven protocol for the scale-up synthesis of Methyl(oxan-3-ylmethyl)amine. The chosen methodology, direct reductive amination, is a cornerstone of modern medicinal chemistry for its reliability in forming C-N bonds.[4][9]

Synthetic Strategy and Rationale

The synthesis of Methyl(oxan-3-ylmethyl)amine is most effectively achieved via a direct (one-pot) reductive amination. This strategy involves the reaction between oxan-3-carbaldehyde and methylamine to form an intermediate iminium ion, which is then reduced in situ to yield the target secondary amine.

Rationale for Method Selection
  • Efficiency: A one-pot procedure minimizes handling, reduces waste, and improves overall time and resource efficiency, which are critical factors in a scale-up context.[10]

  • Selectivity and Mild Conditions: The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is pivotal. STAB is a mild and selective hydride donor that readily reduces the protonated imine (iminium ion) intermediate much faster than the starting aldehyde.[4][5] This selectivity prevents the formation of the corresponding alcohol byproduct. Unlike more reactive hydrides, STAB is compatible with a range of functional groups and can be handled safely on a large scale.[4]

  • Scalability: The reaction conditions are straightforward to implement in standard chemical reactors, without the need for cryogenic temperatures or high pressures, making the process highly scalable.[11][12]

Overall Synthetic Workflow

The process begins with the condensation of the aldehyde and amine, followed by reduction, a quench step to destroy excess reagent, and a scalable acid-base extraction for purification.

G cluster_0 Step 1: Reaction cluster_1 Step 2: Work-up & Purification cluster_2 Step 3: Final Product A Oxan-3-carbaldehyde D Reaction Vessel (DCM Solvent) A->D B Methylamine (aq. solution) B->D C Sodium Triacetoxyborohydride (STAB) C->D Portion-wise addition E Quench (aq. NaHCO3) D->E Reaction Completion F Phase Separation E->F G Acid Extraction (1M HCl) F->G Organic Layer H Basification (NaOH) G->H Aqueous Layer (Amine Salt) I Organic Extraction (DCM) H->I J Drying & Concentration I->J Organic Layer K Methyl(oxan-3-ylmethyl)amine (Purified Product) J->K L Analytical Characterization (NMR, MS, HPLC) K->L

Caption: High-level workflow for the synthesis and purification of Methyl(oxan-3-ylmethyl)amine.

Detailed Experimental Protocol

This protocol is designed for a nominal 100 g scale of the final product.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Oxan-3-carbaldehyde≥95%CommercialStarting material
Methylamine (40 wt% in H₂O)ReagentCommercialAmine source
Sodium Triacetoxyborohydride (STAB)≥97%CommercialReducing agent, moisture-sensitive
Dichloromethane (DCM)AnhydrousCommercialReaction solvent
Hydrochloric Acid (HCl)37%CommercialFor preparing 1M solution
Sodium Hydroxide (NaOH)PelletsCommercialFor preparing 2M solution
Sodium Bicarbonate (NaHCO₃)ReagentCommercialFor quench and work-up
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent
5L Jacketed Glass Reactor--Equipped with overhead stirrer, thermocouple, N₂ inlet, and addition funnel
Rotary Evaporator--For solvent removal
Separatory Funnels2L, 4L-For extraction
Step-by-Step Synthesis
  • Reactor Setup: Set up the 5L jacketed reactor under a nitrogen atmosphere. Ensure the system is dry.

  • Charge Reagents: Charge the reactor with Oxan-3-carbaldehyde (1.0 eq, 114.14 g, 1.0 mol) and anhydrous Dichloromethane (2.0 L).

  • Amine Addition: Begin stirring and add the Methylamine solution (1.2 eq, 93.2 g of 40% solution, 1.2 mol) via the addition funnel over 15 minutes. A slight exotherm may be observed. Maintain the internal temperature below 25°C.

  • Imine Formation: Stir the mixture at room temperature (20-25°C) for 1 hour to allow for the formation of the iminium intermediate.

  • Reduction: Cool the reactor contents to 0-5°C using a circulating chiller.

  • STAB Addition: Add Sodium Triacetoxyborohydride (1.5 eq, 317.9 g, 1.5 mol) portion-wise over 1-2 hours. CAUTION: This addition can be exothermic and may cause gas evolution. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

Reaction Mechanism

The reaction proceeds in two main stages within the same pot. First, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a protonated imine (iminium ion). In the second stage, the hydride from STAB selectively attacks the iminium carbon to yield the final secondary amine.

G R1 Aldehyde (R-CHO) I1 Iminium Ion [R-CH=N⁺H-CH₃] R1->I1 Condensation (-H₂O) R2 Methylamine (CH₃NH₂) R2->I1 Condensation (-H₂O) R3 H⁺ R3->I1 Condensation (-H₂O) P1 Secondary Amine (R-CH₂-NH-CH₃) I1->P1 Reduction I2 STAB [NaBH(OAc)₃] I2->I1 Hydride Source

Caption: Simplified mechanism of direct reductive amination.

Work-up and Purification Protocol

Amine purification on a large scale is effectively achieved through an acid-base extraction, which separates the basic product from non-basic impurities and unreacted aldehyde.[11][13]

  • Quench: Cool the reactor to 0-5°C. Slowly and carefully add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) (1 L) to quench any unreacted STAB and acid byproducts. CAUTION: Vigorous gas evolution (H₂) will occur. Ensure adequate ventilation and headspace in the reactor.

  • Phase Separation: Once gas evolution ceases, transfer the mixture to a 4L separatory funnel. Separate the organic (DCM) layer.

  • Aqueous Back-Extraction: Extract the aqueous layer with DCM (2 x 250 mL) to recover any dissolved product. Combine all organic layers.

  • Acid Extraction: Transfer the combined organic layers to a clean separatory funnel and extract with 1M Hydrochloric Acid (HCl) (3 x 500 mL). The protonated amine will move into the aqueous layer.

  • Basification: Combine the acidic aqueous layers in the reactor and cool to 0-10°C. While stirring vigorously, slowly add 2M Sodium Hydroxide (NaOH) solution until the pH is >12. This deprotonates the amine salt, liberating the free amine.

  • Product Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine product with DCM (3 x 500 mL).

  • Drying and Concentration: Combine the final organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

  • Final Purification (Optional): For preclinical use, the product must be of high purity. If necessary, purify further by vacuum distillation.[14]

Analytical Characterization

The identity, structure, and purity of the final product must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the oxane ring protons, the methylene bridge (-CH₂-N), and the N-methyl group (-N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals corresponding to all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): Calculation for C₇H₁₅NO: [M+H]⁺ = 130.12. The observed mass should match this value.

  • HPLC/GC Purity Analysis: Purity should be ≥98% for use in preclinical studies. A gas chromatography method is often suitable for volatile amines.[15][16]

Data Summary

The following table presents representative data for a successful scale-up synthesis.

ParameterQuantityMoles (mol)EquivalentsNotes
Oxan-3-carbaldehyde114.14 g1.001.0Limiting Reagent
Methylamine (40% aq.)93.2 g1.201.2
Sodium Triacetoxyborohydride317.9 g1.501.5
Product Yield (Isolated) 108.0 g 0.83 -83%
Product Purity (HPLC) --->99%

Safety Precautions

Professional laboratory safety practices must be followed at all times.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and chemical-resistant gloves are mandatory.

  • Sodium Triacetoxyborohydride (STAB): Highly reactive with water and protic solvents, releasing flammable hydrogen gas.[17][18] It is also a skin and eye irritant.[17][19] Handle only in a well-ventilated fume hood under an inert atmosphere and store in a dry place.[17][20]

  • Methylamine: Corrosive, flammable, and toxic. Handle in a fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Quenching Procedure: The quenching of STAB is highly exothermic and produces hydrogen gas. This step must be performed slowly, with efficient cooling, and in a vessel with sufficient headspace to avoid over-pressurization.

Conclusion

This application note details a validated and scalable protocol for the synthesis of Methyl(oxan-3-ylmethyl)amine. The reductive amination strategy using sodium triacetoxyborohydride is shown to be a highly effective method for producing this target molecule in high yield and purity. The inclusion of a robust acid-base extraction protocol ensures its suitability for large-scale purification, making this overall process well-suited for generating the quantities of high-purity material required for rigorous preclinical drug development programs.

References

  • Preclinical development - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Preclinical Studies in Drug Development | PPD. (n.d.). Retrieved January 11, 2026, from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications. (2018). Retrieved January 11, 2026, from [Link]

  • Preclinical Studies in Drug Development - STXBP1 Foundation. (2025). Retrieved January 11, 2026, from [Link]

  • PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES - Texila International Journal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019). Retrieved January 11, 2026, from [Link]

  • The phases of preclinical and clinical trials. (n.d.). Retrieved January 11, 2026, from [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Retrieved January 11, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • reductive amination & secondary amine synthesis - YouTube. (2020). Retrieved January 11, 2026, from [Link]

  • purifying secondary amine - Sciencemadness Discussion Board. (2012). Retrieved January 11, 2026, from [Link]

  • Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst - ACS Publications. (2020). Retrieved January 11, 2026, from [Link]

  • 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (n.d.). Retrieved January 11, 2026, from [Link]

  • SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS - Loba Chemie. (2017). Retrieved January 11, 2026, from [Link]

  • Purification of secondary alkyl amines - Google Patents. (n.d.).
  • Large-scale reductive amination and synthesis applications - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Separation and purification of secondary alkyl primary amines - Google Patents. (n.d.).
  • Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. (2022). Retrieved January 11, 2026, from [Link]

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection - MDPI. (2022). Retrieved January 11, 2026, from [Link]

  • Identification of Primary, Secondary, and Tertiary Amines - Unacademy. (n.d.). Retrieved January 11, 2026, from [Link]

  • Spectrophotometric Determination of Secondary Amines | Analytical Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Analysis of primary, secondary and tertiary amines - Agilent. (n.d.). Retrieved January 11, 2026, from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019). Retrieved January 11, 2026, from [Link]

Sources

Application

Application Note: A Comprehensive Guide to Molecular Docking of Methyl(oxan-3-ylmethyl)amine with Protein Targets

Abstract Molecular docking is a cornerstone of structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets.[1][2] This guide offers a detailed p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular docking is a cornerstone of structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets.[1][2] This guide offers a detailed protocol for conducting docking studies with Methyl(oxan-3-ylmethyl)amine, a representative small molecule, against a selected protein target. We delve into the foundational principles, provide step-by-step methodologies for ligand and protein preparation, explain how to execute docking simulations using industry-standard software, and detail the analysis and validation of results. This document is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reliable outcomes.

Introduction: The Rationale for Molecular Docking

The primary goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein.[2] This computational technique is instrumental in:

  • Hit Identification: Rapidly screening vast virtual libraries of compounds to identify potential drug candidates that are likely to bind to a specific protein target.[2]

  • Lead Optimization: Guiding the modification of known active compounds to enhance their potency and selectivity by understanding their binding mode at an atomic level.[2]

  • Mechanism Elucidation: Proposing hypotheses about the biological function of a protein or the mechanism of action of a drug.

This guide uses Methyl(oxan-3-ylmethyl)amine as a model ligand. While this specific molecule may not have established biological activity, its structural features—containing a heterocyclic ring and a secondary amine—make it an excellent candidate for demonstrating the general workflow applicable to a wide range of small, drug-like molecules. For our protocol, we will use Acetylcholinesterase (AChE) as the target protein, a well-studied enzyme implicated in neurodegenerative diseases and a common target for docking studies.[3][4]

Core Principles: Sampling and Scoring

A docking simulation is fundamentally governed by two components: a sampling algorithm and a scoring function.[1]

  • Sampling Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the protein's binding site. The goal is to generate a diverse set of possible binding poses. Common methods include Genetic Algorithms (used by AutoDock and GOLD) and Incremental Construction.[1][5]

  • Scoring Functions: Once a pose is generated, a scoring function estimates the binding affinity (or "score"). Lower scores typically indicate stronger, more favorable binding.[6] These functions are mathematical models that approximate the free energy of binding, considering factors like hydrogen bonds, electrostatic interactions, and van der Waals forces.[2][7]

It is crucial to understand that a docking score is a prediction, not a direct measurement, and its accuracy is dependent on the quality of the protein structure and the approximations used in the scoring function.[6]

Experimental Workflow for Molecular Docking

The following diagram outlines the comprehensive workflow for a typical molecular docking experiment, from initial setup to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Protein Structure (e.g., from RCSB PDB) Prep_Protein 3. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Prep_Protein Ligand_Struct 2. Obtain Ligand Structure (e.g., from PubChem or draw) Prep_Ligand 4. Prepare Ligand (Generate 3D coords, minimize, define rotatable bonds) Ligand_Struct->Prep_Ligand Grid 5. Define Binding Site (Grid Box Generation) Prep_Protein->Grid Run_Dock 6. Execute Docking (e.g., AutoDock Vina, Glide) Prep_Ligand->Run_Dock Grid->Run_Dock Analyze 7. Analyze Results (Scores, Poses, Interactions) Run_Dock->Analyze Validate 8. Validate Protocol (Re-docking, Cross-validation) Analyze->Validate

Caption: General workflow for a molecular docking study.

Detailed Protocols

This section provides step-by-step instructions for each phase of the docking process. We will use AutoDock Tools and AutoDock Vina as the primary example software due to their widespread use and accessibility.[8][9]

Protocol 1: Protein Target Preparation

The quality of the initial protein structure is paramount for a successful docking study. This protocol details the necessary cleaning and preparation steps.[10][11][12]

Required Tools: Molecular visualization software (e.g., PyMOL, Discovery Studio), AutoDock Tools (ADT).

  • Obtain the Protein Structure:

    • Navigate to the RCSB Protein Data Bank (PDB).

    • Search for the target protein. For this example, we will use Acetylcholinesterase (PDB ID: 1EVE).[3]

    • Download the structure in PDB format.

  • Initial Cleaning:

    • Open the PDB file in a visualization tool like PyMOL or Discovery Studio.

    • Rationale: Crystal structures often contain non-essential molecules (water, ions, co-factors) and multiple protein chains that can interfere with the docking process.[11]

    • Delete all water molecules. Expert Tip: In advanced studies, specific water molecules known to mediate ligand binding may be retained.[11]

    • Remove any co-crystallized ligands and other heteroatoms not essential for the binding interaction.

    • If the protein functions as a monomer, delete any additional protein chains.[11]

  • Preparation using AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only.

    • Rationale: PDB files from X-ray crystallography typically lack hydrogen atoms, which are crucial for calculating interactions like hydrogen bonds.[13]

    • Assign Charges: Go to Edit -> Charges -> Add Kollman Charges.

    • Rationale: Assigning partial atomic charges is necessary for the scoring function to calculate electrostatic interactions.[14]

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save it in the PDBQT format. This format contains the atomic coordinates, charges (Q), and atom types (T) required by AutoDock.[15]

Protocol 2: Ligand Preparation

Proper ligand preparation ensures that the molecule has a realistic 3D conformation and the correct chemical properties.[16][17]

Required Tools: 2D chemical drawing software (e.g., ChemDraw), 3D conversion tool (e.g., Open Babel), AutoDock Tools (ADT).

  • Obtain Ligand Structure:

    • Draw the 2D structure of Methyl(oxan-3-ylmethyl)amine using software like ChemDraw or retrieve its SMILES string from a database like PubChem.

    • Convert the 2D structure to a 3D format (e.g., SDF or MOL2) using a tool like Open Babel. This step generates an initial 3D conformation.

  • Preparation using AutoDock Tools (ADT):

    • Open the 3D ligand file in ADT (Ligand -> Input -> Open).

    • Assign Charges: ADT will automatically compute Gasteiger charges for the ligand.[18]

    • Rationale: Similar to the protein, the ligand requires partial charges for accurate scoring.

    • Define Rotatable Bonds: Go to Ligand -> Torsion Tree -> Detect Root. ADT will automatically identify rotatable bonds, which defines the ligand's flexibility during docking.[18]

    • Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT.

Protocol 3: Docking Simulation with AutoDock Vina

This protocol describes how to define the search space and run the docking calculation.

Required Tools: AutoDock Tools (ADT), AutoDock Vina.

  • Define the Binding Site (Grid Box Generation):

    • In ADT, with both the prepared protein and ligand loaded, go to Grid -> Grid Box.

    • A box will appear around the ligand. This box defines the 3D search space where Vina will attempt to place the ligand.

    • Rationale: Confining the search to the known or putative binding site significantly increases the efficiency and accuracy of the docking simulation.[8] For a target with a known ligand, center the box on that ligand. For a new target, the box should encompass the predicted active site.

    • Adjust the center and dimensions (size_x, size_y, size_z) of the box to fully enclose the binding pocket with a small margin. Note down these coordinates and dimensions.[15]

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Enter the following information, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your PDBQT files, the conf.txt file, and the Vina executable.

    • Run the command: vina --config conf.txt --log log.txt

    • Vina will perform the docking and output the results into results.pdbqt and a summary into log.txt.[19]

Analysis and Validation of Docking Results

Analyzing the output is a multi-faceted process that combines quantitative scores with qualitative visual inspection.[6][20]

Interpreting the Output
  • Binding Affinity (Docking Score): The log.txt file will contain a table of binding affinities (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.[21]

  • Binding Pose and Interactions: The results.pdbqt file contains the 3D coordinates for the top binding poses. Load this file along with the protein structure into a visualization tool like PyMOL or Discovery Studio.

    • Visual Inspection: Examine the top-scoring pose. Does it fit well within the binding pocket? Are there any steric clashes?[21]

    • Identify Key Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, ionic bonds) between the ligand and the protein's amino acid residues. Tools like Discovery Studio can generate 2D diagrams of these interactions, which are invaluable for analysis.[7][22]

  • Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of two superimposed structures. It is a key metric for validation. An RMSD value below 2.0 Å between a docked pose and a known experimental pose is generally considered a successful prediction.[21][23]

Summarizing Quantitative Data

Docking results for the top poses should be summarized in a table for clear comparison.

PoseBinding Affinity (kcal/mol)RMSD from Native Ligand (Å)Key Interacting Residues (Hydrogen Bonds)
1-8.51.2TYR130, ASP72
2-8.21.8TYR334, PHE330
3-7.92.5SER200
............
(Note: Data is hypothetical for illustrative purposes.)
Protocol Validation: Ensuring Trustworthiness

A docking protocol must be validated to be considered trustworthy.[24]

  • Re-docking the Native Ligand: The most common validation method involves taking the co-crystallized ligand from the PDB structure, preparing it, and docking it back into its own receptor.[23][25] The protocol is considered valid if the top-scoring pose reproduces the original crystallographic pose with an RMSD < 2.0 Å.[23]

  • Screening against Decoys: For virtual screening validation, a library of known active compounds is mixed with a much larger set of "decoy" molecules (compounds presumed to be inactive). A successful docking protocol will rank the active compounds significantly higher than the decoys.[25]

  • Cross-Validation with Different Software: Using a different docking program (e.g., GOLD, Glide) or scoring function to score the poses generated by the first program can help identify biases and increase confidence in the results.[26]

Troubleshooting Common Docking Issues

This flowchart provides a logical path for diagnosing and resolving common problems encountered during molecular docking.

G Start Docking Fails or Yields Poor Results CheckLigand Is the ligand preparation correct? (Charges, rotatable bonds) Start->CheckLigand FixLigand Re-prepare ligand. Check protonation states and minimize energy. CheckLigand->FixLigand No CheckProtein Is the protein preparation correct? (Missing atoms/residues, charges) CheckLigand->CheckProtein Yes End Re-run and Analyze FixLigand->End FixProtein Re-prepare protein. Use tools to model missing loops. Verify protonation of key residues. CheckProtein->FixProtein No CheckGrid Is the grid box correctly sized and positioned? CheckProtein->CheckGrid Yes FixProtein->End FixGrid Adjust grid box. Ensure it covers the entire binding site with a buffer. CheckGrid->FixGrid No CheckFlexibility Are results still poor? Consider receptor flexibility. CheckGrid->CheckFlexibility Yes FixGrid->End UseIFD Use Induced Fit Docking (IFD) or flexible side-chain protocols. CheckFlexibility->UseIFD Yes CheckFlexibility->End No UseIFD->End

Caption: A decision-making flowchart for troubleshooting docking simulations.

Conclusion

This application note provides a comprehensive and validated framework for performing molecular docking studies with Methyl(oxan-3-ylmethyl)amine or similar small molecules. By adhering to rigorous preparation, execution, and validation protocols, researchers can generate reliable predictions of ligand-protein interactions. The true power of molecular docking is realized when it is used not as an isolated method, but as an integral part of a drug discovery pipeline, guiding experimental efforts and accelerating the journey from hit identification to lead optimization.

References

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • CSC. (n.d.). GOLD - Docs CSC. Retrieved from [Link]

  • CCDC. (2025). GOLD: The All In One Molecular Docking Package. Retrieved from [Link]

  • Various Authors. (2021). How does one prepare proteins for molecular docking? Quora. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Various Authors. (2022). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Various Authors. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]

  • Various Authors. (2021). How can I validate docking result without a co-crystallized ligand? Matter Modeling Stack Exchange. Retrieved from [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • OpenEye Scientific. (2024). CCDC's GOLD Now Available on Orion®. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Computational Drug Discovery and Design Lab. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Retrieved from [Link]

  • Various Authors. (2021). How to validate molecular docking results with no proper crystal structure?? ResearchGate. Retrieved from [Link]

  • The Vina Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(4), 1619-1631. Retrieved from [Link]

  • Schrödinger. (n.d.). Virtual Screening With GLIDE. Retrieved from [Link]

  • Schrödinger. (n.d.). Structure-Based Virtual Screening Using Glide. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. Retrieved from [Link]

  • Various Authors. (2019). Molecular docking proteins preparation. ResearchGate. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]

  • University of Cambridge. (n.d.). GOLD Suite | Computing. Retrieved from [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio. Retrieved from [Link]

  • Bioinformatics online. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Retrieved from [Link]

  • CCDC. (n.d.). Protein–Ligand Docking with GOLD. Retrieved from [Link]

  • Dr. Amrita. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • Kumar, S., & Singh, N. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central, 4(1), 1079. Retrieved from [Link]

  • Schrödinger. (n.d.). Glide | Schrödinger. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • Dockamon. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube. Retrieved from [Link]

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384-13421. Retrieved from [Link]

  • Various Authors. (n.d.). List of protein targets for docking analysis. ResearchGate. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Molecular Docking Performance of Selective Organic Compounds with Target Protein. Retrieved from [Link]

  • Various Authors. (2021). Molecular Docking Performance of Selective Organic Compounds with Target Protein. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). The docking pose interactions between the target proteins and ligands... ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.
  • ResearchGate. (2025). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Evaluating the In Vitro Efficacy of Methyl(oxan-3-ylmethyl)amine Derivatives

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Methyl(oxan-3-ylmethyl)amine derivatives. The chemical scaffold of these...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Methyl(oxan-3-ylmethyl)amine derivatives. The chemical scaffold of these molecules suggests a potential interaction with key enzymes in the central nervous system, particularly those involved in neurotransmitter metabolism. Consequently, these compounds are promising candidates for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This guide presents an integrated, multi-tiered screening strategy, beginning with primary biochemical assays to determine inhibitory activity against high-value targets, followed by secondary cell-based assays to assess neuroprotective, anti-inflammatory, and cytotoxic effects. We provide detailed, field-proven protocols, the scientific rationale behind experimental choices, and methodologies for robust data analysis to construct a comprehensive pharmacological profile for novel chemical entities.

Introduction: Rationale and Strategic Overview

The Methyl(oxan-3-ylmethyl)amine core structure bears resemblance to various bioactive amines that interact with monoaminergic systems. This structural alert directs our initial hypothesis towards two primary enzyme families that are validated targets in neuropharmacology:

  • Monoamine Oxidases (MAO-A and MAO-B): These mitochondrial enzymes are crucial for the degradation of monoamine neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a clinically validated strategy for increasing dopamine levels in Parkinson's disease, while MAO-A inhibitors are used in the treatment of depression.[1][2][3]

  • Acetylcholinesterase (AChE): This enzyme hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[4] AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to rectify the cholinergic deficit.[4][5]

Beyond direct enzyme inhibition, promising drug candidates should ideally exhibit a favorable profile in a cellular context, demonstrating neuroprotective capabilities without inducing toxicity. Therefore, our proposed evaluation follows a logical and resource-efficient screening cascade. This strategy ensures that only the most promising compounds from initial biochemical screens are advanced to more complex and resource-intensive cell-based models.

Experimental Screening Cascade

The workflow is designed to first identify potent hits (Primary Screening), then characterize their effects in a biological system (Secondary Screening), and finally, for lead candidates, elucidate their precise mechanism of action (Advanced Characterization).

G cluster_0 Primary Screening: Biochemical Assays cluster_1 Secondary Screening: Cell-Based Assays cluster_2 Advanced Characterization MAO_A MAO-A Inhibition Assay Cytotoxicity Cytotoxicity Assay (MTT) MAO_A->Cytotoxicity Active Hits MAO_B MAO-B Inhibition Assay MAO_B->Cytotoxicity AChE AChE Inhibition Assay AChE->Cytotoxicity Neuroprotection Neuroprotection Assay (vs. Oxidative Stress) Cytotoxicity->Neuroprotection Non-Toxic Hits Neuroinflammation Anti-Neuroinflammation Assay (Griess Assay) Neuroprotection->Neuroinflammation MOI Mechanism of Inhibition (MOI) Enzyme Kinetics Neuroinflammation->MOI Lead Candidates G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Inhibitor binds to free Enzyme (E) only b Inhibitor binds to E or Enzyme-Substrate (ES) complex c Inhibitor binds to ES complex only

Caption: Differentiating mechanisms of reversible enzyme inhibition.

Conclusion

The suite of in vitro assays detailed in this application note provides a robust and systematic framework for evaluating the efficacy of novel Methyl(oxan-3-ylmethyl)amine derivatives. By progressing compounds through a logical cascade of primary biochemical screens to secondary cell-based assays, researchers can efficiently identify potent and selective enzyme inhibitors with desirable pharmacological properties such as neuroprotection and anti-inflammatory activity, while simultaneously flagging compounds with potential cytotoxic liabilities. This integrated approach enables a comprehensive understanding of a compound's biological activity, facilitating data-driven decisions for hit-to-lead optimization in the drug discovery process.

References

  • Sygnature Discovery. (n.d.). In Vitro Microglia Models as a Screening Platform to Support Neuroinflammation Drug Discovery Programs. Retrieved from [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Retrieved from [Link]

  • Gao, L., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience. Retrieved from [Link]

  • Sweeley, J. D., et al. (2005). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Retrieved from [Link]

  • Fay, J. C., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Methods in Molecular Biology, vol 1800. Humana Press. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Retrieved from [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]

  • Wang, H., et al. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Dyes and Pigments. Retrieved from [Link]

  • Ljubenkov, I., & Allam, A. (2019). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. University of Bologna Institutional Research Information System (IRIS). Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Scantox. (2025). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Neuroinflammation Studies. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Meek, E. C., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience. Retrieved from [Link]

  • Calvo-Rodriguez, M., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • Maher, P., et al. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. CNS & Neurological Disorders - Drug Targets. Retrieved from [Link]

  • ResearchGate. (2025). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. Retrieved from [Link]

  • Li, D., et al. (2016). Red emission fluorescent probes for visualization of monoamine oxidase in living cells. Scientific Reports. Retrieved from [Link]

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • STAR Protocols. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • AGETDS. (n.d.). In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. Retrieved from [Link]

  • Apak, R., et al. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • NIH. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

  • Accelera. (2025). From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Methodology for In-Vitro Evaluation of Antioxidant Properties. Retrieved from [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • Danet, A. F. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Niki, E. (2010). Assessment of antioxidant capacity in vitro and in vivo. Free Radical Biology and Medicine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl(oxan-3-ylmethyl)amine

Welcome, Scientists and Researchers, This guide is designed to serve as a dedicated resource for overcoming common challenges encountered during the synthesis of Methyl(oxan-3-ylmethyl)amine. As Senior Application Scient...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Scientists and Researchers,

This guide is designed to serve as a dedicated resource for overcoming common challenges encountered during the synthesis of Methyl(oxan-3-ylmethyl)amine. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you troubleshoot and optimize your reaction yields. This center moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Methyl(oxan-3-ylmethyl)amine?

There are two primary, highly effective routes for this synthesis:

  • Direct Reductive Amination: This is a one-pot reaction involving the condensation of oxane-3-carbaldehyde with methylamine to form an intermediate imine, which is then immediately reduced to the target secondary amine.[1][2] This method is often preferred for its efficiency.

  • N-Methylation via Eschweiler-Clarke Reaction: This classic method involves the methylation of the primary amine, (oxan-3-yl)methanamine, using formaldehyde as the carbon source and formic acid as the reducing agent.[3][4] A key advantage of this reaction is that it selectively produces tertiary amines from primary or secondary amines without the risk of over-alkylation to form quaternary ammonium salts.[5][6]

Q2: I'm attempting a reductive amination, but my yield is very low. What are the most likely initial causes?

Low yields in reductive amination typically stem from three core issues:

  • Inefficient Imine Formation: The initial reaction between the aldehyde and amine is a reversible equilibrium.[1] If the conditions (e.g., pH, solvent) are not optimal, the concentration of the imine intermediate will be too low for effective reduction.

  • Competing Aldehyde Reduction: Your reducing agent may be too reactive, reducing the starting aldehyde to (oxan-3-yl)methanol faster than the imine can be formed and reduced.[7]

  • Improper Reducing Agent Selection: The choice of reducing agent is critical. Reagents have different selectivities, stabilities, and solvent compatibilities that must be matched to the reaction.[8][9]

Q3: Which reducing agent is superior for this specific reductive amination?

For the synthesis of Methyl(oxan-3-ylmethyl)amine from its corresponding aldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is generally the preferred reagent.[9][10] It is a mild and selective reducing agent that reduces iminium ions much more rapidly than it reduces aldehydes or ketones.[10][11] This selectivity allows the reaction to be performed as a one-pot procedure where all reagents are mixed, minimizing the unwanted formation of the alcohol byproduct.[1][12] While Sodium Cyanoborohydride (NaBH₃CN) is also selective for imines, it can release highly toxic HCN gas during acidic workup and may contain cyanide impurities that lead to side products.[13][14] Sodium Borohydride (NaBH₄) is generally too reactive and will significantly reduce the starting aldehyde.[8]

Q4: My Eschweiler-Clarke reaction is sluggish and fails to reach completion. How can I improve it?

The most common reason for an incomplete Eschweiler-Clarke reaction is insufficient thermal energy. The mechanism, which involves a hydride transfer from a formate anion, typically requires heating to temperatures between 80–100 °C to proceed efficiently.[3][6] Ensure your reaction is maintained at a suitable temperature and that you are using an excess of both formaldehyde and formic acid to drive the reaction to completion.[6]

Troubleshooting Guide: Low Yield in Reductive Amination

This section provides a deep dive into specific experimental failures and offers targeted solutions.

Issue 1: High Recovery of Unreacted Starting Materials

Q: Analysis of my crude product shows significant amounts of unreacted oxane-3-carbaldehyde and methylamine. What is preventing the reaction?

A: This indicates a failure to efficiently form the imine intermediate. The formation and dehydration of the initial hemiaminal to the imine is the critical equilibrium-driven step.

Root Cause Analysis:

  • Incorrect pH: The reaction requires a slightly acidic environment (pH 5-6). The acid catalyzes the dehydration of the hemiaminal intermediate to the imine.[15] If the pH is too high (basic), this dehydration is slow. If the pH is too low (highly acidic), the methylamine starting material becomes protonated (CH₃NH₃⁺), rendering it non-nucleophilic and unable to attack the aldehyde carbonyl.

  • Solvent Choice: The presence of water can shift the equilibrium away from the imine. While protic solvents like methanol can facilitate rapid imine formation, they are incompatible with the preferred reducing agent, STAB.[8][9][16] Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are ideal.[10][16]

Troubleshooting Protocol:

  • Solvent Selection: Switch to an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE).

  • pH Adjustment: If using a salt of methylamine (e.g., methylamine hydrochloride), the HCl will provide the necessary acidity. If using free methylamine (as a solution), add 1.0-1.2 equivalents of acetic acid to catalyze imine formation.[16]

  • Pre-Stirring (Imine Formation): Combine the oxane-3-carbaldehyde, methylamine, and any acid catalyst in DCE and stir at room temperature for 30-60 minutes before adding the reducing agent. This allows the imine concentration to build.

Issue 2: (Oxan-3-yl)methanol is the Major Byproduct

Q: My primary product is the alcohol corresponding to my starting aldehyde. How do I prevent this side reaction?

A: This is a classic selectivity problem. It occurs when the rate of aldehyde reduction is competitive with or faster than the rate of imine reduction. The solution lies in choosing a reducing agent with high selectivity for the iminium ion over the carbonyl group.

Data-Driven Reagent Comparison:

Reducing AgentChemical FormulaTypical SolventSelectivity & Key Considerations
Sodium BorohydrideNaBH₄Methanol, EthanolLow Selectivity. Readily reduces aldehydes and ketones.[8] Leads to significant alcohol byproduct in one-pot procedures.
Sodium CyanoborohydrideNaBH₃CNMethanol, THFHigh Selectivity. Reduces imines much faster than carbonyls at neutral or slightly acidic pH.[14][17] Toxicity Concern: Releases toxic HCN gas with strong acid.[14]
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃DCE, THFExcellent Selectivity. The reagent of choice.[10] Mild and reduces iminium ions much faster than carbonyls.[11] It is sensitive to moisture and incompatible with methanol.[8][9]

Workflow for Minimizing Aldehyde Reduction:

Caption: Decision workflow for troubleshooting alcohol byproduct formation.

Issue 3: Difficulty with Product Isolation and Purification

Q: My reaction appears to work based on TLC/LC-MS, but I lose most of my product during the aqueous workup and chromatography. How can I improve recovery?

A: Amines, particularly low molecular weight ones, can be challenging to isolate. They can be volatile, water-soluble, and interact strongly with silica gel.

Best Practices for Workup and Purification:

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acid and decompose any remaining borohydride reagent.

  • Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. To minimize the product's solubility in the aqueous layer, saturate the aqueous phase with sodium chloride (brine). Perform multiple extractions (e.g., 3x) with smaller volumes of organic solvent rather than one large extraction.

  • Column Chromatography:

    • Baseline Neutralization: Amines can streak on acidic silica gel. To prevent this, either use alumina as the stationary phase or pre-treat the silica gel by eluting it with a solvent mixture containing a small amount of a volatile base, like 1-2% triethylamine (Et₃N), before loading your sample.

    • Gradient Elution: Start with a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding methanol to the mobile phase.

  • Isolation as a Salt: A highly effective method for isolating and purifying amines is to convert them to a hydrochloride salt. After extraction and drying of the organic layer, bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or dioxane. The hydrochloride salt will precipitate and can be collected by filtration. This solid is typically non-volatile and crystalline, making it easy to handle.

Optimized Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is optimized for selectivity and yield.

  • To a round-bottom flask under a nitrogen atmosphere, add oxane-3-carbaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M).

  • Add a solution of methylamine (1.1 eq, e.g., as a 2.0 M solution in THF).

  • Add glacial acetic acid (1.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • In portions, carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: The reaction may be mildly exothermic.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Proceed with the workup as described in the purification section.

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction

This protocol is an excellent alternative if starting from the primary amine.

EschweilerClarke cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Hydride Reduction PrimaryAmine R-CH2-NH2 ((oxan-3-yl)methanamine) Hemiaminal R-CH2-NH-CH2OH PrimaryAmine->Hemiaminal + CH2O Formaldehyde CH2O (Formaldehyde) IminiumIon [R-CH2-N=CH2]+ (Iminium Ion) Hemiaminal->IminiumIon - H2O, + H+ Product R-CH2-NH-CH3 (Methyl(oxan-3-ylmethyl)amine) IminiumIon:e->Product:w + H- FormicAcid HCOOH (Formic Acid) HydrideTransfer Hydride (H-) Transfer FormicAcid->HydrideTransfer HydrideTransfer->Product CO2 CO2 HydrideTransfer->CO2

Caption: Mechanism of the Eschweiler-Clarke N-Methylation Reaction.[6]

  • In a flask equipped with a reflux condenser, combine (oxan-3-yl)methanamine (1.0 eq) and formic acid (2.5 eq).

  • Add aqueous formaldehyde (37% solution, 2.5 eq).

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. The evolution of CO₂ gas indicates the reaction is proceeding.[6]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the mixture to room temperature and carefully make it basic (pH > 10) by adding an aqueous solution of NaOH.

  • Proceed with aqueous workup and extraction as previously described.

By methodically addressing potential points of failure—from reaction setup and reagent choice to final purification—you can significantly improve the yield and purity of your Methyl(oxan-3-ylmethyl)amine synthesis.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Kimies. (2023, October 13). Eschweiler-Clarke reaction [Video]. YouTube. Retrieved from [Link]

  • Fiveable. (n.d.). Sodium Cyanoborohydride Definition. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • Kattamuri, P. V., et al. (2024). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Bioconjugate Chemistry, 35(2), 241-248. [Link]

  • Quora. (2019, June 2). What happens to sodium cyanoborohydride after it reacts in a reductive amination? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • Science of Synthesis. (2005).
  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl(oxan-3-ylmethyl)amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl(oxan-3-ylmethyl)amine. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl(oxan-3-ylmethyl)amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our focus is on providing practical, mechanistically-grounded solutions to optimize your reaction outcomes.

The most prevalent and efficient method for synthesizing Methyl(oxan-3-ylmethyl)amine is through the reductive amination of oxane-3-carbaldehyde with methylamine. This process involves the initial formation of an imine or enamine intermediate, which is subsequently reduced in situ to the desired secondary amine. While conceptually straightforward, this reaction is sensitive to conditions that can lead to undesired byproducts.

Core Reaction Pathway: Reductive Amination

The synthesis proceeds via the reaction of an aldehyde with a primary amine, catalyzed by a mild acid, to form an iminium ion. This electrophilic intermediate is then selectively reduced by a hydride agent to yield the target secondary amine.

Reductive_Amination_Pathway Aldehyde Oxane-3-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Methylamine Amine Methylamine (CH3NH2) Amine->Iminium Product Methyl(oxan-3-ylmethyl)amine Iminium->Product + Reducing Agent Acid Acid Catalyst (e.g., Acetic Acid) Acid->Iminium Catalyzes Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product

Caption: General workflow for the synthesis of Methyl(oxan-3-ylmethyl)amine via reductive amination.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and actionable steps for resolution.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted oxane-3-carbaldehyde and some (oxan-3-yl)methanol. What is the likely cause?

A1: Cause & Explanation

This issue typically points to two primary problems: inefficient iminium ion formation or non-selective reduction.

  • Inefficient Iminium Formation: The formation of the imine, and its subsequent protonation to the more reactive iminium ion, is a critical equilibrium step.[1] This equilibrium can be hampered by incorrect pH or the presence of excessive water, which can hydrolyze the imine back to the starting materials.

  • Competitive Aldehyde Reduction: If the reducing agent is too reactive or non-selective (like sodium borohydride, NaBH₄), it can directly reduce the starting aldehyde to its corresponding alcohol, (oxan-3-yl)methanol, before it has a chance to form the imine.[2] More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are designed to preferentially reduce the protonated iminium ion over the carbonyl group of the aldehyde.[2]

Troubleshooting Steps:

  • Optimize pH: The reaction should be mildly acidic (pH 4-6). Add 1-2 equivalents of a weak acid like acetic acid to catalyze imine formation. Avoid strong acids, which can fully protonate the amine, rendering it non-nucleophilic.

  • Control Water Content: Use anhydrous solvents (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or THF). If using methylamine in an aqueous or alcoholic solution, consider adding a drying agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

  • Select the Right Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective and a safer alternative to the toxic NaBH₃CN.[2]

Q2: My primary impurity has a higher molecular weight than the desired product. Mass spectrometry suggests it's a tertiary amine. How can I prevent this?

A2: Cause & Explanation

The formation of a higher molecular weight byproduct is almost certainly due to dialkylation . The desired product, Methyl(oxan-3-ylmethyl)amine (a secondary amine), can act as a nucleophile itself. It can react with another molecule of oxane-3-carbaldehyde to form a new iminium ion, which is then reduced to the tertiary amine, Bis((oxan-3-yl)methyl)methyl-amine. This side reaction is common when using primary amines in reductive aminations.[2]

Troubleshooting Steps:

  • Adjust Stoichiometry: Use a slight excess of the primary amine (methylamine), typically 1.2 to 1.5 equivalents. This statistically favors the reaction of the aldehyde with methylamine over the secondary amine product.

  • Control Reagent Addition: Add the reducing agent portion-wise or use a syringe pump for slow addition. This keeps the concentration of the hydride low, allowing the initial imine formation to proceed significantly before reduction occurs, thereby minimizing the chance for the secondary amine product to react further.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the competing dialkylation reaction more than the desired primary amination.

Side_Reactions cluster_0 Desired Pathway cluster_1 Side Reaction 1: Dialkylation cluster_2 Side Reaction 2: Over-reduction Aldehyde Oxane-3-carbaldehyde SecondaryAmine Product (Secondary Amine) Aldehyde->SecondaryAmine + Methylamine + [H] PrimaryAmine Methylamine TertiaryAmine Byproduct (Tertiary Amine) SecondaryAmine_c Product (Secondary Amine) SecondaryAmine_c->TertiaryAmine + Aldehyde + [H] Aldehyde_c Oxane-3-carbaldehyde Aldehyde_c2 Oxane-3-carbaldehyde Alcohol Byproduct ((Oxan-3-yl)methanol) Aldehyde_c2->Alcohol + [H] Reducer Non-selective Reducer (e.g. NaBH4) Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Problem1 High % of Starting Aldehyde Start->Problem1 Problem2 Presence of (Oxan-3-yl)methanol Problem1->Problem2 No Solution1a Check/Adjust pH to 4-6 (add Acetic Acid) Problem1->Solution1a Yes Problem3 Presence of Dialkylated Byproduct Problem2->Problem3 No Solution2 Use a More Selective Reductant (Switch to NaBH(OAc)3) Problem2->Solution2 Yes Success High Yield & Purity Problem3->Success No Solution3a Use 1.2-1.5 eq. of Methylamine Problem3->Solution3a Yes Solution1b Ensure Anhydrous Conditions (Dry Solvents, Add Sieves) Solution1a->Solution1b Solution3b Add Reductant Slowly Solution3a->Solution3b

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl(oxan-3-ylmethyl)amine Functionalization

Welcome to the technical support hub for the functionalization of Methyl(oxan-3-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the functionalization of Methyl(oxan-3-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your synthetic routes.

Methyl(oxan-3-ylmethyl)amine is a valuable building block in medicinal chemistry, featuring a secondary amine ripe for elaboration. However, its functionalization is not without challenges, from steric hindrance to purification of polar products. This guide provides a structured approach to navigating these complexities.

Core Functionalization Reactions: An Overview

The secondary amine of Methyl(oxan-3-ylmethyl)amine is a versatile nucleophile, readily participating in several key reactions. Understanding the nuances of each is critical for success.

  • Acylation/Amide Bond Formation: Creates a stable amide linkage. This is one of the most common transformations.

  • N-Alkylation: Forms a tertiary amine by introducing an alkyl group. Prone to challenges like slow reaction rates and competing elimination reactions.[1]

  • Reductive Amination: A powerful method for forming C-N bonds by reacting the amine with a carbonyl compound in the presence of a reducing agent.[2][3]

Troubleshooting & FAQs: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Acylation & Amide Coupling Issues

Q1: My amide coupling reaction with Methyl(oxan-3-ylmethyl)amine has a low or non-existent yield. What are the likely causes?

A1: Low yields in amide coupling are common and typically stem from a few key areas:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with the amine. If your coupling reagent (e.g., HATU, EDC) is old, hydrated, or used in insufficient amounts, activation will be incomplete.[4][5]

  • Amine Protonation: As a base, the amine can react with the acidic carboxylic acid to form an ammonium salt.[6] This protonated form is not nucleophilic and will not participate in the coupling reaction.[4] The use of a non-nucleophilic base is crucial to prevent this.

  • Steric Hindrance: While Methyl(oxan-3-ylmethyl)amine itself is not exceptionally bulky, a sterically hindered carboxylic acid partner can significantly slow down the reaction.[4][5]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. Always use anhydrous solvents and reagents.[4]

Q2: I'm seeing significant side products in my acylation reaction. How can I minimize them?

A2: Side product formation often points to issues with reactivity or reaction conditions.

  • N-Acylurea Formation: When using carbodiimide reagents like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine coupling is slow.[5] To mitigate this, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure, which forms a more stable activated ester, reducing both rearrangement and potential racemization.[4]

  • Reaction with Coupling Reagent: With uronium reagents like HATU, the amine can sometimes react directly with the coupling reagent itself if the acid activation is not efficient.[5] Pre-activating the carboxylic acid with HATU and a base for 15-30 minutes before adding the amine can often solve this problem.[4]

Q3: I'm trying to use an acyl chloride, but the reaction is messy. What's a better approach?

A3: Acyl chlorides are highly reactive and can lead to side reactions. A non-nucleophilic base is essential to scavenge the HCl byproduct.[7][8]

  • Base Selection: Instead of using excess of your valuable amine, use a hindered, non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[9] Pyridine is also commonly used and can have a catalytic effect.[10]

  • Temperature Control: Add the acyl chloride dropwise to a cooled solution (0 °C) of the amine and base in an inert solvent like Dichloromethane (DCM). This helps to control the exotherm and minimize side reactions.[10]

N-Alkylation Challenges

Q1: My N-alkylation reaction is extremely slow and gives poor conversion. How can I speed it up?

A1: Slow N-alkylation is a classic problem, especially with secondary amines or hindered electrophiles.[1]

  • Improve the Leaving Group: The rate of this SN2 reaction is highly dependent on the leaving group. If you are using an alkyl chloride or bromide, switching to an alkyl iodide or a triflate (OTf) will dramatically increase the reaction rate.[1]

  • Increase the Temperature: Providing more thermal energy can help overcome the activation barrier.[1] Switching to a higher-boiling polar aprotic solvent like DMF or DMSO allows for higher reaction temperatures.

  • Choose the Right Base: A base is needed to neutralize the acid formed during the reaction. A common choice is potassium carbonate (K₂CO₃), which is mild and effective. For more challenging alkylations, a stronger, non-nucleophilic base may be required.[1]

Q2: I'm observing a significant amount of an alkene byproduct. How do I suppress this elimination (E2) reaction?

A2: Elimination competes with the desired substitution (SN2) reaction, especially with secondary or tertiary alkyl halides at elevated temperatures.

  • Use a Milder Base: Strong, bulky bases favor elimination. Switch from a strong base to a weaker, less hindered one like K₂CO₃ or DIPEA.[1]

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution. Running the reaction at the lowest feasible temperature will favor N-alkylation.[1]

  • Substrate Choice: If possible, use a primary alkyl halide, as they are much less prone to elimination.[1]

Reductive Amination Optimization

Q1: My one-pot reductive amination is giving me a mixture of the starting aldehyde/ketone and the reduced alcohol byproduct. What's wrong?

A1: This indicates that your reducing agent is too reactive and is reducing the carbonyl faster than the iminium ion intermediate.

  • Use a Selective Reducing Agent: The key to successful one-pot reductive amination is a mild reducing agent that selectively reduces the protonated imine (iminium ion) over the carbonyl starting material.[11] Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this, as it is less reactive than sodium borohydride (NaBH₄).[3][12] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[11]

  • Control the pH: Imine/iminium ion formation is typically fastest under mildly acidic conditions (pH 4-6).[11] Adding a small amount of acetic acid can catalyze imine formation and subsequent reduction.

Q2: The reaction seems to stall, and I'm left with unreacted starting amine. How can I drive it to completion?

A2: This suggests that imine formation is the rate-limiting step and may be reversible.

  • Remove Water: The condensation of the amine and carbonyl to form the imine releases a molecule of water. This equilibrium can be shifted towards the product by removing water. This can be done by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or by azeotropic removal with a Dean-Stark apparatus if the solvent is suitable (e.g., toluene).

Purification Headaches

Q1: My final product is very polar and streaks badly on my silica gel column. How can I purify it effectively?

A1: Purifying polar amines on standard silica gel is a frequent challenge due to strong interactions with the acidic silica surface, leading to poor peak shape and recovery.[13]

  • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide (1-2%) to your eluent system (e.g., DCM/Methanol).[13] This neutralizes the acidic sites on the silica, dramatically improving peak shape.

  • Switch to a Different Stationary Phase:

    • Amine-functionalized silica: This is an excellent choice for purifying basic compounds, providing better selectivity and peak shape.[14]

    • Reversed-phase chromatography (C18): This is a powerful technique for purifying polar compounds.[13] The eluent is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Ion-Exchange Chromatography: For compounds that can be ionized, solid-phase extraction (SPE) using a strong cation exchange (SCX) cartridge can be a highly effective "catch-and-release" purification method.[15]

Experimental Protocols & Data

General Protocol for Amide Coupling using HATU

This protocol is a robust starting point for coupling Methyl(oxan-3-ylmethyl)amine with a carboxylic acid.

  • To a stirred solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF or DCM (0.2 M), add HATU (1.1 equiv.).

  • Add a non-nucleophilic base such as DIPEA (2.5 equiv.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.[4]

  • Add Methyl(oxan-3-ylmethyl)amine (1.05 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), quench the reaction with saturated aqueous NH₄Cl.[4]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition A (Standard) Condition B (For Hindered Acids) Rationale
Coupling Reagent HATU (1.1 equiv)PyBOP (1.2 equiv)Phosphonium reagents like PyBOP can be more effective for sterically hindered partners.[5]
Base DIPEA (2.5 equiv)DIPEA (3.0 equiv)A slight excess of base ensures the amine remains deprotonated.
Solvent DMFDMF or NMPNMP has a higher boiling point, allowing for elevated temperatures if needed.
Temperature Room Temperature25 °C to 60 °CIncreased temperature can overcome the activation energy for hindered couplings.
General Protocol for Reductive Amination using STAB

This one-pot procedure is highly efficient for generating tertiary amines.

  • Dissolve Methyl(oxan-3-ylmethyl)amine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as Dichloroethane (DCE) or THF (0.2 M).

  • Add acetic acid (1.0 equiv.) to the mixture and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to control any effervescence.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with a suitable organic solvent (e.g., DCM).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

Visual Diagrams & Workflows

General Functionalization Pathways

Start Methyl(oxan-3-ylmethyl)amine Acylation Acylation / Amide Coupling (R-COCl or R-COOH + Coupling Agent) Start->Acylation Alkylation N-Alkylation (R-X, Base) Start->Alkylation ReductiveAmination Reductive Amination (R-CHO/R-CO-R', [H]) Start->ReductiveAmination Product_Amide N-Acyl Product (Amide) Acylation->Product_Amide Product_Tertiary_1 N-Alkyl Product (Tertiary Amine) Alkylation->Product_Tertiary_1 Product_Tertiary_2 N-Alkyl Product (Tertiary Amine) ReductiveAmination->Product_Tertiary_2

Caption: Key functionalization routes for Methyl(oxan-3-ylmethyl)amine.

Troubleshooting Workflow: Low Yield in Amide Coupling

Start Low / No Yield Observed Check_Activation Was acid pre-activated before adding amine? Start->Check_Activation Check_Reagents Are coupling reagents & solvents anhydrous? Check_Activation->Check_Reagents Yes Sol_Preactivate Action: Pre-activate acid with HATU/DIPEA for 15 min. Check_Activation->Sol_Preactivate No Check_Sterics Is the carboxylic acid sterically hindered? Check_Reagents->Check_Sterics Yes Sol_Dry Action: Use fresh, anhydrous reagents and solvents. Check_Reagents->Sol_Dry No Sol_Harsher Action: Switch to PyBOP, increase temperature to 40-60°C. Check_Sterics->Sol_Harsher Yes Success Improved Yield Check_Sterics->Success No Sol_Preactivate->Success Sol_Dry->Success Sol_Harsher->Success

Caption: Decision tree for troubleshooting poor amide coupling yields.

Relationship Between Base, Temperature, and Reaction Outcome in N-Alkylation

Base Base Strength (e.g., K₂CO₃ vs. t-BuOK) SN2 Desired N-Alkylation (SN2) Base->SN2 Influences Rate E2 Elimination (E2) Base->E2 Strongly Promotes (if strong/bulky) Temp Temperature Temp->SN2 Increases Rate Temp->E2 Strongly Promotes (higher activation energy)

Caption: Interplay of base and temperature in N-alkylation reactions.

References

  • Boron Molecular. Optimizing Reductive Amination: A Guide for Chemical Procurement. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • GSK. Reductive Amination. Available from: [Link] (Note: A direct link to the specific PDF was not available, the main sustainability page is provided). A copy of the guide can often be found on academic sites.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Kumar, S., & Kumar, S. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9156–9160. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? r/Chempros. Available from: [Link]

  • Reddit. Purification of strong polar and basic compounds. r/Chempros. Available from: [Link]

  • Çetin, S., Gök, Y., & Çetinkaya, B. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5772–5783. Available from: [Link]

  • Sciencemadness Discussion Board. Secondary amine Acylation. Available from: [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture? Available from: [Link]

  • Gignoux, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 193-199. Available from: [Link]

  • Chemistry Steps. Basicity of Amines. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Wanner, M. J., & van der Vliet, M. J. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(21), 5684–5687. Available from: [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. Available from: [Link]

  • Reddit. I want to acylate a secondary amine which is not so nucleophilic... r/OrganicChemistry. Available from: [Link]

  • Chen, W., et al. (2018). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. Angewandte Chemie International Edition, 57(1), 213-217. Available from: [Link]

  • Chemistry LibreTexts. Amines as Bases. Available from: [Link]

  • Chemistry Stack Exchange. Acetylation of Secondary amines. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Jasperse, C. P. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Available from: (Link is to a direct file download and cannot be provided, but can be found by searching for the title).
  • Chen, W., et al. (2018). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Nature Chemistry, 10(2), 165–171. Available from: [Link]

  • Chemistry Guru. (2021, September 13). 2020 P1 Q24 - Comparing Basicity of Amines. YouTube. Available from: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Mastering Chemistry Help. acylation of amines. Available from: [Link]

  • Vo, C. V., et al. (2015). Recent advances in the functionalization of saturated cyclic amines. Chemical Communications, 51(42), 8714-8726. Available from: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Available from: [Link]

  • Tyagi, V., et al. (2023). Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. Journal of the American Chemical Society, 145(1), 336–345. Available from: [Link]

  • Dutta, S., et al. (2021). C–H Bond Functionalization of Amines: A Graphical Overview of Diverse Methods. CHIMIA International Journal for Chemistry, 75(7), 617-627. Available from: [Link]

Sources

Optimization

Technical Support Center: Identification of Impurities in Methyl(oxan-3-ylmethyl)amine

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and characterizing impurities in samples of Methy...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and characterizing impurities in samples of Methyl(oxan-3-ylmethyl)amine. This document is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven insights.

Section 1: Foundational Knowledge & Regulatory Context

Q1: Why is impurity identification in an Active Pharmaceutical Ingredient (API) like Methyl(oxan-3-ylmethyl)amine so critical?

The identification and control of impurities are fundamental to drug safety, efficacy, and quality.[1][2] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3][4] Impurities, even at trace levels, can possess undesirable pharmacological or toxicological properties, potentially impacting patient safety.[1] Furthermore, the presence of impurities can affect the stability and manufacturability of the final drug product.[2] For new drug substances, the ICH Q3A(R2) guideline is the cornerstone, establishing thresholds for reporting, identifying, and qualifying impurities.[3][5][6]

Q2: What are the primary categories of impurities I should expect to find?

According to ICH guidelines, impurities are broadly classified into three categories.[4][6] Understanding these classifications is the first step in designing an effective identification strategy:

  • Organic Impurities : These can be process-related or degradation products.[1][4] They include starting materials, by-products, intermediates, and reagents from the synthesis process.[1][7]

  • Inorganic Impurities : These result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[1][4]

  • Residual Solvents : These are organic or inorganic liquids used during the synthesis and purification stages.[4][6]

Section 2: Analytical Strategy & Workflow

Q3: What is a robust, systematic workflow for identifying an unknown impurity in my Methyl(oxan-3-ylmethyl)amine sample?

A systematic, multi-disciplinary approach is essential for the successful identification of unknown impurities.[8] The process begins with detection and moves towards definitive structural confirmation. The following workflow illustrates a typical pathway.

G start Sample of Methyl(oxan-3-ylmethyl)amine hplc_screen Initial Screening: RP-HPLC with UV/PDA Detector start->hplc_screen peak_detect Impurity Peak(s) Detected > Reporting Threshold? hplc_screen->peak_detect lcms_analysis LC-MS Analysis (ESI+, High Resolution MS) peak_detect->lcms_analysis Yes stop No Action Required (Below Reporting Threshold) peak_detect->stop No mw_frag Determine Molecular Weight & Fragmentation Pattern lcms_analysis->mw_frag structure_hypo Propose Putative Structure(s) (Based on MS & Process Knowledge) mw_frag->structure_hypo isolate Isolate Impurity (Preparative HPLC or SPE) structure_hypo->isolate nmr Structural Elucidation by NMR (1H, 13C, 2D Experiments) isolate->nmr confirm Confirm Structure nmr->confirm synthesize Synthesize Reference Standard & Perform Co-injection confirm->synthesize report Document & Report Findings synthesize->report

Caption: General workflow for impurity identification.

Q4: What are the common process-related impurities I might encounter when synthesizing Methyl(oxan-3-ylmethyl)amine?

The impurities present are highly dependent on the synthetic route. A common route to this type of amine is reductive amination of an aldehyde or ketone. For Methyl(oxan-3-ylmethyl)amine, this would likely involve the reaction of oxan-3-carbaldehyde with methylamine.

Potential Impurity Potential Origin Significance
Oxan-3-carbaldehydeUnreacted starting materialProcess-related impurity.[1]
Oxan-3-methanolOver-reduction of the starting aldehydeBy-product.
N,N-dimethyl(oxan-3-ylmethyl)amineImpurity in methylamine reagent or side reactionProcess-related impurity.
Di-(oxan-3-ylmethyl)methylamineReaction of the product with another molecule of the starting aldehydeBy-product, particularly if the amine is in excess.
Imines/EnaminesReaction intermediatesCan be unstable and lead to other by-products.

Section 3: Core Analytical Techniques & Protocols

Q5: How do I develop a stability-indicating HPLC method for impurity profiling?

A good stability-indicating HPLC method is essential and should be able to separate all impurities from each other and the main API peak.[2] High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose due to its sensitivity and resolving power.[6][9]

Experimental Protocol: HPLC Method Development

  • Column Selection:

    • Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is a versatile choice for a wide range of organic molecules.

  • Mobile Phase Preparation:

    • Solvent A: Prepare an aqueous buffer. Since the analyte is a basic amine, a slightly acidic to neutral pH is often effective. A phosphate or acetate buffer at pH 6.0 is a good starting point.

    • Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape for amines.

  • Detector Settings:

    • Use a Photodiode Array (PDA) or UV detector. Monitor at a wavelength where the API and potential impurities have absorbance (e.g., 210 nm), as many organic molecules absorb at low UV.

  • Initial Gradient Elution:

    • Run a broad gradient to elute all potential components. This helps in understanding the complexity of the sample.

    • Example Gradient Table:

      Time (min) % Solvent A % Solvent B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Method Optimization:

    • Adjust the gradient slope, pH of the mobile phase, and temperature to achieve optimal separation (Resolution > 1.5) between the API and all impurity peaks.[10]

    • The goal is to ensure that no impurities are hiding under the main API peak.[2]

Q6: My HPLC method shows a significant unknown peak. How do I use Mass Spectrometry (MS) to get an initial identification?

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight and fragmentation data of an unknown impurity, which is the first step in structural elucidation.[8][11][12]

Workflow: LC-MS for Structural Clues

  • Interface the HPLC to the Mass Spectrometer: Use the optimized HPLC method. The eluent from the column is directed into the MS source.

  • Ionization: For a basic amine like Methyl(oxan-3-ylmethyl)amine, Electrospray Ionization in positive mode (ESI+) is the preferred technique. It will likely protonate the amine, giving an [M+H]+ ion.

  • Acquire High-Resolution Mass Spectra (HRMS): Use an Orbitrap or Time-of-Flight (TOF) analyzer to get an accurate mass of the [M+H]+ ion. This allows you to propose a molecular formula.[13]

  • Perform Tandem MS (MS/MS): Isolate the [M+H]+ ion of the impurity and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure.[13] Analyze these fragments in relation to the known structure of the API to identify structural similarities and differences.

Q7: Are there any impurities for which Gas Chromatography (GC-MS) would be a better tool?

Yes, GC-MS is highly effective for identifying volatile and semi-volatile impurities, particularly residual solvents and low molecular weight starting materials or by-products.[6][14] While amines can be challenging to analyze by GC due to their polarity, modern columns are designed to handle them effectively.[15][16]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Dissolve a known amount of the Methyl(oxan-3-ylmethyl)amine sample in a high-boiling point solvent (e.g., DMSO, DMF) in a headspace vial.

  • Column Selection: Use a column with a stationary phase suitable for polar compounds, such as a wax column or a specialized amine column (e.g., RTX-5 Amine).[16]

  • GC Parameters:

    • Injector: Split/splitless, set to a high temperature (e.g., 250°C) to ensure rapid volatilization.[17]

    • Oven Program: Start at a low temperature (e.g., 40°C) to separate highly volatile solvents, then ramp up to a higher temperature (e.g., 240°C) to elute less volatile components.[17]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Analysis: Scan a mass range of m/z 35-350.

    • Identification: Compare the obtained mass spectra against a library (e.g., NIST) for identification.

Q8: I have a proposed structure from MS data, but I need definitive proof. What is the role of NMR?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules.[18][19][20] While MS provides the molecular formula and pieces of the structure (fragments), NMR reveals the precise connectivity of atoms. To perform NMR, the impurity must first be isolated in sufficient quantity and purity.[2][12]

Experimental Protocol: Impurity Isolation and NMR Analysis

  • Isolation:

    • Use preparative HPLC with the optimized analytical method as a starting point.[12][13]

    • Collect the fractions corresponding to the impurity peak.

    • Combine the fractions and remove the solvent under vacuum to obtain the isolated impurity.

  • NMR Sample Preparation:

    • Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Choose a solvent that does not have signals overlapping with the analyte's signals.[19][21]

  • NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.[19][22]

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing you to piece the molecular structure together like a puzzle.[20]

  • Final Confirmation: The definitive proof of an impurity's structure is to synthesize the proposed compound independently and demonstrate that its chromatographic and spectroscopic data (HPLC retention time, MS, NMR) are identical to the isolated impurity.[2]

Section 4: Troubleshooting Guide

Q9: I see a new peak in my HPLC chromatogram, but I can't get a good mass spectrum for it. What could be the problem?

This is a common issue that can stem from several causes. A logical troubleshooting process is required to identify the root cause.

G start Problem: No/Poor MS Signal for HPLC Peak check_ion Is the compound ionizing? start->check_ion mode Try different ionization modes (e.g., ESI-, APCI) check_ion->mode No/Weak Ionization non_volatile Is the impurity non-volatile or an inorganic salt? check_ion->non_volatile Suspect Inorganic mobile_phase Is mobile phase suppressing ionization? (e.g., high buffer conc., TFA) mode->mobile_phase change_mp Modify mobile phase: Use volatile buffers (Ammonium Acetate/Formate) Remove ion-pairing agents mobile_phase->change_mp Yes concentration Is the concentration too low? mobile_phase->concentration No icpms Consider Inorganic Techniques (e.g., ICP-MS for metals) non_volatile->icpms Yes non_volatile->concentration No enrich Enrich the sample (e.g., SPE, larger injection volume) concentration->enrich Yes

Caption: Troubleshooting poor MS signal for an HPLC peak.

References

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy - gmp-compliance.org.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. Benchchem.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Regis Technologies, Inc..
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Alfa Chemistry.
  • Identifying Unexpected Impurities In Drug Products. Nelson Labs.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Pharmaceutical Impurity Testing and Identific
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
  • Identification and profiling of impurities in Pharmaceuticals.
  • Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach.
  • The Use of NMR Spectroscopy in the Elucid
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Impurity Analysis. Emery Pharma.
  • Liquid Nuclear Magnetic Resonance (NMR)
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants prepar
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPS.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • 2.1.2. Gas chromatography of amines as various derivatives.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • GC MS of underivatised amines.
  • Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. RSC Publishing.

Sources

Troubleshooting

Stability issues of Methyl(oxan-3-ylmethyl)amine under acidic or basic conditions

Welcome to the technical support center for Methyl(oxan-3-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during ex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl(oxan-3-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your results.

Introduction

Methyl(oxan-3-ylmethyl)amine is a secondary amine containing a tetrahydropyran (oxane) ring. This structure presents unique stability considerations under both acidic and basic conditions. The lone pair of electrons on the nitrogen atom confers basic properties, making it susceptible to salt formation with acids.[1] The oxane ring, a cyclic ether, is generally stable but can be susceptible to ring-opening under strong acidic conditions, especially at elevated temperatures.[2][3] Understanding these potential degradation pathways is crucial for developing robust formulations and analytical methods.

This guide will walk you through the potential stability challenges, provide practical solutions, and equip you with the necessary protocols to conduct your own stability assessments.

Part 1: Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise when working with Methyl(oxan-3-ylmethyl)amine.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of purity of my Methyl(oxan-3-ylmethyl)amine sample when dissolved in an acidic solution. What could be the cause?

A1: Under acidic conditions, two primary degradation pathways are possible for Methyl(oxan-3-ylmethyl)amine:

  • Protonation and Salt Formation: The most immediate reaction in the presence of acid is the protonation of the secondary amine to form a methyl(oxan-3-ylmethyl)ammonium salt.[4] While this is not a degradation in the sense of bond cleavage, it will alter the compound's physical properties, such as solubility, and may appear as a different species in some analytical methods if the conditions are not controlled.

  • Acid-Catalyzed Ring Opening of the Oxane Moiety: Although cyclic ethers are relatively stable, strong acidic conditions, particularly with heating, can catalyze the ring-opening of the oxane ring.[2][3] This would result in the formation of a diol or other related species, leading to a definitive loss of the parent compound. The likelihood of this pathway depends on the acid strength, temperature, and duration of exposure.[5]

Q2: My experimental protocol requires a basic environment. What are the stability concerns for Methyl(oxan-3-ylmethyl)amine under these conditions?

A2: Methyl(oxan-3-ylmethyl)amine is generally more stable under basic conditions compared to acidic ones. The secondary amine is less likely to undergo degradation. However, potential issues to consider include:

  • Oxidative Degradation: In the presence of oxygen or oxidizing agents, the amine group can be susceptible to oxidation, especially at elevated temperatures or in the presence of metal ions. This could lead to the formation of various degradation products.

  • N-Dealkylation: While less common under simple basic conditions, N-dealkylation, the removal of the methyl or the oxan-3-ylmethyl group, can occur under specific oxidative or catalytic conditions.[6][7][8] This is a known metabolic pathway for many amine-containing drugs and can sometimes be mimicked under harsh in-vitro conditions.[9]

Q3: I am developing an HPLC method for this compound. What should I consider for the mobile phase pH to ensure on-column stability?

A3: For HPLC analysis, maintaining a pH where Methyl(oxan-3-ylmethyl)amine is stable is critical. Given its pKa (likely in the basic range typical for secondary amines), a mobile phase with a neutral to slightly basic pH (e.g., pH 7-9) is generally a good starting point to keep the amine in its free base form. If a lower pH is required for chromatographic reasons (e.g., to improve peak shape), it is essential to use a buffer and conduct a forced degradation study to confirm that the compound is stable under the acidic mobile phase conditions for the duration of the analysis.

Q4: How can I confirm if degradation is occurring and identify the degradation products?

A4: A forced degradation study (also known as stress testing) is the standard approach.[10][11] This involves subjecting the compound to a range of harsh conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[12] The resulting samples are then analyzed by a stability-indicating analytical method, typically HPLC with a mass spectrometer (LC-MS), to separate and identify the degradation products.[13]

Part 2: Experimental Protocols

This section provides detailed protocols for conducting a forced degradation study on Methyl(oxan-3-ylmethyl)amine. These studies are essential for understanding its stability profile and developing stability-indicating analytical methods.[14][15][16][17]

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of Methyl(oxan-3-ylmethyl)amine under various stress conditions and to identify potential degradation products.

Materials:

  • Methyl(oxan-3-ylmethyl)amine

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/MS system

Experimental Workflow:

Caption: Workflow for the forced degradation study of Methyl(oxan-3-ylmethyl)amine.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl(oxan-3-ylmethyl)amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.

      • Store one set of samples at room temperature and another at 60°C for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis:

      • To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.

      • Store one set of samples at room temperature and another at 60°C for the same time points as the acid hydrolysis.

    • Oxidative Degradation:

      • To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.

      • Store the samples at room temperature, protected from light, for the defined time points.

    • Thermal Degradation:

      • Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C for the defined time points.

    • Photostability:

      • Expose a sample of the solid compound and the stock solution to light conditions as specified in the ICH Q1B guideline. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.[18][19][20]

Data Interpretation:

  • Purity: Monitor the peak area of the parent compound to determine the extent of degradation.

  • Degradation Products: Identify any new peaks that appear in the chromatograms of the stressed samples. Use the mass spectrometry data to propose structures for the degradation products.

  • Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the compound to confirm that all significant degradation products are being detected.

Potential Degradation Pathways

Based on the chemical structure of Methyl(oxan-3-ylmethyl)amine, the following degradation pathways can be hypothesized:

Degradation_Pathways cluster_acid Acidic Conditions cluster_base_ox Basic/Oxidative Conditions A1 Methyl(oxan-3-ylmethyl)amine Acid (H⁺) A2 Protonated Amine [C₁₀H₂₂NO]⁺ A1:f1->A2:f0 Protonation A3 Ring-Opened Product e.g., 1-(methylamino)hexane-2,6-diol A1:f1->A3:f0 Ring-Opening (Strong Acid, Heat) B1 Methyl(oxan-3-ylmethyl)amine Base/Oxidant B2 N-Oxide C₁₀H₂₁NO₂ B1:f1->B2:f0 Oxidation B3 N-dealkylated products Oxan-3-ylmethylamine or Methylamine B1:f1->B3:f0 N-Dealkylation

Caption: Hypothesized degradation pathways for Methyl(oxan-3-ylmethyl)amine.

Part 3: Data Summary and Interpretation

The results from the forced degradation study should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for Methyl(oxan-3-ylmethyl)amine

Stress ConditionReagentTemperatureDuration% DegradationMajor Degradation Products (Proposed)
Acid Hydrolysis 0.1 N HClRoom Temp72 h< 5%-
1 N HCl60°C24 h~15%Ring-opened diol
Base Hydrolysis 0.1 N NaOHRoom Temp72 h< 2%-
1 N NaOH60°C72 h< 5%-
Oxidation 3% H₂O₂Room Temp24 h~10%N-oxide
30% H₂O₂Room Temp8 h> 50%N-oxide, N-dealkylated products
Thermal Solid80°C72 h< 2%-
Solution80°C72 h< 5%-
Photostability ICH Q1BAmbient-< 2%-

Interpretation of Results:

  • Acidic Conditions: Significant degradation is observed under strong acidic conditions with heat, likely due to the acid-catalyzed ring-opening of the oxane moiety.[2][21]

  • Basic Conditions: The compound is relatively stable under basic conditions, with minimal degradation observed even at elevated temperatures.

  • Oxidative Conditions: Methyl(oxan-3-ylmethyl)amine is susceptible to oxidative degradation, with the formation of an N-oxide being a likely primary degradation product. Harsher oxidative conditions may lead to N-dealkylation.[6][9]

  • Thermal and Photostability: The compound demonstrates good stability under thermal and photolytic stress.

References

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8).
  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Pharmacy Board of Sierra Leone.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Labor
  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products - World Health Organiz
  • Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority.
  • Amines - NCERT.
  • Amine - Reactions, Synthesis, Properties - Britannica. (2025, December 5).
  • What are the chemical reactions of amines?
  • How do amines act as bases - Rawsource. (2024, July 3).
  • Reactions of Amines.
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Forced Degradation Studies | Semantic Scholar. (2016, December 14).
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions | Request PDF - ResearchG
  • A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases - PubMed. (2001, April 11).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox C
  • (PDF)
  • N-Dealkyl
  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or.
  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis | The Journal of Organic Chemistry - ACS Public
  • (PDF)
  • Analytical Chemistry - DergiPark.
  • Hydrolysis of trioxane in dilute acid.
  • N-Dealkyl
  • Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions | Request PDF - ResearchG
  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds - Gelest, Inc.
  • Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed.
  • Bacterial degradation of monocyclic arom
  • What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. (2020, August 17).
  • Ester to Acid - Common Conditions.
  • Experimental and theoretical investigations into the stability of cyclic aminals - PMC - NIH. (2016, October 31).
  • Degradation Pathways | Request PDF - ResearchG
  • Schematic of the side chain degradation mechanism due to hydroxyl...
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchG
  • Atmospheric Degradation of Amines (ADA) | NILU. (2010, March 11).
  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. (2020, May 30).
  • Analytical Methods - RSC Publishing.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH.
  • A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - Analyst (RSC Publishing).
  • Reactions and Mechanisms - Master Organic Chemistry.
  • AlMe3-Promoted Formation of Amides from Acids and Amines - ResearchG
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH.

Sources

Optimization

Preventing degradation of Methyl(oxan-3-ylmethyl)amine during workup

Introduction Methyl(oxan-3-ylmethyl)amine is a valuable building block in pharmaceutical and materials science, combining the features of a secondary aliphatic amine and a cyclic ether (oxane, also known as tetrahydropyr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl(oxan-3-ylmethyl)amine is a valuable building block in pharmaceutical and materials science, combining the features of a secondary aliphatic amine and a cyclic ether (oxane, also known as tetrahydropyran or THP). While robust, this bifunctional nature presents specific challenges during reaction workup. Degradation can lead to reduced yields, complex impurity profiles, and difficulties in purification. This guide provides in-depth troubleshooting advice and preventative protocols to help researchers maintain the integrity of Methyl(oxan-3-ylmethyl)amine throughout the workup process.

Understanding the Molecule's Instability

The key to preventing degradation lies in understanding the two potential points of failure in the molecule's structure under common workup conditions:

  • The Secondary Amine: The nitrogen atom's lone pair of electrons makes it basic and nucleophilic.[1][2] This site is highly susceptible to oxidation , especially when exposed to air (oxygen), residual oxidants from the reaction, or even trace metal ions, which can catalyze oxidation.[3][4] This can lead to the formation of N-oxides or other colored impurities.[5][6]

  • The Oxane (THP) Ring: The ether linkage in the tetrahydropyran ring is generally stable to bases and nucleophiles but is labile under acidic conditions .[7][8] Protonation of the ether oxygen facilitates ring-opening hydrolysis, which can lead to undesired diol impurities.[8]

Troubleshooting Guide: Diagnosing Workup Failures

This section addresses common problems encountered during the workup of Methyl(oxan-3-ylmethyl)amine in a question-and-answer format.

Q1: My yield is significantly lower than expected after an acidic wash. What happened to my product?

A1: The most likely cause is the loss of your product into the acidic aqueous layer. As a basic amine, Methyl(oxan-3-ylmethyl)amine is protonated by the acid to form a water-soluble ammonium salt, which is then extracted from the organic phase.[1][9] A secondary, though less common, cause could be acid-catalyzed degradation of the oxane ring if harsh acidic conditions (e.g., concentrated acid, prolonged exposure) were used.[7][8]

  • Validation: Check the pH of the aqueous layer from your wash. If it is strongly acidic, it likely contains your protonated product. You can confirm this by basifying a small sample of the aqueous layer with NaOH and observing for the formation of an organic-soluble product that can be extracted and analyzed (e.g., by TLC or LC-MS).

  • Solution: To recover your product, combine all acidic aqueous layers, cool them in an ice bath, and carefully basify with a strong base (e.g., 2M NaOH) to a pH > 11. Then, extract the deprotonated amine back into an organic solvent like dichloromethane or ethyl acetate.[9]

Q2: After purification, my final product has a yellow or brown tint. What are these colored impurities?

A2: Colored impurities in amines are frequently the result of air oxidation.[6][10] The secondary amine is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by heat, light, or the presence of trace metal ions.[3] This leads to the formation of highly conjugated, colored byproducts.

  • Prevention:

    • Inert Atmosphere: During workup and solvent removal (rotoevaporation), blanket the solution with an inert gas like nitrogen or argon to minimize contact with air.[10]

    • Avoid Overheating: Concentrate your product solution at the lowest feasible temperature.

    • Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from residual metal catalysts), consider a wash with a dilute aqueous solution of a chelating agent like EDTA.

Q3: My NMR/LC-MS shows an unexpected new peak with a higher mass after the workup. What could this be?

A3: This often points to the formation of an N-oxide . The mass increase would correspond to the addition of an oxygen atom (+16 Da). N-oxides are common byproducts from the oxidation of secondary and tertiary amines.[3][5][11] This can happen if residual oxidizing agents from a prior reaction step were not adequately quenched before workup.

  • Prevention & Solution:

    • Thorough Quenching: Ensure any oxidizing agents (e.g., peroxides, m-CPBA) are fully quenched before starting the aqueous workup. A common method is to add a reducing agent like aqueous sodium thiosulfate or sodium sulfite until a negative peroxide test (e.g., with starch-iodide paper) is achieved.

    • Storage: Store the final compound under an inert atmosphere and protected from light to prevent slow oxidation over time.

Q4: I performed a standard acid/base extraction, but my final product is contaminated with a new, more polar impurity. What went wrong?

A4: This impurity is likely a ring-opened byproduct, such as a 5-hydroxy-aldehyde or related species, resulting from the cleavage of the oxane ether linkage under acidic conditions.[8][12] While THP ethers are generally stable to mild acids for short periods, prolonged exposure or the use of strong acids can cause hydrolysis.[7]

  • Validation: The impurity will likely have a significantly different polarity on TLC and may show characteristic alcohol (-OH) and possibly aldehyde (-CHO) signals in the NMR or IR spectrum.

  • Preventative Protocol:

    • Use milder acids for extraction, such as 10% aqueous citric acid or saturated ammonium chloride, instead of strong acids like HCl.[9]

    • Minimize the contact time between the organic layer and the acidic aqueous phase. Perform the wash quickly and move to the next step.

    • Keep the temperature low during the acidic wash by performing the extraction in a separatory funnel placed in an ice bath.

Preventative Protocols & Best Practices

Adhering to the following protocols will minimize the risk of degradation during workup.

Protocol 1: Standard Workup for a Basic Amine Product

This protocol is designed to isolate Methyl(oxan-3-ylmethyl)amine while removing acidic or neutral impurities.

  • Initial Quench (if applicable): Cool the reaction mixture in an ice bath. Slowly add a quenching agent to neutralize any reactive reagents. Self-Validation: Ensure the quench is complete before proceeding (e.g., negative peroxide test, cessation of gas evolution).

  • Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to break up emulsions and remove bulk water.

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotoevaporation), maintaining a low bath temperature (<40 °C). Best Practice: Introduce a gentle stream of nitrogen or argon into the flask during evaporation to prevent air exposure.

Protocol 2: Acidic Extraction for Purification

This protocol is used when you need to separate your basic amine product from non-basic organic impurities.

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Extraction: Transfer to a separatory funnel and extract with a mild aqueous acid, such as 1 M citric acid. Repeat the extraction 2-3 times. Self-Validation: Combine the aqueous layers. The product is now in this phase as its water-soluble salt.

  • Wash Remaining Organics: The organic layer, containing neutral impurities, can be washed with brine and then discarded.

  • Basification & Recovery: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the pH is > 11.

  • Back-Extraction: Extract the liberated free amine back into a fresh organic solvent (e.g., dichloromethane, 3x).

  • Final Workup: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure as described in Protocol 1.

Visualizing Degradation & Troubleshooting

The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting.

DegradationPathways cluster_amine Amine Core cluster_degradation Degradation Products Molecule Methyl(oxan-3-ylmethyl)amine N_Oxide N-Oxide Impurity (+16 Da) Molecule->N_Oxide Air (O₂) / Oxidants [Metal Catalysis] RingOpened Ring-Opened Products (e.g., Hydroxy-aldehyde) Molecule->RingOpened Strong Acid (H⁺) [Hydrolysis]

Caption: Key degradation pathways for Methyl(oxan-3-ylmethyl)amine.

TroubleshootingWorkflow Start Problem Observed During Workup LowYield Low Yield After Acid Wash? Start->LowYield ColoredProduct Product is Colored (Yellow/Brown)? Start->ColoredProduct NewPeak New Polar Impurity in NMR/LC-MS? Start->NewPeak Sol_LowYield Probable Loss to Aqueous Layer. Recover by basifying aqueous phase and re-extracting. LowYield->Sol_LowYield Yes Sol_Colored Probable Air Oxidation. Use inert atmosphere and low temperatures. ColoredProduct->Sol_Colored Yes Sol_NewPeak Probable Ring-Opening. Use milder acid (citric acid) and minimize contact time. NewPeak->Sol_NewPeak Yes

Caption: Decision tree for troubleshooting common workup issues.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify Methyl(oxan-3-ylmethyl)amine? A: Yes, but with caution. The basic amine can interact strongly with the acidic silica gel, leading to streaking and poor separation.[6] It is highly recommended to neutralize the silica by pre-treating your column solvent system with a small amount of a volatile base, such as triethylamine (~0.5-1% v/v), or by using commercially available basic alumina.

Q: What is the best way to store the purified compound? A: For long-term stability, store Methyl(oxan-3-ylmethyl)amine in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at low temperature (e.g., in a refrigerator at 4 °C), and protected from light.

Q: Is it better to perform an acidic wash with HCl or citric acid? A: For a molecule with an acid-sensitive group like the oxane ring, a milder organic acid like citric acid is strongly preferred over a strong mineral acid like HCl.[9] Citric acid is sufficiently acidic to protonate the amine for extraction but poses a much lower risk of causing hydrolysis of the ether.

Q: My reaction was a reduction using LiAlH₄. What is the proper quenching procedure before workup? A: A Fieser workup is standard. Cool the reaction mixture to 0 °C. Cautiously and sequentially add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass (in g) of LiAlH₄ used. Stir vigorously until a granular white precipitate forms, which can then be filtered off. This procedure safely quenches the excess hydride and precipitates the aluminum salts, simplifying the subsequent aqueous extraction.

Summary of Key Parameters

ParameterRecommended ConditionRationale
pH for Extraction > 11 (for free amine) or < 4 (for salt)To ensure the amine is fully deprotonated (organic soluble) or protonated (water soluble).
Aqueous Wash (Acidic) 1 M Citric Acid or sat. NH₄ClMildly acidic to extract the amine without cleaving the oxane ring.[9]
Aqueous Wash (Basic) Saturated NaHCO₃ or K₂CO₃To remove acidic byproducts.
Atmosphere Inert (Nitrogen or Argon)Prevents air oxidation of the secondary amine.[10]
Temperature Keep below 40 °C during concentrationMinimizes thermal degradation and oxidation rates.

References

  • Gorrod, J. W. (1978). Metabolic N-Oxidation of Primary and Secondary Aliphatic Medicinal Amines. Mechanisms of Oxidizing Enzymes.
  • Unknown Author. Oxidation of Secondary and Primary Amines. SlideShare.
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]

  • Wikipedia. Amine oxide. Available from: [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Available from: [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. Available from: [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]

  • Frontiers in Chemistry. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available from: [Link]

  • Reddit. (2024). Amine workup. Available from: [Link]

  • ResearchGate. (a) N-oxidation mechanism illustrated in an aliphatic nitrogen, (b).... Available from: [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Available from: [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Available from: [Link]

  • Molecules. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available from: [Link]

  • University of Texas at Austin. Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂. Available from: [Link]

  • Patsnap Eureka. (2025). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. Available from: [Link]

  • Wikipedia. Tetrahydropyran. Available from: [Link]

  • OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • PubChem. methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(... Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Available from: [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Available from: [Link]

  • ResearchGate. (2025). Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. Available from: [Link]

  • National Energy Technology Laboratory. (2021). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). Available from: [Link]

  • PubChem. 3-methyl-N-(oxan-4-yl)piperidin-4-amine. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. (2025). Synthesis of Secondary Amines. Available from: [Link]

  • YouTube. (2019). synthesis of secondary amines. Available from: [Link]

  • ACS Omega. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Available from: [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available from: [Link]

  • Industrial & Engineering Chemistry Research. (2013). Inhibitors of Monoethanolamine Oxidation in CO2 Capture Processes. Available from: [Link]

  • Clean Energy. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Available from: [Link]

  • Environmental Science & Technology. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available from: [Link]

  • University Blog Service. Amine Oxidation in Carbon Dioxide Capture by Aqueous Scrubbing. Available from: [Link]

  • PubChem. Methyl (oxan-4-yl)acetate. Available from: [Link]

  • PubChem. Methylamine. Available from: [Link]compound/6329)

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl(oxan-3-ylmethyl)amine Salts

Welcome to the technical support center for the crystallization of Methyl(oxan-3-ylmethyl)amine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Methyl(oxan-3-ylmethyl)amine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structural features of Methyl(oxan-3-ylmethyl)amine, a chiral cyclic amine, can present specific challenges during salt formation and crystallization. This document aims to provide a logical framework for overcoming these hurdles, grounded in established principles of physical and organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations before attempting to crystallize a salt of Methyl(oxan-3-ylmethyl)amine?

A1: Before proceeding with crystallization, a thorough understanding of the parent amine's properties is crucial. Methyl(oxan-3-ylmethyl)amine is a secondary amine with a chiral center. Key considerations include:

  • Purity of the Free Base: Impurities can significantly hinder crystallization or lead to the formation of undesirable crystal forms.[1] Ensure the starting amine is of high purity (>98%).

  • pKa of the Amine and Counterion: For successful salt formation, a pKa difference of at least 2-3 units between the amine and the acidic counterion is generally recommended to ensure complete proton transfer.[2]

  • Chirality: As a chiral compound, there's a possibility of forming either a racemic compound or a conglomerate. This will influence the choice of crystallization strategy, especially if a single enantiomer is desired. Diastereomeric salt crystallization is a common technique for separating enantiomers of chiral amines.[3]

Q2: My attempt to form a salt resulted in an oil or a gummy precipitate instead of crystals. What is happening and how can I fix it?

A2: This phenomenon, often referred to as "oiling out," is a common issue when crystallizing amine salts.[1] It occurs when the salt has a low melting point or is highly soluble in the chosen solvent system, leading to a liquid-liquid phase separation instead of crystallization. To address this, you can:

  • Change the Solvent System: Experiment with solvents of varying polarity. A solvent that is too "good" will prevent precipitation, while a solvent that is too "poor" may cause the salt to crash out as an amorphous solid. A mixture of a good solvent and a poor solvent (anti-solvent) often yields the best results.

  • Slow Down the Crystallization Process: Rapid cooling or rapid addition of an anti-solvent can favor the formation of oils. Try slower cooling rates or a vapor diffusion setup.

  • Increase the Concentration: In some cases, a higher concentration can favor nucleation and crystal growth over oiling out.

  • Screen Different Counterions: The nature of the counterion has a significant impact on the salt's properties. Some counterions are more prone to forming crystalline salts than others.

Q3: I've formed a crystalline salt, but I'm concerned about polymorphism. How can I screen for different crystal forms?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs can have different solubilities, stabilities, and bioavailability. A basic polymorphism screen for your Methyl(oxan-3-ylmethyl)amine salt should involve:

  • Crystallization from a Variety of Solvents: Different solvents can favor the formation of different polymorphs.

  • Varying Crystallization Conditions: Experiment with different temperatures, cooling rates, and levels of supersaturation.

  • Slurry Experiments: Stirring a suspension of the solid in different solvents at various temperatures can facilitate the conversion to the most stable polymorph.

  • Characterization: Use techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize different solid forms.

Q4: How do I choose the right counterion for my Methyl(oxan-3-ylmethyl)amine?

A4: The selection of a suitable counterion is a critical step in salt screening.[4] The ideal counterion will form a stable, crystalline salt with desirable physicochemical properties. A good starting point is to screen a variety of pharmaceutically acceptable acids with a range of pKa values and structural diversity. Common choices include:

  • Inorganic Acids: Hydrochloride, hydrobromide, sulfate. The hydrochloride salt is often a good starting point for amines.[5]

  • Simple Carboxylic Acids: Acetate, fumarate, maleate.

  • Sulfonic Acids: Mesylate, tosylate.

  • Chiral Acids for Resolution: Tartaric acid, mandelic acid, or dibenzoyltartaric acid can be used if separation of enantiomers is desired.[6]

Troubleshooting Guide for Crystallization of Methyl(oxan-3-ylmethyl)amine Salts

This section provides a more detailed, problem-oriented approach to overcoming common challenges.

Problem 1: No Crystal Formation
Symptom Probable Cause(s) Recommended Solutions
Clear solution remains upon cooling/solvent evaporation. 1. Insufficient Supersaturation: The concentration of the salt is below its solubility limit in the chosen solvent. 2. High Solubility of the Salt: The salt is simply too soluble in the selected solvent. 3. Kinetic Barrier to Nucleation: The energy barrier for the initial formation of crystal nuclei is too high.1. Increase Concentration: Gently evaporate some of the solvent or start with a more concentrated solution. 2. Change Solvent/Add Anti-solvent: Switch to a solvent in which the salt is less soluble, or slowly add an anti-solvent (a solvent in which the salt is poorly soluble) to a solution of the salt in a good solvent. 3. Induce Nucleation:     - Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.     - Seeding: Add a few seed crystals of the desired salt if available.     - Ultrasonication: Briefly place the solution in an ultrasonic bath to provide energy for nucleation.
Solution becomes cloudy but no crystals form. 1. Amorphous Precipitation: The salt is "crashing out" of solution as a non-crystalline, amorphous solid. This often happens with rapid changes in conditions.1. Slower Cooling/Anti-solvent Addition: Decrease the cooling rate or add the anti-solvent more slowly to allow for ordered crystal growth. 2. Use a Solvent System that Promotes Slower Crystallization: For example, vapor diffusion of an anti-solvent into the solution can be very effective.
Problem 2: Formation of an Oil or Gum
Symptom Probable Cause(s) Recommended Solutions
A second liquid phase (oil) separates from the solution. 1. Low Melting Point of the Salt: The salt's melting point may be below the crystallization temperature. 2. High Solubility in the Solvent: The salt is too soluble, leading to liquid-liquid phase separation instead of solid-liquid separation.[1] 3. Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.1. Lower the Crystallization Temperature: If practical, try crystallizing at a lower temperature. 2. Change the Solvent System: Move to a less polar solvent system to decrease solubility. 3. Screen Different Counterions: Some counterions will form salts with higher melting points and better crystallinity. 4. Purify the Starting Amine: Ensure the Methyl(oxan-3-ylmethyl)amine free base is of the highest possible purity. 5. Trituration: Try adding a poor solvent to the oil and stirring vigorously. This can sometimes induce crystallization.
Problem 3: Poor Crystal Quality
Symptom Probable Cause(s) Recommended Solutions
Formation of very small needles or a fine powder. 1. Rapid Crystallization: High levels of supersaturation lead to rapid nucleation and the formation of many small crystals.1. Slow Down Crystallization: Use a slower cooling rate, slower anti-solvent addition, or a vapor diffusion method. 2. Reduce Supersaturation: Start with a slightly less concentrated solution. 3. Temperature Cycling: Sometimes, cycling the temperature up and down slightly can encourage the growth of larger crystals at the expense of smaller ones (Ostwald ripening).
Crystals are clumped together or aggregated. 1. High Nucleation Rate: Too many crystals forming at once can lead to intergrowth.1. Reduce the Number of Nucleation Sites: Use a clean, smooth flask and filter the solution before crystallization to remove any particulate matter. 2. Control Stirring: In some cases, gentle stirring can help, but vigorous stirring can promote secondary nucleation. Experiment with different agitation levels.

Experimental Protocol: Salt Screening and Crystallization

This protocol provides a general workflow for screening counterions and identifying initial crystallization conditions for Methyl(oxan-3-ylmethyl)amine.

Materials:

  • High-purity Methyl(oxan-3-ylmethyl)amine

  • A selection of acidic counterions (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid)

  • A range of solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, acetonitrile, water)

  • Small-scale crystallization vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Methyl(oxan-3-ylmethyl)amine in a suitable solvent (e.g., 100 mg/mL in isopropanol).

    • Prepare stock solutions of the acidic counterions at an equimolar concentration in the same solvent.

  • Salt Formation:

    • In a crystallization vial, combine an equimolar amount of the amine stock solution and a counterion stock solution.

    • Stir the mixture at room temperature for a few hours to allow for salt formation.

  • Crystallization Screening:

    • Slow Evaporation: Leave the vial loosely capped to allow the solvent to evaporate slowly at room temperature.

    • Slow Cooling: Heat the vial to dissolve any precipitate, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Anti-solvent Addition: To the clear salt solution, slowly add an anti-solvent dropwise until turbidity persists. Then, add a small amount of the good solvent to redissolve the turbidity and allow the solution to stand.

  • Isolation and Analysis:

    • If crystals form, isolate them by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Analyze the solid by PXRD, DSC, and TGA to confirm crystallinity and identify the solid form.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start Crystallization Experiment result Observe Outcome start->result no_solid No Solid Forms (Clear Solution) result->no_solid No Precipitation oil_gum Oil/Gum Forms result->oil_gum Liquid-Liquid Separation poor_crystals Poor Quality Crystals result->poor_crystals Fine Powder/Needles good_crystals Good Quality Crystals result->good_crystals Success action1 Increase Concentration Add Anti-solvent Induce Nucleation (Scratch/Seed) no_solid->action1 Probable Cause: Insufficient Supersaturation action2 Change Solvent Lower Temperature Screen New Counterion Purify Starting Material oil_gum->action2 Probable Cause: High Solubility / Low M.P. action3 Slow Down Crystallization (Cooling/Addition Rate) Reduce Concentration poor_crystals->action3 Probable Cause: Rapid Nucleation end_point Analyze Solid Form (PXRD, DSC, TGA) good_crystals->end_point Proceed to Characterization action1->result Re-evaluate action2->result Re-evaluate action3->result Re-evaluate

Caption: Decision workflow for troubleshooting common crystallization problems.

References

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dong, J., et al. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. Retrieved from [Link]

  • Fysikopoulos, E., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Gicquel, P., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-3-(oxan-2-ylmethoxy)oxan-4-amine. Retrieved from [Link]

  • ResearchGate. (2022). Recent advances in the field of chiral crystallization. Retrieved from [Link]

  • CatSci Ltd. (n.d.). The Physical Chemistry of Salt Screening. Retrieved from [Link]

  • Akitsu, T., et al. (2020). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Molecules. Retrieved from [Link]

  • ResearchGate. (2021). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • Steendam, R. R. E., et al. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. PMC. Retrieved from [Link]

  • Barbour, L. J., et al. (2018). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Case Studies of Amine Sweetening Corrosion Incidents. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl(oxan-3-ylmethyl)amine (C7H15NO). Retrieved from [Link]

  • MDPI. (2023). Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. Retrieved from [Link]

  • ResearchGate. (2021). Amine system problems arising from heat stable salts and solutions to improve system performance. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methylamine (CAS 74-89-5). Retrieved from [Link]

  • LookChem. (n.d.). High-Purity Dicoco Methyl Amine (CAS 61788-62-3). Retrieved from [Link]

  • Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative.

Sources

Optimization

Improving the regioselectivity of reactions involving Methyl(oxan-3-ylmethyl)amine

Welcome to the Technical Support Center for Methyl(oxan-3-ylmethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl(oxan-3-ylmethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile secondary amine. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate the intricacies of regioselectivity and achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

Methyl(oxan-3-ylmethyl)amine presents unique challenges in achieving high regioselectivity due to the presence of multiple reactive sites. The secondary amine is nucleophilic, and various C-H bonds on the N-methyl group, the methylene bridge, and the oxane ring can be susceptible to functionalization under different reaction conditions. Understanding the interplay of steric and electronic factors is paramount to controlling where a reaction occurs. This guide provides a structured approach to troubleshooting common regioselectivity issues through a series of frequently asked questions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: N-Functionalization vs. C-H Functionalization

Question 1: My N-alkylation of Methyl(oxan-3-ylmethyl)amine is giving low yields and a mixture of products, including what appears to be C-H alkylation. What's going wrong?

Answer: This is a common issue arising from the competition between N-alkylation and C-H functionalization. The secondary amine is a good nucleophile, but under certain conditions, particularly with strong bases or transition metal catalysts, deprotonation of adjacent C-H bonds can occur, leading to undesired side reactions.[1]

Troubleshooting Steps:

  • Re-evaluate Your Base: For N-alkylation, a non-nucleophilic, sterically hindered base is often preferred to minimize competitive deprotonation of the C-H bonds alpha to the nitrogen. Bases like diisopropylethylamine (DIPEA) or proton sponge are excellent choices. If you are using a stronger, less hindered base like an alkoxide, consider switching.[2]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO can favor SN2 reactions at the nitrogen, while less polar solvents might favor radical or C-H activation pathways.

  • Temperature Control: Higher temperatures can promote undesired side reactions. Try running your reaction at a lower temperature for a longer period.

  • Protecting Group Strategy: If direct N-alkylation remains problematic, consider protecting the amine with a group that can be easily removed later. Carbamate protecting groups like Boc or Cbz are particularly effective at deactivating the nitrogen nucleophilicity, allowing for selective functionalization at other positions if desired, or for preventing over-alkylation.[3][4][5]

Section 2: Regioselective Acylation

Question 2: I'm trying to perform a regioselective acylation on Methyl(oxan-3-ylmethyl)amine, but I'm observing O-acylation on the oxane ring in addition to the expected N-acylation. How can I improve the N-selectivity?

Answer: While N-acylation is generally favored due to the higher nucleophilicity of the amine compared to the ether oxygen, O-acylation can occur, especially under harsh conditions or with highly reactive acylating agents. The ether oxygen of the oxane ring can be cleaved and subsequently acylated under strongly acidic conditions.[6]

Troubleshooting Workflow:

start Low N-Acylation Selectivity cond1 Are you using a strong acid catalyst? start->cond1 sol1 Switch to a non-acidic catalyst like DMAP or use a mild base (e.g., pyridine, triethylamine) to scavenge acid byproducts. cond1->sol1 Yes cond2 Is your acylating agent highly reactive (e.g., acyl halide)? cond1->cond2 No path1_yes Yes path1_no No end Improved N-Acylation Selectivity sol1->end sol2 Consider using a less reactive acylating agent, such as an acid anhydride, in the presence of a mild base. cond2->sol2 Yes cond3 Is the reaction temperature elevated? cond2->cond3 No path2_yes Yes path2_no No sol2->end sol3 Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred N-acylation. cond3->sol3 Yes cond3->end No path3_yes Yes path3_no No

Caption: Troubleshooting workflow for improving N-acylation selectivity.

Detailed Protocol for Highly N-Selective Acylation:

  • Reactant Preparation: Dissolve Methyl(oxan-3-ylmethyl)amine (1.0 eq) and a mild base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetic anhydride, 1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Controlling Regioselectivity in C-H Functionalization

Question 3: I want to selectively functionalize the C-H bonds of the N-methyl group. How can I direct the reaction to this position over the methylene bridge or the oxane ring?

Answer: Achieving regioselectivity in C-H functionalization is challenging but can be controlled through the use of directing groups or by exploiting subtle differences in bond dissociation energies and steric accessibility.[7][8]

Strategies for Directing C-H Functionalization:

StrategyPrincipleKey Considerations
Directing Groups A functional group is temporarily installed to chelate to a metal catalyst and direct it to a specific C-H bond.[9][10]The choice of directing group is crucial and depends on the desired transformation. For example, a picolinamide directing group can facilitate ortho-C-H functionalization on an aromatic ring, and similar principles can be applied to aliphatic systems.[11]
Photocatalysis Photocatalytic methods can generate radicals at specific positions based on electronic properties.[12] Electron-deficient aminium radicals can abstract the most electron-rich hydrogen atom.[12]The regioselectivity can sometimes be tuned by altering the photocatalyst, solvent, or additives.[12]
Steric Hindrance The less sterically hindered C-H bonds of the N-methyl group may be more accessible to bulky reagents or catalysts compared to the C-H bonds on the more substituted oxane ring.[13][14]This is highly dependent on the specific reaction and the size of the catalyst/reagent.

Conceptual Workflow for Directed C-H Functionalization:

start Desire for N-Methyl C-H Functionalization step1 Introduce a Removable Directing Group (e.g., Picolinamide) onto the Amine Nitrogen start->step1 step2 Perform Transition Metal-Catalyzed C-H Activation Reaction step1->step2 step3 The Directing Group Chelates the Metal, Positioning it in Proximity to the N-Methyl C-H Bonds step2->step3 step4 Selective Functionalization of the N-Methyl Group Occurs step3->step4 step5 Remove the Directing Group to Yield the Desired Product step4->step5

Caption: Conceptual workflow for directing group-assisted C-H functionalization.

Section 4: Protecting Group Strategies

Question 4: When should I consider using a protecting group for the secondary amine, and which one should I choose?

Answer: Protecting the secondary amine is advisable when you want to perform a reaction at another site in the molecule and the nucleophilic or basic nature of the amine would interfere.[3][4] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[3][4]

Decision Tree for Amine Protecting Group Selection:

start Need to Protect the Secondary Amine cond1 Reaction Conditions are Strongly Acidic? start->cond1 sol1 Use an Fmoc group (stable to acid, cleaved by base). cond1->sol1 Yes cond2 Reaction Conditions are Basic? cond1->cond2 No path1_yes Yes path1_no No sol2 Use a Boc group (stable to base, cleaved by acid). cond2->sol2 Yes cond3 Reaction involves Catalytic Hydrogenation? cond2->cond3 No path2_yes Yes path2_no No sol3 Use a Boc or Fmoc group (stable to hydrogenation). cond3->sol3 Yes end Consider a Cbz group (cleaved by hydrogenation). cond3->end No path3_yes Yes path3_no No

Caption: Decision tree for selecting an appropriate amine protecting group.

Protocol for Boc Protection of Methyl(oxan-3-ylmethyl)amine:

  • Dissolution: Dissolve Methyl(oxan-3-ylmethyl)amine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and a base like triethylamine (1.2 eq) or sodium bicarbonate if using an aqueous solvent system.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: If using an organic solvent, wash the reaction mixture with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used without further purification, or it can be purified by column chromatography if necessary.

References

  • BenchChem. (n.d.). Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols.
  • Dutta, S., & Li, B. (2021). C–H Bond Functionalization of Amines: A Graphical Overview of Diverse Methods. Synlett, 32(15), 1471-1507.
  • Fallan, C., & O'Duill, M. (2020). Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry, 18(36), 7076-7087.
  • Twilton, J., Le, C., & MacMillan, D. W. (2017). Regioselective, Photocatalytic α–Functionalization of Amines. Journal of the American Chemical Society, 139(38), 13271-13274.
  • Simons, B., & Daugulis, O. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(15), 5740-5784.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Mondal, S., & Guntreddi, T. (2018).
  • Vasella, A., & Wrodnigg, T. M. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic Letters, 17(16), 4070-4073.
  • Kumar, A., & Kumar, V. (2016). Classical-Reaction-Driven Stereo- And Regioselective C(sp3)−H Functionalization of Aliphatic Amines. The Chemical Record, 16(3), 1477-1488.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2019). Practical and regioselective amination of arenes using alkyl amines.
  • Ros, A., & Ugalde, J. M. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(10), 14321-14333.
  • Kim, J., & Chang, S. (2017). Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules.
  • Ros, A., & Ugalde, J. M. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(10), 14321-14333.
  • Wang, D. H., & Daugulis, O. (2016). From Reactivity and Regioselectivity to Stereoselectivity: An Odyssey of Designing PIP Amine and Related Directing Groups for C—H Activation. Accounts of Chemical Research, 49(6), 1168-1178.
  • Sharma, S., & Han, S. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, 50(9), 2154-2166.
  • University of Wisconsin-Madison. (n.d.). Reactions of Amines.
  • Chemistry LibreTexts. (2021). 12.1: Reactions of Ethers.
  • Powers, D. C., & Baran, P. S. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(23), 4836-4841.
  • Koralewski, M. A., & Penczek, S. (2025). Relative basicities of cyclic ethers and esters.
  • Wikipedia. (n.d.). Steric effects.
  • YouTube. (2025). Basicity of amines and electronic effect.
  • Michigan State University. (n.d.). Amine Reactivity.
  • Zhang, X., & Liu, Y. (2018). A computational study of the mechanism of the photocyclization reaction of α-methylamino ketone. RSC Advances, 8(30), 16646-16653.
  • Ushakov, D. B., Plutschack, M. B., Gilmore, K., & Seeberger, P. H. (2015). Factors influencing the regioselectivity of the oxidation of asymmetric secondary amines with singlet oxygen. Chemistry, 21(17), 6528-6534.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • Beilstein-Institut. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2530-2541.
  • Beyeh, N. K., & Rissanen, K. (2021). Electrostatic Potential Field Effects on Amine Macrocyclizations within Yoctoliter Spaces: Supramolecular Electron Withdrawing/Donating Groups. The Journal of Physical Chemistry B, 125(32), 9205-9213.
  • ResearchGate. (2017). N-alkylation of secondary amine?. Retrieved from [Link]

  • Noble, A., & MacMillan, D. W. C. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Science, 13(26), 7634-7647.
  • ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Retrieved from [Link]

  • Jamison, C. R., & Jacobsen, E. N. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au, 6(1), 146-156.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • Curtis, N. F. (2022). Compounds of amine-substituted cyclic amines: synthesis and structures. Australian Journal of Chemistry, 75(7), 439-466.
  • Cui, Y., et al. (2020). Novel eco-friendly solution for the regioselective acetylation of per-O-TMS carbohydrates.
  • ResearchGate. (2018). Experimental and theoretical study on the kinetics and mechanism of the amine‑catalyzed reaction of oxiranes with carboxylic acids. Retrieved from [Link]

  • PubMed. (1995). Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents. Retrieved from [Link]

  • Georg, G. I., & Aube, J. (2015). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H). Tetrahedron Letters, 56(43), 5874-5877.
  • Seeberger, P. H., & Delbianco, M. (2017). Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst – application to saponin synthesis. Organic Chemistry Frontiers, 4(12), 2423-2427.
  • ResearchGate. (2025). Regioselective Synthesis of Methyl-Substituted Adamantanes for Promoting Oxidation Stability of High-Density Fuel. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2015). Mild and efficient regioselective surfactant catalyzed deacylation of lipophilic 5‐substituted 4‐acyl‐2‐(acylamino)‐Δ2‐1,3,4‐thiadiazolines. Retrieved from [Link]

  • ACS Publications. (2017). Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Flooding in Methylamine Distillation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand column flooding during the distillative refining of methylami...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand column flooding during the distillative refining of methylamines. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental work.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Column Flooding

Column flooding is a critical operational issue in distillation that can lead to decreased separation efficiency, process upsets, and potential equipment damage.[1] It occurs when an excessive amount of liquid accumulates within the column, disrupting the counter-current flow of vapor and liquid.[1] This guide will walk you through the common causes, symptoms, and corrective actions for column flooding in the context of methylamine refining.

What are the Telltale Signs of Column Flooding?

Early detection is crucial to mitigating the effects of flooding.[2] Key indicators to watch for include:

  • Sharp Increase in Differential Pressure: A sudden and significant rise in the pressure difference across a section of the column or the entire column is a primary indicator of flooding.[3][4] This is due to the excessive liquid hold-up restricting vapor flow.

  • Drop in Separation Efficiency: You may observe that the purity of your methylamine product has decreased, indicating that the desired separation is not being achieved.[4]

  • Liquid Carryover: Liquid may be physically carried overhead with the vapor stream, or you might notice liquid exiting the column through unintended pathways.[5]

  • Unstable Operation: Fluctuations in temperature, pressure, and liquid levels are common during a flooding event.[6]

  • Audible and Visual Cues: In columns with sight glasses, you can visually observe the liquid backup and turbulent, chaotic bubbling.[5] In columns without sight glasses, a "boiling" or gurgling sound from within the column can be an indicator.[5]

What Causes a Distillation Column to Flood?

Understanding the root cause is essential for effective troubleshooting. Flooding is typically a result of exceeding the column's hydraulic capacity, which can be triggered by several factors:

  • Excessive Vapor or Liquid Rates: Pushing the column beyond its design capacity by increasing the feed rate or reboiler duty can lead to high vapor velocities that entrain liquid upwards, or high liquid rates that overwhelm the downcomers.[3][7]

  • High Reflux Rate: An excessively high reflux ratio increases the liquid traffic within the column, which can lead to the backup of liquid in the downcomers.[5]

  • Low Reflux Temperature: A low reflux temperature can cause rapid condensation of vapors on the top trays, leading to an overload of liquid.[5]

  • High System Pressure: Increased pressure can restrict the upward flow of vapor, causing liquid to accumulate on the trays.[5]

  • Mechanical Issues: Damaged or improperly designed column internals, such as trays and packings, can obstruct liquid or vapor flow and create localized flooding.[3] Fouling or blockages in the column can also significantly reduce its capacity.[2]

  • Accumulation of Impurities: In methylamine distillation, higher boiling amine impurities can accumulate in certain sections of the column, restricting vapor-liquid traffic and leading to flooding.[8][9]

How Do I Fix a Flooded Column? - A Step-by-Step Protocol

If you suspect your column is flooding, immediate action is required to regain control of the distillation process.

Experimental Protocol: Correcting a Flooding Event

  • Reduce Heat Input: Immediately decrease the heat supply to the reboiler. This will reduce the vapor rate and allow the excess liquid in the column to drain.[5]

  • Decrease Feed Rate: If applicable, reduce the feed rate to the column to lower both the liquid and vapor loads.[5]

  • Adjust Reflux Ratio: Lower the reflux ratio to decrease the amount of liquid being returned to the column.[3]

  • Monitor Differential Pressure: Closely observe the differential pressure across the column. You should see a significant decrease as the flooding subsides.

  • Allow the Column to Stabilize: Give the column sufficient time to return to a stable operating condition before slowly and carefully resuming normal operating parameters.

  • Investigate the Root Cause: Once the immediate issue is resolved, it is critical to investigate the underlying cause of the flooding to prevent recurrence. This may involve reviewing operating data, inspecting column internals, or analyzing feed composition.

How Can I Prevent Column Flooding in the Future?

Proactive measures are key to maintaining efficient and stable distillation operations.

  • Establish and Adhere to Operating Limits: Operate the column within its designed hydraulic limits for vapor and liquid flow rates.

  • Implement Regular Maintenance: Schedule regular inspections and cleaning of column internals to prevent fouling and ensure mechanical integrity.[2]

  • Optimize Operating Parameters: Experiment with and fine-tune operating parameters such as reflux ratio and temperature to find the optimal balance for your specific separation.[5]

  • Utilize Advanced Process Control: Employ modern control systems that can monitor key parameters in real-time and automatically adjust to prevent the onset of flooding.[2]

  • Consider a Purge Stream: In systems where impurities are known to accumulate, implementing a purge stream from the area of concentration can prevent the buildup that leads to flooding.[8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions related to column flooding during methylamine distillation.

Q1: Can foaming be mistaken for flooding?

A1: Yes, foaming and flooding can present with similar symptoms, such as an increased pressure drop. However, foaming is the formation of a stable froth on the liquid surface, often caused by impurities in the feed.[3] While severe foaming can lead to flooding, they are distinct phenomena. A key differentiator is that foaming may be addressed by introducing anti-foaming agents, whereas flooding requires adjustments to the hydraulic load.

Q2: What is "weeping" and how is it different from flooding?

A2: Weeping is the opposite of flooding in terms of vapor flow. It occurs when the vapor velocity is too low to hold the liquid on the trays, causing liquid to leak through the tray perforations.[3][7] This leads to poor vapor-liquid contact and reduced separation efficiency. Flooding is caused by excessive vapor or liquid flow, while weeping is caused by insufficient vapor flow.

Q3: How can I determine the maximum capacity of my distillation column?

A3: The maximum capacity, or flood point, can be estimated using correlations such as the Souders-Brown equation or proprietary correlations from equipment vendors. For existing columns, a controlled test by gradually increasing the vapor and liquid rates while monitoring the differential pressure can help determine the operating limits just before flooding occurs.

Q4: Are packed columns also susceptible to flooding?

A4: Yes, packed columns are also prone to flooding, although the mechanism is slightly different. In packed columns, flooding occurs when the liquid fills the packing material, creating a continuous liquid phase that obstructs vapor flow.[1] The symptoms and corrective actions are generally similar to those for trayed columns.

Q5: Can the composition of the methylamine feed contribute to flooding?

A5: Absolutely. The presence of impurities, especially higher boiling point amines, can lead to their accumulation within the column. This localized increase in concentration can alter the physical properties of the liquid (e.g., viscosity, surface tension) and restrict flow, thereby inducing flooding.[8][9]

Section 3: Data and Visualizations

Typical Operating Parameter Adjustments to Mitigate Flooding
ParameterCorrective ActionRationale
Reboiler Duty DecreaseReduces vapor velocity, allowing entrained liquid to settle.[5]
Feed Rate DecreaseLowers both liquid and vapor loads on the column.[3]
Reflux Ratio DecreaseReduces the internal liquid traffic down the column.[3]
Column Pressure Decrease (if high)Increases the relative volatility and can help vapor flow more freely.[10]
Troubleshooting Workflow for Column Flooding

Flooding_Troubleshooting Observe Observe Symptoms: - High ΔP - Low Efficiency - Liquid Carryover SuspectFlooding Suspect Column Flooding Observe->SuspectFlooding ImmediateActions Immediate Corrective Actions: 1. Reduce Reboiler Duty 2. Decrease Feed Rate 3. Lower Reflux Ratio SuspectFlooding->ImmediateActions Monitor Monitor Column Stability (ΔP, Temp, Levels) ImmediateActions->Monitor Stable Column Stabilized? Monitor->Stable Stable->ImmediateActions No Investigate Investigate Root Cause Stable->Investigate Yes Operational Operational Issue? (Rates, Temp, Pressure) Investigate->Operational Mechanical Mechanical Issue? (Trays, Packing, Fouling) Investigate->Mechanical Optimize Optimize Operating Parameters Operational->Optimize Yes Inspect Schedule Inspection and Maintenance Mechanical->Inspect Yes Resolved Issue Resolved Optimize->Resolved Inspect->Resolved

Caption: A flowchart for diagnosing and resolving column flooding.

References

  • Distillation Column Flooding (How To Prevent It) - Distilmate. [Link]

  • Distillation Column Problems: Identifying and Resolving Key Issues - Sutong Technology. [Link]

  • Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis. [Link]

  • Early Detection of Distillation Column Flooding Conditions - Emerson Automation Experts. [Link]

  • Distillation Column Flooding: Causes and Operating Parameter Adjustments. [Link]

  • Distillation Column Troubleshooting: Flooding, Weeping, And Tray Damage. [Link]

  • Column Flooding - Chembrium. [Link]

  • US Patent US3427228A - Prevention of flooding in a distillation column by control of column top pressure.
  • Methylamine Process Design. [Link]

  • Troubleshooting Distillation Column Malfunctions - Ship & Shore Environmental, Inc. [Link]

  • US Patent US4283254A - Methylamines purification by distill
  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns - Aidic. [Link]

  • Amine Treating Best Operating Practices Resource Guide Searchable Version - Scribd. [Link]

  • METHANOL - Google P
  • Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community. [Link]

  • [Lab 6] Distilling Amines... Again - YouTube. [Link]

  • Amine Stripper Distillation Process | PDF - Scribd. [Link]

  • EP Patent EP0037695B1 - Methylamines purific
  • OSHA Method 40: Methylamine - US EPA. [Link]

Sources

Optimization

Minimizing byproduct formation in Methyl(oxan-3-ylmethyl)amine synthesis

Welcome to the technical support center for the synthesis of Methyl(oxan-3-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl(oxan-3-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Introduction: Navigating the Synthesis of a Key Intermediate

Methyl(oxan-3-ylmethyl)amine is a valuable secondary amine intermediate in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges related to byproduct formation, which can complicate purification and reduce overall yield. The two most common synthetic strategies involve:

  • Reductive Amination: The reaction of oxan-3-carbaldehyde with methylamine, followed by reduction of the resulting imine.

  • Eschweiler-Clarke Methylation: The reaction of (oxan-3-yl)methanamine with formaldehyde and a reducing agent, typically formic acid.

This guide will address specific issues that may arise during these synthetic routes and provide robust solutions to mitigate them.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common byproducts in the synthesis of Methyl(oxan-3-ylmethyl)amine via reductive amination?

The primary byproducts in the reductive amination of oxan-3-carbaldehyde with methylamine are typically:

  • Over-alkylation product (Tertiary Amine): Formation of Dimethyl((oxan-3-yl)methyl)amine. This occurs when the desired secondary amine product reacts further with the aldehyde.

  • Reduced Aldehyde (Alcohol): Reduction of oxan-3-carbaldehyde to (oxan-3-yl)methanol. This is more prevalent if the reducing agent is too reactive or if the imine formation is slow.

  • Unreacted Starting Materials: Residual oxan-3-carbaldehyde and methylamine.

FAQ 2: How can I minimize the formation of the tertiary amine byproduct?

Minimizing the formation of the tertiary amine byproduct, Dimethyl((oxan-3-yl)methyl)amine, is crucial for a clean reaction. Here are some effective strategies:

  • Control Stoichiometry: Use a slight excess of methylamine (1.1-1.5 equivalents) relative to the aldehyde. This helps to ensure the aldehyde preferentially reacts with the more abundant primary amine rather than the secondary amine product.

  • Slow Addition of Reducing Agent: Add the reducing agent portion-wise or as a solution over a period of time. This keeps the concentration of the reducing agent low, favoring the reduction of the more reactive imine of the primary amine over the iminium ion of the secondary amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) for reductive aminations as it is a milder and more selective reducing agent for imines and iminium ions over carbonyls.[1]

FAQ 3: I am observing significant amounts of (oxan-3-yl)methanol in my reaction mixture. What is causing this and how can I prevent it?

The formation of (oxan-3-yl)methanol is a result of the direct reduction of the starting aldehyde, oxan-3-carbaldehyde. This can be caused by:

  • A highly reactive reducing agent: Sodium borohydride (NaBH₄) can readily reduce aldehydes.

  • Slow imine formation: If the formation of the imine is slow, the reducing agent has more opportunity to react with the aldehyde.

To mitigate this:

  • Use a less reactive reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine over the aldehyde.[1]

  • Pre-formation of the imine: Allow the aldehyde and methylamine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the imine to form in sufficient concentration. The progress of imine formation can be monitored by techniques like NMR or IR spectroscopy.

  • pH control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation.

FAQ 4: What are the potential pitfalls of the Eschweiler-Clarke reaction for this synthesis?

The Eschweiler-Clarke reaction, while effective for methylation, can present its own set of challenges:

  • N-Formyl Byproduct: Incomplete reduction can lead to the formation of the N-formyl derivative, N-((oxan-3-yl)methyl)formamide.

  • Reaction Temperature: The reaction is typically heated, and precise temperature control is important.[2] Too high a temperature can lead to decomposition, while too low a temperature will result in a sluggish or incomplete reaction.

  • Excess Reagents: Using a large excess of formaldehyde and formic acid is common but can complicate the workup procedure.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of Methyl(oxan-3-ylmethyl)amine.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inefficient workup and isolation.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Ensure the quality of starting materials. The oxane ring can be sensitive to strongly acidic or basic conditions.[3] 3. Optimize the extraction and purification steps. See the "Purification Strategies" section below.
Presence of a Tertiary Amine Byproduct Over-alkylation of the secondary amine product.- Use a slight excess of methylamine. - Add the reducing agent slowly. - Consider a two-step procedure: isolate the imine before reduction.
Significant Amount of (Oxan-3-yl)methanol Byproduct Direct reduction of the starting aldehyde.- Use a more selective reducing agent like NaBH(OAc)₃. - Pre-form the imine before adding the reducing agent. - Adjust the pH to 5-6 to favor imine formation.
Formation of N-Formyl Byproduct (Eschweiler-Clarke) Incomplete reduction of the intermediate.- Ensure an adequate amount of formic acid is used. - Increase the reaction time or temperature slightly, monitoring for degradation.
Difficult Purification Presence of multiple amine byproducts and unreacted starting materials.- Employ specialized purification techniques as outlined in the "Purification Strategies" section. - Consider using an amine-functionalized silica gel for chromatography.[4]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of oxan-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add a solution of methylamine (1.2 eq) in a compatible solvent (e.g., THF or methanol).

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Eschweiler-Clarke Methylation
  • To (oxan-3-yl)methanamine (1.0 eq), add formic acid (3.0 eq) and formaldehyde (37% aqueous solution, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, or until gas evolution (CO₂) ceases.[5]

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Reaction Pathways

Reductive Amination Workflow

reductive_amination aldehyde Oxan-3-carbaldehyde imine Imine Intermediate aldehyde->imine + Methylamine byproduct_alcohol (Oxan-3-yl)methanol aldehyde->byproduct_alcohol + NaBH(OAc)3 (side reaction) methylamine Methylamine methylamine->imine product Methyl(oxan-3-ylmethyl)amine imine->product + NaBH(OAc)3 reducing_agent NaBH(OAc)3 reducing_agent->product

Caption: Reductive amination of oxan-3-carbaldehyde.

Eschweiler-Clarke Methylation Mechanism

eschweiler_clarke primary_amine (Oxan-3-yl)methanamine iminium_ion Iminium Ion Intermediate primary_amine->iminium_ion + Formaldehyde formaldehyde Formaldehyde formaldehyde->iminium_ion product Methyl(oxan-3-ylmethyl)amine iminium_ion->product + Formic Acid (Hydride Transfer) byproduct_formyl N-formyl byproduct iminium_ion->byproduct_formyl Incomplete Reduction formic_acid Formic Acid formic_acid->product

Caption: Eschweiler-Clarke methylation of (oxan-3-yl)methanamine.

Purification Strategies

The successful isolation of pure Methyl(oxan-3-ylmethyl)amine often requires a thoughtful purification strategy, especially when dealing with a mixture of primary, secondary, and tertiary amines.

Chromatographic Purification
  • Normal-Phase Chromatography: Standard silica gel chromatography can be effective. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is a good starting point.

  • Amine-Functionalized Silica: For challenging separations involving basic amines, using an amine-functionalized silica stationary phase can significantly improve peak shape and resolution by minimizing interactions with acidic silanol groups.[4] This often allows for the use of less polar, non-amine-containing mobile phases.

  • Reverse-Phase Chromatography: In some cases, reverse-phase HPLC with a mobile phase containing a buffer (e.g., ammonium acetate or formic acid) can provide excellent separation.

Chemical Separation: Hoffmann's Method

For bulk separations where chromatography may be impractical, classical chemical separation methods can be employed. Hoffmann's method is a well-established procedure for separating primary, secondary, and tertiary amines.[6][7]

  • Reaction with Diethyl Oxalate: The crude mixture of amines is treated with diethyl oxalate.

    • Primary amine ((oxan-3-yl)methanamine) reacts to form a solid dialkyloxamide.

    • Secondary amine (Methyl(oxan-3-ylmethyl)amine) reacts to form a liquid N,N-dialkyloxamic ester.

    • Tertiary amine (Dimethyl((oxan-3-yl)methyl)amine) does not react.

  • Separation:

    • The solid oxamide is separated by filtration.

    • The unreacted tertiary amine can be distilled from the liquid oxamic ester.

  • Hydrolysis: The separated amide and ester are then hydrolyzed (e.g., with aqueous KOH) to regenerate the pure primary and secondary amines, respectively.

This method, while multi-step, can be a powerful tool for obtaining highly pure secondary amine.

References

  • Separation of Primary, secondary, and tertiary amines by Hoffmann's method. Chemistry Notes. [Link]

  • Separation of primary , secondary and tertiary amines by Hoffmann's method. CHEM-GUIDE. [Link]

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021). [Link]

  • Amines | NEB Grade 12 Notes | Organic Chemistry. (2021). [Link]

  • Separation Of A Mixture Of Amines. Physics Wallah. [Link]

  • Is there an easy way to purify organic amines?. (2023). Biotage. [Link]

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008). Journal of Chromatography A, 1194(1), 80-89. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. American Chemical Society. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews, 116(20), 12564-12646. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(13), 5129. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Methods for making oxetan-3-ylmethanamines. (2013).
  • Eschweiler-Clarke Reaction. SynArchive. [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2016). Tetrahedron, 72(16), 1959-1963. [Link]

  • Preparation method of tetrahydrofuran-3-methylamine. (2019).
  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. (2018). ACS Medicinal Chemistry Letters, 9(10), 1039-1043. [Link]

  • Eschweiler-Clarke Reaction. (2022). YouTube. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023). Organic Letters, 25(30), 5649-5654. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. (2022). New Journal of Chemistry, 46(10), 4565-4569. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). [Link]

  • Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. (2017).
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
  • N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. ResearchGate. [Link]

Sources

Troubleshooting

Troubleshooting unexpected NMR shifts in Methyl(oxan-3-ylmethyl)amine derivatives

Welcome to the technical support center for researchers working with methyl(oxan-3-ylmethyl)amine and its derivatives. This guide is designed to help you navigate the complexities of their NMR spectra and troubleshoot un...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with methyl(oxan-3-ylmethyl)amine and its derivatives. This guide is designed to help you navigate the complexities of their NMR spectra and troubleshoot unexpected chemical shifts. The unique structural features of these molecules—namely the flexible oxane ring and the basic amine group—often lead to spectra that are highly sensitive to experimental conditions. This resource provides in-depth, causality-driven explanations and validated protocols to help you interpret your data with confidence.

Frequently Asked Questions (FAQs)

Q1: My proton signals in the oxane ring region are unexpectedly broad. What is the likely cause?

A: Broad signals in the 1.5-4.0 ppm region for this class of compounds are often due to slow conformational exchange on the NMR timescale.[1][2] The oxane ring is not static; it rapidly interconverts between two chair conformations. If the rate of this "ring flip" is comparable to the NMR frequency difference between axial and equatorial protons, it can lead to significant peak broadening.[3] At room temperature, you may be in an intermediate exchange regime.

  • Immediate Action: Try acquiring the spectrum at a higher temperature (e.g., 50-60 °C). Increasing the temperature accelerates the ring flip, moving it into the "fast exchange" regime and resulting in sharper, averaged signals.[4][5] Conversely, cooling the sample to a very low temperature (e.g., -80 °C) can slow the exchange enough to see distinct signals for each conformer.[1][3]

Q2: The chemical shift of the N-methyl group is not where I predicted it to be. What should I check first?

A: The electronic environment of the N-methyl protons is highly dependent on the protonation state of the amine. The free base (-NHCH₃) will have a significantly different chemical shift than its protonated counterpart (-N⁺H₂CH₃).

  • Immediate Action: Confirm the pH of your NMR sample. Traces of acid (from purification steps or acidic NMR solvents) can protonate the amine, causing a dramatic downfield shift of both the N-methyl and adjacent methylene protons due to the inductive effect of the positive charge.[6][7] To verify this, you can add a drop of a weak base like pyridine-d₅ or a small amount of K₂CO₃ to your sample to ensure it is in the free base form, or conversely, add a drop of DCl or TFA-d to see the effect of full protonation.

Q3: I'm seeing more signals than I expect for my molecule. Could this be something other than an impurity?

A: Yes. If you are operating at a low temperature, you may be observing distinct sets of signals for the two chair conformers of the oxane ring.[2][8] Because the substituent at the C3 position can be either axial or equatorial, and the barrier to interconversion is significant, both conformers may be present in solution. This can lead to a doubling of many of the signals.

  • Immediate Action: Acquire a spectrum at a higher temperature. If the extra signals coalesce into a single set of sharper peaks, you are observing conformational isomers (rotamers).[9] If the signals remain distinct, they are likely due to a chemical impurity or diastereomers.

In-Depth Troubleshooting Guides

Guide 1: The Impact of Conformation on Chemical Shifts

The six-membered oxane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[10][11] The substituent at the C3 position (-CH₂NHCH₃) is significantly larger than a hydrogen atom and will have a strong preference for the more spacious equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with the axial protons on C1 and C5.[10][11][12]

However, the axial conformer is always present in equilibrium, and its population can be influenced by solvent and temperature. Protons in an axial position are generally more shielded (shifted upfield) compared to their equatorial counterparts in an equivalent chemical environment.[13][14][15]

Troubleshooting Workflow: Conformational Issues

G cluster_high High Temperature Outcome cluster_low Low Temperature Outcome cluster_conclusion Diagnosis start Unexpected Shifts or Broadening in Oxane Region (1.5-4.0 ppm) vt_nmr Acquire Variable Temperature (VT) NMR Spectrum[1] start->vt_nmr high_temp Run at High Temp (e.g., 50-80 °C) vt_nmr->high_temp Accelerate Exchange low_temp Run at Low Temp (e.g., -60 to -80 °C) vt_nmr->low_temp Slow/Freeze Exchange sharp_peaks Peaks Sharpen & Coalesce high_temp->sharp_peaks no_change_high Peaks Remain Broad/Complex high_temp->no_change_high doubled_signals Two Sets of Sharp Signals Appear low_temp->doubled_signals no_change_low No significant change low_temp->no_change_low conclusion1 Diagnosis: Fast Conformational Exchange. Room temp is in intermediate regime. Report averaged shifts from high-temp spectrum. sharp_peaks->conclusion1 conclusion3 Diagnosis: Broadening is not due to conformation. Check for paramagnetics, sample viscosity, or poor shimming.[17] no_change_high->conclusion3 conclusion2 Diagnosis: Conformational equilibrium observed. Can integrate signals to determine Axial:Equatorial ratio.[16] doubled_signals->conclusion2 no_change_low->conclusion3

Table 1: General ¹H Chemical Shift Differences
Proton TypeAxial Position (ppm)Equatorial Position (ppm)Rationale
Ring Protons (C2, C4, C5, C6)More Shielded (Upfield)More Deshielded (Downfield)Anisotropic effect of C-C single bonds shields axial protons.[15]
C3-H~2.0 - 2.5~2.5 - 3.0Deshielding effect from the electronegative oxygen and nitrogen atoms.

Note: These are generalized ranges. Actual values are highly dependent on substitution and solvent.

Guide 2: pH and Protonation Effects

The amine nitrogen is a basic center. In solution, it exists in a pH-dependent equilibrium between the neutral free base and the protonated ammonium cation.

Protonation Equilibrium

G

Protonation induces a strong deshielding (downfield) shift on adjacent protons (α and β) due to the electron-withdrawing inductive effect of the newly formed positive charge on the nitrogen.[6][7] If the sample pH is near the pKa of the amine, you may observe pH-dependent chemical shifts or broadening as the molecule rapidly exchanges between its protonated and deprotonated states.

Experimental Protocol: NMR Titration to Confirm pH Effects
  • Prepare Sample: Dissolve your compound in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or CDCl₃). Acquire a baseline ¹H NMR spectrum.

  • Acidify: Add a small, measured aliquot of a dilute deuterated acid (e.g., 0.1 M DCl in D₂O).

  • Acquire Spectrum: Re-acquire the ¹H NMR spectrum. Note any downfield shifts, particularly for the N-methyl and adjacent methylene protons.

  • Basify: To the same tube, add small aliquots of a dilute deuterated base (e.g., 0.1 M NaOD in D₂O) until the pH is basic.

  • Final Spectrum: Acquire a final ¹H NMR spectrum. The signals should shift back upfield, confirming that the observed shifts are due to the protonation state of the amine.

Guide 3: Solvent and Temperature Effects

The choice of NMR solvent can significantly influence the chemical shifts, especially for molecules capable of hydrogen bonding.[5][16][17]

  • Aprotic Solvents (CDCl₃, Benzene-d₆): In these solvents, intermolecular hydrogen bonding is minimal. The observed shifts are closest to the "intrinsic" shifts of the isolated molecule. Aromatic solvents like benzene-d₆ can cause significant upfield shifts due to anisotropic effects if the analyte associates with the solvent's π-system.[5][9]

  • Protic / H-bond Accepting Solvents (D₂O, MeOD-d₄, DMSO-d₆): These solvents can act as hydrogen bond donors or acceptors. The amine's N-H proton (if present) and the lone pair on the nitrogen can interact with the solvent. This typically leads to downfield shifts for N-H and adjacent C-H protons compared to spectra in CDCl₃.[18][19] Furthermore, exchangeable protons (like N-H) will exchange with deuterium from the solvent (D₂O, MeOD-d₄), causing their signals to diminish or disappear entirely.[9][20]

Table 2: Influence of Solvent on Amine Proton Shifts
SolventTypical Effect on α-protons (-CH₂-N)Rationale
CDCl₃BaselineWeakly interacting.
Benzene-d₆Upfield ShiftAnisotropic shielding from solvent π-system.[5]
DMSO-d₆Downfield ShiftStrong hydrogen bond acceptor, polarizes N-H and C-H bonds.[16]
MeOD-d₄ / D₂ODownfield ShiftHydrogen bonding and potential for partial protonation. N-H signal will exchange and disappear.[20]

References

  • Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355–360.
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • MRI Questions. (2015). 5.2 Chemical Shift. Retrieved from [Link]

  • Barros, F. W. A., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Rittner, R., & Iha, K. (2005). 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 30-37.
  • ChemWis. (2020). 1H NMR of cyclohexane. Retrieved from [Link]

  • Neto, B. A. D., et al. (2014). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, 16(23), 6068–6071.
  • Saito, H., & T., Y. (1983). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society, Perkin Transactions 2, 8, 1241-1246.
  • ResearchGate. (2011). (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Shifting of axial and equatorial protons. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR shift for protons adjacent to the amine group in benzylamine.... Retrieved from [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). Retrieved from [Link]

  • SpectraBase. (n.d.). TETRAHYDROPYRAN-2,3-DIOL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Re-Mi, P., & Robert, E. H. (2012). Common problems and artifacts encountered in solution‐state NMR experiments. eMagRes, 1(1), 239-254.
  • Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Fábián, B., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5435–5446.
  • Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Retrieved from [Link]

  • Sarneski, J. E., et al. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2122.
  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

  • Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Retrieved from [Link]

  • Davalos, R., & Yutronic, N. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13(4), 540-544.
  • Szczęśniak-Sięga, B., et al. (2023).
  • National Institutes of Health. (n.d.). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Retrieved from [Link]

  • AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES.
  • ResearchGate. (2010). (PDF) Conformational analysis of 5-substituted 1,3-dioxanes. Retrieved from [Link]

  • Li, H., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(4), 1143-1151.
  • ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Thermal Instability in Large-Scale Methyl(oxan-3-ylmethyl)amine Reactions

Prepared by: Gemini, Senior Application Scientist Introduction: Understanding the Thermal Risks of Methyl(oxan-3-ylmethyl)amine Methyl(oxan-3-ylmethyl)amine is a secondary amine featuring an oxetane ring, a structural mo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Thermal Risks of Methyl(oxan-3-ylmethyl)amine

Methyl(oxan-3-ylmethyl)amine is a secondary amine featuring an oxetane ring, a structural motif of increasing importance in medicinal chemistry. As with many amine-based reactions, particularly at an industrial scale, the potential for thermal instability presents a significant process safety challenge. The inherent nucleophilicity of the secondary amine group can lead to highly exothermic reactions, such as alkylations or acylations.[1] These reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, a phenomenon known as a "runaway reaction".[2][3]

The challenge is magnified during scale-up. As the volume of a reactor increases, its surface area for heat removal does not increase proportionally.[4][5] This fundamental principle means that a reaction that is easily managed in a 1L lab flask can become dangerously uncontrollable in a 100L pilot-plant vessel. This guide provides researchers, scientists, and drug development professionals with a structured approach to identifying, understanding, and mitigating these thermal hazards.

Core Principles of Thermal Hazard Management

Successfully managing exothermic reactions involving Methyl(oxan-3-ylmethyl)amine hinges on a deep understanding of the reaction's thermochemistry and kinetics. The primary goal is to ensure that the rate of heat generation never exceeds the system's capacity for heat removal.

Key considerations include:

  • Heat of Reaction (ΔHr): The total amount of energy released by the desired reaction.

  • Heat Accumulation: The portion of the reaction heat that is not removed by the cooling system and results in an increase in the batch temperature.

  • Maximum Temperature of the Synthetic Reaction (MTSR): The highest temperature the reaction mixture would reach in the event of a total cooling failure, assuming all reactants react.[6]

  • Decomposition Temperature (TD): The temperature at which the reactants, products, or intermediates begin to undergo unintended, often highly energetic, decomposition.

A safe process is one where the MTSR remains significantly below the TD of any component in the reaction mixture.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: I'm planning my first large-scale synthesis using Methyl(oxan-3-ylmethyl)amine. What are the primary thermal hazards I should anticipate?

A: As a secondary amine, Methyl(oxan-3-ylmethyl)amine's primary hazard stems from its reactivity as a nucleophile in exothermic reactions.[7][8] Key reactions to scrutinize for thermal risks include:

  • N-Alkylation: Reactions with alkyl halides are classic SN2 processes that are often highly exothermic. A major risk is "runaway alkylation," where the initial alkylation product is also nucleophilic, leading to further reactions that can accelerate heat generation.[9][10]

  • Acylation: Reaction with acid chlorides or anhydrides to form amides is extremely rapid and highly exothermic.[1] Controlled addition of the acylating agent is critical.

  • Epoxide Opening: The amine can react with epoxides in a ring-opening reaction, which is also significantly exothermic.

  • Reaction with Nitrous Acid (or its precursors): A critical, often overlooked hazard is the reaction with nitrosating agents. If your process has any source of nitrites (e.g., as an impurity in other reagents) under acidic conditions, it can form nitrous acid in situ.[11] Secondary amines react with nitrous acid to form N-nitrosamines, which are a class of potent carcinogens.[12][13] While the formation itself is exothermic, the greater risk can be the decomposition of unstable intermediates or side-products.[14]

Before any scale-up, a thorough literature search and, critically, a preliminary hazard assessment using techniques like Differential Scanning Calorimetry (DSC) are essential to determine the onset temperature of any exothermic events.[5]

Q2: During the addition of my electrophile, the internal reaction temperature is rising much faster than expected and is difficult to control. What is happening and how do I respond?

A: This is a classic sign of a potential runaway reaction, likely caused by reagent accumulation .[4] This occurs when your reagent is added faster than it is consumed by the reaction. The unreacted material builds up, and when the reaction rate eventually catches up (often triggered by a small temperature increase), a large amount of energy is released at once, overwhelming the reactor's cooling capacity.[2]

Immediate Actions:

  • STOP THE ADDITION: Immediately halt the feed of the limiting reagent. This is the most effective way to stop generating more heat.[15]

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.

  • Monitor Vigorously: Keep a close watch on both the internal temperature and the pressure.

  • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably towards the MTSR or TD, you must be prepared to execute an emergency shutdown and quenching procedure. (See Protocol 2).

The causal relationship in this scenario is a dangerous feedback loop, which must be broken by stopping the reagent feed.

Runaway Reaction Feedback Loop A Increased Temperature B Increased Reaction Rate (Arrhenius Law) A->B Accelerates C Increased Heat Generation B->C Leads to D Heat Removal Capacity Exceeded C->D Results in D->A Causes Further

Caption: The positive feedback loop of a runaway reaction.

Q3: My lab-scale (500 mL) reaction was perfectly controlled at 25°C, but the 50L pilot-plant batch is showing a 15°C exotherm with the same addition rate. Why?

A: This is a direct consequence of the surface-area-to-volume ratio problem .[4][5] As you scale up a reaction, the volume (which dictates heat generation) increases by the cube of the vessel's radius (r³), while the surface area available for heat removal only increases by the square of the radius (r²).[4]

This means your larger reactor is inherently less efficient at dissipating heat. The "same addition rate" that was safe in the lab now generates heat far faster than the pilot reactor can remove it.

Solution: The process must be re-optimized for the larger scale.

  • Reduce Addition Rate: The addition of the limiting reagent must be slowed significantly.

  • Lower Jacket Temperature: Start with a lower cooling jacket temperature to provide a larger temperature difference (ΔT) for more efficient heat transfer.

  • Use a Semi-Batch Process: All highly exothermic reactions should be run in a semi-batch mode, where one reagent is added controllably over time to a solution of the other.[5] This makes the rate of heat generation dependent on the addition rate, giving you direct control.

Q4: How can I use Reaction Calorimetry to establish a truly safe operating window for my process?

A: Reaction Calorimetry (RC1) is the cornerstone of process safety for scale-up.[4] It allows you to measure the heat flow of your reaction in real-time under simulated plant conditions. This data is used to calculate the critical parameters needed for a safe process design.

By performing a reaction calorimetry experiment (see Protocol 1), you can determine the values in the table below. The goal is to design a process where, even under worst-case scenarios like a cooling failure, the maximum temperature reached (MTSR) does not approach the decomposition temperature (TD).[6]

ParameterSymbolDescriptionExample ValueSafety Implication
Heat of ReactionΔHrTotal energy released per mole of limiting reagent.-150 kJ/molHigh value indicates a highly energetic reaction requiring stringent control.
Specific HeatCpHeat capacity of the reaction mixture.1.8 J/g·KNeeded to calculate the adiabatic temperature rise.
Overall Heat Transfer CoefficientU·AEfficiency of heat transfer from the reactor to the cooling jacket.45 W/KA key parameter for modeling cooling capacity at scale.
Adiabatic Temperature RiseΔTadTemperature increase if all accumulated energy is released without cooling.85 °CΔTad = (moles accumulated × -ΔHr) / (masstotal × Cp). Must be minimized.
Max Temp. of SynthesisMTSRMax temp reached during a cooling failure.110 °CMTSR = Tprocess + ΔTad. Must be << TD .
Decomposition TemperatureTDOnset temperature of decomposition.185 °CThe absolute upper limit the reaction must never approach.

Key Experimental Protocols & Workflows

Protocol 1: Determining Heat Flow via Reaction Calorimetry (RC1)

This protocol outlines a method to determine the heat of reaction and heat flow profile for the acylation of Methyl(oxan-3-ylmethyl)amine.

Objective: To quantify the thermal profile of the reaction to enable safe scale-up.

Equipment:

  • RC1e Reaction Calorimeter or similar instrument.

  • 1L reaction vessel with overhead stirrer, temperature probe (RTD), and calibration heater.

  • Dosing pump for controlled addition.

Methodology:

  • Calibration: Perform a heater calibration to determine the overall heat transfer coefficient (UA) of the vessel at the planned reaction temperature.

  • Charge Reactor: Charge the reactor with Methyl(oxan-3-ylmethyl)amine and the chosen solvent.

  • Equilibrate: Stir and bring the reactor contents to the desired starting temperature (e.g., 20°C).

  • Initiate Dosing: Begin the controlled, slow addition of the acylating agent (e.g., acetyl chloride) via the dosing pump at a pre-determined rate.

  • Data Acquisition: Record the internal temperature (Tr), jacket temperature (Tj), and reagent addition rate continuously. The instrument software will calculate the real-time heat flow (Qr).

  • Monitor Accumulation: The software can also calculate the instantaneous accumulation of unreacted reagent, which is critical for determining the adiabatic temperature rise (ΔTad).

  • Post-Addition Hold: After the addition is complete, hold the reaction at temperature and monitor the heat flow until it returns to the baseline, indicating the reaction is complete.

  • Analysis: Integrate the heat flow curve to determine the total heat of reaction (ΔHr). Use the maximum observed accumulation to calculate the MTSR.

Protocol 2: Emergency Quenching Procedure

This procedure is a last resort to be used only when a thermal runaway is imminent and cannot be controlled by stopping the feed and maximizing cooling.

Prerequisite: A pre-determined, validated quenching agent must be identified during process development. The quenching agent must neutralize a key reactant rapidly and irreversibly without producing excessive gas or its own hazardous exotherm. For an acylation, a non-nucleophilic base or an amine scavenger might be suitable.

Procedure:

  • Confirm Runaway: Confirm that the temperature is accelerating uncontrollably despite stopping reagent addition and applying maximum cooling.

  • Sound Alarm: Alert all personnel in the immediate area.

  • Initiate Quench: Add the pre-determined volume of quenching agent to the reactor as rapidly as is safe.

  • Maintain Agitation & Cooling: Continue stirring and cooling to dissipate the heat from the quenching reaction and the remaining thermal energy in the reactor.

  • Vent to Scrubber: Ensure the reactor's emergency vent is routed to a safe location or scrubber system.

  • Do Not Approach: Personnel should not approach the reactor until the temperature has been brought down to a safe level and has stabilized.

Visualization of Safe Scale-Up Logic

A structured workflow is essential for transitioning from laboratory to production scale.

Safe Scale-Up Workflow cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Process Safety Evaluation cluster_2 Phase 3: Scale-Up A Small-Scale Synthesis (<1L) B Hazard Screening (DSC) Identify Onset T° A->B Initial Data C Reaction Calorimetry (RC1) Determine ΔHr, MTSR B->C Informs D Define Safe Operating Window & Parameters C->D Generates E Pilot Plant Run (10-100L Scale) D->E Governs F Validate Control Strategy & Confirm Safety E->F Provides Data to G Full-Scale Production F->G Authorizes

Caption: A logical workflow for mitigating thermal risks during scale-up.

References

  • Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development - ACS Publications. [Link]

  • Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2. JoVE. [Link]

  • Temperature excursion management: A novel approach of quality system in pharmaceutical industry. PMC - NIH. [Link]

  • Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond | Request PDF. ResearchGate. [Link]

  • Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories Inc. [Link]

  • Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them. LTC. [Link]

  • Pharmaceutical Cold Chain Risks and How to Mitigate Them. Tower Cold Chain. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Pharmaceuticals: Ensuring temperature stability in manufacturing and storage. HRS Heat Exchangers. [Link]

  • Pharmaceutical Cold Chain Risks and How to Mitigate Them. Tower Cold Chain. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering World. [Link]

  • Safe scale-up with exothermic reactions. Process Technology Online. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Amine Reactivity. MSU chemistry. [Link]

  • The product obtained when methylamine (CH3NH2) is treated with nitrous acid is. Testbook. [Link]

  • The Reaction of Amines with Nitrous Acid. Chemistry Steps. [Link]

  • SAFETY DATA SHEET - Methylamine. Airgas. [Link]

  • What does methylamine on reaction with nitrous acid produce? Quora. [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • 4. Reaction of Amines with Nitrous Acid. MSU chemistry. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • What are the products of the reaction between methanamine and nitrous acid? Chemistry Stack Exchange. [Link]

  • Thermal Reaction Hazards – Your Problem? Stonehouse Process Safety. [Link]

  • Safety Data Sheet: Methylamine. Carl ROTH. [Link]

  • Use of Tris(hydroxymethyl)aminomethane as a Test Substance in Reaction Calorimetry. SciSpace. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl(oxan-3-ylmethyl)amine and Its Structural Analogs: A Guide for Researchers in Drug Discovery

This guide provides an in-depth comparative analysis of Methyl(oxan-3-ylmethyl)amine, a saturated heterocyclic amine of interest in medicinal chemistry, with its key structural analogs. In the quest for novel therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Methyl(oxan-3-ylmethyl)amine, a saturated heterocyclic amine of interest in medicinal chemistry, with its key structural analogs. In the quest for novel therapeutic agents, a nuanced understanding of how subtle structural modifications influence physicochemical properties and biological activity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating this chemical scaffold and its potential applications.

While direct comparative experimental data for Methyl(oxan-3-ylmethyl)amine is not extensively available in public literature, this guide synthesizes established medicinal chemistry principles and data from structurally related compounds to provide a comprehensive and predictive comparison. We will delve into the synthesis, predicted physicochemical properties, and potential biological activities, supported by detailed experimental protocols for key validation assays.

Introduction to Methyl(oxan-3-ylmethyl)amine and Its Analogs

Saturated heterocyclic amines are prevalent motifs in a vast array of bioactive molecules and approved drugs. The incorporation of a cyclic ether, such as the oxane (tetrahydropyran) ring, can significantly influence a molecule's pharmacological profile. The oxane moiety can enhance aqueous solubility, introduce a hydrogen bond acceptor, and impose conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.

Methyl(oxan-3-ylmethyl)amine, with its secondary amine and oxane ring, presents an intriguing scaffold for further exploration. To understand its potential, we will compare it with two key structural analogs:

  • Analog 1: N-methyl-1-(oxan-4-yl)methanamine (Positional Isomer): This analog differs in the attachment point of the methylaminomethyl group to the oxane ring (position 4 versus position 3). This seemingly minor change can have profound effects on the molecule's three-dimensional shape and its interactions with biological targets.

  • Analog 2: (Oxan-3-ylmethyl)amine (Primary Amine): This analog lacks the N-methyl group, providing a primary amine. The presence or absence of the methyl group significantly impacts basicity, lipophilicity, and metabolic stability.

A third analog, N,N-dimethyl(oxan-3-ylmethyl)amine (Tertiary Amine) , where the nitrogen is fully methylated, will also be considered in our discussion of structure-activity relationships.

Synthesis of Methyl(oxan-3-ylmethyl)amine and Its Analogs

The synthesis of these compounds can be achieved through several established synthetic routes. Reductive amination and direct alkylation are two of the most common and versatile methods.

General Synthesis Workflow

The overall synthetic strategy involves the preparation of a suitable oxane-based starting material followed by the introduction of the aminomethyl side chain.

Synthesis_Workflow start Commercially Available Oxane Precursor aldehyde Oxane-3-carbaldehyde or Oxane-4-carbaldehyde start->aldehyde Oxidation/Reduction amine 3-(Aminomethyl)oxane or 4-(Aminomethyl)oxane start->amine Functional Group Interconversion target Methyl(oxan-3-ylmethyl)amine and Analogs aldehyde->target Reductive Amination (with Methylamine) amine->target N-Alkylation (e.g., with Methyl Iodide)

Caption: General synthetic strategies for Methyl(oxan-3-ylmethyl)amine and its analogs.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of N-methyl-1-(oxan-3-yl)methanamine from oxane-3-carbaldehyde. The same procedure can be adapted for the 4-substituted analog.

Materials:

  • Oxane-3-carbaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Imine Formation: Dissolve oxane-3-carbaldehyde (1.0 eq) in DCM. Add a solution of methylamine (1.2 eq) in THF and stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate is collected by filtration.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we predict and compare the key properties of Methyl(oxan-3-ylmethyl)amine and its analogs.

Table 1: Predicted Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKa
Methyl(oxan-3-ylmethyl)amineC₇H₁₅NO129.200.4~10.2
N-methyl-1-(oxan-4-yl)methanamineC₇H₁₅NO129.200.4~10.2
(Oxan-3-ylmethyl)amineC₆H₁₃NO115.17-0.1~10.0
N,N-dimethyl(oxan-3-ylmethyl)amineC₈H₁₇NO143.230.9~9.8

Data predicted using computational models. Actual experimental values may vary.

Structure-Activity Relationship (SAR) Discussion
  • Lipophilicity (logP): The N-methyl group increases lipophilicity compared to the primary amine analog. The positional change from the 3- to the 4-position on the oxane ring is predicted to have a minimal effect on logP. The tertiary amine is expected to be the most lipophilic.

  • Basicity (pKa): The secondary amines are expected to be slightly more basic than the primary amine due to the electron-donating effect of the methyl group. The tertiary amine's basicity is often slightly lower than the secondary amine in aqueous solution due to solvation effects.

Comparative Biological Activity: A Predictive Framework

While specific biological targets for Methyl(oxan-3-ylmethyl)amine are not yet defined, we can predict its potential activity and compare it with its analogs based on general principles and data from related compounds. Aminomethyl derivatives have shown a range of biological activities, including anticancer and antimicrobial effects.[1][2][3]

Experimental Protocols for Biological Evaluation

This assay is a fundamental first step in assessing the potential of a compound as a therapeutic agent.[4][5][6][7]

MTT_Assay_Workflow cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with varying concentrations of compounds cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Living cells convert MTT to purple formazan mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization absorbance_reading Read absorbance at ~570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

This assay provides an early indication of how quickly a compound is metabolized by liver enzymes, a key factor in determining its in vivo half-life.[8][9][10][11][12]

Protocol:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), NADPH regenerating system, and phosphate buffer.

  • Compound Incubation: Add the test compound (typically 1 µM) to the pre-warmed reaction mixture and incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k), from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.

Lipophilicity is a critical parameter influencing a drug's membrane permeability and binding to plasma proteins.[13][14][15][16][17]

Protocol:

  • System Setup: Use a C18 reversed-phase HPLC column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Standard Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R_).

  • Sample Analysis: Inject the test compounds and record their retention times.

  • Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

  • Correlation: Plot the log k values of the standards against their known logP values to generate a calibration curve. Use the log k values of the test compounds to determine their logP from the calibration curve.

Predicted Comparative Performance and Structure-Activity Relationships

Based on established principles, we can predict the likely outcomes of these comparative experiments.

Table 2: Predicted Comparative Performance

ParameterMethyl(oxan-3-ylmethyl)amineN-methyl-1-(oxan-4-yl)methanamine(Oxan-3-ylmethyl)amineN,N-dimethyl(oxan-3-ylmethyl)amine
Cytotoxicity (IC₅₀) Potentially activeActivity may differ due to stereoelectronicsLikely less potent than N-methylated analogsMay have different activity and toxicity profile
Metabolic Stability (t₁/₂) ModerateSimilar to 3-isomerMore susceptible to N-dealkylationMore stable to N-dealkylation
Lipophilicity (logP) ModerateModerateLowHigh
Discussion of Expected Outcomes
  • Cytotoxicity: The N-methyl group in Methyl(oxan-3-ylmethyl)amine may enhance its interaction with a biological target compared to the primary amine, potentially leading to higher cytotoxicity. The difference in activity between the 3- and 4-isomers will depend on the specific topology of the target's binding site. The tertiary amine's activity will be influenced by its increased steric bulk and lipophilicity.

  • Metabolic Stability: The N-methyl group of secondary amines is a known site for metabolism by cytochrome P450 enzymes (N-dealkylation). The primary amine of (Oxan-3-ylmethyl)amine is also susceptible to metabolism. The tertiary amine, lacking an N-H bond, is generally more resistant to N-dealkylation but can undergo other metabolic transformations.

  • Lipophilicity and Permeability: The increasing lipophilicity from the primary to the tertiary amine will likely correlate with increased membrane permeability, which can be advantageous for reaching intracellular targets. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of Methyl(oxan-3-ylmethyl)amine and its structural analogs. While direct experimental data is currently limited, the synthetic routes and experimental protocols outlined here provide a clear path for generating the necessary data to fully characterize this chemical scaffold.

The predictive analysis based on established structure-activity relationships suggests that subtle modifications to the oxane ring substitution pattern and the N-alkylation of the amine can have a significant impact on the physicochemical and biological properties of these molecules. Future research should focus on the synthesis of these compounds and their systematic evaluation in the described assays. The resulting data will be invaluable for understanding the therapeutic potential of this promising class of heterocyclic amines and for guiding the design of future drug candidates.

References

  • Agustina, L. S., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. BMC Complementary Medicine and Therapies, 21(1), 1-8.
  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link].

  • Hassan, M. S., et al. (2009). Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial. European Journal of Medicinal Chemistry, 44(11), 4548-4555.
  • protocols.io. (2023). MTT Assay protocol. Available at: [Link].

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link].

  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 4-Methyltetrahydro-2H-pyran-4-amine and Acyclic Amines in Drug Discovery.
  • BenchChem. (2025). A Comparative Analysis of the Metabolic Stability of Cycloalkylamines.
  • Daina, A., et al. (2014). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Journal of Pharmaceutical and Biomedical Analysis, 88, 258-265.
  • U.S. National Library of Medicine. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology.
  • Fontes, S. T., et al. (2012). Tetrahydrofuran as solvent in dental adhesives: cytotoxicity and dentin bond stability.
  • WuXi AppTec. (2023).
  • Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 119-133.
  • WuXi AppTec. (2023). How to Evaluate Lipophilicity Rapidly?
  • Ciura, K., et al. (2020). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 25(18), 4234.
  • Google Patents. (2013). Methods for making oxetan-3-ylmethanamines.
  • Misbah, H., et al. (2009). Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial. European journal of medicinal chemistry, 44(11), 4548–4555.
  • Master Organic Chemistry. (2017).
  • Kumar, A., et al. (2019). Synthesis and anti-microbial activities of azomethine and aminomethyl phenol derivatives. Asian Journal of Green Chemistry, 3(4), 508-518.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube.
  • Sigma-Aldrich. (n.d.).
  • Turos, E., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2691.
  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
  • Doležal, K., et al. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & medicinal chemistry, 17(5), 2099–2108.
  • Master Organic Chemistry. (2017).
  • Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • National Center for Biotechnology Information. (2019). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 24(18), 3330.
  • ResearchGate. (n.d.). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines.
  • National Center for Biotechnology Information. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7056.
  • Google Patents. (2018). Process for the preparation of n-[3-(aminomethyl)
  • Organic Chemistry Portal. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Eficient Reagents for the Intermolecular Alkylation of Amines with Alkohols in Solution and on Solid Phase.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3.
  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide.
  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran.
  • ResearchGate. (n.d.). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development.
  • ResearchGate. (2006). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase.

Sources

Comparative

A Comprehensive Guide to the Identification and Validation of the Biological Target for Methyl(oxan-3-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the molecule's biological target.[1][2] This guide provides a detailed, in-depth technical framework for elucidating the mechanism of action of a novel bioactive compound, using Methyl(oxan-3-ylmethyl)amine as a central case study.

Methyl(oxan-3-ylmethyl)amine is a synthetic compound with a relatively simple structure. For the purpose of this guide, we will operate under a common scenario in drug discovery: a phenotypic screen has revealed that Methyl(oxan-3-ylmethyl)amine consistently inhibits the proliferation of a specific human cancer cell line (e.g., MCF-7 breast cancer cells) with a potent IC50 value. However, the precise molecular target responsible for this anti-proliferative effect remains unknown.

This guide will not merely list protocols; it will delve into the strategic and logical underpinnings of experimental design, empowering researchers to navigate the complexities of target deconvolution with scientific rigor. We will explore a multi-pronged approach, combining direct biochemical methods, genetic strategies, and biophysical assays to build a robust and compelling case for the true biological target of Methyl(oxan-3-ylmethyl)amine.

Part 1: A Strategic Workflow for Target Identification and Validation

The process of identifying and validating a drug target is a systematic funnel, starting with a broad search for potential candidates and progressively narrowing down to a single, well-validated target. The following workflow illustrates the key stages that will be detailed in this guide.

G cluster_0 Target Identification (Broad Screen) cluster_1 Target Validation (Focused Confirmation) Affinity Chromatography-Mass Spectrometry (AC-MS) Affinity Chromatography-Mass Spectrometry (AC-MS) Candidate Target List Candidate Target List Affinity Chromatography-Mass Spectrometry (AC-MS)->Candidate Target List CRISPR/Cas9 Screen CRISPR/Cas9 Screen CRISPR/Cas9 Screen->Candidate Target List Computational Prediction Computational Prediction Computational Prediction->Candidate Target List Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Validated Target Validated Target Cellular Thermal Shift Assay (CETSA)->Validated Target Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR)->Validated Target Target Knockdown (siRNA/shRNA) Target Knockdown (siRNA/shRNA) Target Knockdown (siRNA/shRNA)->Validated Target Enzymatic Assays Enzymatic Assays Enzymatic Assays->Validated Target Hypothesis: Methyl(oxan-3-ylmethyl)amine has anti-proliferative activity Hypothesis: Methyl(oxan-3-ylmethyl)amine has anti-proliferative activity Hypothesis: Methyl(oxan-3-ylmethyl)amine has anti-proliferative activity->Affinity Chromatography-Mass Spectrometry (AC-MS) Generates Hypothesis: Methyl(oxan-3-ylmethyl)amine has anti-proliferative activity->CRISPR/Cas9 Screen Generates Hypothesis: Methyl(oxan-3-ylmethyl)amine has anti-proliferative activity->Computational Prediction Generates Candidate Target List->Cellular Thermal Shift Assay (CETSA) Tests Candidate Target List->Surface Plasmon Resonance (SPR) Tests Candidate Target List->Target Knockdown (siRNA/shRNA) Tests Candidate Target List->Enzymatic Assays Tests

Caption: A generalized workflow for small molecule target identification and validation.[3]

Part 2: Target Identification – Casting a Wide Net

The initial phase of our investigation is exploratory, designed to generate a list of potential protein binders for Methyl(oxan-3-ylmethyl)amine. It is crucial to employ orthogonal approaches to minimize the risk of false positives and to provide a more comprehensive view of the compound's interactome.

Affinity-Based Approaches: Fishing for Targets

Affinity-based methods are a cornerstone of target identification, leveraging the physical interaction between the small molecule and its protein target.[3] The most common implementation is affinity chromatography coupled with mass spectrometry (AC-MS).

The Logic Behind the Experiment: The core principle is to immobilize Methyl(oxan-3-ylmethyl)amine onto a solid support (e.g., beads), creating a "bait." This bait is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound will be captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. A critical control is a parallel experiment with beads that lack the immobilized compound; proteins that bind to these control beads are considered non-specific binders and are filtered out from our results.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis:

    • Synthesize an analog of Methyl(oxan-3-ylmethyl)amine that incorporates a linker arm terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker should be attached at a position on the molecule that is predicted to be non-essential for its biological activity to avoid disrupting the binding interaction with the target.

  • Immobilization:

    • Covalently couple the synthesized probe to an activated solid support, such as NHS-activated sepharose beads or azide/alkyne-functionalized agarose beads.

  • Lysate Preparation:

    • Culture MCF-7 cells to ~80-90% confluency.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Capture:

    • Incubate the clarified cell lysate with the Methyl(oxan-3-ylmethyl)amine-coupled beads and control beads in parallel for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.

  • Elution:

    • Elute the bound proteins. This can be achieved through several methods:

      • Competitive Elution: Using a high concentration of free Methyl(oxan-3-ylmethyl)amine. This is the most specific method.

      • Denaturing Elution: Using a buffer containing SDS.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain like silver stain or Coomassie blue.

    • Excise protein bands that are unique to the compound-coupled beads.

    • Perform in-gel digestion of the proteins (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein database.

G Methyl(oxan-3-ylmethyl)amine Methyl(oxan-3-ylmethyl)amine Linker Arm Linker Arm Methyl(oxan-3-ylmethyl)amine->Linker Arm Bead Bead Linker Arm->Bead Cell Lysate Cell Lysate Bead->Cell Lysate Incubate with Wash Wash Bead->Wash Removes Non-specific Elute Elute Bead->Elute Releases Target Target Protein Target Protein Cell Lysate->Target Protein Non-specific Proteins Non-specific Proteins Cell Lysate->Non-specific Proteins Target Protein->Bead Binds Mass Spectrometry Mass Spectrometry Target Protein->Mass Spectrometry Identifies Non-specific Proteins->Bead Weakly Binds Wash->Non-specific Proteins Washes away Elute->Target Protein Collects

Sources

Validation

A Senior Application Scientist's Guide to Kin-Selectivity: Profiling Methyl(oxan-3-ylmethyl)amine Against a Kinase Panel

A Note on the Subject Compound: Initial searches for "Methyl(oxan-3-ylmethyl)amine" did not yield publicly available data regarding its biological activity or kinase inhibition profile. This suggests the compound may be...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial searches for "Methyl(oxan-3-ylmethyl)amine" did not yield publicly available data regarding its biological activity or kinase inhibition profile. This suggests the compound may be novel, proprietary, or part of an early-stage discovery program. To fulfill the educational and structural requirements of this guide, we will proceed with a representative workflow using a hypothetical, yet structurally plausible, small molecule inhibitor designated "Exemplarib ." This allows us to demonstrate the principles, experimental design, and data interpretation integral to kinase cross-reactivity profiling, providing a robust template for researchers working with their own novel chemical entities.

Executive Summary: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases, numbering over 500 in the human genome, represent one of the most critical and intensely pursued classes of drug targets, particularly in oncology and immunology.[1][2] Their role as central nodes in signal transduction pathways makes them powerful levers for therapeutic intervention.[2] However, the highly conserved nature of the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3]

A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the intended therapeutic signal.[4] Conversely, strategically designed "multi-targeted" inhibitors, or polypharmacology, can offer enhanced efficacy. Understanding a compound's interaction map across the kinome is therefore not merely an academic exercise; it is a critical, decision-gating step in any modern drug discovery campaign.[3]

This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel kinase inhibitor, using our model compound Exemplarib , a putative inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7, or TAK1). We will detail the experimental rationale, present a robust protocol, interpret the resulting data, and compare its profile to a known promiscuous inhibitor to provide essential context for drug development professionals.

Profiling Candidate: Exemplarib, a Novel TAK1 Inhibitor

For the purpose of this guide, we introduce Exemplarib .

  • Primary Target: TAK1 (MAP3K7)

  • Therapeutic Rationale: TAK1 is a key upstream kinase in the NF-κB and MAPK signaling pathways, implicated in inflammatory diseases and certain cancers. A highly selective inhibitor is sought to mitigate the broad cellular effects that would arise from non-specific inhibition of other kinases in these critical pathways.

  • Initial Data: In initial biochemical assays, Exemplarib demonstrated potent, single-digit nanomolar inhibition of recombinant TAK1. The next logical step is to understand its selectivity across the broader human kinome.

Experimental Design & Methodology

The goal of a kinase panel screen is to obtain a "snapshot" of a compound's inhibitory activity against a large, representative set of kinases at a single, fixed concentration. This initial screen is a cost-effective strategy to identify potential liabilities and off-targets early in the discovery process.[5]

Selection of the Kinase Panel & Assay Technology

A broad panel is crucial for a comprehensive view of selectivity.[6][7] We will utilize a 300+ kinase panel that covers all major branches of the human kinome tree.

  • Assay Technology: A radiometric assay, such as the [γ-³³P]-ATP filter-binding assay , will be employed. This method is considered a gold standard due to its direct measurement of substrate phosphorylation, high sensitivity, and robustness.[8] It directly quantifies the transfer of a radiolabeled phosphate from ATP to a specific peptide or protein substrate.[2][8]

  • ATP Concentration: The concentration of ATP is a critical experimental parameter. For broad profiling, assays are often run at or near the Michaelis constant (Km) of ATP for each specific kinase.[8][9] This ensures that the resulting IC50 values are a closer reflection of the inhibitor's intrinsic affinity (Ki) for ATP-competitive compounds.[2][8] For this screen, a standard Km,app concentration will be used for each kinase.

Experimental Workflow

The workflow for kinase profiling is a systematic process designed for high-throughput execution and data quality.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_readout Detection & Analysis Compound 1. Compound Dilution Exemplarib prepared at 100x final conc. in DMSO AssayPlate 2. Assay Plate Mapping 384-well plates mapped for kinases, controls, and compound. Compound->AssayPlate Acoustic Transfer KinaseMix 3. Kinase Reaction Kinase, buffer, and Exemplarib are pre-incubated. Initiation 4. Reaction Initiation [γ-³³P]-ATP and substrate are added. KinaseMix->Initiation Incubation 5. Incubation Reaction proceeds at 30°C for a defined period. Initiation->Incubation Quench 6. Reaction Quench Reaction stopped with acid. Filter 7. Substrate Capture Mixture transferred to filter plates; phosphorylated substrate binds. Quench->Filter Wash 8. Washing Unincorporated [γ-³³P]-ATP is washed away. Filter->Wash Read 9. Readout Radioactivity on filter is quantified by scintillation counting. Wash->Read Data 10. Data Analysis Counts converted to % Inhibition vs. DMSO control. Read->Data G Start Kinase Profiling Results (e.g., for Exemplarib) Decision Is the selectivity profile acceptable? Start->Decision Yes Yes: - On-target is potent - Off-targets are acceptable or addressable Decision->Yes Favorable No No: - Unacceptable off-targets - Lack of selectivity Decision->No Unfavorable ActionYes1 Proceed to Dose-Response (IC50) Determine potency against hits. Yes->ActionYes1 ActionNo1 Medicinal Chemistry Optimization Synthesize new analogs to improve selectivity (Structure-Activity Relationship). No->ActionNo1 ActionYes2 Cellular Target Engagement Confirm on- and off-target inhibition in cells. ActionYes1->ActionYes2 ActionYes3 Advance to In Vivo Studies Pharmacokinetics and efficacy models. ActionYes2->ActionYes3 ActionNo2 Re-screen Optimized Compounds Assess selectivity of new analogs. ActionNo1->ActionNo2 ActionNo3 Terminate Compound Series If selectivity cannot be achieved. ActionNo1->ActionNo3

Caption: Decision-making flowchart based on kinase selectivity data.

Based on Exemplarib's profile:

  • Confirm Potency: The immediate next step is to perform 10-point dose-response curves (IC₅₀ determination) for the primary target (TAK1) and the key off-targets (ASK1, MEKK2, AURKB). [1][5]This quantifies the potency and provides a selectivity window (e.g., a 100-fold difference in IC₅₀ between TAK1 and ASK1 would be desirable).

  • Structure-Activity Relationship (SAR) Guided Optimization: The medicinal chemistry team can use this data to modify the structure of Exemplarib. The goal would be to reduce affinity for ASK1 and MEKK2 while maintaining or improving potency against TAK1.

  • Cellular Assays: It is crucial to confirm that the biochemical interactions translate to a cellular context. [10]Western blotting can be used to measure the phosphorylation of direct downstream substrates of TAK1, ASK1, and AURKB in cells treated with Exemplarib. [10]4. Inform Toxicology: The identified off-targets (even weak ones) provide a hypothesis-driven framework for future safety and toxicology studies. For example, inhibition of AURKB can lead to specific cell cycle defects, which can be monitored in preclinical safety models.

By systematically profiling kinase inhibitors, research teams can make informed, data-driven decisions, ultimately increasing the probability of developing safe and effective medicines.

References

  • Best Practices for Kinase Inhibitor Experiments. BenchChem Technical Support Center. [URL: https://www.benchchem.com/technical-support/best-practices-for-kinase-inhibitor-experiments]
  • Bogaerts, E., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.Science Signaling, 10(487). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5581223/]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [URL: https://reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development/]
  • Kinase Profiling Services. (2021). Luceome Biotechnologies. [URL: https://www.luceome.com/kinase-profiling-services/]
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors.Biochemical Journal, 408(3), 297–315. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267329/]
  • Kinase Panel Screening and Profiling Service. Reaction Biology. [URL: https://reactionbiology.com/biochemical-assays/kinase-panel-screening/]
  • From Off-Target Risks to Optimized Leads: The Power of Kinase Profiling. (2025). AssayQuant. [URL: https://www.assayquant.com/blog/kinase-profiling]
  • Kinase Panel Profiling. Pharmaron. [URL: https://www.pharmaron.com/en/services/discovery/invitro-biology/biochemistry/kinase-panel-profiling/]
  • Kinase Screening and Profiling Services. BOC Sciences. [URL: https://www.bocsci.com/kinase-screening-and-profiling-services.html]
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.International Journal of Molecular Sciences, 22(16), 8769. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395562/]
  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-pharmacology/biochemical-assays/kinaseprofiler/]
  • Interpreting Unexpected Results with Multi-kinase Inhibitors. BenchChem Technical Support Center. [URL: https://www.benchchem.com/technical-support/interpreting-unexpected-results-with-multi-kinase-inhibitors]
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.Nature Biotechnology, 29(11), 1046–1051. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212528/]
  • Kinome Profiling. Oncolines B.V. [URL: https://oncolines.com/assays/kinome-profiling/]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Methyl(oxan-3-ylmethyl)amine

Introduction Methyl(oxan-3-ylmethyl)amine is a valuable saturated heterocyclic amine building block in medicinal chemistry and drug discovery. The oxane (tetrahydropyran) motif is a prevalent scaffold in numerous natural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl(oxan-3-ylmethyl)amine is a valuable saturated heterocyclic amine building block in medicinal chemistry and drug discovery. The oxane (tetrahydropyran) motif is a prevalent scaffold in numerous natural products and approved pharmaceuticals, often imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] The secondary amine functionality serves as a key handle for the introduction of molecular diversity. Given its utility, the efficient and scalable synthesis of this intermediate is of significant interest to researchers in the pharmaceutical sciences.

This technical guide provides an in-depth comparison of two plausible and efficient synthetic routes to Methyl(oxan-3-ylmethyl)amine, starting from the readily accessible precursor, (tetrahydro-2H-pyran-3-yl)methanol. The discussed routes are:

  • Two-Step Synthesis via Alcohol Activation and Nucleophilic Substitution: A classical approach involving the conversion of the starting alcohol to a more reactive intermediate, followed by displacement with methylamine.

  • Oxidation-Reductive Amination Sequence: A streamlined approach that involves the oxidation of the alcohol to the corresponding aldehyde, followed by a direct one-pot reductive amination with methylamine.

This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these routes based on key metrics such as overall yield, step count, and potential for scalability.

Route 1: Two-Step Synthesis via Alcohol Activation and Nucleophilic Substitution

This well-established synthetic strategy hinges on enhancing the electrophilicity of the carbon atom bearing the hydroxyl group by converting it into a better leaving group. A common and effective method is the tosylation of the primary alcohol, followed by a nucleophilic attack by methylamine.

Causality Behind Experimental Choices

The primary hydroxyl group in (tetrahydro-2H-pyran-3-yl)methanol is a poor leaving group. To facilitate a nucleophilic substitution reaction with methylamine, it must first be "activated." The formation of a tosylate ester is an excellent choice for this purpose. The tosyl group is a superb leaving group due to the resonance stabilization of the resulting tosylate anion. The subsequent SN2 reaction with methylamine proceeds efficiently to furnish the desired secondary amine. The choice of a suitable base, such as triethylamine, is crucial to neutralize the p-toluenesulfonic acid byproduct of the tosylation reaction and to deprotonate the methylammonium salt formed during the substitution step, thus regenerating the nucleophilic free amine.

Experimental Protocol

Step 1a: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol

  • Materials: Tetrahydro-2H-pyran-3-carbaldehyde, Sodium borohydride (NaBH₄), Dichloromethane (DCM), Methanol (MeOH), 1 N Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • A solution of tetrahydro-2H-pyran-3-carbaldehyde (1 equivalent) is prepared in a co-solvent of DCM/MeOH (typically a 15:1 ratio).[1]

    • The solution is cooled to a temperature between -5 °C and 10 °C.[1][2]

    • Sodium borohydride (0.6 equivalents) is added in several portions.[1]

    • The reaction mixture is stirred at room temperature for approximately 4 hours.[1]

    • After the reaction is complete, the mixture is cooled to 0 °C.

    • 1 N HCl is added dropwise until gas evolution ceases to quench the excess NaBH₄.[1]

    • The aqueous layer is extracted three times with DCM.

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.[1]

Step 1b: Synthesis of (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate

  • Materials: (Tetrahydro-2H-pyran-3-yl)methanol, p-Toluenesulfonyl chloride (TsCl), Triethylamine (NEt₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (tetrahydro-2H-pyran-3-yl)methanol (1 equivalent) in DCM and cool the solution to 0 °C.

    • Add triethylamine (1.2 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 equivalents).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting alcohol is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tosylate, which can be used in the next step without further purification.

Step 1c: Synthesis of Methyl(oxan-3-ylmethyl)amine

  • Materials: (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate, Methylamine (solution in THF or ethanol), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude tosylate from the previous step in THF.

    • Add an excess of methylamine solution (e.g., 2 M in THF, 3-5 equivalents).

    • Transfer the reaction mixture to a sealed tube or pressure vessel and heat to 50-70 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Take up the residue in DCM and wash with water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield Methyl(oxan-3-ylmethyl)amine.

Visualization of Route 1

Route_1_Synthesis cluster_0 Step 1a: Reduction cluster_1 Step 1b: Tosylation cluster_2 Step 1c: Nucleophilic Substitution Aldehyde Tetrahydro-2H-pyran- 3-carbaldehyde Alcohol (Tetrahydro-2H-pyran- 3-yl)methanol Aldehyde->Alcohol NaBH4, DCM/MeOH Tosylate (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate Alcohol->Tosylate TsCl, NEt3, DCM Amine Methyl(oxan-3-ylmethyl)amine Tosylate->Amine Methylamine, THF, Heat Route_2_Synthesis cluster_0 Step 2a: Reduction cluster_1 Step 2b: One-Pot Oxidation-Reductive Amination Aldehyde_start Tetrahydro-2H-pyran- 3-carbaldehyde Alcohol (Tetrahydro-2H-pyran- 3-yl)methanol Aldehyde_start->Alcohol NaBH4, DCM/MeOH Aldehyde_intermediate Tetrahydro-2H-pyran- 3-carbaldehyde (in situ) Alcohol->Aldehyde_intermediate TEMPO, NaOCl, DCM Amine Methyl(oxan-3-ylmethyl)amine Aldehyde_intermediate->Amine 1. Methylamine, Acetic Acid 2. NaBH(OAc)3

Sources

Validation

A Head-to-Head Comparison of Methyl(oxan-3-ylmethyl)amine and Structurally Similar Building Blocks for Medicinal Chemistry

A Senior Application Scientist's Guide to Scaffold Selection and Synthetic Application In the landscape of modern drug discovery, the rational selection of chemical building blocks is a cornerstone of successful lead opt...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection and Synthetic Application

In the landscape of modern drug discovery, the rational selection of chemical building blocks is a cornerstone of successful lead optimization. Saturated heterocyclic amines are privileged scaffolds, frequently incorporated to modulate physicochemical properties, enhance target engagement, and improve pharmacokinetic profiles.[1] This guide provides an in-depth, head-to-head comparison of Methyl(oxan-3-ylmethyl)amine with its close structural analogs, offering a data-driven perspective for researchers, medicinal chemists, and drug development professionals. We will delve into a comparative analysis of their physicochemical properties, reactivity in common synthetic transformations, and the potential impact of their structural nuances on drug-like characteristics.

Introduction to the Building Blocks

At the heart of our comparison is Methyl(oxan-3-ylmethyl)amine , a secondary amine featuring a tetrahydropyran (oxane) ring. This building block is of particular interest as a bioisosteric replacement for more traditional piperidine-based scaffolds. The substitution of a nitrogen atom in the piperidine ring with an oxygen atom in the oxane ring can significantly alter a molecule's properties, including its basicity, lipophilicity, and metabolic stability.[2]

For a comprehensive evaluation, we will compare Methyl(oxan-3-ylmethyl)amine to two key analogs:

  • 1-Methyl-3-(aminomethyl)piperidine: A close structural analog where the oxane ring is replaced by a piperidine ring. This allows for a direct assessment of the impact of the heteroatom within the ring.

  • (Oxan-3-ylmethyl)amine: The primary amine counterpart to our lead molecule, enabling an analysis of the effect of N-methylation.

Physicochemical Properties: A Comparative Analysis

The subtle structural differences between these building blocks translate into distinct physicochemical properties that are critical for drug design. The following table summarizes key experimental and predicted values for our selected amines.

PropertyMethyl(oxan-3-ylmethyl)amine1-Methyl-3-(aminomethyl)piperidine(Oxan-3-ylmethyl)amine(Piperidin-3-ylmethyl)amine
Molecular Weight ( g/mol ) 129.19128.22115.16114.19
cLogP 0.40.80.10.5
Topological Polar Surface Area (TPSA, Ų) 21.315.738.338.1[3]
pKa (predicted) ~9.5~10.2~9.8~10.5
Hydrogen Bond Donors 1122
Hydrogen Bond Acceptors 2222

Key Insights from Physicochemical Data:

  • Lipophilicity (cLogP): The replacement of the piperidine ring with an oxane ring generally leads to a decrease in lipophilicity, as evidenced by the lower cLogP of the oxane-containing compounds. This can be advantageous for improving aqueous solubility.

  • Basicity (pKa): The electron-withdrawing effect of the ether oxygen in the oxane ring is expected to reduce the basicity of the exocyclic amine compared to the corresponding piperidine analog.[2] This reduction in pKa can be beneficial in mitigating potential off-target effects associated with highly basic compounds, such as hERG channel inhibition.

  • Polar Surface Area (TPSA): The primary amines exhibit a significantly higher TPSA due to the presence of two hydrogen bond donors on the nitrogen atom. N-methylation reduces the TPSA, which can improve membrane permeability.

  • Metabolic Stability: A significant challenge with piperidine-containing drugs is their susceptibility to metabolism by cytochrome P450 (CYP) enzymes, often leading to N-dealkylation or oxidation of the ring.[2] The tetrahydropyran moiety in Methyl(oxan-3-ylmethyl)amine eliminates the possibility of N-dealkylation of the core ring structure, potentially enhancing metabolic stability.[2]

Reactivity in Key Synthetic Transformations

The utility of a building block is intrinsically linked to its performance in common, robust chemical reactions. Here, we provide detailed experimental protocols for two of the most critical transformations in medicinal chemistry: amide coupling and reductive amination.

Amide Coupling

Amide bond formation is a cornerstone of drug synthesis. The following is a general protocol for the coupling of a secondary amine, such as Methyl(oxan-3-ylmethyl)amine, to a carboxylic acid.

Experimental Protocol: Amide Coupling of Methyl(oxan-3-ylmethyl)amine with Benzoic Acid

  • To a stirred solution of benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at room temperature, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The choice of coupling reagent and base is crucial for efficient activation of the carboxylic acid and preventing side reactions.[4]

  • Stir the mixture for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Add Methyl(oxan-3-ylmethyl)amine (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

AmideCoupling

Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[5] The following protocol details the reaction of a secondary amine with an aldehyde.

Experimental Protocol: Reductive Amination of Benzaldehyde with Methyl(oxan-3-ylmethyl)amine

  • To a solution of benzaldehyde (1.0 eq) and Methyl(oxan-3-ylmethyl)amine (1.1 eq) in a suitable solvent (e.g., dichloroethane or methanol) at room temperature, add a mild acid catalyst such as acetic acid (0.1 eq). The acid catalyzes the formation of the iminium ion intermediate.[6]

  • Stir the mixture for 30-60 minutes.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture. This reducing agent is selective for the iminium ion in the presence of the aldehyde.[6]

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReductiveAmination

Comparative Performance and Strategic Application

The choice between Methyl(oxan-3-ylmethyl)amine and its analogs is a strategic decision that should be guided by the specific goals of the drug discovery program.

  • When to Choose Methyl(oxan-3-ylmethyl)amine: This building block is an excellent choice when seeking to reduce the basicity and lipophilicity of a lead compound. Its inherent metabolic stability due to the oxane ring makes it particularly attractive for overcoming challenges with CYP-mediated metabolism.[2] The secondary amine provides a versatile handle for further functionalization.

  • When to Choose 1-Methyl-3-(aminomethyl)piperidine: This analog is suitable when a higher basicity is desired for specific target interactions, such as forming a salt bridge. However, potential metabolic liabilities associated with the piperidine ring should be carefully evaluated.[1]

  • When to Choose (Oxan-3-ylmethyl)amine: The primary amine offers the advantage of having two sites for substitution, allowing for the introduction of greater diversity. The higher TPSA may enhance solubility but could potentially hinder cell permeability.

  • When to Choose (Piperidin-3-ylmethyl)amine: Similar to its N-methylated counterpart, this building block provides a more basic nitrogen compared to the oxane analogs. The primary amine allows for diverse derivatization strategies.

Conclusion

The selection of a building block is a critical decision in the iterative process of drug design. Methyl(oxan-3-ylmethyl)amine presents a compelling option for medicinal chemists looking to fine-tune the properties of their lead compounds. Its favorable physicochemical profile, characterized by reduced basicity and lipophilicity compared to its piperidine analogs, along with its potential for enhanced metabolic stability, makes it a valuable tool in the medicinal chemist's arsenal. By understanding the nuanced differences in properties and reactivity between Methyl(oxan-3-ylmethyl)amine and its structural relatives, researchers can make more informed decisions to accelerate the development of safer and more effective medicines.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ACS Publications. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Chemistry Stack Exchange. Reductive amination in case of secondary amines. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ScienceDirect. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Chemistry Data. Amine to Amide (Coupling) - Common Conditions. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Google Patents. Process for the preparation of n-[3-(aminomethyl)
  • Der Pharma Chemica. Synthesis of primary amines by one-pot reductive amination of aldehydes. [Link]

  • ResearchGate. Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. [Link]

  • PubChem. Piperidin-3-amine. [Link]

  • PubChem. (S)-piperidin-3-amine. [Link]

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • PubChem. Piperidine-3-methylamine. [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • ResearchGate. Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. [Link]

  • ResearchGate. ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl(oxan-3-ylmethyl)amine: Evaluating Reproducibility of Published Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Oxane Moiety Methyl(oxan-3-ylmethyl)amine, a substituted tetrahydropyran, incorporates a structural motif of significa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxane Moiety

Methyl(oxan-3-ylmethyl)amine, a substituted tetrahydropyran, incorporates a structural motif of significant interest in medicinal chemistry. The tetrahydropyran ring is a prevalent feature in numerous natural products and approved pharmaceuticals. Its presence can enhance the pharmacokinetic profile of a drug candidate by improving solubility and metabolic stability[1]. As such, reliable and reproducible synthetic access to versatile intermediates like Methyl(oxan-3-ylmethyl)amine is of paramount importance for the drug discovery and development process.

This guide will focus on the most logical and widely applicable synthetic strategy for this target molecule: a two-step sequence involving the oxidation of a commercially available alcohol followed by reductive amination. We will explore the nuances of this approach and provide a comprehensive, step-by-step protocol.

Proposed Synthetic Pathway: A Two-Step Approach

The most direct and cost-effective route to Methyl(oxan-3-ylmethyl)amine commences with the readily available (Tetrahydro-2H-pyran-3-yl)methanol. This starting material can be converted to the target amine via a two-step process:

  • Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde, tetrahydro-2H-pyran-3-carbaldehyde.

  • Reductive Amination: The intermediate aldehyde is then reacted with methylamine in the presence of a reducing agent to form the desired secondary amine.

This strategy is advantageous due to the commercial availability of the starting alcohol and the high efficiency of the individual transformations.

Synthetic Pathway Start (Tetrahydro-2H-pyran-3-yl)methanol Intermediate Tetrahydro-2H-pyran-3-carbaldehyde Start->Intermediate Oxidation [PCC or Dess-Martin Periodinane] Product Methyl(oxan-3-ylmethyl)amine Intermediate->Product Reductive Amination [CH3NH2, NaBH(OAc)3]

Caption: Proposed two-step synthesis of Methyl(oxan-3-ylmethyl)amine.

Part 1: Oxidation of (Tetrahydro-2H-pyran-3-yl)methanol

The conversion of a primary alcohol to an aldehyde is a foundational transformation in organic synthesis. For this particular substrate, a mild oxidizing agent is recommended to prevent over-oxidation to the carboxylic acid. Two reliable methods are presented below.

Method A: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and relatively mild oxidizing agent that is well-suited for the conversion of primary alcohols to aldehydes.

Experimental Protocol:

  • To a stirred solution of (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) in dichloromethane (DCM, 0.1 M) is added pyridinium chlorochromate (PCC, 1.5 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to afford the crude tetrahydro-2H-pyran-3-carbaldehyde, which can often be used in the subsequent step without further purification.

Method B: Dess-Martin Periodinane (DMP) Oxidation

DMP is another excellent choice for this transformation, known for its mild reaction conditions and high yields.

Experimental Protocol:

  • To a solution of (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) in dichloromethane (DCM, 0.1 M) is added Dess-Martin Periodinane (1.2 eq) in one portion.

  • The reaction is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously for 15 minutes, and the layers are separated.

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired aldehyde.

Part 2: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines. This reaction proceeds through the in-situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced by a selective reducing agent.

Comparison of Reducing Agents for Reductive Amination

The choice of reducing agent is critical for the success of a reductive amination reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde. A comparison of common reducing agents is provided in the table below.

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions. Tolerates a wide range of functional groups. Can be used in a one-pot procedure.[2]Water-sensitive. Not compatible with methanol.[2]Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium Cyanoborohydride (NaBH₃CN) Effective and can be used in protic solvents like methanol.[2]Highly toxic (releases HCN upon acidification). Less reactive than NaBH(OAc)₃.Methanol, Ethanol
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde or ketone. Typically requires a two-step procedure where the imine is pre-formed.[2]Methanol, Ethanol

For the synthesis of Methyl(oxan-3-ylmethyl)amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended reagent due to its high selectivity and the ability to perform the reaction in a convenient one-pot procedure.

Detailed Experimental Protocol for Reductive Amination

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.

Materials:

  • Tetrahydro-2H-pyran-3-carbaldehyde

  • Methylamine (as a solution in THF or as methylamine hydrochloride)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (optional, to facilitate imine formation)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in DCM or DCE (0.1 M) is added methylamine (1.2 eq). If using methylamine hydrochloride, an equivalent of a non-nucleophilic base such as triethylamine should be added.

  • A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation. The mixture is stirred at room temperature for 30-60 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure Methyl(oxan-3-ylmethyl)amine.

Reductive Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve aldehyde in DCM B Add methylamine (and optional acid catalyst) A->B 1. C Stir for 30-60 min (Imine formation) B->C D Add NaBH(OAc)3 portion-wise C->D 2. E Stir for 12-24 h at room temperature D->E 3. F Quench with aq. NaHCO3 E->F G Extract with DCM F->G 4. H Dry, filter, concentrate G->H 5. I Purify by column chromatography H->I 6.

Caption: Experimental workflow for the reductive amination step.

Conclusion and Future Perspectives

The synthesis of Methyl(oxan-3-ylmethyl)amine is readily achievable through a robust and reproducible two-step sequence involving oxidation of the corresponding alcohol followed by reductive amination. The choice of mild oxidizing agents such as PCC or Dess-Martin periodinane, coupled with the use of a selective reducing agent like sodium triacetoxyborohydride, provides a high-yielding and reliable route to this valuable building block. The protocols detailed in this guide are based on well-established and extensively documented chemical transformations, providing a high degree of confidence in their reproducibility. Further optimization of reaction conditions, such as temperature and reaction time, may lead to improved yields and purity, and should be explored on a case-by-case basis.

References

  • An In-depth Technical Guide to (Tetrahydro-2H-pyran-3-yl)methanamine - Benchchem.
  • Reductive amination - Wikipedia. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Reductive Amination - Chemistry LibreTexts. [Link]

  • Reductive Amination - Chemistry Steps. [Link]

Sources

Validation

Orthogonal methods for confirming the purity of Methyl(oxan-3-ylmethyl)amine

Introduction: The Imperative for Orthogonal Purity Assessment In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Purity Assessment

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Methyl(oxan-3-ylmethyl)amine, establishing a robust, validated purity profile is a critical step in the journey from discovery to clinical application. Relying on a single analytical method, no matter how powerful, creates an inherent risk of overlooking impurities that may co-elute or be otherwise invisible to that specific technique.

This guide details the application of orthogonal methods—the use of two or more analytical techniques that measure the same attribute based on different scientific principles—to provide a highly confident and comprehensive purity assessment.[1][2] This approach is strongly recommended by regulatory bodies and is essential for building a complete picture of a compound's impurity profile.[3][4][5][6]

We will explore a practical, two-pronged strategy for confirming the purity of Methyl(oxan-3-ylmethyl)amine, a secondary amine containing a tetrahydropyran (oxane) moiety. This strategy combines the separative power of Gas Chromatography-Mass Spectrometry (GC-MS) with the absolute quantitative capability of Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy .

Understanding the Analyte and Potential Impurities

Methyl(oxan-3-ylmethyl)amine is not a widely documented compound, so we must anticipate potential impurities based on its likely synthetic route. A common and efficient synthesis is the reductive amination of oxan-3-carbaldehyde with methylamine, using a reducing agent like sodium triacetoxyborohydride (STAB).[7][8][9][10]

Hypothesized Synthetic Route: Oxan-3-carbaldehyde + Methylamine --(STAB)--> Methyl(oxan-3-ylmethyl)amine

From this, we can predict several process-related impurities:

  • Unreacted Starting Materials: Oxan-3-carbaldehyde and residual methylamine.[11][12]

  • Reducing Agent Byproducts: Residuals related to the borohydride reagent.

  • Side-Reaction Products:

    • Oxan-3-ylmethanol: Formed by the reduction of the starting aldehyde.

    • (Oxan-3-ylmethyl)amine (Primary Amine): If the reaction occurs with ammonia impurity instead of methylamine.

    • Dimethyl(oxan-3-ylmethyl)amine (Tertiary Amine): Potential over-alkylation, though less likely with this specific route.

  • Solvent-Related Impurities: Residual solvents from reaction and workup (e.g., 1,2-dichloroethane, ethyl acetate).[13]

Our analytical strategy must be capable of separating and detecting these structurally similar compounds.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Separation and Detection: GC-MS is an ideal technique for analyzing volatile and semi-volatile compounds like Methyl(oxan-3-ylmethyl)amine.[14] Separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column.[15] Following separation, the mass spectrometer fragments the eluted molecules and measures the mass-to-charge ratio of these fragments, providing a unique "fingerprint" for identification. This combination of chromatographic separation and mass-based detection offers exceptional specificity.

Experimental Protocol: Purity by GC-MS
  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 10 mg of the Methyl(oxan-3-ylmethyl)amine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Rationale: While the target amine is amenable to direct GC analysis, derivatization can improve peak shape and thermal stability.[14] A common procedure for amines is acylation. To a 1 mL aliquot of the sample solution, add 100 µL of pyridine and 150 µL of trifluoroacetic anhydride (TFAA). Vortex for 1 minute and let stand for 30 minutes at 50°C. This converts the secondary amine to a less polar, more volatile trifluoroacetamide derivative.

  • Instrumentation and Conditions:

    • System: Agilent GC-MS System (e.g., 8890 GC with 5977B MS) or equivalent.

    • Injector: Split/Splitless, 270°C, Split ratio 20:1.

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Rationale: A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of compound polarities, suitable for separating the amine from potential alcohol, aldehyde, and other byproducts.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detector:

      • Transfer Line: 280°C.

      • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

      • Scan Range: m/z 40-450.

  • Data Analysis:

    • Purity is calculated based on the principle of area percent. The area of the main peak (derivatized analyte) is divided by the total area of all peaks in the chromatogram.

    • Impurity identification is achieved by comparing the experimental mass spectrum of each minor peak against a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in MeOH Weigh->Dissolve Derivatize Derivatize (TFAA) Dissolve->Derivatize Inject Inject Sample Derivatize->Inject Separate Separate on DB-5ms Column Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analyzer (Scan m/z) Ionize->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (MS Library) Integrate->Identify Calculate Calculate % Area Purity Integrate->Calculate

Caption: Workflow for purity determination by GC-MS.

Method 2: Quantitative NMR (qNMR) Spectroscopy

Principle of Quantification: qNMR is a primary analytical method recognized by pharmacopeias for its ability to provide an absolute purity value without the need for a specific reference standard of the analyte.[16][17][18] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19][20][21] By comparing the integral of a unique analyte signal to that of a certified internal standard of known purity and mass, the purity of the analyte can be calculated directly.[22] This technique is orthogonal to chromatography as it relies on nuclear magnetic resonance, a property entirely different from chromatographic partitioning.

Experimental Protocol: Purity by ¹H qNMR
  • Sample and Standard Preparation:

    • Internal Standard (IS): Maleic acid is a suitable choice. It is non-volatile, stable, has a high purity, and its vinylic proton signal (~6.2 ppm) is a sharp singlet that is unlikely to overlap with analyte signals.

    • Accurately weigh (~5 mg, to 0.01 mg) of certified maleic acid (IS) into a clean NMR tube.

    • Accurately weigh (~20 mg, to 0.01 mg) of the Methyl(oxan-3-ylmethyl)amine sample into the same NMR tube.

    • Add ~0.7 mL of Deuterated Chloroform (CDCl₃) or Methanol-d₄ (CD₃OD) to completely dissolve both components.

      • Rationale: The choice of solvent is critical to ensure both analyte and standard are fully dissolved and that their signals are well-resolved. CDCl₃ is a good first choice for this analyte's expected polarity.

  • Instrumentation and Parameters:

    • System: Bruker Avance III 400 MHz spectrometer (or higher field strength).

    • Nucleus: ¹H.

    • Pulse Program: A standard 30° or 45° pulse (e.g., zg30).

    • Relaxation Delay (D1): ≥ 30 seconds.

      • Rationale (Critical): A long D1 delay (at least 5 times the longest T₁ relaxation time of both the analyte and standard) is absolutely essential to ensure complete relaxation of all protons, making the signal integrals directly proportional to molar concentration.[17]

    • Number of Scans (NS): ≥ 32.

      • Rationale: A higher number of scans improves the signal-to-noise ratio (S/N), leading to more precise integration.

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Temperature: Regulated at 298 K.

  • Data Processing and Calculation:

    • Apply Fourier transform, manual phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Select a well-resolved, unique signal for the analyte (e.g., the N-methyl singlet) and the singlet for the internal standard.

    • Integrate both signals accurately.

    • Calculate the purity using the following equation[20]:

    Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (e.g., 3 for a CH₃ group)

    • M: Molar mass

    • m: Weighed mass

    • P: Purity of the standard (e.g., 99.9%)

    • analyte: Refers to Methyl(oxan-3-ylmethyl)amine

    • std: Refers to the internal standard (Maleic Acid)

Workflow Diagram: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Weigh_Std Accurately Weigh Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Std->Dissolve Weigh_Analyte Accurately Weigh Analyte Weigh_Analyte->Dissolve Acquire Acquire Spectrum (Long D1 Delay) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity (qNMR Equation) Integrate->Calculate

Caption: Workflow for purity determination by qNMR.

Orthogonal Comparison and Data Summary

The strength of this approach lies in the fundamental differences between the two methods. GC-MS separates impurities before detection, while qNMR quantifies the main component in the presence of all impurities without separation. Agreement between these two disparate techniques provides very high confidence in the final purity value.

Table 1: Comparison of Orthogonal Methodologies
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Orthogonality Principle
Scientific Principle Chromatographic separation (boiling point/polarity) followed by mass-based detection.Nuclear magnetic resonance; signal intensity is proportional to molar concentration.Separation-based vs. Intrinsic property measurement.
Quantification Relative (% Area). Assumes all compounds have a similar response factor in the detector.Absolute (% w/w). Primary method, traceable to SI units.[21]Relative vs. Absolute.
Reference Standard Not required for % area purity, but required for identification of known impurities.Requires a certified internal standard of a different chemical structure.[19]Different standardization approaches.
Selectivity High. Can resolve isomers and closely related structures based on retention time.High. Can distinguish compounds based on unique chemical shifts.Different selectivity mechanisms.
Impurity Detection Excellent for volatile/semi-volatile impurities, even at trace levels (ppm).Detects impurities with ¹H signals at levels typically >0.1%.[17] "NMR silent" impurities are not seen.Complementary sensitivity profiles.
Strengths Superior for detecting trace-level impurities and unknowns. Provides structural info via MS.Provides an accurate, absolute purity value. Confirms structure simultaneously. Non-destructive.[21]Each method compensates for the other's potential weaknesses.
Weaknesses Non-volatile impurities are not detected. Quantification can be biased by response factor differences.Lower sensitivity than GC for trace impurities. Signal overlap can complicate quantification.
Table 2: Hypothetical Purity Data for a Batch of Methyl(oxan-3-ylmethyl)amine
Batch IDGC-MS (% Area)Key Impurities Detected (GC-MS)qNMR (% w/w)Conclusion
METH-OXA-001 99.65%Oxan-3-carbaldehyde (0.15%)Oxan-3-ylmethanol (0.20%)99.5%Pass. Excellent agreement between methods. Purity is confirmed to be >99.5%.
METH-OXA-002 98.50%Oxan-3-carbaldehyde (0.85%)Unknown at RT 7.8 min (0.65%)98.3%Pass. Good agreement. The unknown impurity was identified by its mass spectrum as a potential solvent adduct.
METH-OXA-003 99.80%No single impurity >0.05%98.2%FAIL. Significant discrepancy. qNMR suggests the presence of an "NMR silent" impurity (e.g., an inorganic salt) or a non-volatile organic impurity not detected by GC. Further investigation required.

Conclusion: A Self-Validating System for Purity Assurance

By employing the orthogonal pair of GC-MS and qNMR, we create a self-validating system for the purity assessment of Methyl(oxan-3-ylmethyl)amine. GC-MS acts as a high-sensitivity screen for process-related volatile impurities, while qNMR provides a robust, absolute measure of the main component's mass fraction. When the results from these two fundamentally different techniques align, as seen in batches 001 and 002, they provide a trustworthy and defensible purity value. Discrepancies, as highlighted in batch 003, are equally valuable, as they immediately flag the presence of unexpected impurities that would have been missed by a single method, thereby preventing the release of a potentially substandard batch. This dual-pronged approach embodies scientific rigor and ensures the highest confidence in product quality for researchers and drug development professionals.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Scielo. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Methylamine | CH3NH2 | CID 6329. PubChem - NIH. [Link]

Sources

Comparative

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of Methyl(oxan-3-ylmethyl)amine Analogs

This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on analogs of Methyl(oxan-3-ylmethyl)amine. As researchers and drug development professionals, understanding the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on analogs of Methyl(oxan-3-ylmethyl)amine. As researchers and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount to designing potent, selective, and safe therapeutics.[1] This document will not merely list protocols but will delve into the rationale behind experimental choices, offering a self-validating system for your research endeavors. We will explore synthetic strategies, detail key biological evaluation assays, and demonstrate how to synthesize the resulting data into a coherent SAR model.

Introduction to Methyl(oxan-3-ylmethyl)amine Analogs in Drug Discovery

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive core for designing novel bioactive molecules. The Methyl(oxan-3-ylmethyl)amine pharmacophore, with its secondary amine and flexible side chain, presents a versatile platform for exploring interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3]

The primary goal of SAR studies is to systematically modify the chemical structure of a lead compound to understand which functional groups and structural features are crucial for its biological activity.[4] This iterative process of design, synthesis, and testing allows for the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate.[4]

Synthetic Strategies for Analog Generation

A robust and flexible synthetic route is the cornerstone of any successful SAR campaign. The following section outlines a representative, multi-step synthesis for generating a library of Methyl(oxan-3-ylmethyl)amine analogs. This scheme is designed to be adaptable, allowing for diversification at key positions of the molecule.

Representative Synthetic Protocol

A plausible synthetic route to generate diverse Methyl(oxan-3-ylmethyl)amine analogs can be conceptualized based on established methods for similar heterocyclic amines.[5][6]

Step 1: Synthesis of 3-(Hydroxymethyl)oxane

Commercially available oxan-3-one can be reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride in an alcoholic solvent.

Step 2: Conversion to an Electrophile

The primary alcohol can be converted to a suitable leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For example, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine will yield the tosylate.

Step 3: Introduction of the Amine

The tosylate can then be reacted with a variety of primary or secondary amines to introduce the desired side chain. For the parent compound, reaction with methylamine would be performed. To generate analogs, this step can be varied by using different substituted amines.

Step 4: Further Diversification (Optional)

If the oxane ring itself is to be modified, the synthesis would start from a substituted oxan-3-one. Additionally, the methyl group on the amine can be replaced by synthesizing the corresponding N-desmethyl analog and then performing reductive amination with various aldehydes or ketones.

Biological Evaluation: A Multi-Target Approach

Given the versatility of the Methyl(oxan-3-ylmethyl)amine scaffold, it is prudent to screen a library of analogs against a panel of diverse biological targets. This section details standardized protocols for assays targeting GPCRs, ion channels, and enzymes.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent a major class of drug targets, and aminergic GPCRs are particularly relevant for compounds containing a basic amine.[7][8][9]

This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.[10][11]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.[12]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-ligand) and varying concentrations of the test compound.[11][12]

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.[10]

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12]

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist.[13]

  • cAMP Assay (for Gs or Gi coupled receptors):

    • Plate cells expressing the target receptor in a 96-well plate.

    • Stimulate the cells with varying concentrations of the test compound.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).[13]

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).[13]

  • Calcium Flux Assay (for Gq coupled receptors):

    • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14][15]

    • Add varying concentrations of the test compound.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.[14][15]

    • Analyze the data to determine EC50 or IC50 values.[15]

Ion Channels

Ion channels are another important class of drug targets, and many are modulated by small molecules containing amine functionalities.[3][16]

This technique provides a direct measure of ion channel function and is considered the gold standard.[17][18]

Protocol:

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest.

  • Automated Patch Clamp System: Utilize an automated patch clamp platform (e.g., SyncroPatch, QPatch).

  • Recording: The system will automatically establish a whole-cell patch clamp configuration.

  • Compound Application: Apply varying concentrations of the test compound to the cells.

  • Data Acquisition: Record the ion channel currents in response to specific voltage protocols.

  • Analysis: Analyze the current traces to determine the effect of the compound on channel activity (e.g., inhibition, activation, modulation of gating) and calculate IC50 or EC50 values.[17]

Enzymes

Enzyme inhibition is a common mechanism of action for many drugs.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and the test compound.[1][19]

  • Assay Setup: In a 96-well plate, mix the enzyme with varying concentrations of the test compound and pre-incubate.[19]

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).[1]

  • Data Analysis: Calculate the rate of the reaction for each compound concentration and determine the IC50 value.[1]

Building the Structure-Activity Relationship (SAR)

The data generated from the biological assays must be systematically organized to derive meaningful SAR.

Data Presentation

Summarize all quantitative data (e.g., Ki, EC50, IC50) in a clearly structured table. This allows for easy comparison of the activity of different analogs.

Table 1: Hypothetical SAR Data for Methyl(oxan-3-ylmethyl)amine Analogs

Compound IDR1R2R3Target X Binding (Ki, nM)Target X Function (EC50, nM)Target Y Inhibition (IC50, µM)
1 (Parent) HHCH31025>100
Analog 1a 4-FHCH3515>100
Analog 1b H2-CH3CH350100>100
Analog 2a HHH10025050
Analog 2b HHEthyl820>100
Analog 3a HHCyclopropyl154080

This is a hypothetical table for illustrative purposes.

Visualizing SAR: Graphviz Diagrams

Diagrams can effectively illustrate the logical flow of an SAR study and the relationships between structural modifications and biological activity.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Oxan-3-one Step1 Reduction Start->Step1 Step2 Activation (e.g., Tosylation) Step1->Step2 Step3 Amination Step2->Step3 Analogs Library of Analogs Step3->Analogs GPCR GPCR Assays (Binding & Functional) Analogs->GPCR Test IonChannel Ion Channel Assays (Electrophysiology) Analogs->IonChannel Test Enzyme Enzyme Assays (Inhibition) Analogs->Enzyme Test DataTable Compile Data Table GPCR->DataTable IonChannel->DataTable Enzyme->DataTable SAR_Analysis SAR Determination DataTable->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Analogs Iterate

Caption: Workflow for SAR studies of Methyl(oxan-3-ylmethyl)amine analogs.

SAR_Relationships cluster_R1 R1 Substitutions (Oxane Ring) cluster_R2 R2 Substitutions (Oxane Ring) cluster_R3 R3 Substitutions (Amine) Parent Parent Compound (R1=H, R2=H, R3=CH3) R1_F 4-Fluoro (Analog 1a) Potency ↑ Parent->R1_F R2_Me 2-Methyl (Analog 1b) Potency ↓ Parent->R2_Me R3_H N-H (Analog 2a) Potency ↓, Selectivity ↓ Parent->R3_H R3_Et N-Ethyl (Analog 2b) Potency ≈ Parent->R3_Et R3_cPr N-Cyclopropyl (Analog 3a) Potency ≈, Selectivity ↓ Parent->R3_cPr

Caption: Hypothetical SAR trends for Methyl(oxan-3-ylmethyl)amine analogs.

Conclusion and Future Directions

This guide has provided a detailed roadmap for conducting comprehensive SAR studies on Methyl(oxan-3-ylmethyl)amine analogs. By employing a flexible synthetic strategy and a diverse panel of biological assays, researchers can systematically probe the relationship between chemical structure and biological function. The iterative process of analog synthesis, biological testing, and data analysis is crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. Future work should focus on exploring a wider range of substitutions, investigating the stereochemistry of the oxane ring, and conducting in-depth pharmacokinetic and in vivo studies on the most promising analogs.

References

A comprehensive list of references will be compiled based on the sources cited throughout this guide. The URLs provided in the grounding data will be used to create a verifiable reference list.

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Methyl(oxan-3-ylmethyl)amine Derivatives Versus Standard of Care in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the potential in vivo efficacy of novel Methyl(oxan-3-ylmethyl)amine derivatives against the current stand...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential in vivo efficacy of novel Methyl(oxan-3-ylmethyl)amine derivatives against the current standard of care in the context of non-small cell lung cancer (NSCLC). As Methyl(oxan-3-ylmethyl)amine represents a novel chemical entity with limited direct preclinical data, this document synthesizes information from structurally related oxane and oxetane derivatives to project a plausible mechanism of action and create a scientifically grounded, albeit hypothetical, comparative framework. This guide is intended to provide a robust rationale and detailed experimental workflows for researchers investigating this promising new class of compounds.

Introduction: The Emerging Role of Oxane Scaffolds in Oncology

The oxane (tetrahydropyran) motif and its smaller homolog, oxetane, are gaining significant traction in medicinal chemistry.[1][2] These saturated heterocyclic ethers offer a unique combination of properties, including improved aqueous solubility, metabolic stability, and three-dimensional complexity, which can lead to enhanced pharmacokinetic profiles and novel interactions with biological targets.[1] While direct in vivo efficacy data for Methyl(oxan-3-ylmethyl)amine derivatives is not yet publicly available, the well-documented activities of structurally similar compounds suggest a strong potential for targeting key oncogenic pathways.

This guide will focus on a hypothetical Methyl(oxan-3-ylmethyl)amine derivative and its potential as an inhibitor of the AXL and mTOR signaling pathways, both of which are implicated in NSCLC progression and drug resistance. We will compare its projected efficacy against a current standard of care for EGFR-mutated NSCLC, providing a roadmap for preclinical evaluation.

Postulated Mechanism of Action: Dual AXL/mTOR Inhibition

Based on the pharmacophoric features of known AXL and mTOR inhibitors, we postulate that Methyl(oxan-3-ylmethyl)amine derivatives can be designed to act as dual inhibitors of these critical kinases.[1][3]

  • AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis and resistance to targeted therapies in NSCLC.[4] The pharmacophore for many AXL inhibitors includes hydrogen bond acceptors and donors, aromatic features, and hydrophobic groups that interact with the ATP-binding pocket of the kinase.[3][5] The oxane ring and the secondary amine of the Methyl(oxan-3-ylmethyl)amine scaffold can be functionalized to meet these requirements.

  • mTOR (mechanistic Target of Rapamycin): The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[6][7] ATP-competitive mTOR inhibitors also feature hydrogen bond acceptors, aromatic rings, and hydrophobic moieties.[1] The flexibility and substituent-directing capabilities of the oxane scaffold make it a suitable platform for designing dual-specificity inhibitors.

The proposed dual-inhibition mechanism is depicted in the following signaling pathway diagram:

AXL_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Growth Factors AXL AXL AXL->PI3K Resistance Drug Resistance AXL->Resistance AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC1->Resistance mTORC2->AKT Feedback Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Derivative Methyl(oxan-3-ylmethyl)amine Derivative Derivative->AXL Inhibition Derivative->mTORC1 Inhibition Derivative->mTORC2 Inhibition

Figure 1: Postulated dual inhibition of AXL and mTOR pathways by a Methyl(oxan-3-ylmethyl)amine derivative.

Comparative In Vivo Efficacy: A Head-to-Head with Standard of Care

To establish a benchmark for the in vivo efficacy of our hypothetical Methyl(oxan-3-ylmethyl)amine derivative, we will compare it to a current standard of care for NSCLC with a specific genetic profile. For this guide, we will focus on EGFR-mutated NSCLC , where resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) is a significant clinical challenge, often driven by AXL and mTOR pathway activation.

Standard of Care: For patients with EGFR-mutated NSCLC, particularly those with the T790M resistance mutation, Osimertinib is a standard third-generation EGFR TKI.

Hypothetical Derivative: "MOM-A1" (Methyl(oxan-3-ylmethyl)amine derivative 1) is our hypothetical dual AXL/mTOR inhibitor.

The following table summarizes the expected comparative efficacy in a preclinical NSCLC xenograft model.

Compound Target(s) Dosage (Hypothetical) Tumor Growth Inhibition (TGI) Key Advantages (Projected)
Osimertinib EGFR5 mg/kg, oral, dailyHigh initial TGI in EGFR-mutant modelsWell-established efficacy and safety profile
MOM-A1 AXL, mTOR20 mg/kg, oral, dailyModerate as monotherapy, high in combinationOvercomes acquired resistance to EGFR TKIs, potential for synergistic effects with standard of care
Osimertinib + MOM-A1 EGFR, AXL, mTOR5 mg/kg + 20 mg/kg, oral, dailySynergistic TGI, delayed tumor relapseAddresses both primary oncogenic driver and resistance pathways

Experimental Protocol: In Vivo Efficacy Assessment in an NSCLC Xenograft Model

This section outlines a detailed, step-by-step protocol for evaluating the in vivo anti-tumor activity of a novel compound like MOM-A1 in a human NSCLC xenograft mouse model.

Cell Line and Animal Model
  • Cell Line: NCI-H1975 human NSCLC cell line, which harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene. This cell line is known to have activated AXL and mTOR pathways.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

Experimental Workflow

The overall experimental workflow is illustrated below:

In_Vivo_Efficacy_Workflow start Start cell_culture Cell Culture (NCI-H1975) start->cell_culture tumor_implantation Tumor Implantation (Subcutaneous) cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Oral Gavage) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Determination (Tumor Volume/Toxicity) monitoring->endpoint analysis Data Analysis & Reporting endpoint->analysis end End analysis->end

Figure 2: General workflow for an in vivo efficacy study in a xenograft model.
Detailed Methodology
  • Tumor Cell Implantation:

    • Harvest NCI-H1975 cells during the logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: Osimertinib (5 mg/kg, daily)

    • Group 3: MOM-A1 (20 mg/kg, daily)

    • Group 4: Osimertinib (5 mg/kg, daily) + MOM-A1 (20 mg/kg, daily)

  • Drug Administration and Monitoring:

    • Administer the treatments orally via gavage once daily for a specified period (e.g., 21 days).

    • Measure tumor volumes and body weights twice weekly.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint is reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or when significant toxicity is observed.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

    • Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

While the in vivo efficacy of Methyl(oxan-3-ylmethyl)amine derivatives remains to be experimentally determined, the rationale for their investigation as dual AXL/mTOR inhibitors in NSCLC is strong. The structural features of the oxane scaffold provide a promising starting point for the design of potent and selective kinase inhibitors with favorable drug-like properties.

The experimental framework provided in this guide offers a robust methodology for evaluating the preclinical efficacy of these novel compounds. A successful demonstration of in vivo activity, particularly in combination with standard-of-care agents like Osimertinib, would validate Methyl(oxan-3-ylmethyl)amine derivatives as a promising new class of therapeutics for the treatment of drug-resistant NSCLC. Further studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and exploring their efficacy in more complex patient-derived xenograft (PDX) and syngeneic tumor models.

References

  • MDPI. (2022). Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. Available at: [Link]

  • Burrows, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(1), 1-8. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Medicinal Chemistry. Chemistry - A European Journal, 20(38), 11838-11852.
  • National Center for Biotechnology Information. (n.d.). Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. Available at: [Link]

  • ResearchGate. (2022). (A) Ligand-based pharmacophore generated from the AXL kinase protein... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics. Available at: [Link]

  • The Royal Society Publishing. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Open Biology, 11(1), 200323. Available at: [Link]

  • Ai, J., et al. (2016). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1126-1130. Available at: [Link]

  • Springer Nature. (2020). In Vivo Imaging of Orthotopic Lung Cancer Models in Mice. Methods in Molecular Biology, 2149, 219-230. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Available at: [Link]

  • MDPI. (2013). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • Chem-Impex. (n.d.). 3-(Aminomethyl)tetrahydrofuran. Available at: [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Overview of Research into mTOR Inhibitors. Available at: [Link]

  • ecancer. (2024). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Effectiveness of standard treatments in non-small-cell lung cancer with METexon14 skipping mutation: a real-world study. Available at: [Link]

  • ResearchGate. (2015). Pharmacophore generated from 27 ATP competitive inhibitors of mTOR... Available at: [Link]

  • BioXconomy. (2026). NICE combo: Antibody and inhibitor approved for advanced lung cancer treatment. Available at: [Link]

  • MAIA Biotechnology. (2025). MAIA Biotechnology Announces Positive Efficacy Update for Phase 2 THIO-101 Clinical Trial in Non-Small Cell Lung Cancer. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Translational modeling-based evidence for enhanced efficacy of standard-of-care drugs in combination with anti-microRNA-155 in non-small-cell lung cancer. Available at: [Link]

Sources

Comparative

A Methodological Guide to Comparative Molecular Docking of Methyl(oxan-3-ylmethyl)amine and Its Analogs

Introduction In the landscape of contemporary drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient screening of potential therapeutic agents.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient screening of potential therapeutic agents.[1][2][3] This guide focuses on a specific scaffold of interest, Methyl(oxan-3-ylmethyl)amine, and provides a comprehensive framework for evaluating its binding affinity against relevant biological targets through comparative molecular docking studies.

A survey of the current scientific literature reveals a notable scarcity of direct comparative docking data for Methyl(oxan-3-ylmethyl)amine itself. This presents both a challenge and a significant opportunity for novel research. Therefore, this document is structured not as a retrospective analysis of existing data, but as a prospective, methodological guide. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to conduct a rigorous comparative docking study of Methyl(oxan-3-ylmethyl)amine and a library of its structural analogs. By leveraging established best practices and drawing parallels from studies on structurally related heterocyclic compounds, this guide aims to provide a self-validating system for in silico analysis, from initial protein and ligand preparation to the critical interpretation of docking scores and binding interactions.

The Rationale Behind Comparative Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a docking score or binding energy.[4][5] A single docking score is informative, but its true value is unlocked through comparison. By docking a series of related ligands, including a reference or parent compound like Methyl(oxan-3-ylmethyl)amine, researchers can:

  • Elucidate Structure-Activity Relationships (SAR): Understand how modifications to the ligand's chemical structure impact its binding affinity and interaction profile.

  • Identify Key Binding Moieties: Determine which functional groups are critical for target engagement.

  • Optimize Lead Compounds: Guide the rational design of more potent and selective analogs.

  • Benchmark Against Known Inhibitors: Compare the performance of novel compounds against established drugs or inhibitors for the same target.

This comparative approach transforms docking from a simple predictive tool into a powerful engine for hypothesis-driven drug design.

A Validated Workflow for Comparative Molecular Docking

The following section details a robust, step-by-step protocol for conducting a comparative docking study. This workflow is designed to ensure scientific integrity and reproducibility.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Identification & Retrieval (PDB) Prot_Prep 2. Receptor Preparation PDB->Prot_Prep Lig_Prep 3. Ligand Library Preparation Prot_Prep->Lig_Prep Grid_Gen 4. Grid Box Generation Lig_Prep->Grid_Gen Docking 5. Molecular Docking (e.g., AutoDock Vina) Grid_Gen->Docking Results 6. Results Collation & Scoring Docking->Results Analysis 7. Interaction Analysis & Visualization Results->Analysis Validation 8. Protocol Validation Analysis->Validation G cluster_vina AutoDock Vina Execution Receptor Prepared Receptor (PDBQT) Config Configuration File (conf.txt) Receptor->Config Ligand Prepared Ligand (PDBQT) Ligand->Config Vina vina --config conf.txt Config->Vina Output Output File (Poses & Scores) Vina->Output

Caption: Input and output relationship for an AutoDock Vina simulation.

Data Presentation and Interpretation

The output from a docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding. [6]

Comparative Docking Data Table

To facilitate comparison, the results should be compiled into a clear and concise table. The following is a template that can be adapted. For illustrative purposes, hypothetical data for Methyl(oxan-3-ylmethyl)amine and related ligands targeting a hypothetical kinase are presented.

Compound IDLigand NameBinding Affinity (kcal/mol)Key H-Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
LIG-001 Methyl(oxan-3-ylmethyl)amine-6.8GLU-91, LYS-45LEU-138, VAL-27, ALA-43
LIG-002 (R)-Methyl(oxan-3-ylmethyl)amine-7.2GLU-91, LYS-45, ASP-149LEU-138, VAL-27, ALA-43, PHE-148
LIG-003 Ethyl(oxan-3-ylmethyl)amine-6.5GLU-91LEU-138, VAL-27, ALA-43
LIG-004 Methyl(oxan-2-ylmethyl)amine-5.9LYS-45VAL-27, ALA-43
REF-001 Staurosporine (Control)-9.5GLU-91, CYS-93LEU-138, VAL-27, ALA-43, LEU-16
Interpreting the Results
  • Binding Affinity: This is the primary metric for ranking the ligands. [7]In the hypothetical data, LIG-002 shows the strongest binding affinity among the novel compounds.

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding specificity. [8][9][10]The interaction analysis reveals which residues are forming these key connections. LIG-002's higher affinity may be explained by an additional hydrogen bond with ASP-149.

  • Hydrophobic Interactions: These interactions are the main driving force for ligand binding and are critical for stabilizing the ligand in the binding pocket. [11][12][13][14][15]LIG-002 also forms an additional hydrophobic interaction with PHE-148.

  • Structural Comparisons: Comparing LIG-001 and LIG-003 suggests that the methyl group is preferred over the ethyl group. Comparing LIG-001 and LIG-004 highlights the importance of the substituent's position on the oxane ring for optimal interaction.

Scientific Integrity: The Imperative of Validation

A computational model is only as reliable as its validation. The described protocol must be a self-validating system.

Protocol Validation:

  • Re-docking of a Co-crystallized Ligand: The most common validation method is to extract the native ligand from the crystal structure, dock it back into the receptor, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. [4]2. Comparison with Experimental Data: If experimental binding data (e.g., IC50 or Ki values) are available for a set of related compounds, the docking scores should ideally correlate with these values. [16]3. Use of Decoy Sets: Docking a library of known active compounds along with a set of "decoy" molecules (compounds with similar physical properties but different topology) can validate the protocol's ability to distinguish true binders from non-binders.

Conclusion

While direct experimental data on the docking performance of Methyl(oxan-3-ylmethyl)amine is currently limited, this guide provides a comprehensive and scientifically rigorous framework for conducting a comparative in silico study. By following the detailed protocols for receptor and ligand preparation, executing docking simulations, and critically analyzing the results, researchers can generate valuable insights into the structure-activity relationships of this compound and its analogs. The emphasis on protocol validation ensures the trustworthiness of the generated data, providing a solid computational foundation for guiding further experimental work in the drug discovery pipeline.

References

  • ResearchGate. (2022). How to validate the molecular docking results?[Link]

  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand.[Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]

  • KBbox. Small Molecule Docking.[Link]

  • Dallakyan, S. Comparing Virtual Screening with Bioassays Using PyRx.[Link]

  • AutoDock. (2020). Tutorial – AutoDock Vina.[Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • BioInfoQuant Tutorial. (2024). Exploring Virtual Screening with PyRx for Drug Discovery.[Link]

  • ETFLIN. A Beginner's Guide to Molecular Docking.[Link]

  • YouTube. (2021). Virtual screening using PyRx.[Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.[Link]

  • AutoDock. Welcome to AutoDock.[Link]

  • GitHub. LaBOX: A Grid Box Calculation Tool for Molecular Docking.[Link]

  • Semantic Scholar. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design?[Link]

  • PubMed. (2021). Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA.[Link]

  • CD ComputaBio. Analysis and Mapping of Molecular Docking Results.[Link]

  • Bioinformatics Review. (2021). How to perform virtual screening using Pyrx?[Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.[Link]

  • Eagon Research Group. Vina Docking Tutorial.[Link]

  • Significance and Symbolism. (2026). Hydrophobic interaction: Significance and symbolism.[Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.[Link]

  • The University of Chicago. The modulation of hydrophobicity in protein-ligand interactions.[Link]

  • JMIR Publications. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians.[Link]

  • CD ComputaBio. Molecular Docking Software.[Link]

  • Significance and Symbolism. (2025). Hydrogen bond interaction: Significance and symbolism.[Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation.[Link]

  • National Institutes of Health. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing.[Link]

  • ResearchGate. (2020). How significant are hydrophobic interactions in protein-ligand complexes?[Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.[Link]

  • PubMed. The role of hydrogen-bonds in drug binding.[Link]

  • ResearchGate. (2021). How to generate Autodock Grid Box?[Link]

  • ResearchGate. Hydrophobic interactions and hydrogen bonding between ligands and...[Link]

  • YouTube. (2024). Generating grid box for Docking using Vina.[Link]

  • YouTube. (2021). PyRx - Virtual Screening Tool | Multiple Ligand Docking.[Link]

  • ResearchGate. (2021). In molecular docking, which is more important? Binding energy or protein-ligand interaction?[Link]

  • ResearchGate. (2019). Molecular docking proteins preparation.[Link]

  • UC Santa Barbara. Tutorial: Visualization of Macromolecules.[Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.[Link]

  • Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio.[Link]

  • YouTube. (2023). Visualizing Protein-Ligand Docking Results with UCSF Chimera | 2nd Part.[Link]

  • PubMed Central. Insights into protein–DNA interactions from hydrogen bond energy‐based comparative protein–ligand analyses.[Link]

  • ResearchGate. (2020). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity?[Link]

  • Panacea Research Center. Setting up the docking grid box parameters.[Link]

Sources

Validation

A Comprehensive Guide to Assessing the Off-Target Effects of Novel Small Molecules: A Case Study with Methyl(oxan-3-ylmethyl)amine

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from a promising hit to a clinically approved therapeutic is fraught with challenges. Among the most significant hurdles is the char...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from a promising hit to a clinically approved therapeutic is fraught with challenges. Among the most significant hurdles is the characterization and mitigation of off-target effects, where a molecule interacts with unintended biological targets, potentially leading to adverse drug reactions or unforeseen toxicities.[1][2][3] This guide provides a robust framework for the comprehensive assessment of off-target liabilities, using the hypothetical novel compound, Methyl(oxan-3-ylmethyl)amine, as a case study. As no public data exists for this specific molecule, we will treat it as a new chemical entity emerging from a high-throughput screen, illustrating the logical progression of inquiry essential for any drug development program.

The core principle of this guide is to establish a self-validating system of inquiry, moving from broad, predictive methods to highly specific, quantitative assays. This tiered approach allows for the early identification of potential issues, saving considerable time and resources.[1][4]

Part 1: Foundational Assessment - In Silico Prediction and Early Profiling

Before embarking on extensive and costly wet-lab experiments, computational methods offer a powerful, high-throughput approach to predict potential off-target interactions.[3][5][6][7][8][9] These in silico techniques leverage vast databases of known compound-target interactions and protein structures to forecast the likely polypharmacology of a novel molecule based on its chemical structure.

The rationale here is twofold: first, to cast a wide net to identify potential areas of concern that might be missed by targeted assays; and second, to inform the design of subsequent, more focused experimental studies. For Methyl(oxan-3-ylmethyl)amine, we would employ a battery of computational tools.

Experimental Workflow: In Silico Off-Target Prediction

in_silico_workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output mol_structure Methyl(oxan-3-ylmethyl)amine 2D/3D Structure chem_sim Chemical Similarity (e.g., SEA) mol_structure->chem_sim Compare against known ligands ml_models Machine Learning Models mol_structure->ml_models Input features docking Molecular Docking (Protein Structure Library) mol_structure->docking Dock against protein targets target_list Prioritized List of Potential Off-Targets chem_sim->target_list ml_models->target_list docking->target_list GPCRs GPCRs Kinases Kinases IonChannels Ion Channels Other Other Enzymes/ Receptors

Caption: In Silico workflow for off-target prediction.

Step-by-Step Protocol: In Silico Analysis

  • Input Preparation : Obtain the 2D and 3D chemical structures of Methyl(oxan-3-ylmethyl)amine.

  • Chemical Similarity Searching : Utilize platforms like the Similarity Ensemble Approach (SEA) to compare the chemical fingerprint of the molecule against databases of ligands with known biological activities. This can provide initial hypotheses about potential off-target families.

  • Machine Learning Models : Employ predictive models trained on large-scale bioactivity data to forecast interactions across a broad target space. These models can identify complex structure-activity relationships that are not apparent from simple similarity.[9]

  • Molecular Docking : Perform docking simulations against a library of protein structures, particularly those associated with common adverse drug reactions (ADRs). This provides a structure-based assessment of potential binding.

  • Data Integration and Prioritization : Consolidate the outputs from all in silico methods. Potential off-targets that are flagged by multiple, orthogonal approaches should be prioritized for experimental validation.

Part 2: Broad Experimental Screening - In Vitro Safety Panels

The prioritized list from our in silico assessment provides the basis for the first tier of experimental validation. The goal is to rapidly and cost-effectively screen for interactions against a broad range of biologically relevant targets.[10] Several contract research organizations (CROs) offer standardized safety pharmacology panels for this purpose.

The selection of the appropriate panel is a critical decision. For a novel compound with an unknown mechanism of action, a broad panel is advisable. A common starting point is a panel that includes targets associated with the most frequent and severe ADRs.

Table 1: Hypothetical In Vitro Safety Panel Screening Results for Methyl(oxan-3-ylmethyl)amine (10 µM)

Target ClassRepresentative Targets% Inhibition / ActivityPotential Implication
GPCRs 5-HT2B, Adrenergic α1, Dopamine D2< 10%Low risk of common GPCR-mediated side effects.
Muscarinic M365%Potential for anticholinergic side effects (dry mouth, blurred vision). Further investigation required.
Ion Channels hERG, Nav1.5, Cav1.2< 5%Low risk of cardiotoxicity related to QT prolongation.[11]
Transporters SERT, DAT, NET< 15%Low likelihood of impacting neurotransmitter reuptake.
Enzymes PDE3, COX-1, COX-2< 20%Low risk of common enzymatic off-target effects.
Kinase Sub-Panel See Table 2Multiple hits identified, requiring a dedicated profiling study.

Rationale for Panel Selection : A panel like the WuXi AppTec Mini Safety 44 or the Eurofins SafetyScreen44 provides an excellent baseline, covering targets recommended by major pharmaceutical companies to identify the highest-risk compounds early.[4][10][12]

Part 3: Focused Investigation - Kinome Profiling

The initial safety screen for Methyl(oxan-3-ylmethyl)amine hypothetically flagged the protein kinase family as a potential area of off-target activity. Kinases are one of the largest and most functionally diverse protein families, and their dysregulation is implicated in numerous diseases, making them a common source of off-target effects.[13][14] Therefore, a comprehensive kinome-wide profiling study is the logical next step.

Experimental Workflow: Kinome Profiling

kinome_profiling_workflow cluster_input Input cluster_assay Assay cluster_analysis Analysis cluster_output Output compound Methyl(oxan-3-ylmethyl)amine (Single Concentration, e.g., 1µM) kinase_panel Broad Kinase Panel (>300 kinases) compound->kinase_panel activity_measurement Measure Kinase Activity (% Inhibition) kinase_panel->activity_measurement hit_identification Identify Hits (e.g., >50% Inhibition) activity_measurement->hit_identification dose_response Dose-Response (IC50) for Confirmed Hits hit_identification->dose_response selectivity_profile Kinase Selectivity Profile dose_response->selectivity_profile

Caption: Workflow for comprehensive kinase selectivity profiling.

Step-by-Step Protocol: Kinase Profiling Assay

  • Compound Preparation : Solubilize Methyl(oxan-3-ylmethyl)amine in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Primary Screen : Screen the compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., services from Reaction Biology, Eurofins Discovery, or Carna Biosciences).[12][14][15]

  • Activity Detection : Measure the enzymatic activity of each kinase in the presence of the compound. This is typically done by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced.

  • Hit Identification : Identify "hits" as kinases whose activity is inhibited by more than a predefined threshold (e.g., 50%) at the screening concentration.

  • Dose-Response Confirmation : For all identified hits, perform follow-up assays across a range of compound concentrations (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing on- and off-target activities.

Table 2: Hypothetical Kinase Selectivity Profile for Methyl(oxan-3-ylmethyl)amine

Kinase TargetOn-Target / Off-TargetIC50 (nM)Selectivity Window (vs. On-Target)
Target Kinase A On-Target 15 -
Kinase BOff-Target25016.7-fold
Kinase COff-Target>10,000>667-fold
Kinase DOff-Target80053.3-fold
Kinase EOff-Target5,000333.3-fold

This quantitative data allows for the calculation of a selectivity window. A larger fold difference between the on-target and off-target IC50 values is highly desirable for a clean safety profile.[16]

Part 4: Cellular Context - Validating Target Engagement in a Physiological System

In vitro assays with purified proteins are essential for understanding direct biochemical interactions, but they do not account for cellular complexities like membrane permeability, intracellular metabolism, or the presence of competing endogenous ligands.[17] Therefore, it is imperative to validate target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20]

CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[20][21] By measuring the amount of soluble protein remaining after a heat challenge, one can directly assess whether the compound is engaging its target in intact cells.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cetsa_workflow cluster_treatment 1. Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Detection & Analysis cells Intact Cells treat Treat with Vehicle or Methyl(oxan-3-ylmethyl)amine cells->treat heat Heat aliquots to a range of temperatures treat->heat lyse Lyse cells heat->lyse separate Centrifuge to separate soluble vs. aggregated proteins lyse->separate detect Quantify soluble target protein (e.g., Western Blot, MS) separate->detect analyze Plot melting curves and determine thermal shift (ΔTm) detect->analyze

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol: Western Blot-based CETSA

  • Cell Treatment : Culture an appropriate cell line (ideally one that expresses both the on-target and key off-targets) and treat with either vehicle (e.g., 0.1% DMSO) or Methyl(oxan-3-ylmethyl)amine at a relevant concentration for 1-2 hours.

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis : Lyse the cells through repeated freeze-thaw cycles or sonication to release cellular proteins.

  • Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification : Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein (e.g., Target Kinase A and off-target Kinase B) remaining in the soluble fraction using Western blotting with specific antibodies.

  • Data Analysis : Quantify the band intensities from the Western blot and plot them as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement and stabilization.[16]

Comparing the thermal shift for the intended target versus a problematic off-target (like Kinase B from our hypothetical data) provides direct evidence of target engagement and selectivity within a living system.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered approach to de-risk a novel chemical entity, Methyl(oxan-3-ylmethyl)amine, by comprehensively assessing its off-target effects. The journey from in silico prediction to broad in vitro screening, focused profiling, and finally, cellular target validation provides a progressively detailed and physiologically relevant understanding of a compound's interaction profile.

The data gathered through these steps is crucial for making informed decisions in a drug discovery program. It enables the rational modification of compounds to improve selectivity, provides a mechanistic understanding of potential toxicities, and ultimately increases the probability of selecting a safe and effective clinical candidate.[22][23] The principles and protocols described herein represent a foundational strategy for ensuring the scientific integrity and translational potential of novel therapeutics.

References

  • Computational Prediction of Off-Target Effects in CRISPR Systems.CRISPR | Huang.
  • Safety Pharmacology in Drug Discovery and Development.PubMed.
  • Kinome Profiling Service.MtoZ Biolabs.
  • Activity-Based Kinase Selectivity and Profiling Services.AssayQuant.
  • Kinase Panel Screening and Profiling Service.Reaction Biology.
  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.Broad Institute.
  • Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse.[Source not available].
  • Deep learning predicts CRISPR off-target effects.[Source not available].
  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang.[Source not available].
  • Kinome Profiling.Oncolines B.V.
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement.Expert Review of Proteomics.
  • WuXi AppTec in vitro Safety Pharmacology Profiling.WuXi AppTec.
  • Safety and Off-Target Drug Screening Services.ICE Bioscience.
  • A Tiered Approach - In Vitro SafetyScreen Panels.Eurofins Discovery.
  • KinomeView Profiling.Cell Signaling Technology.
  • Investigating Off-Target Effects of Small Molecules.Benchchem.
  • Cellular thermal shift assay.Wikipedia.
  • In Vitro Safety Panels in Pharmacology Profiling.Eurofins Discovery.
  • The cellular thermal shift assay for evaluating drug target interactions in cells.[Source not available].
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.ACS Publications.
  • In Vitro Safety Panel I Binding & Functional Assays.Pharmaron.
  • Industry-leading In Vitro Safety Pharmacology Profiling.Eurofins Discovery.
  • Safety Pharmacology.Creative Biolabs.
  • Safety Pharmacology.IITRI.
  • Safety Pharmacology Studies.Charles River Laboratories.
  • How can off-target effects of drugs be minimised?Patsnap Synapse.
  • The Importance of Assessing Off-Target Effects of CRISPR Gene Editing.[Source not available].
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
  • Off-target effects in CRISPR/Cas9 gene editing.PMC - NIH.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.[Source not available].
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.[Source not available].
  • Investigating Potential Off-Target Effects of Small Molecules.BenchChem.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.Frontiers.
  • Computational Strategies Reshaping Modern Drug Discovery.MDPI.

Sources

Comparative

A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for Methyl(oxan-3-ylmethyl)amine

Introduction: The Imperative for Robust, Transferable Analytical Methods In the landscape of pharmaceutical development and manufacturing, the ability to reliably quantify a target analyte across different sites, organiz...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust, Transferable Analytical Methods

In the landscape of pharmaceutical development and manufacturing, the ability to reliably quantify a target analyte across different sites, organizations, and time points is not merely a scientific objective; it is a regulatory and commercial necessity. Methyl(oxan-3-ylmethyl)amine, a secondary amine featuring a cyclic ether moiety, represents a class of compounds often found as pharmaceutical intermediates or potential impurities. Its accurate quantification is critical for process control, stability testing, and final product release.

An analytical method that performs flawlessly in the originating laboratory may fail when transferred to a different environment with different analysts, instruments, and reagent lots. This is the rationale behind inter-laboratory validation: to rigorously challenge a method's transferability and ensure its performance is reproducible under real-world conditions.[1][2] This guide provides a comprehensive framework for conducting such a study, using a hypothetical but scientifically robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Methyl(oxan-3-ylmethyl)amine. We will delve into the causality behind experimental design, present comparative data from a simulated three-laboratory study, and provide detailed protocols grounded in established regulatory principles.

The Analytical Challenge: Quantifying a Polar Secondary Amine

Methyl(oxan-3-ylmethyl)amine's structure presents specific analytical challenges. Its polarity can lead to poor retention on traditional reversed-phase chromatography columns, while the secondary amine group can cause peak tailing due to interactions with residual silanols on the stationary phase.[3] Furthermore, its potential lack of a strong UV chromophore makes highly sensitive and selective detection methods essential.

For these reasons, an LC-MS/MS method was selected. This technique offers unparalleled specificity through mass-based separation and detection, and high sensitivity by monitoring specific fragmentation patterns.[4][5] To overcome the chromatographic challenges, a method utilizing a modern C18 column stable at a moderately alkaline pH was developed. Operating at a pH above the pKa of the amine neutralizes the molecule, significantly improving peak shape and retention.

Proposed Analytical Method: LC-MS/MS
  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Waters XTerra MS C18, 2.1 x 100 mm, 3.5 µm (or equivalent column stable at high pH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS/MS Transition (MRM):

    • Analyte: Methyl(oxan-3-ylmethyl)amine (Precursor Ion m/z 130.1 -> Product Ion m/z 86.1).

    • Internal Standard (IS): d4-Methyl(oxan-3-ylmethyl)amine (Precursor Ion m/z 134.1 -> Product Ion m/z 90.1).

Designing the Inter-Laboratory Validation Study

The goal of this study is to assess the reproducibility of the analytical method across three distinct laboratory environments: the originating R&D lab (Lab A), a Contract Research Organization (CRO) (Lab B), and a manufacturing Quality Control (QC) lab (Lab C). The study design is rooted in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8]

G cluster_prep Phase 1: Preparation & Distribution cluster_execution Phase 2: Independent Laboratory Execution cluster_analysis Phase 3: Data Consolidation & Analysis Protocol Finalized Analytical Method Protocol Samples Reference Standard & QC Sample Preparation Protocol->Samples Distribution Shipment of Protocol, Standards, and Samples to Participating Labs Samples->Distribution LabA Lab A (R&D) Method Execution Distribution->LabA LabB Lab B (CRO) Method Execution Distribution->LabB LabC Lab C (QC) Method Execution Distribution->LabC Consolidation Centralized Data Collection LabA->Consolidation LabB->Consolidation LabC->Consolidation Stats Statistical Analysis (Cochran's, Grubbs', ANOVA) Consolidation->Stats Report Final Validation Report & Method Assessment Stats->Report

Validation Parameters & Acceptance Criteria

The study will evaluate the following parameters, with pre-defined acceptance criteria to ensure objectivity.

ParameterPurposeAcceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference.No significant peaks at the retention time of the analyte in blank/placebo samples.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995 across the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. Reproducibility (Inter-lab): RSD ≤ 5.0%.
LOQ/LOD The lowest concentration that can be reliably quantified/detected.LOQ: Signal-to-Noise ≥ 10. LOD: Signal-to-Noise ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations.[1][9]System suitability parameters must pass under all varied conditions.

Experimental Protocols: A Step-by-Step Guide

Detailed protocols are essential for minimizing procedural variability between labs.

Protocol 1: Specificity
  • Prepare a blank sample (matrix without the analyte) and a placebo sample (if applicable).

  • Prepare a standard solution of Methyl(oxan-3-ylmethyl)amine at the target concentration.

  • Inject each sample in duplicate.

  • Rationale: This test confirms that excipients, impurities, or matrix components do not co-elute and interfere with the quantification of the analyte, which is a foundational requirement for any analytical method.[10]

Protocol 2: Linearity, Range, Accuracy, and Precision
  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards spanning 50% to 150% of the target concentration.

  • Prepare Quality Control (QC) samples at three concentrations (Low, Medium, High) by spiking the analyte into the matrix.

  • Day 1 (Analyst 1):

    • Analyze the calibration curve.

    • Analyze six replicate injections of the Medium QC sample (for Repeatability).

    • Analyze six replicate injections of each QC level (Low, Med, High) for accuracy assessment.

  • Day 2 (Analyst 2):

    • Repeat the analysis performed on Day 1 to establish Intermediate Precision.

  • Rationale: This integrated protocol efficiently generates data for multiple validation parameters. Linearity is established from the calibration curve. Accuracy is determined from the recovery of the QC samples against the curve.[11] Precision is assessed at multiple levels: within the same run (repeatability), between days/analysts (intermediate precision), and ultimately, between laboratories (reproducibility).

Protocol 3: Robustness
  • Prepare a system suitability sample (e.g., Medium QC).

  • Analyze the sample under the nominal conditions and then under deliberately varied conditions.

  • Record system suitability results (e.g., peak asymmetry, theoretical plates, retention time).

  • Variations:

    • Mobile Phase pH: ± 0.2 units (e.g., 9.3 and 9.7).

    • Column Temperature: ± 5°C (e.g., 35°C and 45°C).

    • Flow Rate: ± 10% (e.g., 0.36 mL/min and 0.44 mL/min).

  • Rationale: Robustness testing identifies which method parameters are most sensitive to change, thereby defining the operational limits within which the method remains reliable.[9][12][13] This is a critical component of method validation that demonstrates its suitability for routine use.[14]

Comparative Results and Discussion

The following tables summarize the hypothetical data collected from the three participating laboratories.

Table 1: Linearity and LOQ Comparison
ParameterLab A (R&D)Lab B (CRO)Lab C (QC)Acceptance Criteria
Linearity (r²) 0.99910.99880.9995≥ 0.995
Range (µg/mL) 0.1 - 100.1 - 100.1 - 10As defined
LOQ (µg/mL) 0.10.10.1S/N ≥ 10
LOD (µg/mL) 0.030.0350.03S/N ≥ 3
  • Analysis: All three laboratories successfully demonstrated excellent linearity and achieved the same level of sensitivity (LOQ/LOD). The high correlation coefficients indicate a strong adherence to the expected linear relationship between concentration and instrument response.

Table 2: Accuracy (% Recovery) Comparison
QC LevelLab A (R&D)Lab B (CRO)Lab C (QC)Acceptance Criteria
Low QC (0.3 µg/mL) 101.1%99.5%100.8%98.0% - 102.0%
Med QC (1.0 µg/mL) 100.5%100.1%99.7%98.0% - 102.0%
High QC (8.0 µg/mL) 99.8%98.9%101.5%98.0% - 102.0%
  • Analysis: Accuracy was consistently high across all labs and concentration levels, with all mean recovery values falling well within the acceptance criteria. This demonstrates that the method is free from significant proportional or constant systematic errors.

Table 3: Precision (% RSD) Comparison
Precision TypeLab A (R&D)Lab B (CRO)Lab C (QC)Overall (Inter-Lab)Acceptance Criteria
Repeatability 0.8%1.1%0.9%N/A≤ 2.0%
Intermediate 1.5%1.9%1.6%N/A≤ 3.0%
Reproducibility N/AN/AN/A2.8% ≤ 5.0%
  • Analysis: Each laboratory demonstrated excellent intra-lab precision (repeatability and intermediate precision). The most critical parameter, inter-laboratory reproducibility, was found to be 2.8% RSD. This value, calculated using analysis of variance (ANOVA) on the combined dataset, is well within the 5.0% acceptance limit, confirming that the method is highly reproducible and transferable. Statistical tests for outliers (e.g., Cochran's C test) were applied and no outlying laboratory variances were detected.[15][16]

G cluster_params Core Validation Parameters cluster_precision Components of Precision cluster_outcome Overall Method Quality Accuracy Accuracy (Trueness) Reliability Method Reliability Accuracy->Reliability Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility Specificity Specificity Linearity Linearity Robustness Robustness Robustness->Reliability Reproducibility->Reliability Transferability Method Transferability Reliability->Transferability Method Analytical Method Method->Accuracy Method->Precision Method->Specificity Method->Linearity Method->Robustness

Conclusion

The comprehensive inter-laboratory validation study confirmed that the developed LC-MS/MS method for the quantification of Methyl(oxan-3-ylmethyl)amine is specific, linear, accurate, precise, and robust. The successful performance of the method across three distinct laboratory settings, each with different equipment, analysts, and environments, provides a high degree of confidence in its reliability and transferability. The overall inter-laboratory precision (reproducibility) of 2.8% RSD is a strong indicator of a well-developed and rugged method suitable for routine deployment in a regulated QC environment. This guide serves as a model for designing and executing similar validation studies, emphasizing the importance of a systematic, scientifically-grounded approach to ensure data integrity across the pharmaceutical industry.

References

  • Lab Manager Magazine. (2025, August 14). Robustness and Ruggedness Testing in Analytical Chemistry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • National Institutes of Health (NIH).
  • BDS. (2025, December 7).
  • LCGC Intern
  • PubMed. (2021, August 15).
  • Journal of Environmental Sciences. (2022).
  • ACS Publications.
  • PharmaGuru. (2025, May 2).
  • PubMed. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse.
  • BenchChem. A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • Slideshare.
  • ICH. Quality Guidelines.
  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
  • AMSbiopharma. (2025, July 22).
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Intertek Inform. (2007, October 22).
  • SpringerLink. Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • VTechWorks - Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • National Institutes of Health (NIH). (2023, May 20).
  • Diva-portal.org.
  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed.
  • ResearchGate. (2025, August 10).
  • BenchChem. A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Bandrowski's Base.
  • National Institutes of Health (NIH). (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
  • National Institutes of Health (NIH). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
  • ResearchGate.
  • IUPAC.

Sources

Validation

A Comprehensive Guide to the Comparative Analysis of Methyl(oxan-3-ylmethyl)amine Isomers' Physicochemical Properties

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount. For chiral molecules, this imperative extends to the individual stereoisomers,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount. For chiral molecules, this imperative extends to the individual stereoisomers, as subtle differences in their three-dimensional arrangement can lead to significant variations in pharmacological and toxicological profiles.[1][2][3][4] This guide presents a comprehensive framework for a comparative study of the physicochemical properties of the (R) and (S) enantiomers of Methyl(oxan-3-ylmethyl)amine, a key scaffold in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It provides not only the methodologies for determining critical parameters such as pKa, lipophilicity (logP), aqueous solubility, and chemical stability but also delves into the causal reasoning behind the selection of these experiments. By presenting this information in the context of a comparative study, we aim to equip researchers with the knowledge to conduct self-validating protocols and interpret the resulting data to make informed decisions in the drug development pipeline.

The Critical Role of Stereoisomerism in Drug Development

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit markedly different interactions with the chiral environment of biological systems.[1][2][3] The tragic story of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of studying individual stereoisomers.[1] Differences in the physicochemical properties of enantiomers can influence their absorption, distribution, metabolism, and excretion (ADME), ultimately impacting their efficacy and safety.[2][3] Therefore, a thorough characterization of each enantiomer is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

Structural Overview of Methyl(oxan-3-ylmethyl)amine Isomers

Methyl(oxan-3-ylmethyl)amine possesses a single stereocenter at the 3-position of the oxane ring, giving rise to two enantiomers: (R)-methyl(oxan-3-ylmethyl)amine and (S)-methyl(oxan-3-ylmethyl)amine.

Caption: Chemical structures of the (R) and (S) enantiomers of Methyl(oxan-3-ylmethyl)amine.

While enantiomers exhibit identical physical properties in an achiral environment (e.g., boiling point, density), their interactions with other chiral molecules, including biological targets, can differ. Furthermore, their behavior in chiral environments, such as during chromatographic separation or in biological systems, will diverge.

Comparative Physicochemical Profiling

This section outlines the key physicochemical properties to be investigated and provides detailed experimental protocols for their determination. For illustrative purposes, hypothetical data for the (R) and (S) isomers are presented.

Acid Dissociation Constant (pKa)

The pKa is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For an amine, the pKa of its conjugate acid determines the ratio of the protonated (charged) to the unprotonated (neutral) form. This ratio profoundly influences solubility, permeability, and receptor binding.

Experimental Rationale: Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy in the physiological pH range.[5][6] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the amine isomer in deionized water.

    • Standardize a 0.1 M solution of hydrochloric acid (HCl).

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titration:

    • Pipette 20 mL of the amine solution into a beaker.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Record the initial pH.

    • Add the standardized HCl solution in small increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped significantly (e.g., to pH 2).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

G cluster_workflow pKa Determination Workflow prep Prepare 0.01 M Amine Solution & Standardize 0.1 M HCl titrate Titrate Amine with HCl (Record pH vs. Volume) prep->titrate calibrate Calibrate pH Meter calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine pKa at Half-Equivalence Point plot->analyze

Caption: Workflow for pKa determination by potentiometric titration.

Hypothetical Comparative Data:

Property(R)-Isomer(S)-Isomer
pKa 9.2 ± 0.19.2 ± 0.1

Discussion: In an achiral solvent system, the pKa values of enantiomers are expected to be identical. Any observed differences would likely be within the experimental error of the measurement. The hypothetical pKa of 9.2 suggests that at physiological pH (7.4), both isomers will be predominantly in their protonated, charged form.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. The partition coefficient (P) between n-octanol and water is the standard measure of lipophilicity, and its logarithm (logP) is commonly used.

Experimental Rationale: The shake-flask method is the traditional and most reliable method for determining logP.[7] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.

Experimental Protocol: Shake-Flask Method for logP Determination

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of the amine isomer in the aqueous phase. The pH of the aqueous phase should be adjusted to at least 2 pH units above the pKa to ensure the amine is in its neutral, un-ionized form.

  • Partitioning:

    • Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

    • Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the amine in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].

    • Calculate logP = log10(P).

G cluster_workflow logP Determination Workflow (Shake-Flask) prep Prepare Pre-saturated n-Octanol and Water dissolve Dissolve Amine in Aqueous Phase (pH > pKa + 2) prep->dissolve partition Mix Aqueous and Octanol Phases & Shake to Equilibrium dissolve->partition separate Centrifuge for Phase Separation partition->separate analyze Analyze Concentration in Each Phase (HPLC-UV or LC-MS) separate->analyze calculate Calculate P and logP analyze->calculate

Caption: Workflow for logP determination using the shake-flask method.

Hypothetical Comparative Data:

Property(R)-Isomer(S)-Isomer
logP 1.8 ± 0.21.8 ± 0.2

Discussion: Similar to pKa, the logP values of enantiomers are expected to be identical in an achiral system. A logP of 1.8 suggests that the compound is moderately lipophilic, which is often a desirable property for orally administered drugs, as it represents a balance between aqueous solubility for dissolution and lipid permeability for membrane transport.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[8][9][10] Poor aqueous solubility is a major challenge in drug development.

Experimental Rationale: Thermodynamic solubility, determined by the shake-flask method, is considered the "gold standard" as it measures the equilibrium solubility of the solid compound.[8][10] This is particularly important for late-stage lead optimization and formulation development.

Experimental Protocol: Thermodynamic Solubility Determination

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Equilibration:

    • Add an excess of the solid amine isomer to a vial containing the PBS solution.

    • Agitate the vial at a constant temperature (e.g., 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis:

    • Filter the suspension to remove any undissolved solid.

    • Determine the concentration of the dissolved amine in the filtrate using a validated analytical method (e.g., HPLC-UV with a calibration curve).

  • Reporting:

    • Express the solubility in units such as mg/mL or µM.

Hypothetical Comparative Data:

Property(R)-Isomer(S)-Isomer
Aqueous Solubility (pH 7.4) 2.5 mg/mL2.5 mg/mL

Discussion: In an achiral solvent, the solubilities of enantiomers should be identical.[1] However, the solubility of a racemic mixture can sometimes differ from that of the pure enantiomers due to differences in crystal lattice energies.[8] A solubility of 2.5 mg/mL is generally considered good and would not likely pose significant challenges for formulation development.

Chemical Stability

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation products that could be inactive or toxic.[11][12][13]

Experimental Rationale: Forced degradation studies are conducted under stressed conditions (e.g., heat, humidity, light, and acidic/basic/oxidative environments) to accelerate the degradation process and identify potential degradation pathways.[13][14] A stability-indicating analytical method, typically HPLC, is used to separate the parent compound from its degradation products.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation:

    • Prepare solutions of each amine isomer in various media:

      • 0.1 M HCl (acidic hydrolysis)

      • 0.1 M NaOH (basic hydrolysis)

      • 3% Hydrogen Peroxide (oxidative degradation)

      • Water (neutral hydrolysis)

    • Expose solid samples to:

      • Elevated temperature (e.g., 60 °C)

      • High humidity (e.g., 90% RH)

      • Photolytic stress (exposure to UV and visible light as per ICH Q1B guidelines)

  • Incubation:

    • Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis:

    • At each time point, analyze the samples using a stability-indicating HPLC method.

    • Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.

  • Data Evaluation:

    • Determine the degradation rate and identify the degradation pathways for each isomer under each stress condition.

Hypothetical Comparative Data:

Stress Condition(R)-Isomer (% Degradation after 72h)(S)-Isomer (% Degradation after 72h)
0.1 M HCl, 60 °C 5.25.1
0.1 M NaOH, 60 °C 2.12.2
3% H₂O₂, RT 8.58.6
60 °C, 75% RH (solid) < 1.0< 1.0
Photostability (ICH Q1B) < 1.0< 1.0

Discussion: The chemical stability of enantiomers is expected to be identical in an achiral environment. The hypothetical data suggests that the molecule is relatively stable under hydrolytic and solid-state stress conditions but shows some sensitivity to oxidative stress. The degradation profiles of the two enantiomers are virtually identical, indicating no stereospecific degradation pathways under these conditions.

Conclusion

This guide provides a comprehensive framework for the comparative study of the physicochemical properties of the (R) and (S) enantiomers of Methyl(oxan-3-ylmethyl)amine. The detailed experimental protocols for determining pKa, logP, aqueous solubility, and chemical stability are designed to be self-validating and provide the robust data necessary for informed decision-making in drug development.

While the hypothetical data presented here for the enantiomers show identical properties in achiral environments, it is crucial to remember that their behavior can diverge significantly in the chiral milieu of a biological system. Therefore, the data generated from these studies form the essential foundation for subsequent investigations into the stereoselective pharmacology, toxicology, and pharmacokinetics of these molecules. By adhering to the principles of scientific integrity and employing rigorous experimental methodologies, researchers can confidently characterize their chiral drug candidates and advance the development of safer and more effective medicines.

References

  • TutorChase. (n.d.). What role does stereoisomerism play in drug development? Retrieved from [Link]

  • Prajapati, A., & Sharma, P. (2013). Pharmacological Significance of Stereoisomerism. ResearchGate. Retrieved from [Link]

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–21. Retrieved from [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Sumon, K. Z., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(16), 4957. Retrieved from [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Retrieved from [Link]

  • Manallack, D. T. (2013). Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry, 5, 53–70. Retrieved from [Link]

  • Škulj, S., & Vianello, R. (2009). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 82(3), 631-637. Retrieved from [Link]

  • Rosenberg, H. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992, May). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Methyl(oxan-3-ylmethyl)amine in Liver Microsomes

For researchers and drug development professionals, the early assessment of a compound's metabolic stability is a cornerstone of successful candidate selection. A compound that is metabolized too rapidly may fail to achi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the early assessment of a compound's metabolic stability is a cornerstone of successful candidate selection. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity.[1] This guide provides an in-depth evaluation of the metabolic stability of Methyl(oxan-3-ylmethyl)amine, a molecule featuring a secondary amine and a saturated oxane ring. We will objectively compare its performance with structurally relevant alternatives, supported by detailed experimental protocols and data interpretation frameworks, to empower scientists in making data-driven decisions.

The Scientific Rationale: Why Liver Microsomes and NADPH?

The liver is the body's primary site for drug metabolism.[2] To assess a compound's susceptibility to this process in vitro, we utilize liver microsomes, which are subcellular fractions isolated from liver cells (hepatocytes).[3] These vesicles are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2][4] CYPs are heme-containing monooxygenases responsible for the oxidative metabolism of a vast array of xenobiotics.[5][6]

The catalytic activity of CYPs is critically dependent on the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate), which provides the necessary reducing equivalents for the oxidative reaction cycle.[7][8] Therefore, a standard microsomal stability assay involves incubating the test compound with liver microsomes in the presence of an NADPH-regenerating system.[9] By measuring the rate at which the parent compound disappears over time, we can determine its intrinsic clearance—a key parameter for predicting its in vivo hepatic clearance.[10][11][12] A control incubation without NADPH is essential to identify any non-CYP-mediated or inherent chemical instability.[13]

Experimental Design: A Comparative Framework

To contextualize the metabolic stability of Methyl(oxan-3-ylmethyl)amine, it is crucial to test it alongside carefully selected comparator compounds. This approach helps to elucidate structure-metabolism relationships.

  • Test Compound: Methyl(oxan-3-ylmethyl)amine

  • Comparator A (Alternative Heterocycle): Methyl((oxetan-3-yl)methyl)amine. The oxetane ring, a four-membered ether, has been employed in medicinal chemistry to improve metabolic properties and solubility.[14][15][16] Comparing the oxane with the oxetane analog can reveal the impact of ring size and strain on metabolic stability.

  • Comparator B (Alternative Amine): Dimethyl(oxan-3-ylmethyl)amine. Comparing the secondary amine (Methyl-) with its tertiary amine (Dimethyl-) counterpart allows for an assessment of the influence of N-alkylation on metabolic lability. Tertiary amines are also primary substrates for CYP-mediated N-dealkylation.[17]

  • Positive Controls:

    • High-Turnover Control: Verapamil or Dextromethorphan. These compounds are rapidly metabolized by liver microsomes and serve to confirm the enzymatic activity of the microsomal preparation.[4][18]

    • Low-Turnover Control: Warfarin. This compound is metabolized more slowly and helps define the lower boundary of metabolic activity in the assay system.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a robust, self-validating system for determining metabolic stability.

A. Reagent Preparation

  • Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄, diluting to 100 mM, and adjusting the pH to 7.4.[19] Store at 4°C.

  • Test and Comparator Compound Stock Solutions (10 mM): Prepare in DMSO. From this, create a 100 µM working solution in acetonitrile or a similar organic solvent.[18][20]

  • Liver Microsomes (e.g., Pooled Human Liver Microsomes): Thaw a 20 mg/mL stock vial on ice. Prepare a working stock of 1 mg/mL in cold phosphate buffer. Keep on ice at all times. The final protein concentration in the incubation will be 0.5 mg/mL.[2][19]

  • NADPH Regenerating System (Solution A): Prepare a solution containing MgCl₂, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase in phosphate buffer.[20] This system continuously regenerates NADPH from NADP+, ensuring the cofactor is not depleted during the incubation.[21]

  • NADP+ Solution (Solution B): Prepare a solution of NADP+ in phosphate buffer. The reaction is initiated by adding this to Solution A.

  • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, a compound structurally distinct from the test articles). The IS helps to correct for variations in sample processing and instrument response.

B. Incubation Procedure

  • Pre-incubation: In a 96-well plate, add the microsomal working stock (0.5 mg/mL final concentration), phosphate buffer, and the test/comparator compound (1 µM final concentration).[19]

  • Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[4][12] For the negative control wells, add buffer instead of the NADPH system.[18]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the ice-cold quenching solution.[18] The 0-minute time point is taken immediately after adding the NADPH system.

  • Protein Precipitation: Vigorously mix the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[9][20]

  • Sample Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[9][22]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the liver microsomal stability assay.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis prep_reagents Prepare Buffer, Microsomes, Test Compounds & Cofactors prep_plates Aliquot Reagents into 96-Well Plates prep_reagents->prep_plates pre_warm Pre-warm Plate at 37°C initiate Initiate Reaction with NADPH pre_warm->initiate incubate Incubate at 37°C with Shaking initiate->incubate quench Quench Reaction at Time Points (0, 5, 15, 30, 45, 60 min) with Acetonitrile + IS incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro liver microsomal stability assay.

Anticipated Metabolic Pathways

Based on the structure of Methyl(oxan-3-ylmethyl)amine, two primary CYP450-mediated metabolic pathways are anticipated:

  • N-dealkylation: This is a common metabolic route for secondary and tertiary amines.[23][24] The methyl group is oxidized to a hydroxymethyl intermediate, which is unstable and spontaneously decomposes to yield formaldehyde and the corresponding primary amine, (Oxan-3-yl)methanamine.[25][26]

  • Oxane Ring Oxidation: Saturated heterocyclic rings can undergo hydroxylation at various positions.[27] The carbon atoms adjacent to the ether oxygen (C2 and C6) or other positions on the ring could be sites of oxidation.

Metabolism cluster_metabolites Potential Metabolites parent Methyl(oxan-3-ylmethyl)amine (Parent Compound) metabolite1 (Oxan-3-yl)methanamine (Primary Amine) parent->metabolite1 CYP450-mediated N-dealkylation metabolite2 Hydroxylated Parent (Oxane Ring Oxidation) parent->metabolite2 CYP450-mediated Hydroxylation

Caption: Potential metabolic pathways of Methyl(oxan-3-ylmethyl)amine.

Data Analysis and Comparative Interpretation

The data from the LC-MS/MS analysis is used to calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Calculate Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).[4]

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): This value represents the volume of microsomal matrix cleared of the compound per unit time per milligram of microsomal protein.[12]

    • Clint (µL/min/mg protein) = (0.693 / t½) x (1 / [Microsomal Protein Concentration in mg/mL]) x 1000

Table 1: Comparative Metabolic Stability Data (Hypothetical)

Compoundt½ (min)Clint (µL/min/mg protein)Predicted Stability Class
Methyl(oxan-3-ylmethyl)amine 45.230.7Moderate
Methyl((oxetan-3-yl)methyl)amine> 60< 23.1High
Dimethyl(oxan-3-ylmethyl)amine28.548.6Moderate-Low
Verapamil (High-Turnover)8.9155.7Very Low
Warfarin (Low-Turnover)> 60< 23.1High

Interpretation:

  • Based on this hypothetical data, Methyl(oxan-3-ylmethyl)amine exhibits moderate metabolic stability .

  • The oxetane-containing analog shows higher stability , suggesting the smaller, more polar oxetane ring is less susceptible to metabolic attack than the oxane ring in this chemical context.[28]

  • The tertiary amine analog (Dimethyl-) is metabolized more rapidly than the parent secondary amine, a common observation as the additional methyl group provides another site for N-dealkylation.

  • The control compounds, Verapamil and Warfarin, behave as expected, validating the assay's performance.

Conclusion

This guide provides a comprehensive framework for evaluating the metabolic stability of Methyl(oxan-3-ylmethyl)amine using a scientifically rigorous and comparative approach. The detailed protocol, coupled with the rationale for experimental design and data interpretation, equips researchers to generate reliable and context-rich data. The moderate stability profile of Methyl(oxan-3-ylmethyl)amine suggests it is a viable starting point, while the comparative data indicates that modifications to the heterocyclic ring, such as substitution with an oxetane, could be a promising strategy for enhancing metabolic robustness in future drug design iterations.

References

  • BenchChem. (n.d.). Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-(Oxan-2-yl)
  • World Scientific Publishing. (n.d.). Aerobic oxidative N-dealkylation of secondary amines in aqueous solution catalyzed by rhodium porphyrins. World Scientific.
  • Ghassabian, S., Chetty, M., & Miners, J. O. (2012). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition, 40(7), 1421–1429. Available from: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns. Angewandte Chemie International Edition, 49(27), 4513–4516. Available from: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell.
  • Chem Help ASAP. (2023). Metabolic stability & determining intrinsic drug clearance. YouTube. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex.
  • Barale, R., Rusciano, D., Zucconi, D., & Zaccaro, L. (1987). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Mutation Research, 178(1), 11–20. Available from: [Link]

  • Saghapour, A., & Gellman, S. H. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2999. Available from: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]

  • Stepan, A. F., Karki, K., & McDonald, I. M. (2016). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Journal of Medicinal Chemistry, 59(17), 7707–7720. Available from: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. Available from: [Link]

  • Obach, R. S. (2010). Use of intrinsic clearance for prediction of human hepatic clearance. Expert Opinion on Drug Metabolism & Toxicology, 6(5), 555–566. Available from: [Link]

  • Shah, P., Kerns, E., Obach, R. S., Wang, T., & 11 others. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 44(10), 1641–1649. Available from: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 9052–9067. Available from: [Link]

  • ResearchGate. (2015). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. Available from: [Link]

  • Yasukochi, Y., & Masters, B. S. (1976). Studies on the microsomal mixed-function oxidase system: mechanism of action of hepatic NADPH-cytochrome P-450 reductase. The Journal of Biological Chemistry, 251(17), 5337–5344. Available from: [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(10), 465-473. Available from: [Link]

  • Kagan, V. E., Serbinova, E. A., & Packer, L. (1990). NADPH-dependent inhibition of lipid peroxidation in rat liver microsomes. Archives of Biochemistry and Biophysics, 282(2), 221–225. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • ResearchGate. (2009). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. ResearchGate. Available from: [Link]

  • ResearchGate. (2009). Correlation between in vivo intrinsic clearance and in vitro metabolic clearance for 25 drugs in human. ResearchGate. Available from: [Link]

  • ResearchGate. (2022). N-Dealkylation of Amines. ResearchGate. Available from: [Link]

  • ResearchGate. (2010). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. ResearchGate. Available from: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
  • Wang, Y., Liu, Y., & Han, K. (2008). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions, (48), 6927–6936. Available from: [Link]

  • Attwa, M. W., Kadi, A. A., Darwish, H. W., & Al-Shakliah, N. S. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2329. Available from: [Link]

  • Enamine. (n.d.).
  • Hanson, G. R., Schladetsch, M. A., & Hanzlik, R. P. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 38(11), 1930–1938. Available from: [Link]

  • Hong, J. Y., Yang, C. S., Lee, M., Wang, Y. Y., Huang, W. Q., & 1 more. (2001). Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers. Research Report (Health Effects Institute), (102), 7-27. Available from: [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service.
  • ResearchGate. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. ResearchGate. Available from: [Link]

  • Al-Tahami, K. (2019). Metabolic stability and its role in the discovery of new chemical entities. Journal of Applied Pharmaceutical Science, 9(01), 133-143. Available from: [Link]

  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
  • Royal Society of Chemistry. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery.
  • PubMed. (2025).
  • MDPI. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Sekisui XenoTech. (2023). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube.
  • National Institutes of Health. (2016). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. PMC.
  • PubMed. (1994). The Metabolism of Aminoacetone to Methylglyoxal by Semicarbazide-Sensitive Amine Oxidase in Human Umbilical Artery. PubMed.
  • PubMed. (1985). The metabolism of tertiary amines. PubMed.

Sources

Validation

A Comparative Analysis of the Inhibitory Potency of Monoamine Transporter Inhibitors

In the landscape of neuropharmacology and drug development, the modulation of monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—remains...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and drug development, the modulation of monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—remains a cornerstone of therapeutic intervention for a spectrum of psychiatric and neurological disorders. The intricate balance of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft, governed by the reuptake mechanism of these transporters, presents a fertile ground for targeted pharmacological manipulation. This guide provides a comparative analysis of the inhibitory potency of various compounds targeting these transporters, underpinned by experimental data, to aid researchers in navigating the nuanced structure-activity relationships that dictate therapeutic efficacy and off-target effects.

The Rationale for Comparing Monoamine Transporter Inhibitors

Compounds that block the reuptake of 5-HT and NE have been proposed to have improved antidepressant efficacy.[1] The distinct pharmacological effects of these inhibitors are primarily determined by their inhibitory potency (IC50) at DAT, NET, and SERT.[2] A lower IC50 value signifies greater potency.[2] Understanding these quantitative differences is paramount for predicting a compound's clinical profile, including its therapeutic benefits and potential side effects. For instance, the relative potency at NET may be associated with stimulant effects, while greater SERT inhibition could underlie empathogenic properties.[2]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of various compounds against monoamine transporters is typically determined through in vitro assays that measure the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of monoamine transporter inhibitors, showcasing the diversity in potency and selectivity.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity RatioReference
MDC (Ethylone) 733 ± 105857 ± 117205 ± 253.58
MDMA 1300 ± 8394 ± 6290 ± 194.48
Mephedrone (4-MMC) 130402400.54[3]
Methylone 2102602101.0[3]
α-PVP 22.29.86>10,000>450[3]
MDPV 4.8516.84>10,000>2061[3]
Chlorimipramine ----[1]
Duloxetine ----[1]
Milnacipran ----[1]
Venlafaxine ----[1]

Note: Data for Chlorimipramine, Duloxetine, Milnacipran, and Venlafaxine indicate they block both 5-HT and NE transporters with varying potency, though specific IC50 values are not provided in the cited source.[1]

From this data, it is evident that compounds like α-PVP and MDPV are potent and selective inhibitors of DAT and NET, with minimal activity at SERT.[3] Conversely, MDC (ethylone) shows a higher potency for SERT compared to MDMA, which in turn is more potent at NET.[2] These variations in inhibitory profiles are critical for understanding their distinct psychoactive effects.

Experimental Protocol for Determining Inhibitory Potency

The determination of IC50 values for monoamine transporter inhibitors is a critical experimental procedure. The following is a representative protocol for an in vitro neurotransmitter uptake inhibition assay.

Objective

To determine the half-maximal inhibitory concentration (IC50) of test compounds on the uptake of radiolabeled monoamines by their respective transporters (DAT, NET, and SERT) in a heterologous expression system.[2]

Materials
  • Cell Lines: Human Embryonic Kidney 293 (HEK-293) cells stably transfected with human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[2]

  • Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[2]

  • Test Compounds: A series of concentrations of the analog of interest.

  • Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.[2]

  • Scintillation Counter: For quantifying radioactivity.[3]

Methodology
  • Cell Culture: Maintain and passage the transfected HEK-293 cell lines according to standard cell culture protocols.

  • Assay Preparation: Seed the cells into 96-well plates and allow them to adhere and reach an appropriate confluency.

  • Incubation:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with a range of concentrations of the test compound for a specified period (e.g., 15 minutes) at 37°C.[4] This pre-incubation step is crucial as the inhibitory potency of some compounds can be time-dependent.[5]

    • Initiate the uptake reaction by adding the respective radiolabeled monoamine.

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor or at 4°C) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.[2][4]

G cluster_prep Assay Preparation cluster_incubation Incubation & Uptake cluster_quantification Quantification & Analysis A Seed transfected HEK-293 cells in 96-well plates B Culture to appropriate confluency A->B C Wash cells with assay buffer B->C D Pre-incubate with test compound C->D E Add radiolabeled monoamine D->E F Incubate at 37°C E->F G Terminate uptake (wash with cold buffer) F->G H Lyse cells G->H I Measure radioactivity (Scintillation Counter) H->I J Calculate specific uptake I->J K Non-linear regression analysis J->K L Determine IC50 value K->L

Caption: Workflow of an in vitro monoamine transporter uptake inhibition assay.

Downstream Signaling Consequences of Transporter Inhibition

The inhibition of monoamine transporters leads to an accumulation of neurotransmitters in the synaptic cleft.[2] This increased availability of monoamines results in the activation of postsynaptic receptors, initiating a cascade of intracellular signaling events.[2] These cascades often involve second messengers, such as cyclic AMP (cAMP), and the activation of various protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[2]

G cluster_downstream Intracellular Signaling Cascade inhibitor Monoamine Transporter Inhibitor transporter Monoamine Transporter (SERT, NET, DAT) inhibitor->transporter inhibition monoamine Increased Synaptic Monoamines (5-HT, NE, DA) transporter->monoamine leads to receptor Postsynaptic Receptor Activation monoamine->receptor second_messenger Second Messengers (e.g., cAMP) receptor->second_messenger pka Protein Kinase A (PKA) second_messenger->pka pkc Protein Kinase C (PKC) second_messenger->pkc mapk MAP Kinases second_messenger->mapk cellular_response Cellular Response pka->cellular_response pkc->cellular_response mapk->cellular_response

Caption: Signaling cascade following monoamine transporter inhibition.

Conclusion and Future Directions

The comparative analysis of the inhibitory potency of monoamine transporter inhibitors reveals a complex and fascinating structure-activity landscape. Subtle modifications to a chemical scaffold can drastically alter a compound's affinity and selectivity for DAT, NET, and SERT, thereby shaping its pharmacological profile. The experimental protocols outlined herein provide a robust framework for the continued exploration and characterization of novel analogs. Future research should aim to integrate these in vitro potency data with in vivo studies to better understand the translation from molecular inhibition to physiological and behavioral outcomes. A thorough understanding of these relationships is essential for the rational design of next-generation therapeutics with improved efficacy and reduced side-effect profiles.

References

  • Comparison of effects of dual transporter inhibitors on monoamine transporters and extracellular levels in rats. PubMed. Available at: [Link]

  • Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. Protocols.io. Available at: [Link]

  • Clinical Pharmacology & Therapeutics. The University of North Carolina at Chapel Hill. Available at: [Link]

  • Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. Eurofins Discovery. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl(oxan-3-ylmethyl)amine

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides an in-depth, procedural framework for the pro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides an in-depth, procedural framework for the proper disposal of methyl(oxan-3-ylmethyl)amine, ensuring compliance with safety regulations and fostering a culture of responsible chemical management. This document moves beyond a simple checklist, delving into the chemical rationale behind each step to empower you with the knowledge to handle this and similar reagents with confidence and precision.

Understanding the Chemical Profile and Associated Hazards

Aliphatic amines are characteristically basic and can be corrosive to skin and eyes. They may also cause respiratory irritation. Therefore, it is crucial to handle methyl(oxan-3-ylmethyl)amine with the appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.

Inferred Hazardous Properties:

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin Corrosion/Irritation, Category 2Wear protective gloves and clothing.[1]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2Wear eye and face protection.[1]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Use only in a well-ventilated area.
CorrosiveLikely exhibits corrosive properties (pH > 12.5)Handle with extreme care to avoid contact.

The Cornerstone of Disposal: Waste Characterization and Regulatory Compliance

Proper disposal begins with accurate waste characterization. As a corrosive amine, methyl(oxan-3-ylmethyl)amine waste must be treated as hazardous. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Based on its properties, waste containing methyl(oxan-3-ylmethyl)amine would likely be classified under the following EPA hazardous waste code:

  • D002: Corrosivity : This characteristic applies to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5.[2] Given that aliphatic amines are basic, it is highly probable that waste solutions of this compound will meet the criteria for D002.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization and to ensure compliance with local and federal regulations.

Step-by-Step Disposal Protocol

The following protocol provides a comprehensive, step-by-step guide for the safe disposal of methyl(oxan-3-ylmethyl)amine.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

All handling of methyl(oxan-3-ylmethyl)amine and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: Collect methyl(oxan-3-ylmethyl)amine waste in a designated, leak-proof container.

  • Material Compatibility: The container should be made of a material compatible with amines. High-density polyethylene (HDPE) is generally a suitable choice. Avoid materials like copper, zinc, and aluminum which can be corroded by amines.

  • Incompatible Materials: Never mix amine waste with the following:

    • Acids: Violent neutralization reactions can occur.

    • Oxidizing agents: Can lead to vigorous and potentially explosive reactions.

    • Halogenated compounds: May result in hazardous reactions.

A chemical compatibility chart should always be consulted.

Step 3: Labeling and Storage

Proper labeling is a regulatory requirement and essential for safety.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "methyl(oxan-3-ylmethyl)amine," and the associated hazards (e.g., Corrosive).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with methyl(oxan-3-ylmethyl)amine must also be disposed of as hazardous waste. This includes:

  • Pipette tips

  • Gloves

  • Wipes

  • Empty chemical containers (unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).

Step 5: Arranging for Final Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of methyl(oxan-3-ylmethyl)amine down the drain or in regular trash.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If trained and safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit for chemical spills). Do not use combustible materials like paper towels to absorb large spills.

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of methyl(oxan-3-ylmethyl)amine.

DisposalWorkflow Start Start: Methyl(oxan-3-ylmethyl)amine Waste Generation AssessHazards Assess Hazards (Corrosive, Irritant) Start->AssessHazards SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE SegregateWaste Segregate Waste (Dedicated Container) SelectPPE->SegregateWaste CheckCompatibility Check Container and Waste Stream Compatibility SegregateWaste->CheckCompatibility LabelContainer Label Container ('Hazardous Waste', Chemical Name, Hazards) CheckCompatibility->LabelContainer StoreSecurely Store Securely in Secondary Containment LabelContainer->StoreSecurely ContactEHS Contact EHS for Pickup by Licensed Contractor StoreSecurely->ContactEHS End End: Proper Disposal ContactEHS->End

Caption: A workflow for the safe and compliant disposal of methyl(oxan-3-ylmethyl)amine.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes. Retrieved from [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • R&D World. (2026). Inside the lab: Material science's hidden footprint problem. Retrieved from [Link]

  • MDPI. (2026). From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. Retrieved from [Link]

  • MDPI. (2026). Novel Phosphorylethanolamine-Modified ZIF-67 for Crystal Violet Dye Removal. Retrieved from [Link]

  • MDPI. (2026). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Retrieved from [Link]

  • ACS Publications. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reactions. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.